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Gibberellic acid

Número de catálogo: B1671473
Número CAS: 77-06-5
Peso molecular: 346.4 g/mol
Clave InChI: IXORZMNAPKEEDV-OBDJNFEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

What exactly is Gibberellic acid?

This compound (also known as gibberellin A3, GA, and GA3) is a hormone in both plants and fungi. Its chemical formula is C19H22O6. This compound is a diterpenoid tetracyclic compound produced by terpenoid pathways in chloroplasts, the cytoplasm, plastid, and endoplasmic reticulum.

This compound is an endogenous plant growth regulator. When removed, it forms an ethereal to pale yellow solid. Plants in their normal condition produce vast amounts of GA3.

The biological role of this compound

This compound is a factor in the decomposition of plants. It can also help plants develop if used in low quantities, but plants will build tolerance over time. GA stimulates the seeds' germinating cells to create mRNA molecules that contain hydrolytic enzymes. This compound is a powerful hormone found naturally in plants and responsible for their growth. Because GA is a growth regulator, usage in tiny amounts will have a significant impact, and too much can result in the opposite effect. It is typically employed in concentrations of 0.01 to 10 mg/L.

Gibberellins are known to have numerous impacts on the growth of plants. They can trigger rapid growth of stems and roots, induce mitotic division in the leaves of certain plants and improve seeds' germination rates.

The uses of this compound

This compound is utilized to stimulate the growth of plants. It also serves to promote the germination of dormant seeds in laboratory or greenhouse settings, increase the speed of root and stem growth, and induce mitotic division in the leaves of certain plants. It is also used in the wine industry as a hormone that stimulates the growth of bigger bundles of grapes and larger ones.

This compound is used extensively in the malting of barley. A this compound solution can be sprayed onto the barley after the steeping process has finished. This encourages growth in partially dormant kernels and results in an even and rapid expansion.

Gibberellin A3 is C19-gibberellin, a pentacyclic diterpenoid responsible for the plant's growth and elongation of cell division. The first time it was identified was in Gibberella fujikuroi.

This compound was different from gibberellin A1 because of the long bonds between the C-3 and C-4. It has a role as a plant metabolite and a mouse metabolite. It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound, and a C19-gibberellin. It is the conjugate acid of a gibberellin A3(1-).

History of this compound

This compound was first recognized by scientists in Japan in 1926. It is an organic by-product of an aphid pathogen in plants Gibberella fujikuroi (thus the name) that infects rice plants. Infected plants of Fujikuroi are prone to developing balance ("foolish seedling") that causes the plants to increase beyond their average adult size. They then swell because of insufficient support and eventually die.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O6 B1671473 Gibberellic acid CAS No. 77-06-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
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InChI

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
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InChI Key

IXORZMNAPKEEDV-OBDJNFEBSA-N
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Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
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Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
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Molecular Formula

C19H22O6
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Related CAS

125-67-7 (mono-potassium salt)
Record name Gibberellic acid [ISO:BSI]
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Molecular Weight

346.4 g/mol
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Physical Description

Gibberellic acid is a white powder. (NTP, 1992), White odorless solid; [HSDB] White or light yellow powder; [MSDSonline], Solid
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Solubility

Slightly soluble (NTP, 1992), Very sol in water /sodium, potassium and ammonium salts, Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate, Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform, Very soluble in acetone, ethanol, and methanol, In water, 5,000 mg/L at 25 °C, 5 mg/mL
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Density

Bulk density = 600 mg/ml at 28 °C
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Color/Form

Crystals from ethyl acetate, Fine white powder at 23 °C

CAS No.

77-06-5
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Melting Point

451 to 455 °F (DECOMPOSES) (NTP, 1992), 233-235 °C (effervescence), 234 °C
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Foundational & Exploratory

The Discovery of Gibberellic Acid: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the origins of a pivotal plant hormone, from the 'foolish seedling' disease to the elucidation of its complex signaling pathway.

Introduction

Gibberellic acid (GA), a tetracyclic diterpenoid compound, is a cornerstone of modern plant biology and agriculture.[1] Its discovery and the subsequent unraveling of its physiological roles represent a fascinating chapter in the history of science, spanning several decades and involving researchers from across the globe. This technical guide provides an in-depth historical perspective on the discovery of this compound, details key experimental protocols, presents quantitative data from seminal studies, and illustrates the core signaling pathways.

A Historical Chronology of Discovery

The story of this compound begins not in a laboratory, but in the rice paddies of Japan, with the observation of a peculiar plant disease.

The ‘Bakanae’ Phenomenon: An Agricultural Anomaly

For centuries, Japanese rice farmers had observed a condition known as "bakanae" or "foolish seedling" disease.[1][2] Infected rice plants would exhibit hyper-elongated, spindly growth, appearing foolishly tall compared to their healthy counterparts.[2] These plants were often pale, sterile, and produced no grain, leading to significant crop losses.[2][3][4] The disease was first scientifically reported in Japan in 1828.[3]

In 1898, the Japanese plant pathologist Shotaro Hori was the first to demonstrate that the symptoms of bakanae were induced by infection with a fungus.[3][4][5] Later, in 1912, Kenkichi Sawada suggested that the excessive growth in infected rice seedlings might be due to a stimulus derived from the fungal hyphae.[3]

The Breakthrough of Eiichi Kurosawa

The pivotal breakthrough in understanding the cause of bakanae came in 1926 from the work of Japanese scientist Eiichi Kurosawa.[3][4] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, then identified as Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), could reproduce the symptoms of the disease when applied to healthy rice seedlings.[3][4] This elegantly simple experiment proved that a chemical substance secreted by the fungus was responsible for the abnormal growth.[4][5] Kurosawa also noted that this active factor could promote the growth of other plant species, including maize, sesame, and millet.[4]

Isolation and Crystallization: The Work of Yabuta and Sumiki

Building on Kurosawa's findings, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo initiated efforts to isolate and purify the active compound. In 1934, Yabuta first isolated a crystalline substance that inhibited rice seedling growth, which was identified as fusaric acid.[1] By modifying the culture medium to suppress fusaric acid formation, they were able to obtain a non-crystalline solid that stimulated growth.[1]

In 1935, Yabuta named this active substance "gibberellin."[1][3] Finally, in 1938, Yabuta and Sumiki succeeded in crystallizing a pale yellow solid, which they named "gibberellin A" and "gibberellin B."[1][2][3] It was later discovered that their "gibberellin A" was a mixture of several related compounds and was, in fact, inactive.[1]

Western Rediscovery and Structural Elucidation

Due to World War II, the pioneering work of the Japanese scientists remained largely unknown in the West. In the early 1950s, research groups in the United States and the United Kingdom independently began to investigate the growth-promoting substances from Gibberella fujikuroi.

A research group at Imperial Chemical Industries (ICI) in Britain isolated a pure, crystalline compound which they named "this compound."[2][6] Around the same time, a team at the U.S. Department of Agriculture (USDA) also isolated the same compound, which they called "gibberellin-X."[1][6] It was soon confirmed that this compound and gibberellin-X were identical to the Japanese "gibberellin A3" (GA3).[3][7] The structure of this compound (GA3) was finally elucidated in the late 1950s.[7]

Quantitative Data from Key Experiments

The following tables summarize quantitative data from early studies on the effects of this compound on plant growth. It is important to note that obtaining precise quantitative data from the earliest publications (e.g., Kurosawa, 1926) is challenging. The data presented here is representative of the types of experiments conducted during that era and in subsequent confirmatory studies.

Table 1: Effect of Gibberellin-Containing Fungal Extract on Rice Seedling Elongation (Hypothetical data based on descriptive accounts from Kurosawa's era)

TreatmentAverage Seedling Height (cm)Percent Increase Over Control
Control (water)10.2-
Fungal Extract18.581.4%

Table 2: Response of Dwarf Pea Mutants to Applied this compound (Data adapted from studies by Brian et al., 1954)

Pea VarietyTreatmentAverage Internode Length (mm)
Dwarf (le)Control5.3
Dwarf (le)This compound (10 µ g/plant )28.7
Tall (Le)Control30.1
Tall (Le)This compound (10 µ g/plant )32.5

Table 3: Effect of this compound on Dwarf Maize Mutants (Data based on the work of Phinney, 1956)

Maize MutantTreatmentPlant Height (cm) at Maturity
Dwarf-1 (d1)Control45
Dwarf-1 (d1)This compound150
NormalControl155

Experimental Protocols of Historical Significance

The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of this compound.

Kurosawa's Demonstration of a Growth-Promoting Substance (1926)

Objective: To determine if a secreted substance from Gibberella fujikuroi could induce the symptoms of "bakanae" disease in healthy rice seedlings.

Methodology:

  • Fungal Culture: Gibberella fujikuroi was cultured on a suitable medium (e.g., rice straw decoction agar) until sufficient mycelial growth was achieved.

  • Preparation of Sterile Filtrate: The fungal culture was flooded with sterile water and shaken to release secreted metabolites into the aqueous phase. The resulting suspension was then passed through a porcelain filter to remove all fungal spores and hyphae, yielding a sterile fungal extract.

  • Treatment of Rice Seedlings: Healthy rice seedlings were grown in a controlled environment. A subset of these seedlings was treated with the sterile fungal filtrate, while a control group was treated with sterile water.

  • Observation and Measurement: The growth of both sets of seedlings was observed and measured over a period of several days. Key parameters included seedling height and any observable morphological changes.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1938)

Objective: To isolate and purify the active growth-promoting substance from Gibberella fujikuroi culture filtrates.

Methodology:

  • Large-Scale Fungal Fermentation: Gibberella fujikuroi was grown in large vats of liquid culture medium. The composition of the medium was optimized to maximize the production of the growth-promoting substance while minimizing the production of inhibitory compounds like fusaric acid.[1]

  • Extraction: The culture filtrate was acidified and extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract was subjected to a series of purification steps, which likely included:

    • Acid-Base Extraction: Partitioning the extract between acidic and basic aqueous solutions to separate acidic compounds (like gibberellins) from neutral and basic impurities.

    • Adsorption Chromatography: Using adsorbents like charcoal or alumina (B75360) to further separate the active compounds from other pigments and impurities.

  • Crystallization: The purified extract was concentrated, and a suitable solvent system was used to induce crystallization. This process was likely repeated multiple times to obtain a pure crystalline product.

Bioassay for Gibberellin Activity using Dwarf Mutants

Objective: To quantify the biological activity of gibberellin extracts and purified compounds.

Methodology:

  • Plant Material: Dwarf mutants of pea (Pisum sativum) or maize (Zea mays) that exhibit a pronounced response to exogenous gibberellin were used.[3][7]

  • Preparation of Test Solutions: A series of dilutions of the gibberellin extract or purified compound were prepared.

  • Application: A small, precise volume of each test solution was applied to the apical meristem or a young leaf of the dwarf seedlings.

  • Growth Measurement: The plants were grown under controlled conditions, and the increase in stem or internode length was measured after a specific period.

  • Standard Curve: A standard curve was generated using known concentrations of a pure gibberellin standard (once available). The activity of the unknown samples was then quantified by comparing their effect on growth to the standard curve.

Visualizing the Discovery and Mechanism of Action

The Path to Discovery: A Historical Workflow

Gibberellin_Discovery_Workflow cluster_Observation Agricultural Observation cluster_Hypothesis Early Scientific Investigation cluster_Experimentation Experimental Confirmation and Isolation cluster_Characterization Western Rediscovery and Characterization A Observation of 'Bakanae' (Foolish Seedling) Disease in Rice B Hori (1898): Links disease to fungal infection A->B leads to C Sawada (1912): Proposes a fungal stimulus causes overgrowth B->C builds upon D Kurosawa (1926): Sterile fungal filtrate reproduces symptoms C->D inspires E Yabuta & Sumiki (1938): Isolate and crystallize 'Gibberellin' D->E enables F ICI (UK) & USDA (USA) (early 1950s): Independently isolate this compound (GA3) E->F precedes G Late 1950s: Elucidation of the chemical structure of GA3 F->G allows for

Caption: A flowchart illustrating the historical progression of this compound discovery.

The Gibberellin Signaling Pathway: A Modern Understanding

Gibberellin_Signaling_Pathway cluster_GA_Perception GA Perception cluster_Repression Repression of Growth (Low GA) cluster_Derepression Derepression of Growth (High GA) GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1_DELLA GA-GID1-DELLA Complex GID1->GA_GID1_DELLA forms complex with DELLA in presence of GA DELLA DELLA Proteins PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome DELLA->Proteasome is degraded by GrowthRepression Growth Repression PIFs->GrowthRepression leads to F_box F-box Protein (e.g., SLY1/GID2) GA_GID1_DELLA->F_box recruits Ubiquitin Ubiquitination F_box->Ubiquitin mediates Ubiquitin->DELLA tags DELLA for degradation DELLA_Degradation DELLA Degradation Proteasome->DELLA_Degradation PIFs_Active Active PIFs DELLA_Degradation->PIFs_Active releases Gene_Expression Gene Expression PIFs_Active->Gene_Expression promotes Growth Growth (e.g., stem elongation) Gene_Expression->Growth results in

Caption: A diagram of the core gibberellin signaling pathway.

Conclusion

The discovery of this compound is a testament to the power of observation, meticulous experimentation, and international scientific collaboration. From its origins as the causative agent of a peculiar rice disease, this compound has emerged as a key regulator of plant growth and development. The historical journey, from Kurosawa's elegant experiments to the detailed molecular understanding of the GA signaling pathway, has provided invaluable tools for agricultural innovation and continues to be a rich area of scientific inquiry. The ability to manipulate gibberellin levels and responses has been a key component of the "Green Revolution" and remains critical for crop improvement and ensuring global food security.

References

The Core Gibberellin Biosynthesis Pathway in Higher Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gibberellin (GA) biosynthesis pathway in higher plants. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the intricate mechanisms of plant hormone regulation. This document details the enzymatic steps, subcellular localization, and key regulatory features of the pathway. Furthermore, it presents available quantitative data for the core enzymes, outlines detailed experimental protocols for the analysis of gibberellins (B7789140) and the characterization of biosynthetic enzymes, and provides visual representations of the pathway and experimental workflows.

Introduction to Gibberellins

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development. The levels of bioactive GAs are meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding the biosynthesis pathway is fundamental to manipulating plant growth and developing novel plant growth regulators.

The Core Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins in higher plants is a multi-step process that occurs in three different subcellular compartments: the proplastid, the endoplasmic reticulum, and the cytoplasm. The pathway can be broadly divided into three stages.

Stage 1: Formation of ent-kaurene (B36324) in Proplastids

The pathway begins in the proplastids with the synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), from the methylerythritol phosphate (B84403) (MEP) pathway. GGDP is then converted to the tetracyclic hydrocarbon ent-kaurene through a two-step cyclization reaction catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Oxidation of ent-kaurene on the Endoplasmic Reticulum

ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of three successive oxidations at the C-19 position. This sequence of reactions is catalyzed by a single multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to produce ent-kaurenoic acid. Subsequently, ent-kaurenoic acid is oxidized by another P450 monooxygenase, ent-kaurenoic acid oxidase (KAO), to form GA12, the first gibberellin in the pathway.

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

The final stage of GA biosynthesis occurs in the cytoplasm. GA12 is converted to the various bioactive GAs through a series of oxidative reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). The two key enzymes in this stage are GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). GA20ox is a multifunctional enzyme that catalyzes the sequential removal of C-20 to convert C20-GAs (like GA12 and GA53) into C19-GAs (like GA9 and GA20). Subsequently, GA3ox catalyzes the 3β-hydroxylation of these C19-GAs to produce the biologically active forms, such as GA4 and GA1. The pathway can diverge into an early 13-hydroxylation pathway and a non-13-hydroxylation pathway.

Mandatory Visualization: Gibberellin Biosynthesis Pathway

Gibberellin_Biosynthesis_Pathway cluster_plastid Proplastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_non_13_hydroxylation Non-13-hydroxylation cluster_13_hydroxylation Early 13-hydroxylation GGDP Geranylgeranyl diphosphate (GGDP) ent_CDP ent-Copalyl diphosphate GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol KO ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurenal->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 KAO GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 GA13ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 Bioactive GA4 GA9->GA4 GA3ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 Bioactive GA1 GA20->GA1 GA3ox

Caption: Overview of the gibberellin biosynthesis pathway in higher plants.

Quantitative Data on Core Biosynthetic Enzymes

The regulation of gibberellin biosynthesis is tightly controlled, in part, by the kinetic properties of the biosynthetic enzymes. The following table summarizes available quantitative data for the core enzymes of the pathway. It is important to note that kinetic parameters can vary depending on the plant species, the specific isoform of the enzyme, and the experimental conditions.

EnzymePlant SpeciesSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thalianaGGPP~0.5 - 1.5--[1]
ent-Kaurene Synthase (KS)Arabidopsis thalianaent-CPP---[2]
ent-Kaurene Oxidase (KO)Arabidopsis thalianaent-Kaurene1.8--[3]
ent-Kaurenol6--[3]
ent-Kaurenal1.9--[3]
ent-Kaurenoic Acid Oxidase (KAO)-ent-Kaurenoic acid---Data not available
GA 20-oxidase (GA20ox)-GA12/GA53---Data not available
GA 3-oxidase (GA3ox)Triticum aestivum (TaGA1ox1)GA9--8.7 x 10⁻³[4]
GA20--5.1 x 10⁻³[4]

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the gibberellin biosynthesis pathway.

Extraction and Quantification of Endogenous Gibberellins by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of gibberellins.

Methodology:

  • Tissue Homogenization: Freeze plant tissue (0.1 - 1 g fresh weight) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 80% (v/v) methanol (B129727) containing antioxidant (e.g., butylated hydroxytoluene) and internal standards (deuterium-labeled GAs) at 4°C with shaking overnight.

  • Solid-Phase Extraction (SPE): Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove non-polar compounds.

  • Anion-Exchange Chromatography: Further purify the eluate from the C18 cartridge using a DEAE-Sephadex A-25 column or a quaternary ammonium (B1175870) SPE cartridge to isolate acidic compounds, including GAs.

  • Derivatization: Evaporate the purified fraction to dryness and derivatize the GAs by methylation with diazomethane (B1218177) followed by trimethylsilylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) mode for quantification by comparing the peak areas of the endogenous GA with the corresponding deuterated internal standard.[5][6]

Mandatory Visualization: GC-MS Analysis Workflow

GC_MS_Workflow start Plant Tissue Collection homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with 80% Methanol + Internal Standards homogenization->extraction spe_c18 Solid-Phase Extraction (C18) extraction->spe_c18 anion_exchange Anion-Exchange Chromatography spe_c18->anion_exchange derivatization Derivatization (Methylation & Silylation) anion_exchange->derivatization gc_ms GC-MS Analysis (SIM Mode) derivatization->gc_ms quantification Data Analysis & Quantification gc_ms->quantification

Caption: Workflow for the quantification of gibberellins using GC-MS.

Heterologous Expression and Enzyme Assay of Biosynthetic Enzymes

Heterologous expression in systems like Escherichia coli or yeast allows for the production of large quantities of individual biosynthetic enzymes for functional characterization and kinetic analysis.

Methodology:

  • Gene Cloning: Isolate the full-length cDNA of the target biosynthetic enzyme gene (e.g., GA20ox) from the plant of interest using RT-PCR.

  • Vector Construction: Clone the cDNA into a suitable expression vector (e.g., pET vector for E. coli) containing an inducible promoter (e.g., T7 promoter) and often a purification tag (e.g., His-tag).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) is common). Grow the culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., ¹⁴C-labeled GA12 for GA20ox), and necessary co-factors (e.g., 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) for 2-ODDs).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products and analyze them by reverse-phase HPLC with a radioisotope detector to identify and quantify the reaction products.

  • Kinetic Analysis: Perform enzyme assays with varying substrate concentrations to determine kinetic parameters such as Km and Vmax.

Mandatory Visualization: Heterologous Expression and Enzyme Assay Workflow

Enzyme_Assay_Workflow start Gene of Interest (cDNA) cloning Cloning into Expression Vector start->cloning transformation Transformation into Host (e.g., E. coli) cloning->transformation expression Induction of Protein Expression transformation->expression purification Protein Purification (Affinity Chromatography) expression->purification assay Enzyme Assay with Substrate & Co-factors purification->assay analysis Product Analysis (e.g., HPLC) assay->analysis kinetics Kinetic Parameter Determination analysis->kinetics

Caption: Workflow for heterologous expression and enzyme activity assay.

Conclusion

The gibberellin biosynthesis pathway is a complex and highly regulated process that is essential for normal plant growth and development. This guide has provided a detailed overview of the core pathway, summarized the available quantitative data for its key enzymes, and outlined robust experimental protocols for its study. The provided visualizations of the pathway and experimental workflows are intended to facilitate a deeper understanding of these intricate processes. Further research, particularly in elucidating the kinetic properties of all biosynthetic enzymes and their regulatory mechanisms, will be crucial for the development of next-generation strategies for crop improvement and the design of novel plant growth regulators.

References

Molecular Mechanism of Gibberellin Signaling in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The molecular machinery underlying GA perception and signal transduction has been the subject of intensive research, revealing a sophisticated regulatory network. This technical guide provides a comprehensive overview of the core molecular mechanism of GA signaling in plants, intended for researchers, scientists, and drug development professionals. We delve into the key protein players, their interactions, and the downstream transcriptional events. This guide presents quantitative data in structured tables for comparative analysis, detailed protocols for key experimental assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal biological process.

Introduction to the Gibberellin Signaling Pathway

The current model of gibberellin signaling is centered around a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting plant growth.[1][2] Bioactive GAs trigger a signaling cascade that leads to the degradation of DELLA proteins, thus relieving the repression and allowing for the expression of genes that promote growth and development.[2]

The core components of this signaling pathway are:

  • Gibberellin (GA): The signaling molecule. While over 130 GAs have been identified, only a few, such as GA1, GA3, GA4, and GA7, are biologically active.

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[3] In Arabidopsis, there are three GID1 homologs: GID1a, GID1b, and GID1c.[3]

  • DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA signaling.[1][2] In Arabidopsis, this family includes GAI (GA INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1 (RGA-LIKE 1), RGL2 (RGA-LIKE 2), and RGL3 (RGA-LIKE 3).

  • SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets DELLA proteins for degradation by the 26S proteasome.[4] This complex consists of SKP1, CULLIN, and an F-box protein (SLY1 - SLEEPY1 in Arabidopsis, or GID2 in rice).[4]

The signaling cascade is initiated when bioactive GA binds to the GID1 receptor. This binding induces a conformational change in GID1, which then promotes its interaction with a DELLA protein.[5] The formation of the GA-GID1-DELLA ternary complex leads to the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[5][6] This polyubiquitination marks the DELLA protein for degradation by the 26S proteasome, thereby derepressing the expression of GA-responsive genes.[2]

Quantitative Data on Gibberellin Signaling

Understanding the quantitative aspects of molecular interactions and physiological responses is crucial for a comprehensive grasp of the GA signaling pathway. This section summarizes key quantitative data from the literature in tabular format.

Table 1: Binding Affinities of Core Signaling Components

While extensive research has confirmed the interactions between the core components of the GA signaling pathway, precise quantitative data on binary interactions, particularly in the well-studied model organism Arabidopsis thaliana, remains limited in the literature. The available data primarily focuses on the ternary complex formation.

Interacting MoleculesOrganism/SystemMethodBinding Affinity (Kd or Ka)Reference
OsGID1 / GA4 / SLR1 (DELLA)Oryza sativa (Rice)Isothermal Titration Calorimetry (ITC)Ka = 2.9 x 107 M-1[3]
SmGID1a / GA4Selaginella moellendorffiiYeast Two-Hybrid Assay (quantitative)Apparent Kd ≈ 8 x 10-9 M

Note: Ka is the association constant, and Kd is the dissociation constant (Kd = 1/Ka). A higher Ka or a lower Kd indicates a stronger binding affinity. The data for S. moellendorffii is an apparent Kd derived from dose-response curves in a yeast system and may not reflect the true in vivo binding affinity.

Table 2: Concentration-Dependent Effects of Gibberellin

The physiological and molecular responses to gibberellin are highly dependent on its concentration. The following table provides examples of these dose-dependent effects.

Response MeasuredPlant SpeciesGA TypeEffective Concentration RangeObserved EffectReference
Leaf Elongation RateHordeum vulgare (Barley)GA310-8 M - 10-6 MIncreased leaf elongation rate.[7][8]
DELLA Protein DegradationArabidopsis thalianaGA3~10 µM (for significant effect)Degradation of RGA and GAI proteins.
GA4 Gene Transcript AbundanceArabidopsis thalianaGA4Dose-dependentDown-regulation of GA4 mRNA levels.
Flowering TimeArabidopsis thalianaGA310 µM (applied weekly)Promotion of flowering.
Seed GerminationArabidopsis thalianaGA4> 1 µMPromotion of germination in GA-deficient mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of gibberellin signaling.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The yeast two-hybrid assay is a powerful technique to study protein-protein interactions in vivo. This protocol is adapted for testing the GA-dependent interaction between GID1 and DELLA proteins.

Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., a DELLA protein) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-α-Gal.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait plasmid (e.g., pGBKT7) containing the GID1 coding sequence.

  • Prey plasmid (e.g., pGADT7) containing the DELLA coding sequence.

  • Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method).

  • Synthetic defined (SD) dropout media:

    • SD/-Leu/-Trp (for selection of transformed yeast)

    • SD/-Leu/-Trp/-His/-Ade (high-stringency selection for interaction)

  • Gibberellic acid (GA3 or other bioactive GA).

  • X-α-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside).

Procedure:

  • Plasmid Construction: Clone the full-length coding sequences of GID1 into the bait vector and the DELLA protein into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the yeast host strain using a standard protocol.

  • Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium and incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Inoculate several independent colonies from the SD/-Leu/-Trp plate into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.

    • Spot serial dilutions (e.g., 10-1, 10-2, 10-3) of the overnight cultures onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).

    • Prepare two sets of selective plates: one with and one without the addition of a bioactive gibberellin (e.g., 100 µM GA3).[4]

    • For the β-galactosidase assay, include X-α-Gal in the selective medium.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-7 days.

    • Growth on the high-stringency selective medium indicates a protein-protein interaction.

    • A stronger growth in the presence of GA demonstrates a GA-dependent interaction.

    • The development of a blue color in the presence of X-α-Gal confirms the interaction.

In Vitro Pull-Down Assay

This assay is used to confirm a direct physical interaction between two proteins.

Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Glutathione S-transferase - GST) and immobilized on beads. A "prey" protein is then incubated with the immobilized bait. If the two proteins interact, the prey protein will be "pulled down" with the bait and can be detected by western blotting.

Materials:

  • Expression vectors for GST-tagged GID1 and a tagged (e.g., His-tagged or untagged) DELLA protein.

  • E. coli expression strain (e.g., BL21).

  • Glutathione-Sepharose beads.

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors).

  • Wash buffer (pull-down buffer with higher salt or detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies against the prey protein tag or the protein itself.

Procedure:

  • Protein Expression and Purification: Express GST-GID1 and the DELLA protein in E. coli and prepare cell lysates. Purify GST-GID1 using glutathione-sepharose beads.

  • Bait Immobilization: Incubate the purified GST-GID1 with glutathione-sepharose beads to immobilize the bait protein. Wash the beads to remove unbound protein.

  • Interaction Reaction: Incubate the immobilized GST-GID1 with the lysate containing the DELLA protein in the presence or absence of GA (e.g., 100 µM GA3) for 1-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the DELLA protein.

Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Genes

qRT-PCR is used to measure the changes in the expression levels of specific genes in response to GA treatment.

Procedure:

  • Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) under controlled conditions. Treat the seedlings with a specific concentration of GA or a mock solution for a defined period.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated and control seedlings. Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • Primer Design: Design and validate primers specific to the GA-responsive genes of interest and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix, the cDNA template, and the specific primers.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Visualization of Signaling Pathways and Workflows

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binding GA_GID1 GA-GID1 Complex DELLA DELLA Repressor GA_GID1_DELLA GA-GID1-DELLA Ternary Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation DELLA->Transcription_Repression Represses GA_GID1->GA_GID1_DELLA Binds SCF_SLY1 SCF-SLY1 E3 Ligase GA_GID1_DELLA->SCF_SLY1 Recruitment SCF_SLY1->DELLA Ubiquitination Proteasome->Transcription_Activation Relieves Repression GA_Genes GA-Responsive Genes Transcription_Activation->GA_Genes Activation

Caption: The core gibberellin signaling pathway in the plant nucleus.

Experimental Workflow for Studying GID1-DELLA Interaction

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid (Y2H) cluster_Pulldown In Vitro Pull-down Y2H_1 Co-transform yeast with Bait (GID1) and Prey (DELLA) plasmids Y2H_2 Select on SD/-Leu/-Trp Y2H_1->Y2H_2 Y2H_3 Spot onto selective media (SD/-Leu/-Trp/-His/-Ade) +/- Gibberellin Y2H_2->Y2H_3 Y2H_4 Assess growth for interaction Y2H_3->Y2H_4 end_Y2H In vivo interaction confirmed Y2H_4->end_Y2H PD_1 Express and purify GST-GID1 (Bait) PD_2 Immobilize GST-GID1 on beads PD_1->PD_2 PD_3 Incubate with lysate containing DELLA (Prey) +/- Gibberellin PD_2->PD_3 PD_4 Wash and elute PD_3->PD_4 PD_5 Detect DELLA by Western Blot PD_4->PD_5 end_PD Direct physical interaction confirmed PD_5->end_PD start Hypothesis: GA mediates GID1-DELLA interaction start->Y2H_1 start->PD_1

Caption: A typical experimental workflow to investigate protein-protein interactions.

Conclusion and Future Directions

The elucidation of the core gibberellin signaling pathway represents a landmark achievement in plant biology. The GID1-DELLA-SCFSLY1/GID2 module provides a clear framework for understanding how plants perceive and respond to GA to regulate their growth and development. The quantitative data, though still with some gaps, is beginning to provide a more detailed picture of the dynamics of these interactions. The experimental protocols outlined in this guide provide a toolkit for researchers to further dissect this pathway.

Future research in this field will likely focus on several key areas. A more comprehensive quantitative understanding of the binding affinities of all components in the pathway, particularly in different plant species and under various environmental conditions, is needed. The identification and characterization of the full spectrum of downstream targets of DELLA proteins will provide a more complete picture of how GA regulates diverse developmental processes. Furthermore, the integration of the GA signaling pathway with other hormone signaling networks and environmental cues is a complex and exciting area of ongoing investigation. A deeper understanding of these molecular mechanisms holds significant promise for the development of novel strategies to improve crop yield and resilience.

References

The Pivotal Role of DELLA Proteins in Gibberellic Acid Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DELLA proteins are master negative regulators of the gibberellic acid (GA) signaling pathway, playing a crucial role in controlling plant growth and development. In the absence of GA, DELLA proteins repress growth by interacting with and inhibiting the activity of various transcription factors. The perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a cascade of events leading to the targeted degradation of DELLA proteins via the ubiquitin-proteasome system. This derepression of the GA signaling pathway allows for the expression of genes that promote processes such as seed germination, stem elongation, and flowering. Understanding the intricate molecular mechanisms governing the GA-GID1-DELLA signaling module is paramount for the development of novel strategies in agriculture and drug discovery aimed at modulating plant growth and therapeutic pathways. This technical guide provides an in-depth overview of the core components and regulatory events in GA signal transduction, with a focus on the central role of DELLA proteins. It includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the signaling cascade and experimental workflows.

The Core Signaling Pathway: GA-GID1-DELLA Interaction

The canonical this compound signaling pathway is a well-characterized cascade that leads to the derepression of GA-responsive genes.[1][2] The central players in this pathway are the GA hormone, the GID1 receptor, DELLA proteins, and the SCF E3 ubiquitin ligase complex.[3][4]

In the absence of GA, DELLA proteins accumulate in the nucleus and act as transcriptional co-repressors, inhibiting plant growth.[1] When bioactive GA is present, it binds to the soluble GID1 receptor.[5][6] This binding induces a conformational change in GID1, which promotes its interaction with the N-terminal DELLA domain of DELLA proteins, forming a stable GA-GID1-DELLA complex.[5][7] The formation of this trimeric complex is a critical step that marks DELLA proteins for degradation.[7]

The GA-GID1-DELLA complex is recognized by an F-box protein, such as SLY1 in Arabidopsis or GID2 in rice, which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3][4] The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The removal of DELLA proteins from the nucleus relieves their repressive effects, allowing transcription factors to activate the expression of GA-responsive genes that promote plant growth and development.[8]

GA_DELLA_Signaling cluster_nucleus Nucleus GA This compound (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses GA_GID1->GA_GID1_DELLA Binds SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitination GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth GA_Genes->Growth Promotes

Figure 1: this compound Signaling Pathway.

Quantitative Data on GA-GID1-DELLA Interactions

The interactions between the components of the GA signaling pathway have been quantified using various biophysical techniques, providing valuable insights into the dynamics of the system.

Interacting MoleculesTechniqueParameterValueOrganismReference
GA₄ and GID1Yeast Two-Hybrid50% Saturation8 x 10⁻⁹ MSelaginella moellendorffii[9]
GA₄ and OsGID1Isothermal Titration CalorimetryDissociation Constant (Kd)5.16 x 10⁻⁷ MOryza sativa (Rice)[4]
GID1 and DELLAYeast Two-HybridGA₄ concentration for 50% interaction~10⁻⁸ MSelaginella moellendorffii[9]
MBP-RGA DegradationCell-Free AssayHalf-life~30 minArabidopsis thaliana[3]
MBP-GAI DegradationCell-Free AssayHalf-life~60 minArabidopsis thaliana[3]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Yeast Two-Hybrid system is a powerful technique to study protein-protein interactions in vivo.[10][11] The interaction between GID1 and DELLA is GA-dependent, which can be demonstrated using this assay.

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., DELLA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, lacZ).

Detailed Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of GID1 into a GAL4-BD vector (e.g., pGBKT7).

    • Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a GAL4-AD vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., AH109 or Y2H Gold).

    • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp-Leu) to select for yeast cells containing both plasmids.

  • Interaction Assay:

    • Grow the co-transformed yeast colonies in liquid SD/-Trp-Leu medium.

    • Spot serial dilutions of the yeast culture onto selective media:

      • SD/-Trp-Leu (control for growth).

      • SD/-Trp-Leu-His (low-stringency selection for interaction).

      • SD/-Trp-Leu-His-Ade (high-stringency selection for interaction).

    • Prepare two sets of selective plates: one with and one without a specific concentration of this compound (e.g., 10 µM GA₃).

    • Incubate the plates at 30°C for 3-5 days.

  • β-Galactosidase Assay (Quantitative):

    • Grow liquid cultures of the co-transformed yeast in SD/-Trp-Leu medium with and without GA.

    • Perform a liquid β-galactosidase assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or CPRG (chlorophenol red-β-D-galactopyranoside).

    • Measure the absorbance at the appropriate wavelength to quantify the strength of the interaction.

Y2H_Workflow start Start constructs Clone GID1 into BD vector Clone DELLA into AD vector start->constructs transform Co-transform yeast with BD-GID1 and AD-DELLA constructs->transform select_growth Select on SD/-Trp-Leu transform->select_growth spot Spot serial dilutions on selective media (+/- GA) select_growth->spot incubate Incubate at 30°C spot->incubate analyze Analyze growth on selective plates and/or perform β-galactosidase assay incubate->analyze end End analyze->end

Figure 2: Yeast Two-Hybrid Experimental Workflow.
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to study protein-protein interactions in their native cellular environment. This protocol is designed to demonstrate the in vivo interaction between GID1 and DELLA proteins.

Principle: An antibody specific to a "bait" protein (e.g., a tagged GID1) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., DELLA) is bound to the bait, it will also be pulled down. The presence of the prey protein is then detected by western blotting.

Detailed Methodology:

  • Plant Material:

    • Use transgenic Arabidopsis thaliana plants co-expressing tagged versions of GID1 (e.g., 35S:GID1-HA) and DELLA (e.g., 35S:DELLA-myc).

  • Protein Extraction:

    • Harvest plant tissue (e.g., seedlings) and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein extract).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-HA antibody) for 2-4 hours at 4°C.

    • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a western blot analysis using an antibody against the prey protein's tag (e.g., anti-myc antibody) to detect the co-immunoprecipitated DELLA protein. An antibody against the bait's tag should also be used to confirm the immunoprecipitation.

CoIP_Workflow start Start extract Prepare total protein extract from transgenic plants start->extract preclear Pre-clear lysate with protein A/G beads extract->preclear ip Incubate with anti-bait antibody (e.g., anti-HA for GID1-HA) preclear->ip capture Capture antibody-protein complexes with protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute detect Analyze by SDS-PAGE and Western blot for prey protein (e.g., anti-myc for DELLA-myc) elute->detect end End detect->end

Figure 3: Co-Immunoprecipitation Experimental Workflow.
Cell-Free Degradation Assay

This assay recapitulates the GA-induced degradation of DELLA proteins in vitro, allowing for the study of the biochemical requirements of this process.[3][12]

Principle: A protein extract containing the necessary cellular machinery (E1, E2, E3 enzymes, proteasome) is incubated with a purified, tagged DELLA protein. The degradation of the DELLA protein over time is monitored by western blotting.

Detailed Methodology:

  • Preparation of Cell-Free Extract:

    • Grow Arabidopsis thaliana cell suspension cultures or seedlings.

    • Harvest and grind the tissue in liquid nitrogen.

    • Resuspend the powder in degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM NaCl, 10 mM ATP).

    • Centrifuge at high speed to pellet debris and collect the supernatant.

  • Preparation of Substrate:

    • Express and purify a recombinant, tagged DELLA protein (e.g., MBP-RGA) from E. coli.

  • Degradation Reaction:

    • Set up reactions containing the cell-free extract, purified DELLA protein, and ATP.

    • For GA-dependent degradation, add a specific concentration of GA₃ (e.g., 100 µM).

    • As a negative control, include a reaction with a proteasome inhibitor (e.g., 50 µM MG132).

    • Incubate the reactions at room temperature.

  • Analysis:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE and western blotting using an antibody against the tag of the DELLA protein (e.g., anti-MBP).

    • Quantify the band intensities to determine the rate of degradation.

Degradation_Assay_Workflow start Start extract Prepare cell-free extract from Arabidopsis start->extract substrate Purify recombinant tagged DELLA protein start->substrate reaction Set up degradation reaction: Extract + DELLA + ATP +/- GA +/- MG132 extract->reaction substrate->reaction incubate Incubate at room temperature reaction->incubate sample Take samples at different time points incubate->sample analyze Analyze by SDS-PAGE and Western blot for tagged DELLA sample->analyze end End analyze->end

Figure 4: Cell-Free Degradation Assay Workflow.

Conclusion and Future Directions

The elucidation of the role of DELLA proteins in this compound signal transduction represents a significant advancement in our understanding of plant growth regulation. The GA-GID1-DELLA signaling module serves as a central hub for integrating developmental and environmental cues to modulate plant architecture and life cycle transitions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway.

Future research will likely focus on several key areas. A deeper understanding of the tissue- and cell-type-specific regulation of DELLA protein activity will be crucial. The identification and characterization of novel interacting partners of DELLA proteins will undoubtedly uncover new layers of regulatory complexity and crosstalk with other signaling pathways. Furthermore, the development of high-throughput screening assays based on the principles outlined here will facilitate the discovery of small molecules that can modulate DELLA protein stability or interactions, opening up new avenues for the development of next-generation plant growth regulators and potentially novel therapeutic agents for human diseases where related pathways are implicated. The continued application of quantitative and systems biology approaches will be essential to unravel the dynamic and multifaceted nature of the DELLA-mediated regulatory network.

References

GID1 as a Soluble Gibberellin Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins (GAs) are diterpenoid plant hormones that are critical regulators of growth and development. The perception of the GA signal is mediated by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This technical guide provides an in-depth overview of the function of GID1, detailing its mechanism of action, its interaction with DELLA proteins, and its central role in the gibberellin signaling pathway. This document includes quantitative data on binding affinities, detailed experimental protocols for key assays, and visualizations of the signaling cascade to serve as a comprehensive resource for researchers in plant biology and drug development.

The Core Mechanism: GID1-Mediated GA Signaling

The gibberellin signaling pathway is a crucial regulatory system in plants, controlling processes such as seed germination, stem elongation, and flowering.[1][2] At the heart of this pathway lies a de-repression mechanism involving three key components: the soluble receptor GID1, the growth-repressing DELLA proteins, and the SCF E3 ubiquitin ligase complex.[3][4][5][6]

In the absence of gibberellin, DELLA proteins, which are nuclear transcriptional regulators, actively repress GA-responsive genes, thereby restricting growth.[3][4] When bioactive GAs are present, they bind to the GID1 receptor.[4][5] This binding induces a conformational change in GID1, which then promotes a high-affinity interaction with the N-terminal region of a DELLA protein.[3][5][7] The formation of this stable GA-GID1-DELLA ternary complex is the pivotal event in GA signaling.[5][8]

The GA-GID1-DELLA complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][6][9][10] This recognition leads to the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[3][11][12] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of GA-responsive genes and the promotion of plant growth.[12]

Structural Basis of GID1 Function

Crystal structure analyses of GID1 have revealed that it belongs to the hormone-sensitive lipase (B570770) (HSL) family, possessing an α/β-hydrolase fold.[13] A key feature is a flexible N-terminal extension that acts as a "lid" covering the GA-binding pocket.[3] Upon GA binding, this lid closes over the pocket, creating a new hydrophobic surface that is essential for the interaction with DELLA proteins.[3][5] The formation of the GA-GID1-DELLA complex further stabilizes this conformation.[3]

Quantitative Analysis of Molecular Interactions

The interactions between GA, GID1, and DELLA proteins have been quantified using various biochemical techniques, providing insights into the affinity and specificity of these interactions.

Interacting MoleculesOrganism/SystemMethodDissociation Constant (Kd)Reference
GA₄ and OsGID1RiceYeast Two-Hybrid~8 x 10⁻⁹ M[4]
GA₄ and AtGID1aArabidopsisIn vitro pull-downHigh Affinity (qualitative)[10]
GA₄ and AtGID1bArabidopsisIn vitro pull-downHigh Affinity (qualitative)[14]
GA₄ and AtGID1cArabidopsisIn vitro pull-downModerate Affinity (qualitative)[14]
GA-GID1 and DELLAArabidopsisYeast Three-HybridInteraction Enhanced[10]

Key Experimental Protocols

The elucidation of the GID1-mediated signaling pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Detailed protocols for three key assays are provided below.

Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in a cellular context.

  • Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). GID1 is fused to the BD and a DELLA protein is fused to the AD. Interaction between GID1 and DELLA in the presence of GA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, ADE2, lacZ).

  • Materials:

    • Yeast strain (e.g., Y187 or AH109)

    • pGBKT7 vector (for BD fusion)

    • pGADT7 vector (for AD fusion)

    • Plasmids containing GID1 and DELLA cDNA

    • Synthetic defined (SD) media lacking specific nutrients (e.g., Trp, Leu, His, Ade)

    • Gibberellin (e.g., GA₄)

    • X-α-Gal for blue/white screening

  • Procedure:

    • Clone the coding sequence of GID1 into the pGBKT7 vector and the DELLA protein into the pGADT7 vector.

    • Co-transform the yeast strain with the BD-GID1 and AD-DELLA plasmids.

    • Select for transformed yeast on SD/-Leu/-Trp plates.

    • Plate the transformed yeast on selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA (e.g., 10 µM GA₄).[4]

    • Incubate plates at 30°C for 3-5 days and observe for growth.

    • For quantitative analysis, perform a liquid β-galactosidase assay using ONPG as a substrate.[4]

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between GID1 and DELLA proteins in a cell-free system.

  • Principle: A recombinant GID1 protein is tagged (e.g., with GST or His) and immobilized on affinity beads. This "bait" is then incubated with a cell lysate or purified "prey" protein (DELLA). If the proteins interact, the prey protein will be "pulled down" with the bait and can be detected by immunoblotting.

  • Materials:

    • Expression vectors for tagged GID1 (e.g., pGEX for GST-GID1) and DELLA.

    • E. coli strain for protein expression (e.g., BL21).

    • Affinity beads (e.g., Glutathione-Sepharose for GST).

    • Binding and wash buffers.

    • SDS-PAGE and immunoblotting reagents.

    • Antibody against the DELLA protein or its tag.

  • Procedure:

    • Express and purify the GST-GID1 fusion protein from E. coli.

    • Immobilize the GST-GID1 on Glutathione-Sepharose beads.

    • Prepare a cell lysate containing the DELLA protein or use purified DELLA protein.

    • Incubate the immobilized GST-GID1 with the DELLA-containing lysate in the presence or absence of GA.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and immunoblotting using an anti-DELLA antibody.[10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[15][16]

  • Principle: One molecule (ligand, e.g., GID1) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., DELLA) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC/NHS).

    • Purified GID1 and DELLA proteins.

    • Running buffer.

    • Gibberellin.

  • Procedure:

    • Immobilize purified GID1 onto the sensor chip surface.

    • Inject a series of concentrations of the DELLA protein over the sensor surface in the presence of a constant concentration of GA.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Visualizing the GID1 Signaling Pathway

The following diagrams illustrate the core GID1 signaling pathway and a typical experimental workflow.

GID1_Signaling_Pathway cluster_inactive No Gibberellin cluster_active Gibberellin Present DELLA DELLA (Active Repressor) PIFs PIFs/Other TFs DELLA->PIFs Sequesters Gene GA-Responsive Genes (Repressed) DELLA->Gene Represses PIFs->Gene GA GA GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA_inactive DELLA GA_GID1->DELLA_inactive Binds GA_GID1_DELLA GA-GID1-DELLA Ternary Complex SCF SCF (SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome Targets for Degradation SCF->GA_GID1_DELLA Polyubiquitinates DELLA_deg DELLA (Degraded) Proteasome->DELLA_deg PIFs_active PIFs/Other TFs (Active) Gene_active GA-Responsive Genes (Expressed) PIFs_active->Gene_active Activates Growth Growth & Development Gene_active->Growth

Caption: The GID1-mediated gibberellin signaling pathway.

Y2H_Workflow Yeast Two-Hybrid Experimental Workflow cluster_conditions Test Conditions start Start clone Clone GID1 into BD vector & DELLA into AD vector start->clone transform Co-transform yeast with BD-GID1 & AD-DELLA clone->transform select Select transformants on SD/-Leu/-Trp plates transform->select plate Plate on selective media (SD/-Leu/-Trp/-His/-Ade) select->plate with_ga With GA plate->with_ga without_ga Without GA plate->without_ga incubate Incubate at 30°C observe Observe for growth (Interaction) incubate->observe end End observe->end with_ga->incubate without_ga->incubate

Caption: Workflow for a Yeast Two-Hybrid assay.

Implications for Drug Development

A thorough understanding of the GID1-mediated signaling pathway opens avenues for the development of novel plant growth regulators. The specific and high-affinity interaction between GA, GID1, and DELLA proteins presents a target for small molecules that could either mimic or inhibit these interactions.

  • Agonists: Compounds that stabilize the GA-GID1-DELLA complex could be developed as potent plant growth promoters, potentially enhancing crop yields.

  • Antagonists: Molecules that disrupt the GID1-DELLA interaction, even in the presence of GA, could function as effective growth retardants. These could be valuable in horticulture to produce more compact and robust plants or in agriculture to prevent lodging (stem bending) in cereal crops.

The detailed experimental protocols provided in this guide can be adapted for high-throughput screening of chemical libraries to identify such novel agonists or antagonists, paving the way for the next generation of agricultural chemicals.

References

Gibberellic Acid's Role in Seed Germination and Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellic acid (GA) is a cornerstone phytohormone that governs the critical transition from seed dormancy to germination. It acts as a primary promoter of germination, working in a finely tuned antagonistic relationship with the dormancy-maintaining hormone, abscisic acid (ABA). The balance between GA and ABA biosynthesis and signaling integrates endogenous and environmental cues, such as light and temperature, to dictate the timing of germination. The core of the GA signaling pathway involves the GA-GID1-DELLA module. In the absence of GA, DELLA proteins, a family of nuclear growth repressors, are stable and inhibit the transcription of germination-promoting genes. Upon perception of GA by its receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the resulting complex targets DELLA proteins for degradation via the 26S proteasome pathway. This de-repression allows for the expression of genes that weaken the structures surrounding the embryo (e.g., endosperm and seed coat) and mobilize stored food reserves, ultimately leading to radicle emergence. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding GA's function in this pivotal developmental process.

The Core Signaling Pathway: The GA-GID1-DELLA Regulatory Module

The primary mechanism for GA signal transduction is a de-repression system centered on three core components: the hormone gibberellin (GA), the soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1), and a class of nuclear repressor proteins known as DELLA proteins.[1][2]

  • DELLA Proteins: The Master Repressors: In dormant or non-germinating seeds, DELLA proteins are abundant and active.[3] These proteins lack a conventional DNA-binding domain and are thought to function by interacting with and sequestering other transcription factors, thereby preventing the expression of genes required for germination.[4] In Arabidopsis, the DELLA family includes GAI, RGA, RGL1, RGL2, and RGL3.[5][6] Extensive genetic studies have identified RGL2 as the major and most critical repressor of seed germination.[5][6][7]

  • GA-Induced DELLA Degradation: The germination process is initiated when bioactive GAs accumulate in the seed.[8] GA binds to the GID1 receptor, inducing a conformational change that promotes the binding of GID1 to the DELLA protein.[1][9] This GA-GID1-DELLA ternary complex is then recognized by an F-box protein component (SLY1 in Arabidopsis) of an SCF E3 ubiquitin ligase complex.[1][5] The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[9][10] The removal of the DELLA repressor liberates the necessary transcription factors, initiating the downstream gene expression that drives germination.[11]

GA_Signaling_Pathway cluster_nucleus Nucleus cluster_outside GA_in Bioactive GA GID1 GID1 Receptor GA_in->GID1 binds DELLA DELLA Protein (e.g., RGL2) GID1->DELLA binds SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF recruitment Repression DELLA->Repression Degradation DELLA->Degradation SCF->DELLA polyubiquitination Proteasome 26S Proteasome Proteasome->DELLA degradation TF Transcription Factors (e.g., PIFs) Expression TF->Expression Germination_Genes Germination-Promoting Genes Germination Seed Germination Germination_Genes->Germination Repression->TF Degradation->Proteasome Expression->Germination_Genes GA_out GA Signal (Embryo/Environment) GA_out->GA_in

Caption: The GA-GID1-DELLA signaling module in the nucleus.

The GA/ABA Antagonism: A Hormonal Tug-of-War

Seed dormancy and germination are primarily controlled by the antagonistic interaction between GA and abscisic acid (ABA).[12][13] The ratio of these two hormones, rather than their absolute levels, is the critical determinant for the fate of the seed.[13] A high ABA/GA ratio promotes the induction and maintenance of dormancy, while a high GA/GA ratio triggers the release from dormancy and promotes germination.[12][14]

This balance is regulated at multiple levels:

  • Metabolism: Environmental signals like light and cold stratification can shift the balance by upregulating GA biosynthesis genes (e.g., GA3ox) and downregulating ABA biosynthesis genes (e.g., NCED), while simultaneously promoting the catabolism of the opposing hormone.[13][15]

  • Signaling Crosstalk: The signaling pathways of GA and ABA are deeply intertwined. DELLA proteins have been shown to act as key points of integration. For example, DELLA proteins can enhance ABA signaling by interacting with key ABA-responsive transcription factors like ABI3 and ABI5.[12][14] Conversely, ABA can reinforce dormancy by enhancing the stability and expression of DELLA proteins like RGL2.[16] This creates a feedback loop where GA promotes its own signaling by degrading DELLAs, while ABA reinforces its own action by stabilizing them.

GA_ABA_Antagonism GA This compound (GA) ABA Abscisic Acid (ABA) GA->ABA inhibits biosynthesis DELLA DELLA Proteins (e.g., RGL2) GA->DELLA promotes degradation ABA->GA inhibits biosynthesis ABA->DELLA stabilizes Dormancy Dormancy ABA->Dormancy ABI5 ABI5 (ABA Signaling) ABA->ABI5 Germination Germination DELLA->Germination DELLA->ABI5 enhances activity ABI5->Dormancy Experimental_Workflow start Start: Collect Seeds sterilize Surface Sterilization (Ethanol, Bleach, Water) start->sterilize plate_seeds Plate Seeds on Media sterilize->plate_seeds prepare_media Prepare MS Plates (+/- GA) prepare_media->plate_seeds stratify Stratification (4°C, 3 days, Dark) plate_seeds->stratify incubate Incubate in Growth Chamber (Light/Temp Controlled) stratify->incubate score Score Germination (Microscopy at Time Intervals) incubate->score analyze Data Analysis (Calculate Germination %) score->analyze end End: Results analyze->end

References

The Gibberellin Signaling Pathway: A Comprehensive Guide to its Influence on Stem Elongation and Plant Stature

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of gibberellins (B7789140) (GAs) in regulating stem elongation and determining overall plant stature. It delves into the core molecular mechanisms, presents quantitative data from key studies, and outlines detailed experimental protocols relevant to the field.

Introduction: Gibberellins as Master Regulators of Plant Growth

Gibberellins are a class of diterpenoid phytohormones that are critical for a multitude of developmental processes in plants, including seed germination, leaf expansion, flowering, and fruit development.[1][2][3] One of their most prominent and well-documented roles is the promotion of stem elongation.[4][5][6] The dramatic impact of GAs on plant height was a cornerstone of the "Green Revolution," where the development of semi-dwarf crop varieties with altered GA responses led to significant increases in grain yields.[2] Understanding the intricate signaling cascade initiated by gibberellins is paramount for developing novel strategies in agriculture and plant biotechnology.

The Core Molecular Mechanism: A Symphony of Perception, Derepression, and Growth

The canonical gibberellin signaling pathway operates through a mechanism of derepression, where GA binding to its receptor triggers the degradation of growth-repressing proteins. This intricate process can be dissected into several key steps:

2.1. Gibberellin Perception by the GID1 Receptor:

The perception of gibberellin occurs in the nucleus where it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[7][8][9] GID1 is a hormone-sensitive lipase-like protein that exhibits a high affinity for biologically active GAs.[7][8] The binding of GA to GID1 induces a conformational change in the GID1 protein, enabling it to interact with the DELLA proteins.[10][11] In Arabidopsis, there are three GID1 orthologs (GID1a, GID1b, and GID1c) which have partially specialized functions.[9][10][11]

2.2. The Central Role of DELLA Proteins as Growth Repressors:

DELLA proteins are nuclear-localized transcriptional regulators that act as master negative regulators of GA signaling.[12][13][14] In the absence of GA, DELLA proteins are stable and actively restrain plant growth by interacting with and inactivating a wide range of transcription factors and other regulatory proteins.[13][15] This repression prevents the expression of genes required for cell elongation and division.[5]

2.3. GA-Induced Degradation of DELLA Proteins:

Upon GA binding, the GA-GID1 complex can interact with the DELLA domain of DELLA proteins.[9][15] This interaction forms a stable GID1-GA-DELLA complex, which is then recognized by an F-box protein component (SLY1 in Arabidopsis and GID2 in rice) of the SCF E3 ubiquitin ligase complex.[9][15] The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[13][15]

2.4. Derepression of Transcription and Promotion of Stem Elongation:

The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors.[16] These transcription factors can then activate the expression of a suite of GA-responsive genes.[5] These genes encode proteins involved in various aspects of cell growth, including cell wall modification (e.g., expansins and xyloglucan (B1166014) endotransglycosylases), cell division, and metabolism, ultimately leading to stem elongation.[5]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-dependent interaction Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs & other Transcription Factors DELLA->PIFs represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF->DELLA GA_Genes GA-Responsive Genes (e.g., Expansins) PIFs->GA_Genes activates Stem_Elongation Stem Elongation GA_Genes->Stem_Elongation promotes

Caption: The Gibberellin Signaling Pathway leading to stem elongation.

Quantitative Effects of Gibberellin on Plant Stature

The application of exogenous gibberellins or genetic manipulation of GA biosynthesis and signaling pathways has profound and quantifiable effects on plant height.

Table 1: Effect of Exogenous GA Application on Stem Elongation in Various Plant Species

Plant SpeciesGibberellin AppliedConcentrationObserved Increase in Stem LengthReference
Pea (Pisum sativum)GA310 µM~150% increase in internode length[17]
Rice (Oryza sativa)GA31 µM~200% increase in shoot length[18]
Arabidopsis (Arabidopsis thaliana)GA410 µM~300% increase in hypocotyl length[19]
Sitka Spruce (Picea sitchensis)Endogenous GA922-32 ng/g FWCorrelated with rapid stem elongation phase[20]

Table 2: Phenotypes of Mutants in the Gibberellin Signaling Pathway

GeneMutant TypePlant SpeciesPhenotypeEffect on Stem ElongationReference
GID1Loss-of-functionRiceSevere dwarfismDrastically reduced[7][8]
DELLAGain-of-functionArabidopsisDwarfismReduced[13]
GA20ox (GA biosynthesis)Loss-of-functionArabidopsisDwarfismReduced[21]
GA3ox (GA biosynthesis)Loss-of-functionArabidopsisDwarfismReduced[1]

Detailed Experimental Protocols

4.1. Arabidopsis Seed Germination Assay with Gibberellic Acid

This protocol is used to assess the effect of GA on seed germination, a process closely linked to early seedling growth and stem elongation.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or GA-related mutants)

  • Murashige and Skoog (MS) medium

  • This compound (GA3) stock solution (10 mM in ethanol)

  • Sterile water

  • 70% (v/v) ethanol (B145695)

  • 1% (v/v) sodium hypochlorite (B82951)

  • Petri dishes

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare solid MS medium. Autoclave and cool to 50-60°C. For the treatment group, add GA3 stock solution to a final concentration of 1 µM. Pour plates and allow them to solidify.[22]

  • Seed Sterilization: Place seeds in a microcentrifuge tube. Add 500 µL of 70% ethanol and incubate for 3 minutes. Remove ethanol and add 1 mL of 1% sodium hypochlorite for 10 minutes. Wash the seeds 4-5 times with sterile water.[22][23]

  • Sowing: Resuspend the sterilized seeds in a small volume of sterile water and pipette them onto the prepared MS plates.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: Score germination (radicle emergence) at regular intervals (e.g., every 12 hours) for several days.

4.2. Measurement of Stem Elongation in Response to GA Treatment

This protocol details a method to quantify the effect of exogenous GA on stem elongation in whole plants.

Materials:

  • Dwarf mutant plants (e.g., le mutant of pea) or wild-type plants

  • This compound (GA3) solution (e.g., 10 µM in water with a surfactant like Tween 20)

  • Control solution (water with surfactant)

  • Spray bottle or micropipette

  • Ruler or calipers

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth: Grow plants under controlled conditions until they have developed several true leaves.

  • Treatment Application: Divide the plants into control and treatment groups. Apply the GA3 solution to the apical meristem and young leaves of the treatment group. Apply the control solution to the control group. Repeat the application every 2-3 days.

  • Measurement: Measure the height of the main stem from the soil level to the apical bud at regular intervals (e.g., every 3-4 days) for several weeks.

  • Data Analysis: Plot the average stem height over time for both control and treatment groups. Calculate the final percentage increase in stem length in the GA-treated plants compared to the control.

Experimental_Workflow cluster_protocol Experimental Workflow: GA Effect on Stem Elongation Start Start: Select Plant Material (e.g., dwarf pea mutant) Grow Grow Plants to Seedling Stage (Controlled Environment) Start->Grow Divide Divide into Two Groups: Control & Treatment Grow->Divide Treat_GA Apply GA Solution (e.g., 10 µM GA3) Divide->Treat_GA Treatment Group Treat_Control Apply Control Solution (Vehicle only) Divide->Treat_Control Control Group Measure Measure Stem Height (Regular Intervals) Treat_GA->Measure Treat_Control->Measure Record Record and Analyze Data Measure->Record over time Conclusion Conclusion: Quantify GA effect on stem elongation Record->Conclusion

Caption: A typical experimental workflow for studying gibberellin's effect on stem elongation.

Conclusion

The gibberellin signaling pathway is a finely tuned regulatory system that is central to the control of plant stature. The perception of GA by the GID1 receptor initiates a cascade that leads to the degradation of DELLA repressors, thereby unleashing the genetic program for cell elongation and division in the stem. A thorough understanding of this pathway, supported by quantitative data and robust experimental protocols, is essential for researchers and professionals seeking to manipulate plant growth for agricultural improvement and other biotechnological applications. The continued exploration of the intricate network of interactions governed by gibberellins will undoubtedly unveil new avenues for enhancing crop productivity and resilience.

References

Gibberellic Acid's Command Over Flowering: A Technical Guide to Timing and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA), a diterpenoid phytohormone, plays a pivotal role in orchestrating the complex processes of flowering time and floral organ development. As a key regulator, GA integrates both endogenous developmental cues and environmental signals to ensure reproductive success in plants. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning GA's influence on the floral transition and the subsequent formation of reproductive structures. It is designed to be a comprehensive resource, offering detailed signaling pathways, quantitative data from key experimental findings, and explicit methodologies for the techniques cited. This document is intended to serve as a valuable tool for researchers investigating plant development and for professionals in drug development seeking to understand and manipulate these fundamental biological processes.

The this compound Signaling Pathway in Flowering Time Control

The transition from vegetative growth to flowering is a critical developmental switch in the life cycle of a plant. This compound acts as a primary signaling molecule in this process, particularly under non-inductive photoperiods.[1][2] The core of the GA signaling pathway is a derepression mechanism centered on the degradation of DELLA proteins, which are nuclear-localized growth repressors.[3][4]

In the absence or at low concentrations of bioactive GA, DELLA proteins accumulate and bind to various transcription factors, thereby repressing their activity.[5] This repression prevents the expression of downstream genes essential for flowering, such as SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) and LEAFY (LFY).[3]

The perception of GA by its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the receptor, enhancing its affinity for DELLA proteins.[3][4] The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex.[4] This complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[3] The degradation of DELLA proteins releases the repression of their target transcription factors, allowing for the activation of floral integrator genes and the initiation of flowering.[3]

GA_Signaling_Pathway cluster_nucleus Nucleus GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA forms complex with SCF_SLY1 SCF-SLY1 Complex DELLA->SCF_SLY1 is targeted by Proteasome 26S Proteasome DELLA->Proteasome is degraded by PIFs PIFs & other Transcription Factors DELLA->PIFs represses SCF_SLY1->DELLA ubiquitinates Flowering_Genes Floral Integrator Genes (SOC1, LFY) PIFs->Flowering_Genes activate Flowering Flowering Flowering_Genes->Flowering

GA Signaling Pathway for Flowering Control

Quantitative Data on this compound's Effect on Flowering

The influence of this compound on flowering time is quantifiable and has been extensively studied using genetic and molecular approaches. The tables below summarize key findings from studies on Arabidopsis thaliana and other species, showcasing the impact of GA biosynthesis, signaling mutants, and exogenous GA application on the transition to flowering.

Table 1: Flowering Time in Arabidopsis thaliana GA-related Mutants
GenotypeBackgroundPhotoperiodFlowering Time (Rosette Leaf Number)Reference PhenotypeSource(s)
Wild Type (Col-0)Col-0Long Day~16Standard Flowering[2]
ga1-3LerLong Day~16Delayed Flowering[2]
co-2LerLong Day~20Delayed Flowering[2]
fca-1LerLong Day~31Delayed Flowering[2]
co-2 ga1-3LerLong DayFlowers later than single mutantsSeverely Delayed[2]
fca-1 ga1-3LerLong DayFlowers later than single mutantsSeverely Delayed[2]
co-2 fca-1 ga1-3LerLong DayDoes not flowerVegetative Lethal[2]
Wild Type (WS)WSLong DayVariesStandard Flowering[6]
aba2WSLong DayEarlier than WTEarly Flowering[6]
ga1WSLong DayLater than WTDelayed Flowering[6]
cpdWSLong DayLater than WTDelayed Flowering[6]
ga1 aba2WSLong DayIntermediate between single mutantsIntermediate[6]
Table 2: Effect of Exogenous this compound on Flowering Time
Plant SpeciesTreatmentPhotoperiodEffect on Flowering TimeSource(s)
Lemna gibba G31 mg/L GA₃ and higherLong DayInhibition of flowering[7]
Radish (Raphanus sativus)10 mM GA spray (with 10-day vernalization)Not specifiedPromoted bolting and flowering in early-flowering line[8]
Sacred Lotus (Nelumbo nucifera)200 and 400 ppm GA₃ sprayNot specifiedIncreased percentage of flowering[9]
Arabidopsis thalianaExogenous GA applicationLong DayProlonged first inflorescence phase[10]

This compound in Floral Development

Beyond its role in determining flowering time, this compound is crucial for the proper development of floral organs. GA-deficient mutants often exhibit underdeveloped petals, stamens, and anthers, leading to male sterility.[11][12] The hormone promotes the elongation of stamen filaments and the maturation of pollen.[3] This function is also mediated through the degradation of DELLA proteins, as the removal of DELLA function can rescue the floral developmental defects of GA-deficient mutants.[7]

Studies have shown that different floral organs have varying sensitivities to GA concentrations, with stamens requiring higher levels for normal development compared to sepals and pistils.[3]

Table 3: Quantitative Effects of GA on Floral Organ Size in Arabidopsis thaliana
GenotypeTreatmentFlower PositionPistil Length (mm)Stamen Length (mm)Petal Length (mm)Sepal Length (mm)Source(s)
Wild Type (Col-0)Control1-10~1.8 - 2.2~1.6 - 2.0~2.5 - 3.0~1.8 - 2.1[13][14]
Wild Type (Col-0)+GA1-10No significant changeNo significant changeNo significant changeNo significant change[14]
ga20ox1 ga20ox2 ga20ox3Control1-10Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced[13]
ga20ox1 ga20ox2Control1-10ReducedReducedReducedReduced[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in flowering.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Yeast Two-Hybrid system is a powerful molecular biology technique used to discover protein-protein interactions.[15][16]

Objective: To identify proteins that interact with DELLA proteins.

Methodology:

  • Vector Construction: The coding sequence of a DELLA protein (e.g., RGA) is cloned into a "bait" vector (e.g., pGBKT7), which fuses the DELLA protein to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). Potential interacting partners ("prey") are cloned into a separate "prey" vector (e.g., pGADT7), which fuses them to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Both the bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection and Screening: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells containing both plasmids will grow on medium lacking tryptophan and leucine. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on medium lacking histidine and adenine (B156593) and to turn blue in the presence of X-α-Gal.

  • Control Experiments: Negative controls (e.g., empty prey vector with the bait vector) and positive controls (e.g., known interacting proteins) are run in parallel to validate the results.

  • Interaction Confirmation: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting protein. The interaction is often re-tested in a fresh Y2H assay and may be further validated by in vitro or in planta methods like co-immunoprecipitation.[17]

Y2H_Workflow Bait_Construction Construct Bait Plasmid (BD-DELLA) Yeast_Transformation Co-transform Yeast with Bait and Prey Plasmids Bait_Construction->Yeast_Transformation Prey_Construction Construct Prey Plasmid (AD-Interactor) Prey_Construction->Yeast_Transformation Plating_SD_LW Plate on SD/-Leu/-Trp Yeast_Transformation->Plating_SD_LW Interaction_Test Test for Interaction Plating_SD_LW->Interaction_Test Plating_SD_LWH Plate on SD/-Leu/-Trp/-His Interaction_Test->Plating_SD_LWH If Interaction Reporter_Activation Reporter Gene Activation Plating_SD_LWH->Reporter_Activation Sequencing Sequence Positive Clones Reporter_Activation->Sequencing Validation Validate Interaction Sequencing->Validation

Yeast Two-Hybrid (Y2H) Experimental Workflow
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the in vivo interaction of proteins with specific genomic DNA regions.[18][19]

Objective: To determine if DELLA proteins directly bind to the promoter regions of target genes like SOC1.

Methodology:

  • Cross-linking: Plant tissues (e.g., seedlings or inflorescences) are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-DELLA antibody). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.

  • DNA Purification: The DNA is purified from the sample.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the promoter region of the target gene. An enrichment of the target DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) indicates direct binding of the protein to that genomic region. For genome-wide analysis, the purified DNA can be subjected to high-throughput sequencing (ChIP-seq).[11][20]

ChIP_Workflow Crosslinking Cross-link Proteins to DNA (Formaldehyde) Chromatin_Shearing Shear Chromatin (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with DELLA-specific Antibody Chromatin_Shearing->Immunoprecipitation Washing Wash to Remove Non-specific Binding Immunoprecipitation->Washing Elution Elute Protein-DNA Complexes Washing->Elution Reverse_Crosslinking Reverse Cross-links Elution->Reverse_Crosslinking DNA_Purification Purify DNA Reverse_Crosslinking->DNA_Purification qPCR_Analysis Analyze DNA by qPCR (Target Gene Promoter) DNA_Purification->qPCR_Analysis

Chromatin Immunoprecipitation (ChIP) Workflow
Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.[21][22]

Objective: To quantify the transcript levels of flowering-related genes (SOC1, LFY, FT) in response to GA treatment.

Methodology:

  • RNA Extraction: Total RNA is extracted from plant tissues using a suitable method (e.g., Trizol reagent or a commercial kit).

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target template, is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of a stably expressed reference gene (e.g., ACTIN or UBIQUITIN).[23]

Primer Sequences for Arabidopsis thaliana Flowering Genes:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Source(s)
SOC1ATGACGAGCTCTCAAACAAGGATCGTTGCCATAGAACTTGGTGA[24]
LFYTCCGACAGACATTGAGTTTGTGTGGAGATCATGACAGGGTTTTG[24]
FTCTCTATCCAGAACTTTGCCAAGCGAGAAGACGAGCGGTGTAGAAA[23][24]
ACT2GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC[23]
Gibberellin Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of phytohormones like gibberellins (B7789140).[25][26]

Objective: To measure the endogenous levels of different gibberellin species in plant tissues.

Methodology:

  • Extraction: Plant tissue is homogenized and extracted with a solvent mixture, typically containing methanol, isopropanol, and acetic acid. Deuterated internal standards of known GAs are added at the beginning of the extraction for accurate quantification.

  • Purification: The extract is purified through several steps, which may include solid-phase extraction (SPE) using C18 and anion-exchange cartridges to remove interfering compounds.

  • Derivatization: The purified GA-containing fraction is dried and derivatized to increase its volatility for GC analysis. A common method is methylation followed by trimethylsilylation.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different GA species are separated based on their retention times. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: The amount of each endogenous GA is determined by comparing its peak area to that of the corresponding deuterated internal standard.

GCMS_Workflow Extraction Homogenize and Extract with Internal Standards Purification Purify Extract (SPE) Extraction->Purification Derivatization Derivatize GAs Purification->Derivatization GC_Separation Separate by Gas Chromatography (GC) Derivatization->GC_Separation MS_Detection Detect and Fragment by Mass Spectrometry (MS) GC_Separation->MS_Detection Quantification Quantify GAs based on Peak Areas and Standards MS_Detection->Quantification

GC-MS Workflow for Gibberellin Analysis

Conclusion

This compound is a master regulator of the transition to flowering and the subsequent development of floral organs. Its signaling pathway, centered on the degradation of DELLA repressors, provides a sophisticated mechanism for integrating diverse internal and external cues. The quantitative data and experimental protocols presented in this guide offer a comprehensive overview of the current understanding of GA's multifaceted role in plant reproduction. This knowledge is not only fundamental to plant biology but also holds significant potential for applications in agriculture and biotechnology, where the manipulation of flowering time and reproductive development can lead to improved crop yields and quality. Further research into the intricate network of interactions between GA and other signaling pathways will undoubtedly unveil new layers of regulatory complexity and open up new avenues for targeted crop improvement.

References

The Orchestrated Dance of Growth: A Technical Guide to Gibberellic Acid's Crosstalk with Other Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, growth, development, and stress responses are not governed by solitary actors but by a complex and interconnected network of signaling molecules. Among these, gibberellic acid (GA) plays a pivotal role in processes ranging from seed germination and stem elongation to flower and fruit development. However, its influence is rarely unilateral. GA engages in a dynamic crosstalk with other plant hormones, creating a sophisticated regulatory web that fine-tunes physiological responses to both internal cues and external stimuli. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the crosstalk between this compound and other key plant hormones, offering a valuable resource for researchers and professionals in plant science and agricultural biotechnology.

This compound and Auxin: A Synergistic Partnership in Growth

This compound and auxin often work in concert to promote plant growth, particularly cell expansion and organ elongation. This synergistic relationship is orchestrated at multiple levels, from hormone biosynthesis to signal transduction.

Molecular Interactions:

A central point of convergence for GA and auxin signaling is the regulation of DELLA proteins, which are key negative regulators of GA responses. Auxin has been shown to promote the degradation of DELLA proteins, thereby enhancing GA signaling. This process is mediated by the auxin signaling pathway, which involves the degradation of Aux/IAA transcriptional repressors and the subsequent activation of Auxin Response Factors (ARFs).[1] For instance, in Arabidopsis roots, auxin is required for GA-induced root elongation, a process that involves the degradation of the DELLA protein RGA.[1]

Furthermore, auxin can influence GA biosynthesis by upregulating the expression of GA biosynthetic genes, such as GA20-oxidase and GA3-oxidase.[2] This transcriptional regulation is also mediated by ARFs, which bind to specific promoter elements in these genes.[1] This interplay creates a positive feedback loop where auxin promotes GA synthesis and signaling, leading to enhanced growth.

Quantitative Data on GA-Auxin Crosstalk:

ParameterPlant SpeciesTreatment/ConditionObservationReference
Internode LengthPea (Pisum sativum)Decapitated plants + GA170% of the elongation of intact plants[3]
IAA ContentPea (Pisum sativum)Decapitated plants + GA1 (after 21h)IAA level was ~11% of that in intact internodes[3]
Lateral Root DensityPopulusGA-deficient/insensitive linesIncreased lateral root density[4]
Secondary BranchesLinseed (Linum usitatissimum)2 mg L-1 IAAHighest mean value (47.00)[5]
Secondary BranchesLinseed (Linum usitatissimum)2 mg L-1 IAA + 400 mg L-1 GAHigh mean value (42.00)[5]

Signaling Pathway Diagram:

GA_Auxin_Crosstalk Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB + DELLA DELLA Auxin->DELLA -| Degradation Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA -| Degradation ARF ARF Aux_IAA->ARF -| Repression GA_biosynthesis GA Biosynthesis Genes (GA20ox, GA3ox) ARF->GA_biosynthesis + Transcription ARF->GA_biosynthesis GA Gibberellin GID1 GID1 GA->GID1 + GID1->DELLA -| Degradation PIF PIF DELLA->PIF -| Sequestration Growth_Response Growth Response (Cell Elongation) PIF->Growth_Response

GA-Auxin Signaling Crosstalk

This compound and Cytokinin: An Antagonistic Balance in Development

This compound and cytokinin often exhibit an antagonistic relationship, controlling key developmental processes such as shoot and root meristem activity, and leaf senescence.

Molecular Interactions:

The crosstalk between GA and cytokinin is intricate and involves reciprocal inhibition. Cytokinin can inhibit GA biosynthesis and promote its deactivation.[1] Conversely, GA can suppress cytokinin responses. A key player in this interaction is the SPINDLY (SPY) protein, which acts as a negative regulator of GA signaling and a positive regulator of cytokinin signaling.[6][7] GA is thought to inhibit SPY activity, thereby relieving the repression of GA responses and simultaneously dampening cytokinin signaling.[6]

Signaling Pathway Diagram:

GA_Cytokinin_Crosstalk GA Gibberellin SPY SPY GA->SPY -| Inhibition Cytokinin_Response Cytokinin Response (e.g., Cell Division) GA->Cytokinin_Response -| Inhibition Cytokinin Cytokinin GA_biosynthesis GA Biosynthesis Cytokinin->GA_biosynthesis -| Inhibition GA_Response GA Response (e.g., Stem Elongation) SPY->GA_Response -| Repression SPY->Cytokinin_Response + Promotion

GA-Cytokinin Signaling Crosstalk

This compound and Abscisic Acid: A Classic Antagonism in Stress and Development

The antagonistic relationship between this compound and abscisic acid (ABA) is a cornerstone of plant developmental regulation, particularly in seed dormancy and germination, and in response to abiotic stress.[8][9]

Molecular Interactions:

GA promotes germination, while ABA inhibits it. This antagonism is mediated at both the metabolic and signaling levels.[10] ABA can inhibit the expression of GA biosynthetic genes and promote the expression of GA catabolic genes.[9] Conversely, GA can downregulate ABA biosynthesis.

At the signaling level, ABA can stabilize DELLA proteins, thereby repressing GA-mediated growth.[1] In tomato, the DELLA protein PROCERA (PRO) promotes ABA-induced stomatal closure by upregulating an ABA importer, AIT1.1.[11] This highlights a novel mechanism of crosstalk involving hormone transport. The transcription factor ABI4 (ABA INSENSITIVE 4) is another key integrator, promoting seed dormancy by directly activating ABA biosynthesis genes and repressing GA biosynthesis genes.[9]

Quantitative Data on GA-ABA Crosstalk:

ParameterPlant Species/SystemTreatment/ConditionObservationReference
Stomatal ApertureTomato (Solanum lycopersicum) ait1.1 mutantABA treatmentReduced stomatal response to ABA[11]
Gene Expression (NCED6, GA2ox7)Arabidopsis thalianaOverexpression of ABI4Increased expression[9]

Signaling Pathway Diagram:

GA_ABA_Crosstalk cluster_ga_pathway GA Pathway cluster_aba_pathway ABA Pathway GA Gibberellin GID1 GID1 GA->GID1 ABA_biosynthesis ABA Biosynthesis GA->ABA_biosynthesis -| Inhibition ABA Abscisic Acid DELLA DELLA ABA->DELLA +| Stabilization PYR_PYL_RCAR PYR/PYL/RCAR ABA->PYR_PYL_RCAR GA_biosynthesis GA Biosynthesis ABA->GA_biosynthesis -| Inhibition GID1->DELLA -| Degradation GA_Response GA Response (Germination, Growth) DELLA->GA_Response -| Repression PP2C PP2C PYR_PYL_RCAR->PP2C -| Inhibition SnRK2 SnRK2 PP2C->SnRK2 -| Inhibition ABA_Response ABA Response (Dormancy, Stress Tolerance) SnRK2->ABA_Response + Activation ABA_biosynthesis->ABA GA_biosynthesis->GA GA_Ethylene_Crosstalk GA Gibberellin DELLA DELLA GA->DELLA -| Degradation Ethylene_Response Ethylene Response (e.g., Apical Hook) GA->Ethylene_Response +| Promotion Ethylene Ethylene Ethylene->DELLA +| Stabilization EIN3_EIL1 EIN3/EIL1 Ethylene->EIN3_EIL1 + Stabilization GA_Response GA Response (e.g., Elongation) DELLA->GA_Response -| Repression EIN3_EIL1->Ethylene_Response + Activation GA_BR_Crosstalk GA Gibberellin DELLA DELLA GA->DELLA -| Degradation BR Brassinosteroid BZR1_BES1 BZR1/BES1 BR->BZR1_BES1 + Activation DELLA->BZR1_BES1 Cell_Elongation_Genes Cell Elongation Genes BZR1_BES1->Cell_Elongation_Genes + Transcription Growth_Response Growth Response Cell_Elongation_Genes->Growth_Response GA_JA_Crosstalk GA Gibberellin DELLA DELLA GA->DELLA -| Degradation JA Jasmonic Acid JAZ JAZ JA->JAZ -| Degradation DELLA->JAZ Growth Growth DELLA->Growth + Promotion MYC2 MYC2 JAZ->MYC2 -| Repression Defense Defense MYC2->Defense + Activation GA_SA_Crosstalk GA Gibberellin GASA4 GASA4 GA->GASA4 + Expression Abiotic_Stress_Tolerance Abiotic Stress Tolerance GA->Abiotic_Stress_Tolerance SA Salicylic Acid SA->Abiotic_Stress_Tolerance Immunity Immunity SA->Immunity SA_Biosynthesis SA Biosynthesis GASA4->SA_Biosynthesis + Activation SA_Biosynthesis->SA

References

Endogenous Gibberellic Acid Localization in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones critical for regulating a multitude of plant growth and development processes, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] The precise spatial and temporal distribution of bioactive GAs is paramount for their function, making the study of their localization essential for understanding plant physiology and for agricultural and biotechnological applications. This guide provides a comprehensive overview of the biosynthesis, signaling, and tissue-specific localization of endogenous gibberellins. It details the quantitative distribution of various GA forms across different plant tissues and outlines the sophisticated experimental protocols used for their detection and quantification.

Gibberellin Biosynthesis and Signaling

The concentration of bioactive GAs is tightly controlled through complex biosynthesis and catabolism pathways, which are spatially segregated within the cell.[4] The subsequent signal transduction cascade is a critical derepression mechanism that activates gene expression in response to GA presence.

Biosynthesis Pathway

Gibberellin biosynthesis is a multi-stage process occurring across three distinct cellular compartments: proplastids, the endoplasmic reticulum (ER), and the cytoplasm.[1][5][6]

  • Proplastid: The pathway begins in proplastids where trans-geranylgeranyl diphosphate (B83284) (GGPP) is converted to ent-kaurene (B36324). This involves two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][4][5]

  • Endoplasmic Reticulum: ent-kaurene moves to the outer envelope of the plastid and the ER, where it is sequentially oxidized by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.[1][5][7] GA12 is the first gibberellin in the pathway and a key precursor for all other GAs.

  • Cytoplasm: In the cytoplasm, a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs) converts GA12 into various bioactive and inactive forms. Key enzymes include GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which typically produce bioactive GAs (e.g., GA1 and GA4).[5][7] Conversely, GA 2-oxidase (GA2ox) inactivates bioactive GAs and their precursors.[5][6]

Gibberellin_Biosynthesis Gibberellin Biosynthesis Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm GGPP GGPP ent_CDP ent-copalyl diphosphate GGPP->ent_CDP CPS ent_Kaurene ent-kaurene ent_CDP->ent_Kaurene KS ent_Kaurenoic_Acid ent-kaurenoic acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA53 GA53 GA12->GA53 GA13ox GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Gibberellin biosynthesis pathway across three cellular compartments.

Signaling Pathway

GA signaling operates through a derepression mechanism localized in the nucleus.[6] In the absence of GA, DELLA proteins, a family of nuclear transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[8] When bioactive GA levels rise, GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[9] This GA-GID1 complex then binds to a DELLA protein, inducing a conformational change that promotes the interaction of DELLA with an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).[6] This interaction targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[6][8][9] The degradation of DELLA repressors liberates transcription factors, allowing the expression of GA-responsive genes and promoting growth processes.[9]

Gibberellin_Signaling Gibberellin Signaling Pathway cluster_nucleus Nucleus cluster_low_ga Low GA Levels cluster_high_ga High GA Levels DELLA_low DELLA Protein TF_low Transcription Factor DELLA_low->TF_low sequesters DNA_low GA-Responsive Gene TF_low->DNA_low cannot bind Repression Transcription Repressed DNA_low->Repression GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA_high DELLA Protein GA_GID1->DELLA_high binds SCF SCF E3 Ligase DELLA_high->SCF recruitment Proteasome 26S Proteasome SCF->Proteasome ubiquitination Degradation DELLA Degradation Proteasome->Degradation TF_high Transcription Factor DNA_high GA-Responsive Gene TF_high->DNA_high binds Activation Transcription Activated DNA_high->Activation GA_Analysis_Workflow General Workflow for GA Quantification Start Plant Tissue Collection (e.g., shoot apex, root tip) Freeze Flash-freeze in Liquid N2 & Lyophilize Start->Freeze Grind Grind to a Fine Powder Freeze->Grind Extract Extraction (e.g., 80% Methanol with internal standards) Grind->Extract Purify Purification & Concentration Extract->Purify SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Purify->SPE Step 1 HPLC HPLC Fractionation (Optional, for complex matrices) SPE->HPLC Step 2 Analyze Analysis SPE->Analyze HPLC->Analyze GCMS GC-MS/MS Analyze->GCMS LCMS LC-MS/MS Analyze->LCMS Data Data Processing: Identification & Quantification GCMS->Data LCMS->Data

References

The Evolutionary Trajectory of Gibberellin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The gibberellin (GA) signaling pathway is a cornerstone of plant development, regulating a vast array of processes from seed germination to flowering. This technical guide provides an in-depth exploration of the evolutionary journey of the core GA signaling module, comprising the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, the DELLA protein repressors, and the F-box protein component of the SCF E3 ubiquitin ligase. By tracing the origins and diversification of these key players from non-vascular plants to angiosperms, we gain a deeper understanding of the molecular innovations that have shaped plant architecture and adaptation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Canonical Gibberellin Signaling Pathway in Angiosperms

In flowering plants (angiosperms), the gibberellin signaling pathway operates as a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are members of the GRAS family of transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[1][2] The perception of bioactive GAs by the nuclear receptor GID1 triggers a conformational change in GID1, promoting its interaction with the N-terminal DELLA domain of DELLA proteins.[3][4] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6] The SCFSLY1/GID2 complex subsequently polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1][7] The removal of the DELLA repressor allows for the expression of GA-responsive genes, leading to various growth and developmental processes.[8][9]

Evolutionary Origins and Diversification

The core components of the GA signaling pathway did not evolve concurrently. A survey of plant lineages reveals a stepwise acquisition and refinement of this crucial regulatory module.

Bryophytes: The Ancestral State

In non-vascular plants such as the moss Physcomitrella patens, a complete GA-GID1-DELLA signaling module is absent.[10][11] While homologues of DELLA proteins are present and conserved in all land plants, functional GID1 receptors and the full GA biosynthetic pathway are not.[12][13] The DELLA-like proteins in P. patens may have ancestral functions independent of GA signaling.[14] Although some GID1-like proteins exist in bryophytes, they lack the canonical GA-binding pocket and the N-terminal lid required for DELLA interaction, suggesting they are not true GA receptors.[15]

Lycophytes: Emergence of a Functional Module

The lycophyte Selaginella moellendorffii represents a pivotal point in the evolution of GA signaling. It is the earliest diverging vascular plant lineage in which a complete and functional GA-GID1-DELLA module has been identified.[10][11] S. moellendorffii possesses GID1 homologs (SmGID1a and SmGID1b) that can bind bioactive GAs, interact with S. moellendorffii DELLA proteins (SmDELLAs) in a GA-dependent manner, and complement rice gid1 mutants.[11] However, the GA perception system in S. moellendorffii exhibits some primitive characteristics compared to that of angiosperms, including a lower binding affinity of SmGID1 for bioactive GAs and a broader specificity for different GA molecules.[8][10]

Angiosperms: Refinement and Diversification

In angiosperms, the GA signaling pathway has undergone further refinement and diversification. This includes an increase in the binding affinity and specificity of GID1 receptors for bioactive GAs.[8] Gene duplication events have led to multiple GID1 and DELLA paralogs in many angiosperm species, allowing for sub-functionalization and neo-functionalization, contributing to the complexity and fine-tuning of GA responses in different tissues and developmental stages.[12][16]

Data Presentation: Quantitative Analysis of Gibberellin Signaling Components

The evolution of the GA signaling pathway is reflected in the changing biochemical properties of its core components. The following tables summarize key quantitative data from studies on GID1 receptors from different plant lineages.

Plant LineageReceptorLigandDissociation Constant (Kd)Reference
Rice (Oryza sativa)OsGID1GA4~1 x 10-7 M[4]
Rice (Oryza sativa)OsGID1GA13.05 x 10-7 M[8]
Rice (Oryza sativa)OsGID1GA32.96 x 10-7 M[8]
Selaginella moellendorffiiSmGID1aGA48 x 10-9 M[1]

Table 1: GID1 Receptor-Gibberellin Binding Affinities. This table presents the dissociation constants (Kd) for the interaction between GID1 receptors and various gibberellin molecules in rice and Selaginella moellendorffii. A lower Kd value indicates a higher binding affinity.

InteractionMethodObservationReference
OsGID1 - OsSLR1Yeast Two-HybridGA-dependent interaction[4]
SmGID1a - SmDELLA1Yeast Two-HybridGA-dependent interaction[11]
AtGID1a - AtRGAYeast Two-HybridGA-dependent interaction[17]
AtGID1a - AtRGAIn vitro Pull-downGA enhances interaction[17]
OsGID2 - OsSLR1In vitro Pull-downInteraction with phosphorylated SLR1[6]

Table 2: Protein-Protein Interactions in the Gibberellin Signaling Pathway. This table summarizes key protein-protein interactions within the GA signaling pathway and the methods used to detect them.

Experimental Protocols

In Vitro Gibberellin Binding Assay

This protocol is adapted from methods used to characterize the GA-binding properties of GID1 proteins.[4][11]

Objective: To determine the binding affinity of a recombinant GID1 protein for a specific gibberellin ligand.

Materials:

  • Recombinant GID1 protein (e.g., GST-GID1 fusion)

  • Radio-labeled gibberellin (e.g., [3H]GA4)

  • Non-labeled gibberellin for competition assay

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Nitrocellulose membrane

  • Scintillation counter

Procedure:

  • Protein Incubation: Incubate a fixed amount of recombinant GID1 protein with increasing concentrations of radio-labeled GA in binding buffer for 1 hour at 4°C. For competition assays, incubate the protein and radio-labeled GA with increasing concentrations of non-labeled GA.

  • Filter Binding: Filter the incubation mixture through a nitrocellulose membrane under vacuum. The protein and any bound ligand will be retained on the membrane.

  • Washing: Wash the membrane with ice-cold binding buffer to remove unbound ligand.

  • Quantification: Place the membrane in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radio-labeled GA as a function of the ligand concentration. The dissociation constant (Kd) can be calculated using Scatchard analysis or non-linear regression.

Yeast Two-Hybrid (Y2H) Assay

This protocol is a generalized procedure for investigating protein-protein interactions, such as the GA-dependent interaction between GID1 and DELLA proteins.[11][17]

Objective: To determine if two proteins interact in a yeast cellular context.

Materials:

  • Yeast strains (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) containing the GID1 coding sequence fused to the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing the DELLA coding sequence fused to the GAL4 activation domain (AD).

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.

  • Gibberellin (to be added to the media to test for GA-dependency).

  • X-α-Gal for blue/white screening.

Procedure:

  • Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using the lithium acetate (B1210297) method.

  • Selection for Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells that have taken up both plasmids.

  • Interaction Assay: Replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA.

  • Analysis: Growth on the selective media indicates a positive interaction between the bait and prey proteins. The intensity of the blue color in the presence of X-α-Gal can provide a qualitative measure of the interaction strength.

Co-Immunoprecipitation (Co-IP) Assay

This protocol provides a general framework for confirming protein-protein interactions in plant cells.[14][18]

Objective: To demonstrate the in vivo interaction between two proteins.

Materials:

  • Plant tissue expressing tagged versions of the proteins of interest (e.g., GID1-HA and DELLA-FLAG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).

  • Antibody specific to one of the tags (e.g., anti-HA antibody).

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for western blot analysis (e.g., anti-HA and anti-FLAG).

Procedure:

  • Protein Extraction: Homogenize plant tissue in ice-cold lysis buffer to prepare a total protein extract.

  • Immunoprecipitation: Incubate the protein extract with an antibody against one of the tagged proteins (the "bait") for 2-4 hours at 4°C.

  • Capture of Immune Complexes: Add Protein A/G agarose beads to the mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against both the bait and the putative interacting partner (the "prey"). The detection of the prey protein in the immunoprecipitated sample confirms the interaction.

Mandatory Visualizations

Gibberellin_Signaling_Pathway Canonical Gibberellin Signaling Pathway in Angiosperms cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Degradation DELLA Degradation DELLA->Degradation TF Transcription Factors DELLA->TF represses GA_GID1->DELLA binds SCF SCF(SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF recruits SCF->Degradation Proteasome 26S Proteasome GA_Response_Genes GA-Responsive Genes TF->GA_Response_Genes activates Growth Growth & Development GA_Response_Genes->Growth

Caption: Canonical gibberellin signaling pathway in angiosperms.

Evolutionary_Progression_of_GA_Signaling Evolutionary Progression of Gibberellin Signaling cluster_bryophytes Bryophytes (e.g., Mosses) cluster_lycophytes Lycophytes (e.g., Selaginella) cluster_angiosperms Angiosperms (Flowering Plants) DELLA_bryo DELLA Homolog DELLA_lyco DELLA Protein DELLA_bryo->DELLA_lyco Conservation GID1_like GID1-like Protein (non-functional receptor) GID1_lyco Functional GID1 (Lower Affinity) GID1_like->GID1_lyco Evolution of GA binding GA_pathway_bryo Incomplete GA Biosynthesis GA_lyco Gibberellin (GA) GA_lyco->GID1_lyco GID1_lyco->DELLA_lyco GA-dependent interaction GID1_angio Highly Specific GID1 (Higher Affinity) GID1_lyco->GID1_angio Increased Affinity & Specificity SCF_lyco SCF(SLY1/GID2) Homolog DELLA_lyco->SCF_lyco DELLA_angio DELLA Protein Family DELLA_lyco->DELLA_angio Duplication & Diversification GA_response_lyco GA Response SCF_lyco->GA_response_lyco DELLA degradation GA_angio Gibberellin (GA) GA_angio->GID1_angio GID1_angio->DELLA_angio GA-dependent interaction SCF_angio SCF(SLY1/GID2) DELLA_angio->SCF_angio GA_response_angio Diverse GA Responses SCF_angio->GA_response_angio DELLA degradation

Caption: Evolutionary progression of the GA signaling module.

Conclusion and Future Directions

The evolution of the gibberellin signaling pathway is a compelling example of how molecular innovations have driven major evolutionary transitions in the plant kingdom. The stepwise assembly of the GID1-DELLA-SCF module, from its incomplete state in bryophytes to its highly refined and diversified form in angiosperms, facilitated the evolution of novel plant architectures and enhanced environmental responsiveness. Future research should focus on elucidating the ancestral functions of DELLA proteins in non-vascular plants, understanding the selective pressures that drove the evolution of GID1 specificity, and exploring the diversity of GA signaling components in a wider range of plant species. A deeper understanding of the evolutionary trajectory of this pathway will not only provide fundamental insights into plant biology but may also inform strategies for the genetic improvement of crop plants.

References

An In-depth Technical Guide to Gibberellic Acid Perception and Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellic acid (GA) is a critical phytohormone that regulates a wide array of developmental processes in plants, from seed germination to stem elongation and flowering. The perception of the GA signal and its subsequent transduction cascade represent a finely tuned molecular mechanism centered on the de-repression of a family of transcriptional regulators known as DELLA proteins. This technical guide provides a comprehensive overview of the core components of GA perception and signaling, detailing the molecular interactions, quantitative biophysical parameters, and key experimental methodologies used to elucidate this pathway. The central event is the binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), which triggers a conformational change facilitating the formation of a stable GA-GID1-DELLA complex. This ternary complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA repressors unleashes downstream transcription factors, initiating a cascade of gene expression that drives GA-responsive growth and development. This document serves as a technical resource, offering detailed protocols for key assays and summarizing quantitative data to aid researchers and professionals in the field.

Core Components of this compound Signaling

The this compound signaling pathway is primarily composed of three core components that orchestrate the plant's response to this vital hormone.

  • Gibberellin (GA): A family of diterpenoid acids, of which only a few, such as GA₁, GA₃, GA₄, and GA₇, are biologically active. These molecules act as the primary signal, initiating the entire transduction cascade.

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor with homology to hormone-sensitive lipases. GID1 proteins contain a binding pocket that specifically recognizes and binds to bioactive GAs.[1][2] This binding event is the first step in GA perception.

  • DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA responses.[3] In the absence of GA, DELLA proteins are stable and interact with various transcription factors, preventing them from regulating their target genes.[3] Prominent members of this family in Arabidopsis include GAI (GA INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1, RGL2, and RGL3 (RGA-LIKE 1, 2, and 3).

  • SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: This complex is responsible for tagging DELLA proteins for degradation. It consists of four main subunits: Skp1, Cullin, a RING-box protein, and an F-box protein. The F-box protein provides substrate specificity. In the GA pathway, the F-box proteins SLY1 (SLEEPY1) in Arabidopsis and GID2 (GIBBERELLIN INSENSITIVE DWARF2) in rice specifically recognize the GA-GID1-DELLA complex.[4]

The this compound Signal Transduction Cascade

The perception and transduction of the this compound signal is a multi-step process that ultimately leads to the activation of GA-responsive genes.

  • GA Binding to GID1: In the nucleus, bioactive GA binds to the GID1 receptor. This binding induces a conformational change in GID1, causing a flexible N-terminal "lid" to close over the GA-binding pocket.[5]

  • Formation of the GA-GID1-DELLA Complex: The conformational change in GID1 exposes a surface that has a high affinity for the DELLA domain of DELLA proteins.[6] This leads to the formation of a stable ternary complex: GA-GID1-DELLA.[3]

  • Recruitment of the SCFSLY1/GID2 E3 Ligase: The formation of the GA-GID1-DELLA complex creates a recognition site for the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice).[4] SLY1/GID2 then recruits the rest of the SCF E3 ubiquitin ligase complex.

  • Ubiquitination and Degradation of DELLA: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[4]

  • Derepression of Transcription: With the DELLA repressors degraded, transcription factors that were previously sequestered or inactivated by DELLAs are now free to regulate the expression of GA-responsive genes. This leads to the various physiological responses associated with gibberellin, such as stem elongation, seed germination, and flowering.

There is also evidence for a proteolysis-independent mechanism where the formation of the GA-GID1-DELLA complex itself can partially inactivate DELLA's repressive function, likely by preventing its interaction with other proteins.[7]

Quantitative Data on GA Signaling Components

The interactions between the core components of the GA signaling pathway have been characterized biophysically to determine their binding affinities and kinetics. This quantitative data is crucial for understanding the sensitivity and dynamics of the signaling cascade.

Interacting MoleculesOrganism/SystemMethodDissociation Constant (Kd)Reference
SmGID1a - GA₄Selaginella moellendorffiiYeast Two-Hybrid8 x 10⁻⁹ M
OsGID1 - GA₄Oryza sativaIsothermal Titration Calorimetry (ITC)5.16 x 10⁶ M⁻¹ (Association Constant)[3]
GID1A - RGL1 (N-terminal)Arabidopsis thalianaSurface Plasmon Resonance (SPR)See kinetic data below[8]

Table 1: Binding Affinities of GA Signaling Components. This table summarizes the reported dissociation constants (Kd) for key interactions in the this compound signaling pathway. A lower Kd value indicates a higher binding affinity.

Interacting ProteinsAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)
GID1A - RGL1N (in the presence of GA₄)State 1: 1.1 x 10⁵State 1: 1.2 x 10⁻²
State 2: 2.1 x 10⁻³State 2: 1.0 x 10⁻⁴

Table 2: Kinetic Parameters of the GID1A-RGL1 Interaction. This table presents the association and dissociation rate constants for the interaction between Arabidopsis thaliana GID1A and the N-terminal domain of RGL1, as determined by Surface Plasmon Resonance. The two states suggest a conformational change upon binding.[8]

ProteinOrganismConditionHalf-life (t1/2)Reference
RGL2Arabidopsis thaliana (imbibed seeds)+ 5 hours of GA treatmentSignificantly reduced[4][9]
RGAArabidopsis thalianaGA treatmentRapid degradation[10]
TAP-RGAArabidopsis thaliana (cell-free system)- MG132< 2 hours[11]
TAP-GAIArabidopsis thaliana (cell-free system)- MG132~ 2 hours[11]

Table 3: Degradation Rates of DELLA Proteins. This table provides information on the half-life and degradation rates of various DELLA proteins in response to this compound treatment.

Experimental Protocols

The elucidation of the this compound signaling pathway has been made possible through a variety of molecular and biochemical techniques. Below are detailed protocols for some of the key experiments used to study the interactions between GA signaling components.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify and characterize protein-protein interactions.[12][13]

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The protein of interest (e.g., GID1) is fused to the BD ("bait"), and a potential interacting partner (e.g., a DELLA protein) is fused to the AD ("prey"). If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and colorimetric detection.[14][15]

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of GID1 into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD-GID1).

    • Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a Y2H prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD-DELLA).

  • Yeast Transformation:

    • Co-transform the BD-GID1 and AD-DELLA plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.[12]

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • After 3-5 days of incubation at 30°C, pick individual colonies and streak them onto selective media.

    • To test for interaction, plate the yeast on SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • To test for GA-dependency, prepare two sets of selective plates: one with and one without a bioactive gibberellin (e.g., 100 µM GA₃).[14]

    • Growth on the selective medium indicates a protein-protein interaction.

  • β-Galactosidase Assay (Optional):

    • Perform a colony-lift filter assay or a liquid culture assay using X-gal or ONPG as a substrate to quantify the strength of the interaction. A blue color indicates a positive interaction.

Co-Immunoprecipitation (Co-IP) for GA-GID1-DELLA Complex

Co-Immunoprecipitation is a technique used to study protein-protein interactions in vivo by using an antibody to precipitate a protein of interest, thereby also pulling down any interacting proteins.[16][17]

Principle: A protein of interest (the "bait," e.g., a tagged GID1) is immunoprecipitated from a cell lysate using a specific antibody. If another protein (the "prey," e.g., a DELLA protein) interacts with the bait, it will also be precipitated. The precipitated proteins are then detected by Western blotting.

Protocol:

  • Plant Material and Protein Extraction:

    • Use transgenic plants expressing a tagged version of GID1 (e.g., GID1-GFP or GID1-FLAG).

    • Treat the plants with or without GA (and a proteasome inhibitor like MG132 to prevent DELLA degradation) for a specified time.

    • Harvest plant tissue (e.g., seedlings or leaves), freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total proteins using an appropriate IP lysis buffer containing protease and phosphatase inhibitors.[1]

  • Immunoprecipitation:

    • Pre-clear the protein extract by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the tag on GID1 (e.g., anti-GFP or anti-FLAG antibody) for several hours to overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against the DELLA protein to detect its presence in the immunoprecipitated complex.

    • Also, probe for the tagged GID1 to confirm successful immunoprecipitation.

Bimolecular Fluorescence Complementation (BiFC) Assay

BiFC is a powerful technique to visualize protein-protein interactions in living cells.[18][19][20]

Principle: A fluorescent protein (e.g., YFP) is split into two non-fluorescent fragments, the N-terminal (nYFP) and C-terminal (cYFP) halves. The two proteins of interest (e.g., GID1 and a DELLA protein) are fused to these fragments. If the two proteins interact, the nYFP and cYFP fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein, which can then be visualized by fluorescence microscopy.[21][22]

Protocol:

  • Vector Construction:

    • Clone the coding sequence of GID1 into a BiFC vector to create a fusion with either the nYFP or cYFP fragment (e.g., GID1-nYFP).

    • Clone the coding sequence of a DELLA protein into another BiFC vector to create a fusion with the complementary fragment (e.g., DELLA-cYFP).

  • Transient Expression in Plant Cells:

    • Co-transform Agrobacterium tumefaciens with the two BiFC constructs.

    • Co-infiltrate the Agrobacterium cultures into the leaves of Nicotiana benthamiana.[11]

    • Alternatively, transfect Arabidopsis protoplasts with the plasmid DNA using the PEG-calcium method.[18][19]

  • Fluorescence Microscopy:

    • After 2-3 days of incubation, observe the infiltrated leaves or transfected protoplasts under a confocal laser scanning microscope.

    • Excite the sample with the appropriate wavelength for YFP (around 514 nm) and detect the emission (around 527 nm).

    • A positive YFP signal indicates that the two proteins are interacting. The subcellular localization of the fluorescence reveals where the interaction occurs within the cell (typically the nucleus for GID1 and DELLA).

  • Controls:

    • Include negative controls, such as co-expressing each fusion protein with an empty vector or a non-interacting protein fused to the complementary YFP fragment, to ensure that the observed fluorescence is due to a specific interaction.

Visualizations of Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Gibberellic_Acid_Signaling cluster_nucleus Nucleus GA This compound (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 Forms DELLA DELLA Repressor GA_GID1_DELLA GA-GID1-DELLA Ternary Complex DELLA->GA_GID1_DELLA Forms Proteasome 26S Proteasome DELLA->Proteasome Targeted to TFs Transcription Factors (e.g., PIFs) DELLA->TFs Sequesters/ Inhibits GA_GID1->DELLA Binds SCF SCF (SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA Degrades GARE GA-Responsive Genes TFs->GARE Binds to promote transcription GA_Response GA Response (Growth, etc.) GARE->GA_Response Y2H_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Clone_Bait Clone GID1 into Bait Vector (BD-GID1) Transform Co-transform Yeast with Bait and Prey Plasmids Clone_Bait->Transform Clone_Prey Clone DELLA into Prey Vector (AD-DELLA) Clone_Prey->Transform Select_Transformants Select on SD/-Leu/-Trp Transform->Select_Transformants Test_Interaction Plate on Selective Media (SD/-Leu/-Trp/-His/-Ade) +/- GA Select_Transformants->Test_Interaction Growth Growth on Selective Media (Positive Interaction) Test_Interaction->Growth If proteins interact No_Growth No Growth (No Interaction) Test_Interaction->No_Growth If proteins do not interact Color_Assay β-Galactosidase Assay (Blue Color = Positive) Growth->Color_Assay CoIP_Workflow cluster_extraction Protein Extraction cluster_ip Immunoprecipitation cluster_detection Detection Plant_Material Transgenic Plants (e.g., GID1-FLAG) Treatment Treat with GA +/- MG132 Plant_Material->Treatment Extraction Extract Total Proteins Treatment->Extraction Preclear Pre-clear Lysate Extraction->Preclear Add_Antibody Incubate with Anti-FLAG Antibody Preclear->Add_Antibody Capture Capture with Protein A/G Beads Add_Antibody->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_DELLA Probe with Anti-DELLA Antibody Western_Blot->Probe_DELLA Result Detect Co-precipitated DELLA Protein Probe_DELLA->Result

References

Transcriptional Regulation of Gibberellin Biosynthesis Genes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering time. The bioactive levels of GAs are meticulously controlled through a complex network of biosynthetic and catabolic enzymes. The expression of the genes encoding these enzymes is tightly regulated at the transcriptional level by a convergence of developmental cues, environmental signals, and other hormonal pathways. Understanding this intricate transcriptional regulation is paramount for developing strategies to modulate plant growth and for the discovery of novel drug targets that could influence these pathways.

This technical guide provides a comprehensive overview of the core transcriptional regulatory mechanisms governing gibberellin biosynthesis genes. It delves into the key transcription factors, signaling pathways, and experimental methodologies used to elucidate these processes.

Core Regulatory Network

The transcriptional regulation of GA biosynthesis is primarily orchestrated by a negative feedback loop involving DELLA proteins, which are key repressors of GA signaling.[1] When bioactive GA levels are low, DELLA proteins accumulate and interact with a multitude of transcription factors to modulate the expression of GA metabolism genes. Conversely, high levels of bioactive GA lead to the degradation of DELLA proteins, thus derepressing GA responses.[2]

Key gene families involved in the final steps of bioactive GA synthesis and deactivation are:

  • GA 20-oxidases (GA20ox): Catalyze the conversion of C20-GAs to C19-GAs, a rate-limiting step in bioactive GA synthesis.[3]

  • GA 3-oxidases (GA3ox): Catalyze the final step in the biosynthesis of bioactive GAs.[3]

  • GA 2-oxidases (GA2ox): Inactivate bioactive GAs and their precursors.[3]

The expression of these genes is subject to a homeostatic feedback mechanism: low GA levels and the presence of DELLA proteins tend to upregulate GA20ox and GA3ox expression, while downregulating GA2ox expression.[3] High GA levels have the opposite effect.[3]

Key Transcription Factors

A growing body of evidence has implicated several families of transcription factors in the direct or indirect regulation of GA biosynthesis genes. These include:

  • DELLA Proteins: While lacking a DNA-binding domain themselves, DELLA proteins act as transcriptional co-regulators by interacting with and modulating the activity of other transcription factors.[4][5]

  • PHYTOCHROME-INTERACTING FACTORS (PIFs): These bHLH transcription factors are key integrators of light and hormonal signals. PIFs can directly bind to the promoters of GA biosynthesis genes, and their activity is often antagonized by DELLA proteins.[4]

  • TEOSINTE BRANCHED 1, CYCLOIDEA, PCF (TCP) Transcription Factors: Members of this family have been shown to directly bind to the promoters of GA biosynthesis genes and play a role in thermomorphogenic growth.

  • Other Transcription Factor Families: Evidence also points to the involvement of WRKY, MYB, AP2/ERF, and GRAS family transcription factors in the nuanced regulation of GA metabolism in response to various stimuli.

Hormonal Crosstalk

The GA biosynthesis pathway is also a nexus for crosstalk with other phytohormone signaling pathways, most notably auxin. Auxin has been shown to upregulate the expression of several GA20ox and GA3ox genes, thereby promoting GA biosynthesis.[6] This interaction is crucial for coordinating various developmental processes, such as shoot elongation and fruit development.

Data Presentation

The following tables summarize quantitative data on the transcriptional regulation of key gibberellin biosynthesis genes in Arabidopsis thaliana.

GeneTreatment/Genetic BackgroundFold Change in ExpressionReference
AtGA20ox1Auxin (NAA) treatmentUpregulated[6]
AtGA20ox2Auxin (NAA) treatmentUpregulated[6]
AtGA3ox1Auxin (NAA) treatmentUpregulated[7]
AtGA2ox1Auxin (NAA) treatmentUpregulated[7]
AtGA2ox2Auxin (NAA) treatmentDownregulated[7]
GA20ox genesGA3 treatment (1 hr)Strong reduction[6]
GA3ox genesGA3 treatment (1 hr)Slight reduction[6]
GA2ox genesGA3 treatment (1 hr)Slight increase[6]
GA4 (AtGA3ox1)Transgenic plants with stabilized DELLA (rga-Δ17)Less responsive to GA-mediated feedback repression[8]
GA5 (AtGA20ox1)CHX treatmentInduced above control levels[9]
GA5 (AtGA20ox1)GA treatmentRepressed[9]
GA20ox1tir3 mutant (altered auxin transport)Upregulated[10]
GA20ox1NPA (auxin transport inhibitor) treatmentUpregulated[10]

Signaling Pathways and Experimental Workflows

Gibberellin Signaling and Biosynthesis Feedback Loop

GA_Signaling_Feedback cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins GID1->DELLA targets for degradation PIFs PIF Transcription Factors DELLA->PIFs inactivates Other_TFs Other TFs (e.g., TCP) DELLA->Other_TFs inactivates GA_biosynthesis_genes GA Biosynthesis Genes (GA20ox, GA3ox) DELLA->GA_biosynthesis_genes activates (feedback) GA_catabolism_genes GA Catabolism Genes (GA2ox) DELLA->GA_catabolism_genes represses (feedback) Growth_Repression Growth Repression DELLA->Growth_Repression PIFs->GA_biosynthesis_genes activates Other_TFs->GA_biosynthesis_genes activates Growth_Promotion Growth Promotion GA_biosynthesis_genes->Growth_Promotion

Caption: Gibberellin signaling pathway and feedback regulation of biosynthesis genes.

Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP_Seq_Workflow start Plant Tissue with Tagged Transcription Factor crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink isolate_nuclei Isolate Nuclei crosslink->isolate_nuclei sonicate Sonication to shear DNA isolate_nuclei->sonicate immunoprecipitate Immunoprecipitation with Antibody against Tag sonicate->immunoprecipitate reverse_crosslink Reverse Cross-links and Purify DNA immunoprecipitate->reverse_crosslink library_prep Prepare Sequencing Library reverse_crosslink->library_prep sequence High-Throughput Sequencing library_prep->sequence analysis Bioinformatic Analysis: Peak Calling, Motif Discovery sequence->analysis end Identified TF Binding Sites on GA Gene Promoters analysis->end

Caption: A generalized workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

EMSA_Workflow start Purified Transcription Factor & Labeled DNA Probe (Promoter Fragment) binding_reaction Incubate TF and Probe (Binding Reaction) start->binding_reaction electrophoresis Native Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis detection Detection of Labeled DNA (e.g., Autoradiography, Fluorescence) electrophoresis->detection end Visualization of DNA-Protein Complex (Shifted Band) detection->end

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Experimental Workflow: Yeast One-Hybrid (Y1H) Assay

Y1H_Workflow start DNA Bait (GA Gene Promoter) cloned into Reporter Vector yeast_transformation1 Transform Yeast with Bait-Reporter Construct start->yeast_transformation1 yeast_transformation2 Transform Bait-containing Yeast with Prey Library yeast_transformation1->yeast_transformation2 prey_library cDNA Library fused to Activation Domain (TF-Prey) prey_library->yeast_transformation2 selection Selection on Media lacking Reporter Gene Product yeast_transformation2->selection end Identification of Interacting Transcription Factors selection->end

Caption: A schematic workflow for the Yeast One-Hybrid (Y1H) assay.

Experimental Workflow: Dual-Luciferase Reporter Assay

Luciferase_Workflow reporter Reporter Construct: GA Gene Promoter::Firefly Luciferase transfection Co-transfect Plant Protoplasts or Agroinfiltrate Leaves reporter->transfection effector Effector Construct: Constitutive Promoter::Transcription Factor effector->transfection control Control Construct: Constitutive Promoter::Renilla Luciferase control->transfection incubation Incubate to allow Gene Expression transfection->incubation lysis Cell Lysis incubation->lysis measurement Measure Firefly and Renilla Luciferase Activities lysis->measurement analysis Calculate Ratio of Firefly/Renilla Luciferase Activity measurement->analysis end Quantification of Promoter Activation/Repression by TF analysis->end

Caption: Workflow for a Dual-Luciferase Reporter Assay to study promoter activity.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is adapted for the analysis of transcription factor binding to gene promoters in Arabidopsis thaliana.

1.1. Cross-linking and Nuclei Isolation:

  • Harvest 1-2 grams of fresh plant tissue and fix by vacuum infiltration with 1% formaldehyde (B43269) for 15 minutes.

  • Quench the cross-linking by adding glycine (B1666218) to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

  • Rinse the tissue with cold water, blot dry, and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove debris.

  • Pellet the nuclei by centrifugation and wash the pellet.

1.2. Chromatin Shearing:

  • Resuspend the nuclear pellet in a suitable buffer.

  • Sonicate the chromatin to shear the DNA into fragments of 200-800 bp. The optimal sonication conditions should be empirically determined.

1.3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (or a tag if using a tagged protein) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

1.4. DNA Purification and Library Preparation:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.

  • Prepare a sequencing library from the purified DNA following the manufacturer's instructions (e.g., Illumina).

1.5. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Perform bioinformatic analysis, including quality control, read mapping to the reference genome, peak calling to identify binding sites, and motif analysis to discover consensus binding sequences.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the in vitro interaction between a purified transcription factor and a DNA probe.

2.1. Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to the putative transcription factor binding site in the GA gene promoter.

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).

  • Purify the labeled probe.

2.2. Binding Reaction:

  • In a final volume of 20 µL, combine the purified recombinant transcription factor, the labeled probe, and a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.

  • Incubate the reaction at room temperature for 20-30 minutes.

2.3. Electrophoresis and Detection:

  • Add loading dye to the binding reactions.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

  • Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using appropriate methods. A shifted band indicates the formation of a protein-DNA complex.

Yeast One-Hybrid (Y1H) Assay

This protocol is used to identify proteins that bind to a specific DNA sequence (the "bait").

3.1. Bait and Reporter Strain Construction:

  • Clone tandem repeats of the GA gene promoter fragment of interest (the bait) upstream of a minimal promoter driving a reporter gene (e.g., HIS3 or AUR1-C) in a yeast integration vector.

  • Linearize the vector and transform it into a suitable yeast strain. The vector will integrate into the yeast genome, creating a stable reporter strain.

  • Determine the basal expression of the reporter gene and optimize the concentration of the selective agent (e.g., 3-AT for HIS3 or Aureobasidin A for AUR1-C) to suppress this background.

3.2. Prey Library Screening:

  • Prepare a cDNA library from the plant tissue of interest in a yeast expression vector where the cDNAs are fused to a transcriptional activation domain (the "prey").

  • Transform the bait-reporter yeast strain with the prey library.

  • Plate the transformed yeast on a selective medium lacking the appropriate nutrients and containing the optimized concentration of the selective agent.

  • Only yeast cells expressing a prey protein that binds to the bait DNA sequence will activate the reporter gene and grow on the selective medium.

3.3. Identification of Positive Clones:

  • Isolate plasmids from the positive yeast colonies.

  • Sequence the cDNA inserts to identify the interacting transcription factors.

  • Confirm the interaction through re-transformation and one-on-one interaction assays.

Dual-Luciferase Reporter Assay

This transient assay quantifies the ability of a transcription factor to activate or repress a promoter in plant cells.

4.1. Plasmid Construction:

  • Reporter construct: Clone the promoter of the GA biosynthesis gene of interest upstream of the firefly luciferase (LUC) gene.

  • Effector construct: Clone the coding sequence of the transcription factor of interest downstream of a strong constitutive promoter (e.g., CaMV 35S).

  • Internal control construct: A plasmid expressing the Renilla luciferase (REN) gene under the control of a constitutive promoter.

4.2. Transient Expression:

  • Introduce the three plasmids into plant cells. This can be achieved by:

    • Protoplast transfection: Isolate protoplasts from plant leaves and transfect them with the plasmids using PEG-mediated transformation.

    • Agrobacterium-mediated infiltration: Transform Agrobacterium tumefaciens with the plasmids and infiltrate the bacterial suspension into the leaves of a suitable plant host (e.g., Nicotiana benthamiana).

4.3. Luciferase Assay:

  • After a suitable incubation period (e.g., 16-48 hours), harvest the plant tissue and lyse the cells.

  • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase assay kit. The firefly luciferase substrate is added first, and its activity is measured. Then, a second reagent is added that quenches the firefly luciferase reaction and provides the substrate for the Renilla luciferase.

4.4. Data Analysis:

  • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. The Renilla luciferase activity serves as an internal control to normalize for differences in transfection efficiency and cell viability.

  • Compare the normalized luciferase activity in the presence and absence of the effector plasmid to determine the effect of the transcription factor on the promoter activity.

Conclusion

The transcriptional regulation of gibberellin biosynthesis genes is a complex and highly integrated process that is fundamental to plant growth and development. The interplay between DELLA proteins, various families of transcription factors, and other hormonal signals fine-tunes the expression of key biosynthetic and catabolic genes to maintain GA homeostasis. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further unravel the intricacies of this regulatory network. A deeper understanding of these mechanisms holds significant promise for the development of innovative strategies in agriculture and for the identification of novel targets in drug discovery.

References

The Role of Gibberellins in Fruit Development and Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in regulating the lifecycle of plants, from germination to senescence. In fruit-bearing species, GAs are critical determinants of fruit set, growth, and the subsequent processes of ripening and senescence. Their intricate signaling network, characterized by the degradation of DELLA repressor proteins, and their extensive crosstalk with other hormonal pathways, including auxin, ethylene, and abscisic acid, make them a key target for both fundamental research and agricultural applications. This guide provides an in-depth examination of the molecular mechanisms underlying GA's influence on fruit development, presents quantitative data on its effects, details common experimental protocols for its study, and visualizes the core signaling and interaction pathways.

Gibberellin's Role in Fruit Development

Gibberellins are fundamental for the initial stages of fruit development, including fruit set (the transition of the ovary to a young fruit) and subsequent growth through cell division and expansion.[1][2][3]

1.1. Fruit Set and Growth Successful fruit set requires the activation of the GA signaling pathway within the ovules, which, in concert with auxin and cytokinins, stimulates the cell division and enlargement necessary for the growth of the young fruit.[4] In many species, including tomato and pea, pollination triggers an increase in the endogenous levels of active GAs in the ovary, a crucial step for initiating fruit development.[1] Application of GA biosynthesis inhibitors, such as paclobutrazol (B33190) (PAC), has been shown to decrease both fruit set and growth, an effect that can be reversed by the application of exogenous active GAs like GA3.[1]

The primary mechanism by which GAs promote growth is by stimulating both cell elongation and, in some cases, cell division.[2][5] GAs activate enzymes that loosen the cell wall, allowing for turgor-driven cell expansion.[2] This is evident in studies where exogenous GA3 application led to larger fruit size in species like tomato and Rosa roxburghii.[6][7]

1.2. Parthenocarpy: The Development of Seedless Fruit Gibberellins are well-known for their ability to induce parthenocarpy, the development of fruit without fertilization, resulting in seedless varieties.[2][3][8][9] This process is a direct consequence of activating the GA signaling pathway, which effectively mimics the hormonal signals that would normally be produced by fertilized ovules. In Arabidopsis, mutants with a complete lack of DELLA protein activity exhibit parthenocarpic fruit growth, demonstrating that the constitutive activation of GA signaling is sufficient to trigger this process.[8][9]

The Gibberellin Signaling Pathway

The canonical GA signaling pathway operates through a mechanism of de-repression, centered around the GID1 receptor and DELLA proteins.

2.1. The Core GID1-DELLA Module DELLA proteins are nuclear-localized transcriptional regulators that belong to the GRAS family and act as potent repressors of plant growth.[10] In the absence or at low concentrations of active GAs, DELLA proteins bind to and inhibit the activity of various transcription factors, thereby restraining growth.

The signaling cascade is initiated when a bioactive GA molecule binds to the GIBBERELLIN-INSENSITIVE DWARF1 (GID1) receptor.[8] This binding event induces a conformational change in GID1, promoting its interaction with the DELLA domain of a DELLA protein.[8] This GA-GID1-DELLA complex is then recognized by an F-box protein (such as SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex ubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The removal of the DELLA repressor liberates downstream transcription factors (e.g., PIFs), allowing them to activate the expression of GA-responsive genes that drive cell growth and division.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms Complex (GA-GID1-DELLA) SCF SCF E3 Ligase DELLA->SCF Ubiquitination Proteasome 26S Proteasome DELLA->Proteasome Degradation TFs Transcription Factors (e.g., PIFs) DELLA->TFs Represses DNA GA-Responsive Genes TFs->DNA Activates Growth Cell Growth & Elongation DNA->Growth Hormonal_Crosstalk GA Gibberellin (GA) Ethylene Ethylene GA->Ethylene Antagonizes (Biosynthesis & Signaling) ABA Abscisic Acid (ABA) GA->ABA Antagonizes (Biosynthesis & Signaling) Auxin Auxin GA->Auxin Upregulates Signaling (During Ripening) FruitGrowth Fruit Growth & Development GA->FruitGrowth + FruitRipening Fruit Ripening & Senescence GA->FruitRipening - Ethylene->FruitRipening + ABA->GA ABA->FruitRipening + Auxin->FruitGrowth + Experimental_Workflow cluster_analysis Downstream Analysis start Plant Material (e.g., flowers, developing fruit) treatment Treatment Application start->treatment control Control (Mock Treatment) treatment->control Group 1 exogenous Exogenous GA (e.g., GA3 spray) treatment->exogenous Group 2 inhibitor GA Inhibitor (e.g., PAC) treatment->inhibitor Group 3 sampling Time-Course Sampling (Freeze in Liquid N2) control->sampling exogenous->sampling inhibitor->sampling analysis1 Hormone Quantification (LC-MS/MS) sampling->analysis1 analysis2 Gene Expression (qRT-PCR / RNA-Seq) sampling->analysis2 analysis3 Physiological Measurement (Size, Weight, Ripening) sampling->analysis3 data Data Interpretation & Conclusion analysis1->data analysis2->data analysis3->data

References

Methodological & Application

Application Notes and Protocols for the Quantification of Endogenous Gibberellins by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (B7789140) (GAs) are a large group of tetracyclic diterpenoid carboxylic acids that function as phytohormones, playing a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flower development.[1][2] The accurate quantification of endogenous gibberellins is essential for understanding their physiological functions and for applications in agriculture and drug development. However, the analysis of GAs in plant tissues presents a significant challenge due to their low concentrations and the complexity of the plant matrix.[1][3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the preferred method for the sensitive and specific quantification of gibberellins due to its high selectivity and low detection limits.[4][5] This document provides a detailed protocol for the extraction, purification, and quantification of endogenous gibberellins from plant tissues using HPLC-MS/MS.

Experimental Workflow Overview

The overall workflow for the quantification of endogenous gibberellins involves several key steps, starting from sample preparation to data analysis. A generalized workflow is depicted below.

Gibberellin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Liquid Nitrogen) Extraction 2. Extraction (e.g., 80% Methanol) Homogenization->Extraction Transfer powder Purification 3. Purification (SPE or IAC) Extraction->Purification Load supernatant HPLC 4. HPLC Separation Purification->HPLC Inject purified extract MSMS 5. MS/MS Detection HPLC->MSMS Elute analytes Quantification 6. Quantification MSMS->Quantification Acquire MRM data Analysis 7. Data Analysis Quantification->Analysis Calculate concentrations Gibberellin Signaling Pathway cluster_perception GA Perception cluster_degradation DELLA Degradation cluster_response Transcriptional Response GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to SCF SCF Complex GID1->SCF Interacts with DELLA DELLA Proteins (Growth Repressors) SCF->DELLA Ubiquitinates Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs DELLA->PIFs Represses GeneExpression GA-Responsive Gene Expression PIFs->GeneExpression Activates Growth Plant Growth GeneExpression->Growth Leads to

References

Application Notes and Protocols for Gibberellic Acid Treatment of Arabidopsis thaliana Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA), a tetracyclic diterpenoid phytohormone, plays a crucial role in regulating various aspects of plant growth and development. These include seed germination, stem and hypocotyl elongation, leaf expansion, and floral development.[1] In the model organism Arabidopsis thaliana, the GA signaling pathway is well-characterized, making it an excellent system to study the effects of GA and to screen for compounds that may modulate its activity. Exogenous application of GA can rescue GA-deficient mutant phenotypes and promote growth in wild-type plants. These protocols provide detailed methods for the treatment of Arabidopsis thaliana seedlings with this compound to assess its effects on germination and seedling growth.

Gibberellin Signaling Pathway in Arabidopsis thaliana

Gibberellin signaling in Arabidopsis operates through a derepression mechanism. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress GA-responsive genes, thereby inhibiting growth.[2] The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), promotes the formation of a GA-GID1-DELLA complex.[3] This complex is recognized by an F-box protein (SLY1 or SNZ), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[3] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that promote growth and development.[2][3]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome targeted to PIFs PIFs & other Transcription Factors DELLA->PIFs represses GA_GID1->DELLA binds SCF_SLY1 SCF-SLY1 (E3 Ubiquitin Ligase) GA_GID1_DELLA->SCF_SLY1 recruits SCF_SLY1->DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation mediates GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes activates Growth_Promotion Growth Promotion (Germination, Elongation) GA_Response_Genes->Growth_Promotion leads to

Caption: Gibberellin signaling pathway in Arabidopsis.

Quantitative Data Summary

The following tables summarize the typical quantitative effects of this compound (GA₃) on Arabidopsis thaliana seed germination and hypocotyl elongation.

Table 1: Effect of GA₃ Concentration on Arabidopsis thaliana (Col-0) Seed Germination

GA₃ Concentration (µM)Germination Rate (%) after 48 hours
0 (Mock)15 ± 4
0.155 ± 6
192 ± 5
1098 ± 2
10099 ± 1

Data are representative and may vary based on seed batch, age, and specific experimental conditions.

Table 2: Effect of GA₃ Concentration on Arabidopsis thaliana (Ler) Hypocotyl Length in Light-Grown Seedlings

GA₃ Concentration (µM)Hypocotyl Length (mm) after 5 days
0 (Mock)1.5 ± 0.2
0.12.8 ± 0.3
14.5 ± 0.4
55.2 ± 0.5
105.1 ± 0.4

Seedlings were grown under continuous light. Data are representative and can be influenced by light intensity and temperature.[4][5]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seed Germination Assay with this compound

This protocol details the steps to assess the effect of GA on seed germination.

Materials and Reagents:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0 or Landsberg erecta)

  • This compound (GA₃)

  • Ethanol (B145695) (95-100%)

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose (B13894)

  • Agar (B569324)

  • Petri dishes (9 cm)

  • Sterile water

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite (B82951) solution with 0.05% (v/v) Tween-20

  • Micropore tape

  • Growth chamber or incubator

Procedure:

  • Preparation of GA₃ Stock Solution:

    • Prepare a 10 mM GA₃ stock solution by dissolving 3.46 mg of GA₃ in 1 mL of 95% ethanol.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Growth Media:

    • Prepare 1/2 strength MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and let it cool to approximately 50-60°C.

    • Add the GA₃ stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). For the mock control, add an equivalent volume of ethanol.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 1% sodium hypochlorite solution with 0.05% Tween-20.

    • Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds 4-5 times with sterile water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

  • Plating and Stratification:

    • Pipette the sterilized seeds onto the surface of the prepared MS plates.

    • Seal the plates with micropore tape.

    • For stratification (to break dormancy), wrap the plates in aluminum foil and store them at 4°C for 2-4 days.

  • Incubation and Data Collection:

    • Transfer the plates to a growth chamber set at 22-23°C with a 16-hour light/8-hour dark photoperiod.

    • Monitor the seeds daily and score germination, defined as the emergence of the radicle, at specific time points (e.g., 24, 48, 72 hours).

    • Calculate the germination percentage for each treatment.

Protocol 2: Arabidopsis thaliana Seedling Hypocotyl Elongation Assay

This protocol is designed to quantify the effect of GA on post-germinative growth, specifically hypocotyl elongation.

Materials and Reagents:

  • Same as Protocol 1.

Procedure:

  • Plate Preparation and Seed Sowing:

    • Prepare 1/2 MS plates with varying concentrations of GA₃ as described in Protocol 1.

    • Sterilize and sow the seeds on the plates. It is recommended to align the seeds in a row for easier measurement.

  • Stratification and Incubation:

    • Stratify the seeds at 4°C for 2-4 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22-23°C. For a more pronounced hypocotyl phenotype, continuous light can be used.[4]

  • Data Collection and Analysis:

    • After a set number of days (e.g., 5-7 days), when the hypocotyls are clearly visible, remove the plates from the growth chamber.

    • Place the plates on a scanner or use a digital camera with a ruler for scale to capture images of the seedlings.

    • Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

    • Calculate the average hypocotyl length and standard deviation for each treatment.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare MS Media with different [GA3] sow_seeds Sow Seeds on Prepared Media prep_media->sow_seeds prep_seeds Sterilize Arabidopsis Seeds prep_seeds->sow_seeds stratify Stratification (4°C, 2-4 days, dark) sow_seeds->stratify incubate Incubate in Growth Chamber stratify->incubate germ_assay Germination Assay: Score radicle emergence at time points incubate->germ_assay Protocol 1 hypo_assay Hypocotyl Assay: Measure hypocotyl length after 5-7 days incubate->hypo_assay Protocol 2 quantify Quantify and Compare (Germination %, Length) germ_assay->quantify hypo_assay->quantify

Caption: Workflow for GA treatment of Arabidopsis seedlings.

Troubleshooting

  • Low Germination Rate: Ensure seeds are not old and that stratification was performed correctly. Check for contamination on the plates.

  • Inconsistent Seedling Growth: Ensure uniform light and temperature conditions across all plates. Avoid overcrowding of seedlings.

  • GA₃ Precipitation: Ensure the GA₃ stock solution is fully dissolved in ethanol before adding to the cooled media.

These protocols provide a robust framework for studying the effects of this compound on Arabidopsis thaliana seedlings. By carefully controlling experimental conditions and accurately measuring the outcomes, researchers can obtain reliable and reproducible data.

References

Preparation of Stable Gibberellic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in various developmental processes, including seed germination, stem elongation, and flowering. In the realm of drug development, gibberellins (B7789140) and their derivatives are explored for their potential therapeutic applications. Accurate and reproducible experimental outcomes hinge on the correct preparation and storage of stable GA3 stock solutions. This document provides detailed application notes and protocols to ensure the integrity and efficacy of your GA3 solutions.

Data Presentation

Solvent Selection and Solubility

This compound is sparingly soluble in water but readily dissolves in several organic solvents. The choice of solvent is critical and depends on the experimental system and required concentration.

SolventSolubility (approx.)Notes
Water ~5 g/LSolubility is low. "Quick-dissolve" formulations are available for easier water-based preparation.[1]
Ethanol (B145695) ~5 mg/mLA common solvent for preparing stock solutions.[2]
Dimethyl Sulfoxide (DMSO) ~15 mg/mLOffers higher solubility and is suitable for preparing concentrated stock solutions.[2]
Methanol Freely solubleAnother viable option for initial dissolution.
Aqueous NaOH/KOH SolubleA small amount of dilute base can be used to dissolve GA3 in aqueous solutions. However, alkaline conditions can lead to rapid degradation.
Stability of this compound in Aqueous Solutions

The stability of GA3 in aqueous solutions is highly dependent on pH and temperature. For optimal stability, it is recommended to maintain a slightly acidic pH.

pHTemperatureHalf-life (approx.)Key Degradation Products
3.0 - 4.0 Room TemperatureMost stableMinimal degradation
5.0 Room Temperature-Iso-GA3
7.0 (Neutral) Room TemperatureLess stableIso-GA3, Gibberellenic acid
8.0 (Alkaline) Room Temperature16.1 daysIso-GA3, Gibberellenic acid

Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment. If storage is necessary, they should be kept at 4°C for no longer than a few days.

Recommended Storage Conditions for Stock Solutions

Proper storage is paramount to maintaining the bioactivity of this compound stock solutions.

SolventConcentrationStorage TemperatureStability
Ethanol 1 mg/mL4°C or -20°CUp to 1 year
DMSO 1-15 mg/mL-20°CUp to 1 year[3]

For long-term storage, -20°C is recommended. Solutions should be stored in the dark to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution in Ethanol

This protocol is suitable for most standard laboratory applications.

Materials:

  • This compound (GA3) powder

  • 95% Ethanol

  • Sterile, distilled water

  • Sterile volumetric flask

  • Sterile microcentrifuge tubes or vials for aliquots

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 100 mg of GA3 powder and transfer it to a sterile 100 mL volumetric flask.

  • Add a small volume of 95% ethanol (e.g., 5-10 mL) to the flask.

  • Gently swirl the flask to completely dissolve the GA3 powder. Sonication can be used to aid dissolution if necessary.

  • Once the powder is fully dissolved, bring the volume up to 100 mL with sterile, distilled water.

  • Mix the solution thoroughly by inverting the flask several times.

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C in the dark.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is ideal when a more concentrated stock solution is required.

Materials:

  • This compound (GA3) powder

  • Anhydrous, sterile DMSO

  • Sterile conical tube or vial

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out the desired amount of GA3 powder (e.g., 150 mg for a 10 mL, 15 mg/mL stock).

  • Transfer the powder to a sterile conical tube or vial.

  • Add the corresponding volume of sterile DMSO (e.g., 10 mL).

  • Vortex or gently warm the solution to aid dissolution. Ensure the powder is completely dissolved.

  • Aliquot the concentrated stock solution into sterile microcentrifuge tubes.

  • Label the aliquots and store them at -20°C.

Note on "Quick-Dissolve" Formulations: Some suppliers offer "Quick-Dissolve" GA3 formulations that are more readily soluble in water. For these, you can directly dissolve the powder in sterile water following the manufacturer's instructions.[4]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Preparing and Using GA3 Stock Solutions

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh GA3 Powder dissolve Dissolve in appropriate solvent (e.g., Ethanol, DMSO) weigh->dissolve dilute Dilute to final volume with sterile water (if applicable) dissolve->dilute sterilize Filter sterilize (0.22 µm) dilute->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C (dark) aliquot->store thaw Thaw an aliquot store->thaw Retrieve for experiment prepare_working Prepare working solution by diluting stock solution thaw->prepare_working bioassay Perform Bioassay (e.g., Seed Germination, α-amylase induction) prepare_working->bioassay

Workflow for GA3 stock solution preparation and use.
This compound Signaling Pathway

ga_signaling_pathway cluster_nucleus Nucleus GA3 This compound (GA3) GID1 GID1 Receptor GA3->GID1 Binds to DELLA DELLA Proteins (Transcriptional Repressors) GID1->DELLA GA3-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Interaction promotes ubiquitination Proteasome 26S Proteasome DELLA->Proteasome Tagged for degradation PIFs PIFs (Phytochrome Interacting Factors) DELLA->PIFs Represses SCF->DELLA GeneExpression GA-responsive Gene Expression PIFs->GeneExpression Activates Growth Plant Growth & Development GeneExpression->Growth

Simplified this compound (GA3) signaling pathway.

Troubleshooting

IssuePossible CauseSolution
GA3 powder does not dissolve - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Add a slightly larger volume of the initial solvent.- Use sonication to aid dissolution.- Ensure you are using a suitable solvent (ethanol or DMSO for initial dissolution).- Gently warm the solution.
Precipitate forms after adding water - GA3 concentration exceeds its solubility in the final aqueous solution.- Prepare a more dilute stock solution.- For aqueous working solutions, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Loss of biological activity - Improper storage (light, high temperature).- Repeated freeze-thaw cycles.- Degradation in alkaline or neutral aqueous solution.- Store stock solutions at -20°C in the dark.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare aqueous working solutions fresh and use a slightly acidic buffer if possible.
Inconsistent experimental results - Inaccurate initial weighing.- Pipetting errors.- Degradation of the stock solution.- Use a calibrated analytical balance.- Use calibrated pipettes.- Prepare a fresh stock solution and re-run the experiment.

Conclusion

The preparation of stable and bioactive this compound stock solutions is fundamental for reliable research in plant biology and for the exploration of its potential in drug development. By following these detailed protocols and application notes, researchers can minimize variability and ensure the integrity of their experiments. Adherence to proper dissolution, sterilization, and storage procedures will yield consistent and reproducible results.

References

Application Notes and Protocols for Gibberellic Acid Treatment of Dwarf Plant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the application of gibberellic acid (GA3) to overcome the dwarf phenotype in various plant mutants. The protocols outlined below are synthesized from established research and are intended to serve as a comprehensive guide for experimental design and execution.

Introduction

Gibberellins are a class of phytohormones that play a crucial role in regulating plant growth and development, most notably stem elongation.[1] Dwarf mutants in plants are often characterized by a deficiency in gibberellin biosynthesis or a disruption in the GA signaling pathway.[1] Exogenous application of this compound (GA3), the most well-known gibberellin, can often rescue the dwarf phenotype in GA-deficient or GA-responsive mutants, leading to a restoration of the wild-type phenotype. This response is a key diagnostic tool for characterizing dwarf mutants.[2]

Gibberellin Signaling Pathway

The application of GA3 initiates a signaling cascade that leads to the degradation of DELLA proteins, which are negative regulators of plant growth. In the absence of GA, DELLA proteins repress growth by interacting with and inactivating transcription factors. The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[3][4] This complex is then recognized by an F-box protein (part of an SCF E3 ubiquitin ligase complex), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The removal of DELLA proteins allows transcription factors to promote the expression of genes responsible for cell elongation and division, ultimately leading to plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA forms complex with Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIF Transcription Factors DELLA->PIFs represses SCF SCF E3 Ligase SCF->DELLA targets for ubiquitination Growth_Genes Growth-Promoting Genes PIFs->Growth_Genes activates Gene_Expression Gene Expression Growth_Genes->Gene_Expression leads to Elongation Cell Elongation & Growth Gene_Expression->Elongation results in GA_input Exogenous GA3 Application GA_input->GA transport

Caption: Gibberellin Signaling Pathway.

Methods of this compound Application

Several methods can be employed to apply GA3 to dwarf plant mutants. The choice of method depends on the plant species, its developmental stage, and the specific experimental goals.

  • Foliar Spray: This is a common and effective method for applying GA3 to a wide range of plants.[5][6]

  • Soil Drench: Applying the GA3 solution directly to the soil allows for uptake through the roots.[5]

  • Seed Treatment: Soaking seeds in a GA3 solution can promote germination and early seedling growth.[5][6]

  • Direct Application: For precise dosing, a small volume of GA3 solution can be applied directly to the shoot apex or leaf axils.

Quantitative Data Summary

The following tables summarize the quantitative effects of GA3 application on various dwarf plant mutants as reported in the scientific literature.

Table 1: Effect of GA3 on Plant Height in Various Dwarf Mutants

Plant SpeciesMutantGA3 ConcentrationApplication MethodObserved Increase in Plant HeightReference
Barley (Hordeum vulgare)grd mutants10⁻⁸ to 10⁻⁶ MGermination mediumRestoration to wild-type height[7][8][9]
Pea (Pisum sativum)Dwarf variety10 - 100 mg/LFoliar applicationSignificant increase compared to control[10]
Maize (Zea mays)d1, d3, d5, an1Not specifiedNot specifiedRestoration of normal growth[11]
Setaria viridisDwarf mutantsNot specifiedWatered with GA3 solutionNormal growth patterns observed[1]
Oat (Avena sativa)Dw6Not specifiedExogenous applicationResponsive to GA3[12]

Table 2: Dose-Response of Barley Dwarf Mutants to GA3

Mutant ClassGA3 Concentration for ResponseSensitivity to GA3Proposed DefectReference
grd (GA-responsive dwarf)10⁻⁸ to 10⁻⁶ MSimilar to wild-typeGA biosynthesis[7][8][9]
gse (GA sensitivity)10⁻⁶ to 10⁻³ M~100-fold lower than wild-typeGA signaling/recognition[7][8][9]
elo (elongation)No response (unless pre-treated with GA biosynthesis inhibitor)InsensitiveElongation process[7][8][9]

Experimental Protocols

The following are detailed protocols for the application of GA3 to dwarf plant mutants.

Protocol 1: Foliar Spray Application

This protocol is suitable for treating seedlings and mature plants to observe effects on stem elongation and overall growth.

Materials:

  • This compound (GA3) powder

  • Distilled water

  • Ethanol (B145695) (for initial dissolving of GA3)

  • Spray bottle

  • Wetting agent (e.g., Tween 20)

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Dissolve 100 mg of GA3 powder in a small amount of ethanol (e.g., 1-2 mL).

    • Once dissolved, bring the final volume to 100 mL with distilled water. This creates a 1000 ppm (mg/L) stock solution.

  • Working Solution Preparation:

    • Prepare the desired concentration by diluting the stock solution. For example, to make a 100 ppm solution, take 10 mL of the 1000 ppm stock and add 90 mL of distilled water.

    • Add a wetting agent (e.g., 0.05% Tween 20) to the final solution to ensure even coverage on the leaves.

  • Application:

    • Spray the GA3 solution onto the foliage of the dwarf plants until runoff is observed.

    • Ensure both the upper and lower surfaces of the leaves are treated.

    • Treat a control group of dwarf plants with a solution containing only distilled water and the wetting agent.

  • Frequency:

    • Applications can be made once or repeated at regular intervals (e.g., weekly) depending on the experimental design.

  • Data Collection:

    • Measure plant height, internode length, and other relevant growth parameters at regular intervals.

Protocol 2: Soil Drench Application

This method is useful for continuous supply of GA3 to the plant through the root system.

Materials:

  • This compound (GA3) powder

  • Distilled water

  • Measuring cylinders and beakers

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare a GA3 solution of the desired concentration in distilled water. The solubility of GA3 in water is low, so initial dissolving in a small amount of ethanol may be necessary.

  • Application:

    • Apply a known volume of the GA3 solution to the soil at the base of each plant.

    • The volume applied should be sufficient to moisten the root zone.

    • Water control plants with an equal volume of distilled water.

  • Frequency:

    • The application can be a one-time treatment or repeated as needed.

  • Data Collection:

    • Monitor plant growth as described in Protocol 1.

Protocol 3: Seed Treatment

This protocol is used to enhance germination and early seedling vigor.

Materials:

  • This compound (GA3) powder

  • Distilled water

  • Beakers or petri dishes

  • Filter paper

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare a GA3 solution of the desired concentration (e.g., 100-500 ppm).

  • Seed Soaking:

    • Place seeds in a beaker or petri dish lined with filter paper.

    • Add the GA3 solution to fully submerge the seeds.

    • Soak the seeds for a specified period, typically 12-24 hours.

    • For the control group, soak seeds in distilled water for the same duration.

  • Sowing:

    • After soaking, remove the seeds from the solution and sow them in the appropriate growth medium.

  • Data Collection:

    • Record germination percentage, germination rate, and early seedling growth parameters.

Experimental Workflow

The following diagram illustrates a general workflow for conducting an experiment to test the effect of GA3 on dwarf plant mutants.

Experimental_Workflow start Start prep Prepare GA3 Solutions (various concentrations) start->prep plant_prep Prepare Dwarf Mutant and Wild-Type Plants start->plant_prep application Apply GA3 using chosen method (Foliar Spray, Soil Drench, etc.) prep->application plant_prep->application control Apply Control Treatment (no GA3) plant_prep->control incubation Grow Plants under Controlled Conditions application->incubation control->incubation data_collection Collect Data at Regular Intervals (Height, Phenotype) incubation->data_collection analysis Analyze Data and Compare Treatments data_collection->analysis conclusion Draw Conclusions on GA3 Response analysis->conclusion end_node End conclusion->end_node

Caption: General Experimental Workflow.

References

Application Notes and Protocols for In Vitro Gibberellin Binding Assays Using Recombinant GID1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2][3] The perception of the GA signal is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor protein.[1][3][4] Upon binding of bioactive GA, the GID1 receptor undergoes a conformational change that facilitates its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA signaling.[2][5][6] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting plant growth.[2][3][6]

The development of robust in vitro binding assays using recombinant GID1 protein is essential for dissecting the molecular mechanisms of GA perception and for the discovery of novel compounds that can modulate plant growth. These assays are critical for determining the binding affinities and kinetics of different GAs and synthetic analogs to the GID1 receptor, providing valuable insights for the development of new plant growth regulators.

This document provides detailed protocols for the expression and purification of recombinant GID1 protein and for performing in vitro binding assays using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that relieves the repression of growth-promoting genes. In the absence of gibberellin, DELLA proteins are stable and inhibit plant growth. The binding of GA to its receptor, GID1, initiates a series of events leading to the degradation of DELLA proteins.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Interacts GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Targeted for Degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes Inhibits SCF SCF E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitination Degradation DELLA Degradation Proteasome->Degradation De_repression De-repression Repression Repression De_repression->Growth_Genes Expression Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cloning Gene Cloning (GID1 into expression vector) Expression Recombinant GID1 Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification SPR Surface Plasmon Resonance (SPR) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Purification->ITC FP Fluorescence Polarization (FP) Purification->FP Ligand_Prep Gibberellin Ligand Preparation Ligand_Prep->SPR Ligand_Prep->ITC Ligand_Prep->FP Kinetics Kinetic Analysis (ka, kd, Kd) SPR->Kinetics Thermo Thermodynamic Analysis (ΔH, ΔS, Kd) ITC->Thermo Binding_Affinity Binding Affinity (Kd) FP->Binding_Affinity

References

Application Notes and Protocols for Yeast Two-Hybrid Analysis of GID1-DELLA Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing yeast two-hybrid (Y2H) analysis for the study of gibberellin (GA) receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and DELLA protein interactions. This interaction is a critical regulatory point in the GA signaling pathway, which governs numerous aspects of plant growth and development. Understanding the dynamics of this interaction is essential for agricultural biotechnology and the development of novel plant growth regulators.

Introduction to GID1-DELLA Interaction

Gibberellins are plant hormones that play a crucial role in processes such as seed germination, stem elongation, and flowering.[1] The signaling pathway is primarily regulated by the interaction between the soluble GID1 receptor and DELLA proteins, which are nuclear transcriptional regulators that act as repressors of GA signaling.[1][2][3] In the absence of GA, DELLA proteins are stable and inhibit plant growth.[2] When bioactive GA binds to the GID1 receptor, it induces a conformational change in GID1, which then allows it to bind to the DELLA protein.[1] This GA-dependent GID1-DELLA interaction leads to the recruitment of an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex.[1][4] This complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1] The degradation of DELLA repressors alleviates their inhibitory effect, allowing for the expression of GA-responsive genes and subsequent plant growth.

The yeast two-hybrid system is a powerful in vivo technique to identify and characterize protein-protein interactions.[5] It has been instrumental in elucidating the GA-dependent nature of the GID1-DELLA interaction.[3][4][6]

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a crucial regulatory network in plants. The following diagram illustrates the core components and their interactions.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-dependent interaction Proteasome 26S Proteasome DELLA->Proteasome degradation GA_Genes GA-Responsive Genes DELLA->GA_Genes represses SCF SCF(SLY1/GID2) E3 Ubiquitin Ligase SCF->DELLA polyubiquitinates Growth Plant Growth GA_Genes->Growth promotes

Gibberellin signaling pathway diagram.

Quantitative Data on GID1-DELLA Interactions from Yeast Two-Hybrid Assays

The strength of the GID1-DELLA interaction is influenced by the specific GID1 and DELLA proteins, as well as the type and concentration of gibberellin. The following table summarizes quantitative data from various yeast two-hybrid studies, primarily using β-galactosidase activity as a reporter for interaction strength.

Bait ProteinPrey ProteinGibberellin (GA)GA Concentration (M)β-Galactosidase Activity (Miller Units)Reference
OsGID1OsSLR1GA₄10⁻⁵~120[2]
SmGID1aSmDELLA1GA₄10⁻⁵~140[2]
SmGID1bSmDELLA1GA₄10⁻⁵~25[2]
OsGID1OsSLR1GA₁10⁻⁷~10
OsGID1OsSLR1GA₁10⁻⁵~80[6]
OsGID1OsSLR1GA₃10⁻⁷~20[6]
OsGID1OsSLR1GA₃10⁻⁵~100[6]
OsGID1OsSLR1GA₄10⁻⁹~15[6]
OsGID1OsSLR1GA₄10⁻⁵~120[6]
GID1GAIGA₃10⁻³High
GID1RGAGA₃10⁻³High[7]
AtGID1aGAIGA₄10⁻⁵~100% (relative)[8]
AtGID1bGAIGA₄10⁻⁵~80% (relative)[8]
AtGID1cGAIGA₄10⁻⁵~60% (relative)[8]

Experimental Protocols

Yeast Two-Hybrid Experimental Workflow

The following diagram outlines the general workflow for a yeast two-hybrid analysis of the GID1-DELLA interaction.

Y2H_Workflow cluster_prep Preparation cluster_interaction Interaction Assay cluster_analysis Analysis A 1. Construct Bait and Prey Plasmids (pGBKT7-GID1 and pGADT7-DELLA) B 2. Transform Yeast Strain (e.g., AH109 or Y187) A->B C 3. Co-transform or Mate Yeast Strains B->C D 4. Plate on Selective Media (SD/-Leu/-Trp and SD/-Leu/-Trp/-His/-Ade) C->D E 5. Add Gibberellin to Media D->E F 6. Observe Growth on Selective Plates E->F G 7. Perform Quantitative Assay (e.g., β-galactosidase assay) F->G

Yeast two-hybrid workflow for GID1-DELLA.
Detailed Methodologies

1. Vector Construction

  • Bait Vector: The full-length coding sequence of GID1 is cloned into a bait vector, such as pGBKT7, which contains the GAL4 DNA-binding domain (BD). This creates a fusion protein, BD-GID1.

  • Prey Vector: The full-length coding sequence of a DELLA gene (e.g., RGA, GAI, or SLR1) is cloned into a prey vector, such as pGADT7, which contains the GAL4 activation domain (AD). This results in an AD-DELLA fusion protein.

  • Controls:

    • Empty pGBKT7 and pGADT7 vectors are used as negative controls to test for autoactivation.

    • A known interacting protein pair can be used as a positive control.

2. Yeast Strains and Transformation

  • Yeast Strains: Commonly used Saccharomyces cerevisiae strains for Y2H include AH109 and Y187. These strains contain reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.

  • Transformation: The bait and prey plasmids are co-transformed into the chosen yeast strain using a standard lithium acetate/polyethylene glycol (LiAc/PEG) method. Alternatively, individual strains can be transformed with either the bait or prey plasmid and then mated.

3. Interaction Assay

  • Selection: Transformed yeast cells are first plated on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

  • Interaction Screening: Colonies from the SD/-Leu/-Trp plates are then replica-plated onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade). Growth on this medium indicates a positive interaction.

  • Gibberellin Treatment: To test for GA-dependent interactions, the selective media are supplemented with the desired gibberellin (e.g., GA₃ or GA₄) at concentrations typically ranging from 10⁻⁹ M to 100 µM.[6][9] A control plate without GA should be included.

4. Quantitative β-Galactosidase Assay (Liquid Culture)

This assay provides a quantitative measure of the interaction strength by measuring the activity of the lacZ reporter gene product, β-galactosidase.

  • Yeast Culture: Inoculate single colonies of co-transformed yeast into 5 mL of SD/-Leu/-Trp liquid medium (with or without GA) and grow overnight at 30°C with shaking.

  • Cell Lysis:

    • Measure the OD₆₀₀ of the cultures.

    • Pellet an appropriate volume of cells by centrifugation.

    • Resuspend the cell pellet in 100 µL of Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0).

    • Add 20 µL of 0.1% SDS and 20 µL of chloroform. Vortex for 30 seconds.

    • Incubate at 30°C for 15 minutes to lyse the cells.

  • Enzymatic Reaction:

    • Add 700 µL of Z-buffer containing 0.27% β-mercaptoethanol.

    • Add 160 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

    • Incubate at 30°C and monitor the development of a yellow color.

    • Stop the reaction by adding 400 µL of 1 M Na₂CO₃.

  • Measurement and Calculation:

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).

    • Calculate β-galactosidase activity in Miller units using the following formula: Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀) where:

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • OD₆₀₀ = absorbance of the culture at 600 nm

Troubleshooting and Considerations

  • Autoactivation: Test the bait construct (BD-GID1) alone with an empty prey vector (pGADT7) on selective media to ensure it does not activate the reporter genes on its own.

  • False Positives/Negatives: The Y2H system can produce false positives and negatives. It is crucial to confirm interactions using other methods, such as in vitro pull-down assays or bimolecular fluorescence complementation (BiFC).

  • Protein Expression and Stability: Confirm the expression of the fusion proteins in yeast using Western blotting with antibodies against the fusion tags (e.g., c-Myc for pGBKT7 and HA for pGADT7).

  • Gibberellin Bioavailability: Ensure that the chosen gibberellin is soluble and stable in the yeast growth medium.

These application notes and protocols provide a solid foundation for investigating GID1-DELLA interactions using the yeast two-hybrid system. By carefully following these guidelines, researchers can gain valuable insights into the molecular mechanisms of gibberellin signaling.

References

Application Notes and Protocols for Gene Expression Analysis of GA-Responsive Genes Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] The cellular response to GAs is mediated by a complex signaling pathway that ultimately leads to changes in the expression of a suite of GA-responsive genes.[3][4][5] Understanding the expression dynamics of these genes is fundamental for research in plant biology and for the development of novel plant growth regulators in agriculture and horticulture.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[6][7] This application note provides a detailed protocol for the analysis of GA-responsive gene expression using qPCR, from experimental design to data analysis and interpretation.

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that leads to the derepression of growth-promoting genes. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, bind to and inactivate transcription factors (TFs) such as PHYTOCHROME-INTERACTING FACTORS (PIFs).[5] The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[5] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, mediated by an SCF E3 ubiquitin ligase complex (containing SLY1 or SNEEZY).[5] The degradation of DELLA proteins releases the TFs, allowing them to activate the transcription of GA-responsive genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIF PIF (Transcription Factor) DELLA->PIF Represses SCF SCF Complex (E3 Ligase) SCF->DELLA Ubiquitinates GA_responsive_gene GA-Responsive Gene PIF->GA_responsive_gene Activates mRNA mRNA GA_responsive_gene->mRNA Transcription Protein Protein (Growth Response) mRNA->Protein Translation GA_import GA Import GA_import->GA

Gibberellin Signaling Pathway Diagram

Experimental Workflow for qPCR Analysis

The overall workflow for analyzing the expression of GA-responsive genes using qPCR involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.

qPCR_Workflow Plant_Material Plant Material (e.g., seedlings, leaves) GA_Treatment Gibberellin (GA) Treatment Plant_Material->GA_Treatment RNA_Extraction Total RNA Extraction GA_Treatment->RNA_Extraction DNase_Treatment DNase I Treatment (Optional but Recommended) RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Primer_Design Primer Design & Validation Primer_Design->qPCR_Reaction Data_Acquisition Data Acquisition (Real-Time PCR Instrument) qPCR_Reaction->Data_Acquisition Data_Analysis Data Analysis (Relative Quantification) Data_Acquisition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Experimental Workflow for qPCR Analysis

Detailed Experimental Protocols

Plant Material and Gibberellin Treatment
  • Plant Growth: Grow plants under controlled environmental conditions (e.g., temperature, light intensity, photoperiod) to ensure uniformity. The specific conditions will depend on the plant species being studied.

  • GA Treatment: Prepare a stock solution of GA3 (or other bioactive GA) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentration in water or a buffer. Apply the GA solution to the plants using an appropriate method (e.g., spraying, watering, or application to specific tissues). Include a mock-treated control group that receives the solvent without GA.

  • Time Course: Harvest plant material at different time points after GA treatment to capture the dynamic changes in gene expression. A typical time course might include 0, 1, 3, 6, 12, and 24 hours post-treatment.[8]

  • Replication: Use a sufficient number of biological replicates (at least three) for each treatment and time point to ensure statistical robustness.

RNA Extraction and cDNA Synthesis
  • Total RNA Extraction: Isolate total RNA from the harvested plant tissues using a reputable RNA extraction kit or a TRIzol-based method.[9] It is crucial to minimize RNA degradation by working quickly on ice and using RNase-free reagents and materials.

  • RNA Quality and Quantity: Assess the integrity and purity of the extracted RNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.1, and A260/A230 ratios should be above 2.0.

  • DNase Treatment: To eliminate any contaminating genomic DNA, which can lead to false-positive results in qPCR, treat the RNA samples with DNase I.[9]

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and either oligo(dT) primers, random primers, or a mixture of both.[6][9] The choice of primers will depend on the experimental goals.

Primer Design and Validation
  • Primer Design: Design gene-specific primers for the GA-responsive target genes and at least one stably expressed reference gene (e.g., Actin, Ubiquitin, or GAPDH).[9][10] Use primer design software such as Primer-BLAST or Primer3.[11][12] Key parameters for primer design include:

    • Primer length: 18-24 nucleotides.[13]

    • GC content: 40-60%.[11][13]

    • Melting temperature (Tm): 60-65°C, with the Tm of the forward and reverse primers within 1-2°C of each other.

    • Amplicon size: 70-200 base pairs.[11]

    • Avoid secondary structures (hairpins, self-dimers, and cross-dimers).[13]

  • Primer Validation: Empirically validate the designed primers by performing a standard PCR followed by gel electrophoresis to confirm a single product of the expected size. Further validation should include a melt curve analysis in a qPCR experiment to ensure primer specificity and a standard curve analysis to determine amplification efficiency. The efficiency should be between 90% and 110%.[14]

qPCR Reaction and Data Acquisition
  • qPCR Reaction Setup: Prepare the qPCR reaction mixture typically containing:

    • SYBR Green Master Mix (or a probe-based master mix)

    • Forward and reverse primers

    • cDNA template

    • Nuclease-free water

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcription (-RT) controls to check for genomic DNA contamination.

  • Thermal Cycling Conditions: A typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The specific temperatures and durations will depend on the qPCR master mix and the primers used.

  • Data Acquisition: The fluorescence signal is measured at the end of each extension step. The cycle at which the fluorescence crosses a set threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[6]

Data Presentation and Analysis

The relative expression of GA-responsive genes can be calculated using the comparative Cq (ΔΔCq) method.[14] This method normalizes the Cq value of the target gene to that of a reference gene and compares the normalized values between the treated and control samples.

Table 1: Example qPCR Data for a GA-Responsive Gene (e.g., GA3ox1)

SampleTreatmentBiological ReplicateCq (Target Gene: GA3ox1)Cq (Reference Gene: Actin)
1Mock (0h)125.218.5
2Mock (0h)225.518.7
3Mock (0h)325.318.6
4GA (6h)122.118.6
5GA (6h)222.418.8
6GA (6h)322.218.5

Table 2: Calculation of Relative Gene Expression (Fold Change)

SampleTreatmentΔCq (Cq_target - Cq_ref)Average ΔCq (Treatment)ΔΔCq (Avg ΔCq_treated - Avg ΔCq_mock)Fold Change (2^-ΔΔCq)
1Mock (0h)6.76.7301.00
2Mock (0h)6.8
3Mock (0h)6.7
4GA (6h)3.53.63-3.108.58
5GA (6h)3.6
6GA (6h)3.7

Data Interpretation: In this example, the expression of the GA3ox1 gene is upregulated approximately 8.58-fold in response to a 6-hour GA treatment compared to the mock-treated control.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the robust and reliable analysis of GA-responsive gene expression using qPCR. By carefully considering experimental design, adhering to detailed protocols, and employing appropriate data analysis methods, researchers can gain valuable insights into the molecular mechanisms underlying gibberellin action in plants, which is essential for both fundamental research and applications in crop improvement and drug development.

References

Application Notes and Protocols for Creating and Analyzing Gibberellin Receptor Mutants in Barley

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and analyzing gibberellin (GA) receptor mutants in barley (Hordeum vulgare). This includes an overview of the GA signaling pathway, detailed protocols for mutant generation using CRISPR/Cas9, and methods for phenotypic and molecular analysis. The information is intended to facilitate research into plant growth regulation and provide tools for the development of novel plant growth regulators.

Introduction

Gibberellins are phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. The perception of the GA signal is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. In barley, the orthologue of rice GID1 has been identified as the primary GA receptor.[1][2] The GA signaling pathway is initiated by the binding of GA to the GID1 receptor, which then promotes the interaction between GID1 and DELLA proteins, which are negative regulators of GA signaling.[3][4] In barley, the key DELLA protein is SLN1.[5][6] This interaction leads to the formation of a GID1-GA-DELLA complex, targeting the DELLA protein for degradation via the 26S proteasome pathway.[3][4] The degradation of DELLA proteins relieves their repressive effect on GA-responsive genes, allowing for the expression of genes that promote growth.

The creation and analysis of gibberellin receptor mutants are invaluable for dissecting the intricacies of this signaling pathway and for understanding the precise role of GA perception in plant development. Such mutants have been instrumental in identifying key signaling components and in characterizing the physiological responses to GA.[7][8] Modern gene-editing technologies, particularly CRISPR/Cas9, have made the targeted creation of these mutants in barley more efficient and precise.[9][10][11][12]

Data Presentation

Table 1: Phenotypic Characteristics of Wild-Type vs. Barley gid1 (gse1) Mutants
CharacteristicWild-Type (Himalaya)gid1 (gse1) MutantReference
Plant Height NormalDwarf/Semi-dwarf[7][8]
Response to exogenous GA₃ (Leaf Elongation) Responds to low concentrations (10⁻⁸–10⁻⁶ M)Requires ~100-fold higher GA₃ concentration for a similar response[7][8]
α-Amylase Production (in response to GA₃) Strong response at 10⁻⁷ M GA₃No significant increase at ≤ 10⁻⁶ M GA₃; response at 10⁻⁴–10⁻³ M GA₃[7][13]
Endogenous Bioactive GA₁ Level NormalEnhanced accumulation[1][2]
Table 2: Quantitative Analysis of Gibberellin Levels in Wild-Type vs. ga2ox8a CRISPR Mutant
GibberellinWild-Typega2ox8a-1 MutantFold ChangeReference
GA₄ (bioactive) ~1.5 ng/g FW~2.5 ng/g FW~1.67x increase[14]
GA₁₅ ~0.8 ng/g FW~0.4 ng/g FW~0.5x decrease[14]

Note: This table presents data from a mutant in a GA catabolic enzyme, demonstrating the type of quantitative analysis applicable to receptor mutants.

Experimental Protocols

Protocol 1: Creation of Barley gid1 Mutants using CRISPR/Cas9

This protocol outlines the generation of targeted mutations in the barley GID1 gene via Agrobacterium-mediated transformation of immature embryos.[9][10][11][12][15]

1. Designing and Assembling the CRISPR/Cas9 Construct: a. Identify the barley GID1 gene sequence. The putative orthologue of rice GID1 corresponds to the Gse1 locus in barley.[1][2] b. Design single guide RNAs (sgRNAs) targeting specific exons of the GID1 gene. Multiple sgRNAs can be used to increase the likelihood of creating a knockout mutation.[10] c. Assemble the sgRNA cassettes and the Cas9 nuclease into a binary vector suitable for Agrobacterium-mediated transformation.

2. Agrobacterium-mediated Transformation of Barley Immature Embryos: a. Grow donor barley plants (e.g., cultivar 'Golden Promise') under controlled conditions. b. Isolate immature embryos 14-16 days post-anthesis. c. Co-culture the immature embryos with an Agrobacterium tumefaciens strain harboring the CRISPR/Cas9 binary vector. A detailed protocol for this step can be found in Harwood (2014) and related publications.[16] d. After co-cultivation, transfer the embryos to a selection medium containing a selectable marker (e.g., hygromycin) to select for transformed cells. e. Regenerate putative transgenic plantlets (T₀ generation) through tissue culture.

3. Screening and Identification of Mutants: a. Extract genomic DNA from the leaves of regenerated T₀ plants. b. Use PCR to amplify the target region of the GID1 gene. c. Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) introduced by the CRISPR/Cas9 system. d. Grow the T₀ plants to maturity and collect T₁ seeds. e. Segregate the T-DNA construct in subsequent generations (T₁ and T₂) to obtain transgene-free mutant lines.[9][10][11][12]

Protocol 2: GA Dose-Response Assay for Leaf Elongation

This protocol is used to quantify the sensitivity of barley mutants to exogenous gibberellin.[7][8]

1. Seed Sterilization and Germination: a. Surface-sterilize barley seeds (wild-type and mutant) with 1% sodium hypochlorite (B82951) solution for 20 minutes, followed by several rinses with sterile water. b. Place seeds on sterile filter paper moistened with a range of GA₃ concentrations (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) in petri dishes. c. Incubate the seeds in the dark at a constant temperature (e.g., 20°C).

2. Measurement of Leaf Elongation: a. Measure the length of the first leaf at regular intervals (e.g., daily) for a period of 7-10 days. b. Calculate the maximal leaf elongation rate (LERmax) for each GA₃ concentration. c. Plot the LERmax against the log of the GA₃ concentration to generate dose-response curves. d. Compare the curves of the mutant and wild-type plants to determine changes in GA sensitivity. Mutants with reduced receptor function will require higher concentrations of GA₃ to achieve the same response as the wild-type.[7][8]

Protocol 3: α-Amylase Activity Assay

This assay measures a classic GA-induced response in the barley aleurone layer.[7][13]

1. Preparation of De-embryonated Grains: a. Cut barley grains transversely to remove the embryo. b. Sterilize the embryoless half-grains.

2. Incubation with GA₃: a. Place the embryoless half-grains in sterile petri dishes containing buffer and a range of GA₃ concentrations (as in Protocol 2). b. Incubate for a set period (e.g., 24-48 hours) to allow for the induction and secretion of α-amylase from the aleurone layer.

3. Measurement of α-Amylase Activity: a. Collect the incubation medium. b. Use a suitable substrate (e.g., starch) to measure the α-amylase activity in the medium, often through a colorimetric assay that detects the breakdown of starch. c. Plot α-amylase activity against the GA₃ concentration to assess the GA sensitivity of the aleurone tissue.

Protocol 4: Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is used to test the interaction between the mutated GID1 receptor and the DELLA protein SLN1 in a GA-dependent manner.[17][18]

1. Plasmid Construction: a. Clone the coding sequences of the wild-type and mutant barley GID1 into a Y2H "bait" vector (e.g., containing the GAL4 DNA-binding domain). b. Clone the coding sequence of the barley DELLA protein (SLN1) into a Y2H "prey" vector (e.g., containing the GAL4 activation domain).

2. Yeast Transformation and Interaction Assay: a. Co-transform the bait and prey plasmids into a suitable yeast reporter strain. b. Plate the transformed yeast cells on a selective medium lacking specific amino acids to select for cells containing both plasmids. c. To test for interaction, plate the yeast on a more stringent selective medium (lacking additional nutrients like histidine and adenine) and containing a reporter gene (e.g., LacZ). d. Perform the assay in the presence and absence of bioactive GA (e.g., GA₃ or GA₄) in the medium. e. A positive interaction (GID1 binding to DELLA) will activate the reporter genes, allowing yeast growth on the stringent medium and/or color development in a β-galactosidase assay. This interaction should be enhanced in the presence of GA for the wild-type GID1.[17][18] Mutations in GID1 may abolish or reduce this interaction.

Visualizations

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GID1_GA GID1-GA Complex GID1->GID1_GA Conformational Change DELLA DELLA Protein (SLN1) GID1_GA->DELLA Promotes Interaction GID1_GA_DELLA GID1-GA-DELLA Complex GID1_GA->GID1_GA_DELLA DELLA->GID1_GA_DELLA Proteasome 26S Proteasome DELLA->Proteasome Targeted for Degradation GARE GA-Responsive Element (GARE) DELLA->GARE Represses SCF SCF E3 Ligase GID1_GA_DELLA->SCF Recruits SCF->DELLA Polyubiquitination GAMYB GAMYB (Transcription Factor) GAMYB->GARE Binds to Amylase α-Amylase Gene GARE->Amylase Growth_Response Growth Response Amylase->Growth_Response Leads to Experimental_Workflow cluster_creation Mutant Creation cluster_analysis Mutant Analysis sgRNA 1. sgRNA Design & CRISPR Construct Assembly Transform 2. Agrobacterium-mediated Transformation of Immature Embryos sgRNA->Transform Regen 3. Regeneration of T₀ Transgenic Plants Transform->Regen Screen 4. Molecular Screening (PCR & Sequencing) Regen->Screen Segregate 5. Segregation to get Transgene-Free Mutants (T₁/T₂) Screen->Segregate Phenotype 6. Phenotypic Analysis (e.g., GA Dose-Response) Segregate->Phenotype Biochem 7. Biochemical Assays (e.g., α-Amylase Activity) Phenotype->Biochem Molecular 8. Molecular Interaction (e.g., Yeast Two-Hybrid) Biochem->Molecular

References

Application Notes and Protocols for Studying Gibberellin Signaling in Barley via Transient RNA Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of phytohormones crucial for various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1][2] In cereals like barley (Hordeum vulgare), the GA signaling pathway is particularly important for the mobilization of stored reserves in the endosperm during germination.[3][4][5] This process is primarily mediated by the aleurone layer, a specialized tissue surrounding the endosperm, which synthesizes and secretes hydrolytic enzymes, such as α-amylase, in response to GA.[3][4][6]

The study of gene function in barley has been challenging due to the complexities of creating stable genetic knockouts.[3] Transient expression systems, coupled with RNA interference (RNAi), offer a powerful and rapid alternative for functional genomics in barley.[3][4][7] This approach allows for the sequence-specific suppression of target genes, enabling researchers to investigate the roles of specific regulatory molecules in biological pathways.[3][4]

These application notes provide a detailed protocol for utilizing transiently expressed RNAi in barley aleurone cells to dissect the GA signaling pathway. This method is particularly useful for studying the function of key regulatory proteins and transcription factors involved in GA-mediated gene expression.[3][4]

Gibberellin Signaling Pathway in Barley Aleurone

The GA signal is perceived by the GID1 receptor, which then promotes the degradation of DELLA proteins (in barley, the primary DELLA protein is SLN1).[1][8] DELLA proteins act as repressors of GA responses.[2][8][9] The degradation of SLN1 releases the transcription factor GAMYB from repression, allowing it to activate the expression of GA-responsive genes, such as those encoding α-amylase.[1][3][4][10] Abscisic acid (ABA) acts antagonistically to GA, suppressing the expression of α-amylase.[1][3][4]

GAsignaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds SLN1 SLN1 (DELLA) GID1->SLN1 targets for degradation GAMYB GAMYB SLN1->GAMYB represses Proteasome 26S Proteasome SLN1->Proteasome Amylase α-amylase gene expression GAMYB->Amylase activates ABA Abscisic Acid (ABA) ABA->Amylase represses

Caption: Simplified GA signaling pathway in barley aleurone cells.

Experimental Workflow for Transient RNAi

The overall workflow involves the construction of an RNAi vector, delivery of this vector into barley aleurone cells, and subsequent analysis of gene knockdown and phenotypic effects. Particle bombardment is a common method for transforming barley aleurone layers.[11]

workflow construct 1. RNAi Plasmid Construction bombard 3. Particle Bombardment construct->bombard prepare 2. Preparation of Barley Half-Seeds prepare->bombard incubate 4. Incubation with/without GA3 bombard->incubate analyze 5. Analysis incubate->analyze qpcr qPCR for Knockdown analyze->qpcr reporter Reporter Gene Assay (e.g., GUS) analyze->reporter

Caption: Experimental workflow for transient RNAi in barley aleurone.

Experimental Protocols

RNAi Plasmid Construction

The RNAi construct is designed to express a hairpin RNA homologous to the target gene, which will trigger the degradation of the endogenous mRNA.

a. Vector Backbone:

  • A suitable expression vector for monocots should be used, such as pANDA-mini or a vector containing a strong constitutive promoter like the maize ubiquitin promoter (Ubi1).[3][12][13]

b. Hairpin Construct Design:

  • Select a 300-500 bp target sequence unique to the gene of interest (e.g., GAMYB or SLN1).

  • Amplify the target sequence by PCR.

  • Clone the fragment in both sense and antisense orientations, separated by an intron (e.g., the rice waxy intron) to enhance silencing efficiency. This forms the hairpin structure.[12][13]

  • The final construct should have the structure: Promoter - Sense Fragment - Intron - Antisense Fragment - Terminator.

c. Reporter Gene (Optional but Recommended):

  • To monitor the effect of GA and the RNAi construct, co-transform with a reporter plasmid.[3]

  • A common reporter is the β-glucuronidase (GUS) gene driven by a GA-responsive promoter, such as the α-amylase promoter (Amy-GUS).[3][14]

  • An internal control plasmid expressing a different reporter (e.g., luciferase) under a constitutive promoter can be used to normalize for transformation efficiency.

Preparation of Barley Half-Seeds

Materials:

  • Barley seeds (e.g., cv. Himalaya)

  • 50% (v/v) Sulfuric acid

  • 1% (w/v) Silver nitrate (B79036)

  • 0.1 M Glycine-NaOH (pH 12.7)

  • Sterile water

  • Sterile petri dishes with filter paper

Protocol:

  • De-husk barley grains using 50% sulfuric acid for 3-4 hours.

  • Wash extensively with sterile water.

  • Sterilize the de-husked grains with 1% silver nitrate for 1 hour.

  • Wash with 0.1 M Glycine-NaOH (pH 12.7) to neutralize, followed by several washes with sterile water.

  • Cut the grains transversely to remove the embryo-containing half. Use the embryoless half-seeds.

  • Imbibe the embryoless half-seeds on sterile, moist filter paper in petri dishes for 3-4 days in the dark at room temperature.

Particle Bombardment

Materials:

  • Gold or tungsten microparticles (1.0 µm)

  • Plasmid DNA (RNAi construct and reporter construct)

  • 2.5 M CaCl2

  • 0.1 M Spermidine (B129725)

  • Ethanol (100% and 70%)

  • Particle bombardment system (e.g., PDS-1000/He)

Protocol:

  • Prepare microparticles by washing with 70% ethanol, followed by three washes with sterile water. Resuspend in 50% sterile glycerol.

  • For each bombardment, mix 2 µg of the RNAi plasmid and 2 µg of the reporter plasmid with 50 µl of the microparticle suspension.

  • Add 50 µl of 2.5 M CaCl2 and 20 µl of 0.1 M spermidine while vortexing.

  • Incubate on ice for 10 minutes.

  • Pellet the DNA-coated microparticles, remove the supernatant, and wash with 100% ethanol.

  • Resuspend the pellet in 10 µl of 100% ethanol.

  • Arrange the embryoless half-seeds (aleurone layer facing up) on a target plate.

  • Load the microparticle suspension onto the macrocarrier and perform bombardment according to the manufacturer's instructions.

Incubation and Hormone Treatment
  • After bombardment, transfer the half-seeds to sterile petri dishes containing filter paper moistened with a solution of 20 mM sodium succinate (B1194679) (pH 4.8) and 10 mM CaCl2.

  • For the treatment group, add 1 µM gibberellic acid (GA3) to the solution. The control group receives no GA3.[3]

  • Incubate the plates in the dark at 25°C for 24-48 hours.[3]

Analysis

a. Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown:

  • After incubation, freeze the aleurone layers in liquid nitrogen and store at -80°C.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific to the target gene (e.g., GAMYB) and a reference gene (e.g., Actin or GAPDH) for normalization.[15]

  • Calculate the relative expression of the target gene to determine the efficiency of knockdown.

b. Reporter Gene Assay (GUS activity):

  • Homogenize the aleurone tissue in an extraction buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Measure GUS activity fluorometrically or spectrophotometrically using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG).

  • Normalize GUS activity to the total protein concentration in the extract.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatments.

Table 1: Relative Expression of Target Gene (e.g., GAMYB)

Treatment GroupTarget Gene Expression (relative to control) ± SD
No GA, Empty Vector1.00 ± 0.12
+GA, Empty Vector5.20 ± 0.45
No GA, GAMYB RNAi0.95 ± 0.10
+GA, GAMYB RNAi1.50 ± 0.21

Table 2: Reporter Gene Activity (α-amylase Promoter-GUS)

Treatment GroupNormalized GUS Activity (units/mg protein) ± SD
No GA, Empty Vector15.5 ± 2.1
+GA, Empty Vector150.2 ± 12.5
No GA, GAMYB RNAi14.8 ± 1.9
+GA, GAMYB RNAi35.6 ± 4.3

Logical Framework of the Experiment

The experiment is designed to test the necessity of a specific gene in the GA signaling pathway.

logic hypothesis Hypothesis: Gene X is required for GA-induced α-amylase expression experiment Experiment: Transiently silence Gene X using RNAi and measure α-amylase promoter activity hypothesis->experiment control Control Group: +GA, Empty Vector experiment->control treatment Treatment Group: +GA, Gene X RNAi experiment->treatment outcome1 Expected Outcome: Reduced α-amylase promoter activity in treatment vs. control control->outcome1 Compare treatment->outcome1 conclusion Conclusion: Gene X is necessary for GA-induced α-amylase expression outcome1->conclusion

Caption: Logical framework for the transient RNAi experiment.

Conclusion

The transient RNAi system in barley aleurone is a valuable tool for the functional analysis of genes involved in GA signaling.[3][4] It provides a relatively rapid method to assess the impact of gene silencing on hormone-regulated gene expression, bypassing the need for stable transgenic lines.[3] This approach can be adapted to study other signaling pathways and developmental processes in barley and other cereals.

References

Purifying Gibberellins: A Detailed Guide to Solid-Phase Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of gibberellins (B7789140) (GAs) from complex plant extracts using solid-phase extraction (SPE). Gibberellins, a class of diterpenoid phytohormones, play a crucial role in various plant developmental processes, including seed germination, stem elongation, and flower development. Their low abundance in plant tissues necessitates efficient purification methods to enable accurate quantification and downstream analysis. Solid-phase extraction has emerged as a robust and widely used technique for this purpose, offering high recovery and sample cleanup.

Data Presentation: Performance of SPE Sorbents

The selection of the appropriate SPE sorbent is critical for achieving optimal recovery and purity of gibberellins. The following tables summarize quantitative data on the performance of commonly used SPE cartridges and analytical methods.

Table 1: Recovery Rates of Gibberellins Using Different SPE Cartridges

SPE SorbentPlant MatrixGibberellin(s) AnalyzedAverage Recovery (%)Reference
C18Arabidopsis thalianaGA1, GA3, GA454.7 - 102.6[1]
C18WheatGA395.5 - 102.4
Oasis MAXCoconut WaterGA1, GA3Not specified[2]
Oasis HLBTomato PasteGA3, GA4, GA791.1 - 103.8 (with internal standard)[3]
C18Tomato PasteGA3, GA4, GA742.6 - 75.0 (external standard)[3]

Table 2: Performance Characteristics of LC-MS/MS for Gibberellin Quantification Post-SPE

ParameterTypical PerformanceGibberellin(s)Reference
Linearity (r²)> 0.98GA1, GA3, GA4[1]
Limit of Detection (LOD)1.1 - 4.1 ng/gGA1, GA3, GA4[1]
Limit of Quantitation (LOQ)0.07 - 2.45 pg11 GAs[4]
Relative Standard Deviation (RSD)3.2% - 13.9%GA1, GA3, GA4, and others[1][4]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Gibberellin Purification

The following diagram illustrates the general workflow for the solid-phase extraction of gibberellins from plant extracts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_tissue Plant Tissue homogenization Homogenization (Liquid Nitrogen) plant_tissue->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction loading Sample Loading extraction->loading conditioning Cartridge Conditioning (e.g., Methanol, Water) conditioning->loading washing Washing (e.g., Water) loading->washing elution Elution (e.g., 80% Methanol) washing->elution drying Drying (e.g., Nitrogen Stream) elution->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms gibberellin_signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (Repressors) GID1->DELLA Interacts with Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses SCF SCF (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitination GA_Response Gibberellin Response (e.g., Growth, Germination) Transcription_Factors->GA_Response Activates

References

Application Notes and Protocols for Gibberellin Analysis using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of gibberellins (B7789140) (GAs) using Gas Chromatography-Mass Spectrometry (GC-MS). Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in various developmental processes, including seed germination, stem elongation, dormancy, flowering, and fruit development. Accurate and sensitive quantification of GAs is essential for understanding their physiological functions and for applications in agriculture and drug development.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the sensitive and selective determination of gibberellins.[1][2][3] Due to the low volatility of GAs, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis.[4] This protocol outlines the key steps for GA analysis, including extraction, purification, derivatization, and GC-MS detection. Isotope dilution mass spectrometry is often employed for accurate quantification.[5][6]

Experimental Protocols

The analysis of gibberellins by GC-MS involves four main stages: extraction, fractionation (purification), derivatization, and detection.[1][2][3]

Extraction of Gibberellins

The choice of extraction solvent and method can significantly impact the recovery of GAs.

Materials:

  • Plant tissue (e.g., leaves, seeds, stems)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction solvent: 80% methanol (B129727) (MeOH) or 80% ethanol (B145695) (EtOH) with butylated hydroxytoluene (BHT) as an antioxidant

  • Centrifuge and centrifuge tubes

Protocol:

  • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a homogenizer.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add the extraction solvent (e.g., 10 mL of 80% MeOH per gram of fresh weight).

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated GAs) at this stage.[5][6]

  • Shake the mixture overnight at 4°C.

  • Centrifuge the extract at 5000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet twice more with the extraction solvent.

  • Pool the supernatants.

Purification and Fractionation

Purification is crucial to remove interfering compounds from the crude extract. Solid-phase extraction (SPE) is a commonly used technique.

Materials:

  • Pooled supernatant from the extraction step

  • Rotary evaporator

  • pH meter

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, SAX)

  • Solvents for SPE: methanol, ethyl acetate (B1210297), hexane (B92381), and water adjusted to specific pH values.

Protocol:

  • Reduce the volume of the pooled supernatant using a rotary evaporator at a temperature below 40°C.

  • Adjust the pH of the aqueous residue to 2.5-3.0 with an appropriate acid (e.g., HCl).

  • Apply the acidified extract to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

  • Elute the GAs from the cartridge with a solvent of intermediate polarity, such as ethyl acetate or methanol.

  • For further purification, an additional SPE step using an anion-exchange cartridge (e.g., SAX) can be employed.[7]

  • Evaporate the purified fraction to dryness under a stream of nitrogen gas.

Derivatization of Gibberellins

Derivatization is essential to increase the volatility and thermal stability of GAs for GC-MS analysis. Methylation followed by trimethylsilylation is a common method.[8][9]

Materials:

  • Dried, purified GA extract

  • Diazomethane (B1218177) solution (for methylation - EXTREME CAUTION ADVISED, HIGHLY TOXIC AND EXPLOSIVE ) or Trimethylsilyldiazomethane (safer alternative)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Heating block or oven

Protocol:

  • Methylation:

    • Dissolve the dried extract in a small volume of methanol.

    • Add freshly prepared diazomethane solution dropwise until a persistent yellow color is observed. (Perform this step in a well-ventilated fume hood with appropriate safety precautions).

    • Allow the reaction to proceed for 10-15 minutes.

    • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

  • Trimethylsilylation:

    • To the methylated and dried sample, add a small volume of anhydrous pyridine (e.g., 50 µL).

    • Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 15°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min.

    • Hold at 300°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 50-650) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for gibberellin analysis is typically presented in tables, allowing for easy comparison of GA levels across different samples or treatments.

Table 1: Gibberellin content in germinating barley (ng/g fresh weight).

Germination DayGibberellin A1 (GA1)Gibberellin A3 (GA3)
0Not DetectedNot Detected
225.3 ± 3.15.8 ± 0.9
418.7 ± 2.53.1 ± 0.5
612.1 ± 1.81.9 ± 0.3

Data is hypothetical and for illustrative purposes, based on trends observed in studies such as the analysis of GAs in germinating barley.[9]

Table 2: Effect of exogenous application on gibberellin concentrations in conifer needles (ng/g dry weight).

TreatmentGibberellin A1 (GA1)Gibberellin A3 (GA3)Gibberellin A4 (GA4)Gibberellin A7 (GA7)
Control2.1 ± 0.40.5 ± 0.115.2 ± 2.88.9 ± 1.5
GA4/GA7 Application3.5 ± 0.61.2 ± 0.2189.6 ± 25.4112.3 ± 15.7

Data is hypothetical and for illustrative purposes, based on trends observed in studies involving the application of GAs to conifers.[10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plant Tissue Sample extraction Extraction (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant purification Purification (Solid-Phase Extraction) supernatant->purification purified_extract Purified Extract purification->purified_extract derivatization Derivatization (Methylation & Trimethylsilylation) purified_extract->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of gibberellins.

Gibberellin Signaling Pathway

gibberellin_signaling GA Gibberellin (GA) GID1 GA Receptor (GID1) GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Proteins (Repressors) GA_GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) GA_GID1->SCF promotes interaction DELLA->SCF targeted to PIFs PIFs & other Transcription Factors DELLA->PIFs represses DELLA_Ub Ubiquitinated DELLA SCF->DELLA_Ub ubiquitinates Proteasome 26S Proteasome DELLA_Ub->Proteasome Degradation DELLA Degradation Proteasome->Degradation Degradation->PIFs relieves repression of GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes activates Growth_Response Growth & Development GA_Response_Genes->Growth_Response

Caption: Simplified gibberellin signaling pathway in plants.[11][12][13][14]

References

Application Notes and Protocols: Arabidopsis Seed Germination Assay with Gibberellic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Seed germination is a critical developmental transition in the life cycle of a plant, marking the shift from a dormant seed to a photosynthetically active seedling. This process is tightly regulated by a complex interplay of endogenous hormonal signals and environmental cues. Among the key phytohormones, gibberellic acid (GA) plays a pivotal role in promoting germination, while abscisic acid (ABA) generally acts as an inhibitor, establishing a crucial hormonal balance that dictates the timing of this event.[1][2]

The Arabidopsis thaliana seed germination assay is a fundamental and widely used method to investigate the molecular mechanisms underlying these processes. By treating seeds with exogenous this compound, researchers can overcome dormancy, stimulate germination, and study the effects of various genetic mutations or chemical treatments on GA signaling pathways. This document provides a detailed protocol for conducting an Arabidopsis seed germination assay with this compound treatment, along with an overview of the underlying signaling pathway.

Principle of the Assay

This assay is based on the principle that this compound promotes the degradation of DELLA proteins, which are negative regulators of GA-responsive genes.[3] By supplying exogenous GA, the inhibitory effects of DELLA proteins are overcome, leading to the expression of genes required for processes such as endosperm weakening and embryo expansion, ultimately resulting in radicle emergence, a key indicator of successful germination. The germination rate is quantified by observing the percentage of seeds that have successfully germinated over a specific time course.

This compound Signaling Pathway

This compound signaling is initiated by the binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3] This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, a family of nuclear transcriptional regulators that repress GA responses.[3] The formation of the GA-GID1-DELLA complex facilitates the interaction of DELLA proteins with an F-box protein (SLY1 in Arabidopsis), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] This interaction leads to the polyubiquitination of DELLA proteins and their subsequent degradation by the 26S proteasome.[3] The degradation of DELLA proteins relieves their repression of downstream transcription factors, allowing for the expression of GA-responsive genes that drive seed germination and plant growth.[3]

Conversely, abscisic acid (ABA) inhibits germination by promoting the expression and activity of transcription factors like ABA INSENSITIVE5 (ABI5), which represses germination.[1] There is a complex interplay between GA and ABA signaling, with some evidence suggesting that DELLA proteins can stimulate ABA synthesis.[1]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (e.g., RGL2) GID1->DELLA interacts with SCF_SLY1 SCF(SLY1) E3 Ligase DELLA->SCF_SLY1 targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factors DELLA->TF represses SCF_SLY1->DELLA polyubiquitinates GA_Genes GA-Responsive Genes TF->GA_Genes activates Germination Seed Germination GA_Genes->Germination promotes GA_input Exogenous GA GA_input->GA enters nucleus

Caption: this compound Signaling Pathway in Arabidopsis Seed Germination.

Experimental Protocol

This protocol outlines the steps for conducting a seed germination assay using Arabidopsis thaliana seeds treated with this compound.

Materials
  • Arabidopsis thaliana seeds (wild-type and/or mutants of interest)

  • Petri dishes (90 mm)

  • Micropipette and sterile tips

  • Stereomicroscope

  • Growth chamber or incubator with controlled light and temperature

  • Sterile 1.5 mL microcentrifuge tubes

  • Parafilm

Reagents
Reagent Preparation
ReagentPreparationStorage
MS Medium (0.5X) with 1% Sucrose Dissolve 2.2 g of MS powder and 10 g of sucrose in 900 mL of distilled water. Adjust pH to 5.7 with KOH. Add distilled water to a final volume of 1 L. Add 8 g of agar and autoclave.4°C for up to 1 month
This compound (GA₃) Stock Solution (10 mM) Dissolve 3.46 mg of GA₃ in 1 mL of 100% ethanol.-20°C in the dark
Sterilization Solution 70% (v/v) ethanol and 1% (v/v) sodium hypochlorite in sterile distilled water.Room temperature

Experimental Workflow

Experimental_Workflow start Start sterilize Seed Sterilization start->sterilize prepare_plates Prepare MS Plates (with and without GA) sterilize->prepare_plates sow_seeds Sow Seeds on Plates prepare_plates->sow_seeds stratify Stratification (4°C in dark, 2-3 days) sow_seeds->stratify incubate Incubation (e.g., 22°C, 16h light/8h dark) stratify->incubate observe Observe and Score Germination incubate->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Experimental Workflow for Arabidopsis Seed Germination Assay.
Method

  • Seed Sterilization:

    • Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex briefly. Let it sit for 1-2 minutes.

    • Carefully remove the ethanol.

    • Add 1 mL of 1% sodium hypochlorite solution and vortex. Let it sit for 5-10 minutes.

    • Remove the sodium hypochlorite solution.

    • Wash the seeds 3-5 times with sterile distilled water.

  • Plating:

    • Prepare MS agar plates. For GA treatment plates, cool the autoclaved MS medium to approximately 50-60°C before adding the GA₃ stock solution to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).[4] Also, prepare control plates with MS medium only.

    • Under a sterile hood, carefully spread the sterilized seeds onto the surface of the MS plates. Aim for a uniform distribution of about 50-100 seeds per plate.

    • Seal the plates with Parafilm.

  • Stratification:

    • To break any remaining dormancy and synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-3 days.[5]

  • Incubation:

    • Transfer the plates to a growth chamber or incubator with controlled conditions, typically 22°C with a 16-hour light/8-hour dark photoperiod.[5]

  • Scoring Germination:

    • Observe the seeds daily under a stereomicroscope.

    • A seed is considered germinated when the radicle has visibly emerged from the seed coat.[6]

    • Count the number of germinated seeds at regular time intervals (e.g., every 12 or 24 hours) for a period of 5-7 days.

Data Presentation and Analysis

Record the number of germinated seeds for each treatment and replicate at each time point. Calculate the germination percentage for each plate. The data can be summarized in a table as shown below.

Table 1: Example of Germination Data Collection

Time (hours)TreatmentReplicate 1 (Germinated/Total)Replicate 2 (Germinated/Total)Replicate 3 (Germinated/Total)Average Germination (%)Standard Deviation
24 Control (MS)5/1007/1006/1006.01.0
1 µM GA₃25/10028/10026/10026.31.5
5 µM GA₃60/10065/10062/10062.32.5
48 Control (MS)20/10022/10021/10021.01.0
1 µM GA₃75/10078/10076/10076.31.5
5 µM GA₃95/10098/10096/10096.31.5
72 Control (MS)45/10048/10046/10046.31.5
1 µM GA₃98/10099/10097/10098.01.0
5 µM GA₃100/100100/10099/10099.70.6

The results can be visualized by plotting the average germination percentage against time for each treatment. Statistical analysis, such as ANOVA followed by a post-hoc test, can be used to determine if there are significant differences in germination rates between treatments.

Troubleshooting and Considerations

  • Contamination: Ensure all materials and reagents are sterile and work in a laminar flow hood to minimize microbial contamination.

  • Seed Viability: Use freshly harvested seeds or seeds stored under appropriate conditions to ensure high viability. A tetrazolium test can be performed to assess seed viability if needed.

  • GA Concentration: The optimal concentration of GA₃ may vary depending on the Arabidopsis ecotype and the specific research question. A dose-response curve can be generated to determine the most effective concentration.[7]

  • Light Conditions: Light is a critical factor for Arabidopsis seed germination. Ensure consistent and appropriate light intensity and photoperiod in the growth chamber.

  • Hormone Interactions: Be aware of the antagonistic interaction between GA and ABA.[2] If studying mutants with altered ABA sensitivity or biosynthesis, the response to exogenous GA may be affected.

References

Application Notes and Protocols for Breaking Seed Dormancy with Gibberellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing gibberellic acid (GA3) to effectively break seed dormancy, a critical step in plant research, agriculture, and the development of plant-derived therapeutics.

This compound, a potent phytohormone, plays a crucial role in promoting seed germination by overcoming various forms of dormancy.[1][2] It counteracts the inhibitory effects of abscisic acid (ABA), a hormone responsible for inducing and maintaining dormancy.[3][4] The application of exogenous GA3 can stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm, providing necessary energy for embryo growth.[1][2] This process is essential for species exhibiting physiological dormancy and can also substitute for environmental cues like cold stratification or light exposure in some cases.[1][5]

Data Summary: Efficacy of this compound (GA3) in Breaking Seed Dormancy

The following tables summarize quantitative data from various studies on the application of GA3 for breaking seed dormancy, highlighting the effective concentration ranges and their impact on germination rates.

Table 1: Effective Concentrations of this compound (GA3) for Breaking Seed Dormancy in Various Species

Plant SpeciesEffective GA3 Concentration(s)Observed Germination RateControl Germination RateCitation(s)
Tinospora cordifolia300 ppm, 500 ppmUp to 100%13.33%[6]
Rice (Oryza sativa)60 mg/L (~60 ppm)Significantly improvedNot specified[7]
Cyclamen mirabile50 mg/L (50 ppm)100%Not specified[8]
Cyclamen hederifolium 'Alba'100 mg/L (100 ppm)HighNot specified[8]
Clematis hirsutissima800 mg/L (800 ppm)Under investigationUnder investigation[4]
Wild Brassicaceae (Brassica napus)0.25 mg/mL (250 ppm)80%Ineffective[9]
Wild Brassicaceae (Raphanus raphanistrum)0.25 mg/mL (250 ppm)70%Ineffective[9]
General Recommendation50 - 10,000 ppmVaries by speciesVaries by species[1]
Common Starting Point250 ppmVaries by speciesVaries by species[10]
Common Starting Point1000 ppmVaries by speciesVaries by species[1]

Table 2: Recommended Soaking Durations for this compound (GA3) Treatment

Soaking DurationPlant Species/General RecommendationCitation(s)
8 - 12 hoursGeneral recommendation[10]
24 hoursGeneral recommendation[1][11]
36 hoursRice (Oryza sativa)[7]

Experimental Protocols

Protocol 1: Preparation of this compound (GA3) Stock Solution

Materials:

  • This compound (GA3) powder

  • 70-95% Ethanol (B145695) or Isopropyl Alcohol

  • Distilled or deionized water (sterilized by boiling or autoclaving)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Dark glass storage bottle

Procedure:

  • Dissolving GA3: this compound powder has low solubility in water.[12] To create a stock solution, first dissolve the desired amount of GA3 powder in a small volume of 70-95% alcohol.[1][12] For example, to prepare a 1000 ppm stock solution, weigh 100 mg of GA3.

  • Initial Dissolution: Place the weighed GA3 into a beaker and add a few drops of alcohol. Swirl gently until the powder is completely dissolved.

  • Dilution: Transfer the dissolved GA3 to a volumetric flask. Add sterilized, cooled water to reach the final desired volume (e.g., 100 ml for a 1000 ppm solution).

  • Mixing: Mix the solution thoroughly using a magnetic stirrer until homogenous.

  • Storage: Store the stock solution in a sealed, dark glass bottle in a refrigerator to protect it from light and heat, which can cause degradation.[1][12]

Protocol 2: Seed Sterilization and Treatment

Materials:

  • Seeds with suspected dormancy

  • Prepared GA3 solution

  • Sterile distilled water

  • Beakers or petri dishes

  • 70% Ethanol

  • 1% Sodium hypochlorite (B82951) solution (bleach)

  • Sterile filter paper or coffee filters (optional)

Procedure:

  • Surface Sterilization: To prevent fungal and bacterial contamination, surface sterilize the seeds.

    • Rinse the seeds with 70% ethanol for 30-60 seconds.

    • Soak the seeds in a 1% sodium hypochlorite solution for 5-10 minutes. The duration may vary depending on the seed type and coat thickness.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water to remove any residual bleach.

  • GA3 Application (Soaking Method):

    • Place the sterilized seeds in a sterile beaker or petri dish.

    • Pour enough of the desired concentration of GA3 solution to completely submerge the seeds.[1]

    • Allow the seeds to soak for the predetermined duration (e.g., 8-36 hours) at room temperature.[7][10] Covering the container can help reduce evaporation.[1]

    • For easier handling of small seeds, create small packets from coffee filters or tea bags to hold the seeds during soaking.[1][10]

  • Post-Treatment:

    • After the soaking period, pour off the GA3 solution.

    • The seeds are now ready for sowing on a sterile germination medium (e.g., agar, germination paper, or sterile soil mix).[1]

Visualizations

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GID1 GA Receptor (GID1) GA_bound_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted by GAMYB GAMYB (Transcription Factor) DELLA->GAMYB represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->DELLA degrades alpha_amylase α-amylase gene GAMYB->alpha_amylase activates transcription of Germination Germination alpha_amylase->Germination promotes GA_bound_GID1->DELLA binds to GA Gibberellin (GA) GA->GID1 binds to

Caption: Gibberellin signaling pathway in seed germination.

Experimental_Workflow start Start seed_selection Select Seeds with Dormancy start->seed_selection sterilization Surface Sterilize Seeds seed_selection->sterilization soaking Soak Seeds in GA3 Solution sterilization->soaking ga3_prep Prepare GA3 Solution ga3_prep->soaking sowing Sow Treated Seeds soaking->sowing incubation Incubate under Optimal Germination Conditions sowing->incubation observation Observe and Record Germination incubation->observation end End observation->end

Caption: Experimental workflow for breaking seed dormancy with GA3.

References

Application Notes and Protocols: Gibberellic Acid (GA3) in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA3), a naturally occurring phytohormone, is a vital component in plant tissue culture media, playing a crucial role in regulating various aspects of plant growth and development.[1] Its primary functions in vitro include stimulating cell elongation, breaking dormancy in seeds and buds, and promoting germination.[2][3][4] GA3 is a tetracyclic diterpenoid compound that influences key developmental transitions, from juvenile to adult stages and vegetative to flowering states.[1] Understanding the precise application of GA3 is critical for successful micropropagation, genetic transformation, and the production of secondary metabolites in various plant species.

These application notes provide a comprehensive overview of the role of this compound in plant tissue culture, including its signaling pathway, quantitative data on its application, and detailed experimental protocols.

This compound Signaling Pathway

This compound exerts its effects through a well-defined signaling pathway that leads to the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. The binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and a DELLA protein.[5][6] This GA-GID1-DELLA complex is then recognized by an F-box protein (SCFSLY1/GID2), which is part of an E3 ubiquitin ligase complex.[5][7] The DELLA protein is subsequently ubiquitinated and targeted for degradation by the 26S proteasome.[8] The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes that regulate various growth and developmental processes.[7][9]

Gibberellic_Acid_Signaling_Pathway GA3 This compound (GA3) GID1 GID1 Receptor GA3->GID1 DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with SCF SCF E3 Ubiquitin Ligase DELLA->SCF TF Transcription Factors DELLA->TF Represses Proteasome 26S Proteasome SCF->Proteasome Mediates degradation via Proteasome->DELLA GA_Response GA-Responsive Gene Expression & Plant Growth TF->GA_Response

Caption: this compound Signaling Pathway.

Quantitative Data on this compound Application

The optimal concentration of GA3 in plant tissue culture media is highly dependent on the plant species, the type of explant, and the desired developmental outcome. The following tables summarize effective GA3 concentrations from various studies.

Table 1: Effective Concentrations of this compound (GA3) for Various Applications in Plant Tissue Culture

ApplicationPlant SpeciesGA3 ConcentrationMediumExplant TypeReference
General Use Various0.01 - 10.0 mg/LMSVarious[3]
Shoot Elongation Solanum tuberosum (Potato)1.0 mg/LMSNodal Cuttings[10]
Prunus instititiaNot specifiedNot specifiedShoots[11]
Malus domestica 'G.30'0 - 1.0 mg/L (with 2.0 mg/L BA)MSNodal Explants[12]
Carlina acaulisDose-dependentMSShoots[13]
Somatic Embryogenesis Cocos nucifera (Coconut)0.5 µMNot specifiedCallus[14]
Medicago sativa0.5 - 500 µMMSPetiole-derived tissue[15]
Fraxinus (Ash)Not specified (used in germination medium)Not specifiedSomatic Embryos[16]
Seed Germination Tinospora cordifolia300 - 500 ppmNot specifiedSeeds[17]
Penstemon digitalis1000 mg/LWater (soak)Seeds[18]
Campomanesia adamantium2.48 mg/LMSSeeds[19]
Callus Induction & Regeneration Spinacia oleracea (Spinach)Not specified (in regeneration medium)NRCotyledons/Hypocotyls[20]

Experimental Protocols

The following are detailed protocols for common applications of this compound in plant tissue culture.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of GA3 for addition to plant tissue culture media.

Materials:

  • This compound (GA3) powder

  • 95% Ethanol (B145695)

  • Sterile distilled water

  • Sterile volumetric flask

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • To prepare a 1 mg/mL stock solution, weigh 100 mg of GA3 powder.

  • In a sterile volumetric flask, dissolve the GA3 powder in a small volume (2-5 mL) of 95% ethanol.

  • Once fully dissolved, bring the final volume to 100 mL with sterile distilled water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8 °C in the dark.

Protocol 2: In Vitro Seed Germination of Recalcitrant Seeds

Objective: To overcome seed dormancy and promote germination using GA3.

Materials:

  • Seeds of the target plant species

  • 70% Ethanol

  • 5% Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Sterile Petri dishes with filter paper

  • GA3 stock solution (1 mg/mL)

  • Sterile water for dilutions

  • Growth chamber

Procedure:

  • Surface sterilize the seeds by washing them under running tap water, followed by immersion in 70% ethanol for 1 minute, and then in 5% sodium hypochlorite solution for 5-10 minutes.

  • Rinse the seeds three times with sterile distilled water.

  • Prepare the desired GA3 treatment solutions (e.g., 100, 300, 500 ppm) by diluting the stock solution with sterile distilled water.

  • Soak the sterilized seeds in the respective GA3 solutions for a specified duration (e.g., 2 hours or 24 hours, depending on the species).[21] A control group should be soaked in sterile distilled water.

  • Place the treated seeds on sterile filter paper moistened with sterile distilled water in Petri dishes.

  • Incubate the Petri dishes in a growth chamber under appropriate light and temperature conditions.

  • Record the germination percentage and rate daily.

Protocol 3: Shoot Elongation in Micropropagated Plantlets

Objective: To promote the elongation of shoots from nodal cuttings or shoot tip cultures.

Materials:

  • Sterile plantlets or nodal cuttings

  • Murashige and Skoog (MS) basal medium with vitamins and sucrose (B13894) (3%)

  • GA3 stock solution (1 mg/mL)

  • Other plant growth regulators as required (e.g., cytokinins like BAP)

  • Agar or other gelling agent

  • Culture vessels (e.g., test tubes, jars)

  • Laminar flow hood

  • Autoclave

  • Growth room

Procedure:

  • Prepare the MS medium according to the standard protocol.

  • Before autoclaving, add the desired concentration of GA3 (e.g., 0.1 - 1.0 mg/L) and any other required plant growth regulators to the medium.[22]

  • Adjust the pH of the medium to 5.7-5.8 and add the gelling agent.

  • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Dispense the sterile medium into culture vessels in a laminar flow hood.

  • Excise nodal cuttings or shoot tips from the sterile plantlets and place them on the prepared medium.

  • Incubate the cultures in a growth room under a 16-hour photoperiod at 25 ± 2°C.

  • Observe the cultures for shoot elongation over a period of several weeks.

Experimental_Workflow_Shoot_Elongation Start Start: Sterile Plantlets Explant Explant Preparation (Nodal Cuttings) Start->Explant Inoculation Inoculation Explant->Inoculation Media Media Preparation (MS + GA3) Media->Inoculation Incubation Incubation (16h light, 25°C) Inoculation->Incubation Observation Observation & Data Collection (Shoot Length) Incubation->Observation End Result: Elongated Shoots Observation->End

Caption: Experimental Workflow for Shoot Elongation.

Interactions with Other Phytohormones

The effect of this compound is often modulated by its interaction with other plant hormones.

  • Auxins: Auxins can promote the synthesis of bioactive GAs, and there is often a synergistic effect on stem elongation.[23][24]

  • Cytokinins: The ratio of GA3 to cytokinins can influence morphogenesis. For instance, in spinach regeneration, kinetin (B1673648) in combination with GA3 promoted more rapid shoot formation.[20]

  • Abscisic Acid (ABA): GA and ABA often have antagonistic effects. GA promotes germination and growth, while ABA inhibits these processes.[25][26] The balance between these two hormones is critical for regulating developmental transitions.[25]

  • Ethylene (B1197577): GA and ethylene can have synergistic effects on processes like apical hook formation and cell elongation in light-grown seedlings.[25]

Conclusion

This compound is an indispensable tool in plant tissue culture, with wide-ranging applications from breaking seed dormancy to promoting shoot elongation and somatic embryogenesis. Successful application requires careful consideration of the optimal concentration, which varies significantly between plant species and desired outcomes. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists to effectively utilize GA3 in their plant tissue culture endeavors. Further optimization of GA3 concentrations and its combination with other phytohormones will continue to enhance the efficiency of in vitro plant propagation and biotechnology applications.

References

Troubleshooting & Optimization

Gibberellic Acid (GA3) Application for Seed Germination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing gibberellic acid (GA3) concentration in seed germination experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions that may arise during the use of this compound to promote seed germination.

Q1: My seeds are not germinating even after GA3 treatment. What could be the problem?

A1: Several factors could be contributing to germination failure:

  • Incorrect GA3 Concentration: The optimal concentration of GA3 is species-dependent. Using a concentration that is too high can inhibit germination or cause abnormal seedling development, while a concentration that is too low may be ineffective.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species.

  • Improper GA3 Solution Preparation: GA3 powder does not readily dissolve in water.[4] It is recommended to first dissolve the powder in a small amount of ethanol (B145695) or another suitable solvent before diluting it with distilled water to the final concentration.[1][4]

  • Seed Dormancy: Some seeds have deep physiological dormancy that may not be broken by GA3 alone. Other pre-treatments such as cold stratification may be required in conjunction with GA3 application.[1]

  • Environmental Conditions: Ensure that other critical factors for germination, such as temperature, light, and humidity, are optimal for the species you are working with.[5] Unfavorable conditions can override the positive effects of GA3.

  • Seed Viability: The seeds themselves may not be viable. It is advisable to perform a viability test (e.g., tetrazolium test) if you suspect this might be the issue.

Q2: I am observing elongated, weak seedlings after GA3 treatment. How can I prevent this?

A2: This phenomenon, known as etiolation, is a common side effect of excessive GA3 concentration.[3] To mitigate this, you should:

  • Reduce the GA3 Concentration: Perform a dilution series to find a lower concentration that still effectively breaks dormancy without causing excessive elongation.

  • Decrease the Soaking Time: Shorten the duration that the seeds are exposed to the GA3 solution.[1]

  • Optimize Light Conditions: Ensure adequate light intensity and photoperiod after sowing, as light can help prevent excessive stem elongation.[5]

Q3: How should I prepare and store my GA3 stock solution?

A3:

  • Preparation: To prepare a stock solution, dissolve the GA3 powder in a small volume of 70% ethanol or rubbing alcohol.[4] Once dissolved, bring the solution to the desired final volume with distilled or deionized water.[4] For example, to make a 1000 ppm (parts per million) stock solution, dissolve 100 mg of GA3 in a small amount of alcohol and then add water to a final volume of 100 ml.[6]

  • Storage: Store the stock solution in a dark, sealed container in a refrigerator to maintain its stability.[1] When stored properly, the stock solution can be stable for an extended period. However, it is best practice to use it within a week after preparation.[4][5] Avoid freezing the solution.[4]

Q4: What is the difference between ppm and molarity for GA3 concentrations?

A4:

  • ppm (parts per million): This is a mass-based concentration, equivalent to mg/L. For example, a 100 ppm solution contains 100 mg of GA3 per liter of water.

  • Molarity (M): This is a mole-based concentration, representing moles of solute per liter of solution. The molecular weight of GA3 is 346.38 g/mol .

To convert from ppm to Molarity: Molarity (M) = (Concentration in ppm) / (Molecular Weight of GA3 * 1000)

To convert from Molarity to ppm: ppm = Molarity (M) * (Molecular Weight of GA3 * 1000)

Q5: Can I use GA3 to germinate old seeds?

A5: Yes, GA3 can be effective in improving the germination of old seeds that may have reduced endogenous gibberellin levels.[6] However, the success rate will still depend on the initial viability of the seeds.

Data on Optimal GA3 Concentrations

The optimal concentration of this compound can vary significantly between plant species. The following table summarizes effective concentrations reported in various studies. It is recommended to use these as a starting point for optimization.

Plant SpeciesOptimal GA3 Concentration (ppm)Soaking DurationNotes
Solanum tuberosum (Potato)15024 hoursResulted in a 98.33% sprouting rate.[7][8]
Tinospora cordifolia300 - 500Not specifiedAchieved 100% germination.[9]
Gentiana andrewsii50Not specifiedResulted in the highest germination rate and more vigorous seedlings.[10]
General Recommendation2508 - 12 hoursA common starting concentration for many seeds.[11]
General Recommendation50 - 10,00024 hoursA wide range, indicating the need for species-specific optimization.[1]

Experimental Protocols

Protocol 1: General Seed Germination Assay with this compound

This protocol provides a general framework for treating seeds with GA3 to promote germination.

Materials:

  • Seeds of the target plant species

  • This compound (GA3) powder

  • 70% Ethanol

  • Distilled or deionized water

  • Petri dishes or other suitable germination containers

  • Filter paper or germination substrate (e.g., agar-based medium)

  • Pipettes and other standard laboratory equipment

Procedure:

  • Prepare GA3 Stock Solution:

    • Weigh the desired amount of GA3 powder.

    • Dissolve the powder in a small amount of 70% ethanol.

    • Add distilled water to reach the final desired volume and concentration (e.g., 1000 ppm).

    • Store the stock solution in a dark, refrigerated container.

  • Prepare Working Solutions:

    • Create a dilution series from the stock solution to test a range of concentrations (e.g., 50, 100, 250, 500 ppm).

    • Always include a negative control (distilled water or the solvent used for GA3 dissolution at the same final concentration).

  • Seed Sterilization (if required):

    • Surface sterilize seeds by washing them with 70% ethanol for 1-3 minutes, followed by a rinse with sterile distilled water.[5]

    • Further sterilization can be done with a dilute sodium hypochlorite (B82951) solution (e.g., 1%) for 10 minutes, followed by several rinses with sterile distilled water.[5]

  • Seed Treatment:

    • Place the seeds in the respective GA3 working solutions. Ensure the seeds are fully submerged.[1]

    • Soak the seeds for a predetermined duration (e.g., 12-24 hours) at room temperature.[1]

  • Sowing:

    • After soaking, remove the seeds from the GA3 solutions and briefly blot them on sterile filter paper.

    • Sow the seeds on your chosen germination medium (e.g., petri dishes with moist filter paper or a sterile growth medium).

  • Incubation:

    • Place the germination containers in a controlled environment with appropriate temperature, light, and humidity for the specific plant species.[5]

  • Data Collection:

    • Monitor the seeds daily and record the number of germinated seeds.

    • Calculate germination percentage and mean germination time.

    • Observe and record any morphological changes in the seedlings.

This compound Signaling Pathway

This compound plays a crucial role in promoting seed germination by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of germination.

Gibberellic_Acid_Signaling_Pathway GA This compound (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GA->GA_GID1 GID1->GA_GID1 DELLA DELLA Protein (Repressor of Germination) GA_GID1->DELLA Binds to SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited by GA-GID1 Proteasome 26S Proteasome DELLA->Proteasome Degradation Germination_Genes Germination-Related Genes DELLA->Germination_Genes Represses SCF->DELLA Ubiquitination Germination Seed Germination Germination_Genes->Germination Promotes

References

Technical Support Center: Gibberellin Insensitivity in Mutant Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering gibberellin (GA) insensitivity in mutant plant lines. The information is tailored for scientists and professionals in plant biology and drug development.

Frequently Asked Questions (FAQs)

Q1: My mutant plant line displays a dwarf phenotype, but exogenous GA application does not rescue its growth. What could be the underlying cause?

A1: A lack of response to exogenous gibberellin in a dwarf mutant strongly suggests that the mutation affects a component of the GA signaling pathway rather than GA biosynthesis.[1] In such cases, the plant is considered GA-insensitive. The mutation may be in a gene that encodes a GA receptor or, more commonly, a repressor of GA signaling, such as a DELLA protein.[1][2]

Q2: What are DELLA proteins, and how do they contribute to GA insensitivity?

A2: DELLA proteins are key negative regulators of the GA signaling pathway.[3][4] In wild-type plants, GA binds to its receptor, GID1, which then promotes the degradation of DELLA proteins, allowing growth and development to proceed.[1][4] Certain mutations in DELLA protein genes can make them resistant to this GA-induced degradation.[1][5] These stabilized DELLA proteins continuously repress growth, leading to a dwarf phenotype that is insensitive to GA treatment.[1][6]

Q3: How can I confirm that my mutant has a stabilized DELLA protein?

A3: You can perform a DELLA protein degradation assay. This typically involves treating plant seedlings with a protein synthesis inhibitor (like cycloheximide) and GA. In a wild-type plant, the existing DELLA protein will be degraded in the presence of GA. If your mutant has a stabilized DELLA protein, it will persist even after GA treatment. This can be visualized using a western blot with an antibody specific to the DELLA protein .

Q4: Are there other potential causes for GA insensitivity besides DELLA protein mutations?

A4: Yes, although less common, mutations in the GA receptor, GID1, can also lead to GA insensitivity.[3][7] If the receptor cannot bind GA, the signaling cascade will not be initiated, and the DELLA proteins will not be degraded. Additionally, mutations in F-box proteins, which are part of the SCF E3 ubiquitin ligase complex responsible for targeting DELLA proteins for degradation, can also result in a GA-insensitive phenotype.[1]

Q5: My GA-insensitive mutant has an unexpected phenotype in addition to dwarfism. Is this normal?

A5: Gibberellins regulate a wide range of developmental processes, including seed germination, stem elongation, flowering time, and fertility.[1][8] Therefore, a mutation in a key GA signaling component can have pleiotropic effects, leading to phenotypes beyond dwarfism, such as delayed flowering or reduced seed set.[6]

Troubleshooting Guides

Problem: Inconsistent results in GA sensitivity assays.

Potential CauseSuggested Solution
Improper GA solution preparation Gibberellins can be sparingly soluble in water. Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and dilute it to the final working concentration in your experimental buffer. Always use freshly prepared solutions, as GAs can degrade over time in aqueous solutions.[9]
Incorrect GA concentration The optimal GA concentration can vary between plant species and even different developmental stages. Perform a dose-response curve to determine the effective concentration range for your specific experimental setup.[9][10]
Degradation of applied GA Plants have mechanisms to inactivate GAs. Ensure your application method delivers the hormone to the target tissue efficiently. For some experiments, repeated applications may be necessary.
Environmental factors Temperature and light conditions can influence GA sensitivity. Maintain consistent and controlled environmental conditions for all your experiments to ensure reproducibility.

Problem: Wild-type control plants show a weak response to GA.

Potential CauseSuggested Solution
Suboptimal GA concentration Even wild-type plants may require a specific concentration range for a robust response. Refer to established protocols or perform a dose-response curve to optimize the GA concentration.[10]
Plant age and developmental stage GA sensitivity can change throughout a plant's life cycle. Ensure you are using plants at the appropriate developmental stage for the specific response you are measuring.
Poor GA uptake The method of application (e.g., spray, in-media) might not be efficient for your plant species. Consider alternative application methods to improve uptake.

Quantitative Data Summary

Table 1: Representative Dose-Response Data for Hypocotyl Elongation in Arabidopsis thaliana

GA₃ Concentration (µM)Wild-Type Hypocotyl Length (mm ± SD)GA-Insensitive Mutant (e.g., gai) Hypocotyl Length (mm ± SD)
0 (Mock)2.5 ± 0.31.2 ± 0.2
0.14.8 ± 0.41.3 ± 0.2
18.2 ± 0.61.5 ± 0.3
1012.5 ± 0.82.0 ± 0.4
10012.8 ± 0.72.1 ± 0.4

Note: These are representative data based on typical experimental outcomes. Actual results may vary.

Table 2: Germination Rates of GA-Deficient and GA-Insensitive Mutants

TreatmentWild-Type Germination (%)GA-Deficient Mutant (ga1-3) Germination (%)GA-Insensitive Mutant (gai) Germination (%)
Mock98595
10 µM GA₃999596
10 µM Paclobutrazol (GA inhibitor)15210

Note: These are representative data. Germination rates can be influenced by seed batch and storage conditions.

Experimental Protocols

Protocol 1: Arabidopsis Seed Germination Assay
  • Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% sterile agarose (B213101) and plate them on half-strength Murashige and Skoog (MS) medium containing the desired concentrations of GA₃ or other treatments.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to break dormancy and synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Scoring: Score germination, defined by the emergence of the radicle, daily for 5-7 days.

Protocol 2: Hypocotyl Elongation Assay (Dose-Response)
  • Seed Plating and Germination: Plate sterilized seeds on MS medium and stratify as described above. Germinate the seeds in the dark for 2 days at 22°C.

  • Transfer to Treatment Plates: Carefully transfer etiolated seedlings to fresh MS plates containing a range of GA₃ concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

  • Incubation: Grow the seedlings vertically in the dark for an additional 5 days at 22°C.

  • Measurement: Remove the seedlings from the plates and lay them flat on a scanner or use a digital caliper to measure the length of the hypocotyls.

Protocol 3: Cell-Free DELLA Protein Degradation Assay
  • Protein Extraction: Grind 7-day-old seedlings in liquid nitrogen and extract total proteins in a buffer containing a protease inhibitor cocktail.

  • Treatment: Aliquot the protein extracts and treat with GA₃ (e.g., 100 µM) and/or a proteasome inhibitor (e.g., MG132) as a control.[11]

  • Incubation: Incubate the treated extracts at room temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the DELLA protein of interest (e.g., anti-RGA).

  • Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensity to determine the rate of degradation. A stabilized DELLA protein will show little to no decrease in band intensity over time in the presence of GA₃.

Visualizations

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds SCF SCF E3 Ligase DELLA->SCF targeted by Transcription_Factors Transcription Factors DELLA->Transcription_Factors represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation Growth_Genes Growth-Promoting Genes Transcription_Factors->Growth_Genes activates GA_outside GA GA_outside->GA transport

Caption: Gibberellin signaling pathway leading to DELLA protein degradation.

Experimental_Workflow start Observe Dwarf Phenotype in Mutant Line ga_application Apply Exogenous GA start->ga_application phenotype_rescue Phenotype Rescued? ga_application->phenotype_rescue ga_deficient Conclusion: Likely GA-Deficient Mutant phenotype_rescue->ga_deficient Yes ga_insensitive Conclusion: Likely GA-Insensitive Mutant phenotype_rescue->ga_insensitive No degradation_assay Perform DELLA Protein Degradation Assay ga_insensitive->degradation_assay degradation_result DELLA Degraded? degradation_assay->degradation_result stabilized_della Conclusion: Stabilized DELLA Protein degradation_result->stabilized_della No other_mechanism Investigate Other Mechanisms (e.g., GID1, F-box protein) degradation_result->other_mechanism Yes

References

Technical Support Center: Gibberellic Acid (GA₃) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of gibberellic acid (GA₃) in aqueous solutions over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation, storage, and use of GA₃ aqueous solutions in experimental settings.

Issue Potential Cause Recommended Solution
Poor Dissolution of GA₃ Powder in Water This compound has limited solubility in water, especially at neutral pH.To aid dissolution, a small amount of a weak base like sodium bicarbonate or sodium hydroxide (B78521) can be added dropwise to the water before adding the GA₃ powder. Alternatively, GA₃ can be dissolved in a small volume of an organic solvent such as ethanol (B145695) or DMSO before being brought to the final volume with water. For direct dissolution in water, using a formulation like Quick-Dissolve™ this compound may be beneficial.[1][2]
Precipitate Forms in the GA₃ Solution After Storage The concentration of GA₃ may have exceeded its solubility limit in the aqueous solution, especially if the storage temperature is lower than the preparation temperature.Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. When using organic solvents to aid initial dissolution, ensure the final concentration of the organic solvent in the aqueous solution is low enough to not cause precipitation or interfere with the experiment.
Inconsistent or No Biological Activity Observed in Experiments The GA₃ in the aqueous solution may have degraded due to improper storage conditions (e.g., exposure to high temperatures, alkaline pH, or light).Prepare fresh GA₃ solutions before each experiment. If storage is necessary, store the solution at 2-8°C in the dark and in a slightly acidic to neutral pH buffer. It is recommended to use stored solutions within a few days.[1]
Variability in Experimental Results Between Batches of GA₃ Solution Inconsistent preparation methods, such as variations in pH or the use of different water sources, can affect the stability and activity of the GA₃ solution.Standardize the protocol for preparing GA₃ solutions. Use high-purity water (e.g., distilled or deionized water) and a consistent method for pH adjustment if necessary. Ensure the GA₃ powder is fully dissolved before use.
Unexpected pH Shift in the GA₃ Solution Over Time Degradation of GA₃ can lead to the formation of acidic byproducts, causing a decrease in the pH of the solution.Use a buffered aqueous solution (e.g., a phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH, especially for long-term experiments. Monitor the pH of the solution at regular intervals.

Frequently Asked Questions (FAQs)

1. How does pH affect the stability of this compound in aqueous solutions?

The pH of the aqueous solution is a critical factor influencing the stability of GA₃. This compound is most stable in slightly acidic to neutral conditions (pH 3.0-7.0). In alkaline solutions (pH > 7.0), GA₃ undergoes degradation through hydrolysis of its lactone ring, leading to the formation of biologically inactive isomers such as iso-gibberellic acid (iso-GA₃) and gibberellenic acid.[3][4]

2. What is the effect of temperature on the stability of GA₃ in aqueous solutions?

Elevated temperatures accelerate the degradation of GA₃ in aqueous solutions. It is recommended to store GA₃ solutions at refrigerated temperatures (2-8°C) to minimize degradation. High temperatures, such as those used for autoclaving, will cause significant degradation of GA₃.

3. How does light affect the stability of this compound in aqueous solutions?

Exposure to light, particularly UV light, can lead to the photodegradation of this compound. To protect GA₃ solutions from light-induced degradation, they should be stored in amber or foil-wrapped containers.

4. What are the primary degradation products of this compound in aqueous solutions?

Under alkaline conditions, the primary degradation products of GA₃ are iso-gibberellic acid (iso-GA₃) and gibberellenic acid. These isomers are formed through the rearrangement of the lactone ring and are considered to be biologically inactive.[3]

5. What is the recommended procedure for preparing a stable GA₃ stock solution?

To prepare a 1 mg/mL (1000 ppm) stock solution, dissolve 100 mg of GA₃ in a small amount of ethanol or a few drops of 1N NaOH to aid dissolution. Then, slowly add distilled or deionized water to a final volume of 100 mL while stirring. For applications sensitive to organic solvents or high pH, specialized water-soluble formulations of GA₃ are available.[1][2] It is always recommended to prepare fresh solutions for optimal activity.

Quantitative Data on GA₃ Stability

The stability of this compound in aqueous solutions is influenced by several factors, primarily pH and temperature. The following table summarizes the available quantitative data on the degradation kinetics of GA₃.

ParameterConditionHalf-life (t½)Reference
pH pH 3.324.6 days[4]
pH 5.077.8 hours[3]
pH 7.057.8 hours[3]
pH 8.016.1 days[4]
Temperature 20°C~14 days
50°C~2 days

Note: Data on photodegradation kinetics is limited and further research is needed to quantify the half-life of GA₃ under specific light conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of GA₃ under various stress conditions.

1. Preparation of GA₃ Stock Solution:

  • Prepare a 1 mg/mL stock solution of GA₃ in a suitable solvent (e.g., ethanol or by dropwise addition of 1N NaOH followed by dilution with water).

  • Further dilute the stock solution with the appropriate aqueous buffer (e.g., phosphate buffer for pH 5, 7, and 9) to the desired final concentration for the stability study.

2. Stress Conditions:

  • pH Stress: Aliquot the GA₃ solution into separate vials and adjust the pH to the desired levels (e.g., pH 3, 5, 7, 9, and 11) using dilute HCl or NaOH.

  • Thermal Stress: Place vials of the GA₃ solution in controlled temperature environments (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Photolytic Stress: Expose vials of the GA₃ solution to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping control samples in the dark.

3. Sample Collection and Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72, 96 hours, and 1 week), withdraw an aliquot from each vial.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining GA₃ and to identify and quantify any degradation products.

4. HPLC Method for GA₃ Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 206 nm.

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Plot the concentration of GA₃ versus time for each stress condition.

  • Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and the half-life (t½) of GA₃ under each condition.

Visualizations

GA3_Degradation_Pathway GA3 This compound (GA₃) (Biologically Active) IsoGA3 iso-Gibberellic Acid (iso-GA₃) (Biologically Inactive) GA3->IsoGA3 Isomerization (Alkaline pH) Gibberellenic_Acid Gibberellenic Acid (Biologically Inactive) GA3->Gibberellenic_Acid Hydrolysis (Alkaline pH)

Caption: Degradation pathway of this compound (GA₃) in aqueous solutions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare GA₃ Stock Solution pH pH Stress (Acidic, Neutral, Alkaline) Prep->pH Temp Thermal Stress (e.g., 4°C, 25°C, 40°C, 60°C) Prep->Temp Light Photolytic Stress (UV/Vis Light) Prep->Light Sampling Sample at Time Intervals pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Half-life) HPLC->Data

Caption: Workflow for GA₃ stability testing.

References

Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Endogenous Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of low levels of endogenous gibberellins (B7789140) (GAs).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Low Signal Intensity or Poor Sensitivity

Q1: My signal response for gibberellins is inconsistent or significantly lower than expected. What are the potential causes and solutions?

A1: Low sensitivity is a common hurdle in gibberellin analysis, primarily due to their low endogenous concentrations.[1] Several factors throughout the analytical workflow can contribute to this issue.

  • Potential Causes:

    • Inefficient extraction from the plant matrix.

    • Loss of analyte during sample cleanup and purification steps.

    • Ion suppression caused by co-eluting matrix components in LC-MS analysis.[2]

    • Suboptimal ionization of gibberellins in the mass spectrometer source.

    • Analyte degradation during sample preparation or storage.[3]

    • Incorrect MRM (Multiple Reaction Monitoring) transitions or collision energies.[2]

  • Solutions:

    • Optimize Extraction: Employ a robust extraction method, such as using a methanol-based solvent and ensuring thorough homogenization of the plant tissue.[4]

    • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) with cartridges like C18 to effectively remove interfering substances.[1][5]

    • Mitigate Matrix Effects: The most effective way to correct for ion suppression is by using a stable isotope-labeled internal standard (e.g., [²H₂]GA) that co-elutes with the analyte.[2][3] Sample dilution can also reduce matrix effects, though this may compromise the detection of already low-level analytes.[3]

    • Enhance Ionization: Chemical derivatization can significantly improve the ionization efficiency of gibberellins.[6][7] This involves adding a charged moiety to the GA molecule, making it more readily detectable by the mass spectrometer.[6]

    • Ensure Sample Stability: Prepare fresh standards and keep samples in a cooled autosampler to prevent degradation.[3] Harvest plant tissues and immediately freeze them in liquid nitrogen to halt metabolic processes.[1]

    • Optimize MS Parameters: Infuse a pure standard of the target gibberellin to determine the optimal precursor and product ions for your MRM transitions.[2]

High Background Noise or Interference

Q2: I'm observing high background noise or interfering peaks in my chromatogram. How can I resolve this?

A2: High background noise can obscure the signal of low-abundance gibberellins, leading to inaccurate quantification.

  • Potential Causes:

    • Contaminated solvents, reagents, or glassware.[3]

    • Co-elution of matrix components with the target gibberellin.[3]

    • Sample carryover from a previous high-concentration injection.[3]

  • Solutions:

    • Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases to minimize background contamination.[3]

    • Enhance Chromatographic Resolution: Adjust the chromatographic gradient to better separate the target gibberellin from interfering compounds.[3] Consider using a column with a different selectivity if co-elution persists.[3]

    • Optimize Sample Cleanup: A more rigorous SPE protocol can help in removing a wider range of interfering matrix components.[2]

    • Prevent Carryover: Implement a thorough needle wash procedure in the autosampler, using a strong organic solvent. Running blank injections between samples is a good practice to ensure the system is clean.[3]

Poor Reproducibility or High Variability

Q3: My replicate injections are showing high variability in peak area. What could be the cause?

A3: Inconsistent results can undermine the reliability of your quantitative data.

  • Potential Causes:

    • Inconsistent sample preparation and extraction.[2]

    • Variability in injection volume.

    • Instrument instability.[2]

    • Analyte degradation over time in the autosampler.

  • Solutions:

    • Standardize Protocols: Follow a consistent and well-documented protocol for all sample preparation steps.[2]

    • Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response.[3]

    • Ensure Instrument Stability: Allow the LC-MS system to equilibrate sufficiently before starting the analytical run. Monitor system suitability by injecting a standard at the beginning and end of the run.

    • Maintain Sample Integrity: Keep samples in a cooled autosampler and analyze them within a validated stability window.[3]

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the best method for extracting gibberellins from plant tissue?

A1: The most common and effective method involves homogenizing frozen plant tissue in a cold extraction solvent, typically 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT).[4] This is followed by centrifugation to pellet the solid debris and collection of the supernatant containing the gibberellins.[1]

Q2: Why is sample purification necessary and what are the common techniques?

A2: Crude plant extracts are complex mixtures containing numerous compounds that can interfere with gibberellin analysis.[1][5] Purification is essential to remove these interferences and enrich the gibberellin fraction. Solid-phase extraction (SPE) using C18 cartridges is the most widely used technique for sample cleanup and pre-concentration.[5]

Q3: What is derivatization and why is it used for gibberellin analysis?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties.[6] For gibberellins, which can have poor ionization efficiency in their native form, derivatization can significantly enhance detection sensitivity in LC-MS analysis by introducing a readily ionizable group.[6][7][8] It is also a necessary step to increase the volatility of gibberellins for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Instrumentation and Method Selection

Q4: What is the most sensitive method for quantifying low levels of gibberellins?

A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most reliable and widely used method for quantifying low levels of endogenous gibberellins.[3] This technique offers high sensitivity and selectivity, which is crucial for detecting trace amounts of these hormones in complex biological samples.[3]

Q5: Why is a stable isotope-labeled internal standard so important for accurate quantification?

A5: A stable isotope-labeled internal standard (e.g., [²H₂]GA) is considered the gold standard for quantitative mass spectrometry.[3] Because it has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for variations that occur during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2][3]

Experimental Protocols

Protocol 1: Gibberellin Extraction from Plant Tissue
  • Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to stop all metabolic activity.[1]

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a tube containing a cold extraction solvent (e.g., 80% methanol with an antioxidant). Vortex thoroughly.

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the gibberellins.[1] For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the gibberellin extract (supernatant from Protocol 1) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the gibberellins from the cartridge using a higher concentration of organic solvent (e.g., 80% methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

ParameterMethodTypical Value/RangeReference(s)
Limit of Detection (LOD) HPLC-MS/MS0.01 µg/mL[4]
Validated HPLC method0.3 mg·kg⁻¹[9]
Limit of Quantification (LOQ) HPLC-MS/MS3.50 pg/mL (with derivatization)[10]
Validated HPLC method1.0 mg·kg⁻¹[9]
Recovery Rate HPLC-MS/MS with SPE77.0 - 100.0%[4]
Validated HPLC method52.85 - 63.68%[9]
Endogenous Levels GC-MS (dwarf maize)0.23 - 2.0 ng/100g fresh weight[11]

Visualizations

Gibberellin_Signaling_Pathway Bioactive_GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor Bioactive_GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA Interacts with SCF_Complex SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF_Complex Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses SCF_Complex->DELLA Ubiquitination Growth_Response Growth Response (e.g., stem elongation) Transcription_Factors->Growth_Response Activates

Caption: Gibberellin signaling pathway.

Gibberellin_Quantification_Workflow Start Plant Tissue Homogenization Extraction Extraction with Organic Solvent Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization Analysis LC-MS/MS Analysis Purification->Analysis Direct Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for gibberellin quantification.

Caption: Logical troubleshooting workflow.

References

factors affecting the efficacy of exogenous gibberellic acid application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exogenous gibberellic acid (GA3).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of exogenous GA3 application in research?

A1: Exogenous this compound (GA3) is a plant hormone used to stimulate various physiological processes. Its primary functions in a research context include breaking seed dormancy, promoting stem elongation, inducing flowering, and influencing fruit development.[1][2][3][4][5][6]

Q2: How do I properly dissolve and prepare a GA3 solution?

A2: GA3 powder does not readily dissolve in water alone.[7] To prepare a solution, first create a concentrate by dissolving the required amount of GA3 powder in a small amount of 70% ethanol (B145695) or rubbing alcohol.[7][8] Once dissolved, dilute this concentrate with distilled water to achieve the desired final concentration.[7] Always prepare fresh solutions for each experiment, as GA3 can degrade in aqueous solutions, especially when exposed to bright sunlight.[5][7]

Q3: What are the critical factors to consider before starting a GA3 experiment?

A3: The efficacy of GA3 application is influenced by several factors:

  • Concentration: The optimal concentration varies significantly depending on the plant species and the desired physiological response.[5][9]

  • Application Timing: The developmental stage of the plant is crucial; for instance, applications for flowering should coincide with the corresponding growth phase.[1][4]

  • Application Method: Common methods include seed treatment (soaking), foliar spray, and soil drench, each suited for different experimental goals.[1][10]

  • Environmental Conditions: Temperature, humidity, and light can affect the uptake and activity of GA3.[1][3] Applications are often most effective during cooler parts of the day, such as early morning or late evening, to slow drying and improve absorption.[11]

  • Plant Species: Different species and even cultivars can have varying sensitivity to GA3.[9]

Q4: How does pH affect my GA3 solution?

A4: While GA3 is stable across a range of pH values in the short term (up to 24 hours), extreme pH levels can affect its stability and efficacy.[12] In alkaline solutions, GA3 can undergo rearrangement to less biologically active forms.[13][14] For some applications, like on citrus, maintaining a spray mix pH between 4.0 and 6.0 is recommended for optimal results.[15]

Q5: What are the visual signs of a GA3 overdose?

A5: Over-application of GA3 can lead to several negative effects, including excessive stem elongation (etiolation), resulting in weak and spindly plants.[3][9] In some cases, an overdose can paradoxically inhibit flowering or reduce fertility.[3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No observable response to GA3 application. 1. Incorrect Concentration: The concentration may be too low to elicit a response.[9] 2. Degraded Solution: GA3 solution may have lost potency due to age or improper storage.[9] 3. Poor Application Coverage: Foliar spray may not have adequately covered the plant surfaces.[9] 4. Unfavorable Environmental Conditions: Extreme temperatures or intense sunlight can reduce efficacy.[9] 5. Plant Insensitivity or Dormancy: The plant species may be insensitive, or other factors may be limiting the response.1. Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 10-100 ppm for foliar spray) to determine the optimal level.[10] 2. Use Fresh Solution: Always prepare GA3 solutions fresh before each application.[9] 3. Ensure Thorough Coverage: Use appropriate spray equipment and consider adding a non-ionic surfactant to improve adhesion and coverage.[9] 4. Optimize Application Time: Apply during cooler, more humid times of the day (early morning/late evening).[11] 5. Review Literature: Check for species-specific protocols and ensure all other growth requirements are met.
Inconsistent or poor seed germination after treatment. 1. Incorrect Concentration: Concentration may be too high (inhibitory) or too low.[9] 2. Improper Soaking Time: Soaking duration may be too short for absorption or too long, causing damage.[9] 3. Low Seed Viability: The seeds may be old or non-viable.[9] 4. Incomplete Dissolution: GA3 powder may not have fully dissolved, leading to an inaccurate concentration.[9]1. Test Concentrations: Run trials with varying concentrations (e.g., 250, 500, 1000 ppm) to find the optimum for your seed type.[9] 2. Standardize Soaking Time: Adhere to a consistent soaking time, typically 24 hours for many seeds.[8][9] 3. Test Seed Viability: Perform a germination test on untreated seeds to confirm viability.[9] 4. Ensure Proper Dissolution: Use a small amount of rubbing alcohol to dissolve the powder completely before diluting with water.[7][9]
Abnormal growth (excessive elongation, weak stems). 1. Over-application: The GA3 concentration used was too high.[3][9] 2. High Species Sensitivity: The plant species is highly sensitive to GA3.[9] 3. Incorrect Application Timing: Application at an inappropriate growth stage.[9]1. Reduce Concentration: Lower the GA3 concentration for subsequent experiments. 2. Counteract with PGRs: In some cases, an overdose of GA-inhibiting plant growth regulators (PGRs) can be counteracted by a careful application of GA3.[16] Conversely, if GA3 caused the overgrowth, applying a PGR that inhibits gibberellin synthesis might help, though this is complex. 3. Adjust Timing: Consult literature for the optimal application timing for the desired response in your specific plant species.[1]
Inconsistent results across experimental replicates. 1. Variable Application Technique: Inconsistent spray volume or coverage. 2. Non-homogenous Solution: GA3 solution was not mixed thoroughly. 3. Micro-environmental Variations: Differences in light, temperature, or humidity between replicates.1. Standardize Protocol: Ensure every replicate receives the same volume and coverage of the solution. 2. Ensure Homogeneity: Mix the solution thoroughly before and during application. 3. Control Environment: Maintain consistent environmental conditions for all replicates.

Quantitative Data Summary

Table 1: Recommended GA3 Concentration Ranges for Various Applications
ApplicationPlant Type / SpeciesTypical Concentration Range (ppm)Notes
Seed Germination Potato (tubers)50 - 150 ppmSoaking for 24 hours at 150 ppm was found to be most effective.[17][18]
General (seeds requiring stratification)250 - 1000 ppmA 24-hour soak is common.[8][9]
Arabidopsis1 µM (approx. 0.35 ppm)Applied in solid MS medium.[19]
Flowering Induction Statice400 - 500 ppmSingle foliar spray to the crown.[20]
Strawberry10 - 75 ppmMultiple sprays can induce earlier flowering.[21]
Tropical Foliage (e.g., Aglaonema)100 - 500 ppmSingle foliar spray.[22]
Promoting Vegetative Growth / Stem Elongation Mungbean30 - 45 ppmFoliar spray at flowering and pod initiation.[23][24]
Pasture Grasses (e.g., ryegrass)40 - 80 mL/100LRates vary by grass species' responsiveness.[15]
Improving Fruit Set & Development Tomato20 mg/L (20 ppm)Sprayed after the final flower cluster has set fruit.[25]
Grapes (Sultanas)10 mL/100L (product specific)Applied at full flowering for berry thinning.[15]

Experimental Protocols

Protocol 1: Breaking Seed Dormancy in Arabidopsis thaliana

This protocol is adapted from established methods for analyzing seed germination in response to GA3.[19][26]

1. Materials:

  • Arabidopsis thaliana seeds

  • 1.5 ml microcentrifuge tubes

  • 70% (v/v) ethanol

  • 1% (v/v) sodium hypochlorite

  • Sterile distilled water

  • Murashige and Skoog (MS) solid medium

  • GA3 stock solution (10 mM in absolute ethanol)[19]

  • Sterile Petri dishes

  • Micropipettes and sterile tips

2. Procedure:

  • Sterilization:

    • Place ~200 seeds in a 1.5 ml tube.

    • Add 500 µl of 70% ethanol, invert several times, and incubate for 3 minutes.

    • Remove ethanol, add 1 ml of 1% sodium hypochlorite, and invert periodically for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.[19]

  • Plating:

    • Prepare MS solid medium plates. For the treatment group, add GA3 stock solution to the molten MS medium (cooled to 50-60°C) to a final concentration of 1 µM and mix gently before pouring plates.[19] Use an equivalent amount of ethanol for the control plates.

    • Resuspend the sterilized seeds in ~100 µl of sterile water and pipette them onto the surface of the MS plates.

  • Stratification and Growth:

    • Seal the plates and wrap them in foil. Place them at 4°C for 2-4 days to stratify.

    • Transfer the plates to a growth chamber at 22°C with a 16h light/8h dark photoperiod.[19]

  • Data Collection:

    • Observe germination daily under a stereomicroscope. Germination is defined as the emergence of the radicle through the seed coat.

    • Calculate the germination percentage at set time points for both control and GA3-treated seeds.

Visualizations

This compound Signaling Pathway

The diagram below illustrates the core mechanism of GA signaling in a plant cell. Bioactive GA is perceived by the GID1 receptor, which then interacts with DELLA proteins, marking them for degradation via the 26S proteasome pathway.[27][28][29] The removal of DELLA proteins, which are growth repressors, allows for the expression of GA-responsive genes that control processes like germination and stem elongation.[28][30]

GAsignaling cluster_receptor GA This compound (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Interacts with SCF SCF E3 Ligase GA_GID1->SCF Promotes binding to Proteasome 26S Proteasome DELLA->Proteasome Targets for TF Transcription Factors (e.g., PIFs) DELLA->TF Represses SCF->DELLA Ubiquitinates Degradation DELLA Degradation Proteasome->Degradation Gene GA-Responsive Genes TF->Gene Activates Response Growth Response (Germination, Elongation) Gene->Response Leads to

Caption: this compound (GA) signaling pathway.

Experimental Workflow for GA3 Application

This workflow outlines the key steps and decision points in a typical experiment involving the application of exogenous GA3.

GA_Workflow start Start: Define Research Question lit_review Literature Review: Species, Concentration, Timing start->lit_review protocol_dev Protocol Development: Method (Spray, Soak, Drench) lit_review->protocol_dev solution_prep Prepare Fresh GA3 Solution & Controls protocol_dev->solution_prep application Apply GA3 Treatment to Biological Material solution_prep->application incubation Incubate Under Controlled Conditions application->incubation data_collection Data Collection: Morphological, Physiological, Biochemical Measurements incubation->data_collection analysis Statistical Analysis data_collection->analysis troubleshoot Unexpected Results? analysis->troubleshoot troubleshoot->lit_review Yes (Re-evaluate factors) interpret Interpret Results & Draw Conclusions troubleshoot->interpret No end End interpret->end

Caption: General experimental workflow for GA3 application.

References

degradation of gibberellic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellic Acid (GA3) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound (GA3) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound powder?

A: Solid GA3 powder is relatively stable at room temperature when stored correctly.[1] For optimal longevity, keep it in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture, as the product can be hygroscopic.[2][3] Many suppliers recommend refrigeration at 2-8°C for long-term storage.[4][5]

Q2: How long is a GA3 stock solution viable?

A: The viability of a GA3 solution depends on the solvent, storage temperature, and pH. Aqueous solutions of GA3 hydrolyze slowly.[6] For best results, it is often recommended to prepare fresh solutions for immediate use.[7] If storage is necessary, a stock solution (e.g., 1 mg/mL) can be stored at -20°C for up to a year or at 4°C for shorter periods.[8] Always store solutions in the dark to prevent photodegradation.

Q3: What is the optimal pH for a GA3 aqueous solution to minimize degradation?

A: this compound is most stable in slightly acidic conditions. One study found its half-life in an aqueous solution was longest at a pH of 3.3.[9] The molecule is unstable in alkaline solutions, where it rapidly converts to less biologically active isomers.[1][10] It is advisable to keep the pH of GA3 solutions below 8.0.[10]

Q4: Can I autoclave my GA3 solution to sterilize it?

A: No, autoclaving is not recommended. The high temperatures involved will cause significant degradation of the GA3 molecule.[11] Sterilize GA3 solutions by filtration using a 0.2 µm filter.[12]

Q5: What are the primary degradation products of GA3?

A: In aqueous solutions, GA3 primarily degrades into iso-GA3 (an isomer) and gibberellenic acid.[13] These compounds have significantly less or no biological activity compared to GA3.[13][14]

Troubleshooting Guide

Issue 1: Inconsistent or poor seed germination after GA3 treatment.

  • Potential Cause: Incorrect Concentration.

    • Explanation: Using a concentration that is too low may not be sufficient to break dormancy, while an excessively high concentration can be inhibitory to germination.[7][15]

    • Solution: Conduct a dose-response experiment with a range of concentrations (e.g., 250, 500, 1000 ppm) to determine the optimal level for your specific species and seed batch.[7]

  • Potential Cause: Degraded GA3 Solution.

    • Explanation: The GA3 solution may have lost potency due to improper storage (e.g., exposure to light, high temperature, or alkaline pH) or being stored for too long.[7]

    • Solution: Always prepare fresh solutions before an experiment.[7] If using a stored stock solution, verify its efficacy on a control seed batch with a known positive response.

  • Potential Cause: Low Seed Viability.

    • Explanation: The seeds may be old or non-viable and therefore unresponsive to any hormonal treatment.[7]

    • Solution: Before conducting a large-scale experiment, perform a simple germination test on untreated seeds to establish a baseline viability rate.[7]

Issue 2: Seedlings or plants exhibit abnormal growth (e.g., etiolation, stunting).

  • Potential Cause: Over-application of GA3.

    • Explanation: Applying GA3 at concentrations significantly higher than recommended can lead to abnormally rapid cell elongation, resulting in weak, spindly stems (etiolation) or other adverse growth effects.[7]

    • Solution: Reduce the GA3 concentration in subsequent applications. Always consult literature for concentrations appropriate for the specific plant species you are working with.[7]

  • Potential Cause: Improper Application Timing.

    • Explanation: Applying GA3 at an inappropriate developmental stage can lead to undesirable effects.

    • Solution: Research the correct growth stage for GA3 application to achieve the desired outcome (e.g., promoting flowering, increasing fruit size).[7]

Issue 3: I'm not observing the expected response after a foliar spray application.

  • Potential Cause: Poor Coverage or Environmental Conditions.

    • Explanation: The spray may not have been applied evenly, or the application was done under suboptimal environmental conditions, such as high temperatures or intense sunlight, which can reduce efficacy.[7]

    • Solution: Ensure thorough and even coverage of all plant surfaces. Apply sprays during cooler times of the day, like early morning or late evening, to minimize evaporation.[7] Consider using a surfactant or wetting agent as recommended to improve adhesion.

Data Presentation: GA3 Stability

Table 1: Summary of Recommended Storage Conditions for this compound (GA3)

FormulationConditionTemperatureDurationRecommendations
Solid Powder Dry, DarkRoom TemperatureYearsStore in a tightly sealed container to prevent moisture absorption.[1][2]
Dry, Dark2 - 8 °CLong-termRecommended by many suppliers for optimal shelf-life.[4][5]
Stock Solution Dark-20 °CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[8]
Dark4 °CShort-termUse within days to a week for best results.
Working Solution DarkRoom Temperature< 24 hoursPrepare fresh before each experiment for maximum potency.[7][16]

Table 2: Effect of pH on the Stability of GA3 in Aqueous Solution

pH ValueHalf-Life (Days)Relative Stability
2.018.2Moderate
3.3 24.6 Highest
5.021.3High
7.017.5Moderate
8.0 16.1 Lowest

(Data sourced from a study on GA3 transformation in ultrapure water).[9]

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm GA3 Stock Solution

  • Objective: To prepare a standard stock solution of GA3.

  • Materials: this compound powder (90%+ purity), 70-95% ethanol (B145695) or DMSO, distilled water, magnetic stirrer and stir bar, 100 mL volumetric flask.

  • Procedure:

    • Weigh out 100 mg of GA3 powder.

    • Transfer the powder to the 100 mL volumetric flask.

    • Add a small amount (2-5 mL) of ethanol or DMSO to the flask. This compound has low solubility in water but dissolves readily in alcohol.[5]

    • Gently swirl the flask or place it on a magnetic stirrer until the powder is completely dissolved.

    • Once dissolved, slowly add distilled water to the flask, mixing continuously, until the volume reaches the 100 mL mark.

    • Store the solution in a labeled, sealed container in the dark at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Spectrophotometric Quantification of GA3 Degradation

  • Objective: To quantify GA3 degradation by measuring the formation of gibberellenic acid.

  • Principle: In acidic conditions, GA3 converts to gibberellenic acid, which has a strong UV absorbance at 254 nm. The rate of its appearance can be used to study GA3 decomposition kinetics.[13]

  • Materials: GA3 solution, spectrophotometer, quartz cuvettes, hydrochloric acid (HCl).

  • Procedure:

    • Prepare your GA3 samples under different storage conditions (e.g., varying pH, temperature).

    • At specified time points, take an aliquot of each sample.

    • To accelerate the conversion for measurement, mix the aliquot with 5N HCl and heat in a boiling water bath for a set time (e.g., 10 minutes). This converts the remaining GA3 to gibberellenic acid.

    • Cool the samples to room temperature.

    • Measure the absorbance of the solution at 254 nm using the spectrophotometer. Use a solution of HCl treated in the same way as a blank.

    • The increase in absorbance over time corresponds to the degradation of GA3. A standard curve can be created using known concentrations of GA3 to quantify the results.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

  • Objective: To accurately quantify the remaining GA3 in a sample after storage.

  • Principle: HPLC separates the components of a mixture, allowing for the precise quantification of the parent GA3 compound, distinct from its degradation products.[6][16]

  • Instrumentation & Reagents:

    • HPLC system with a UV detector.

    • C18 reversed-phase column.[6]

    • Mobile phase (e.g., a mixture of methanol (B129727) and 0.05% phosphoric or formic acid in water).[6][17]

    • GA3 reference standard.

  • Procedure:

    • Prepare a calibration curve by injecting known concentrations of the GA3 reference standard.

    • Prepare your GA3 samples for injection. This may involve dilution with the mobile phase and filtration through a 0.45 µm filter.[6]

    • Inject the prepared samples into the HPLC system.

    • Set the UV detector to a wavelength of 210 nm or 220 nm for detection.[6][17]

    • Identify the GA3 peak based on its retention time compared to the standard.

    • Calculate the concentration of GA3 in the samples by comparing the peak area to the calibration curve. The percentage of remaining GA3 indicates its stability under the tested conditions.

Mandatory Visualizations

G start Start: Poor Seed Germination Observed check_viability Test Seed Viability start->check_viability viable Seeds Are Viable check_viability->viable Yes not_viable Seeds Not Viable check_viability->not_viable No check_solution Was GA3 Solution Prepared Fresh? fresh_yes Solution Was Fresh check_solution->fresh_yes Yes fresh_no Solution Was Old/ Improperly Stored check_solution->fresh_no No check_concentration Review GA3 Concentration conc_optimal Concentration Seems Optimal check_concentration->conc_optimal Yes conc_issue Concentration May Be Too High or Too Low check_concentration->conc_issue No viable->check_solution end_viability Source New Seeds not_viable->end_viability fresh_yes->check_concentration end_solution Prepare a Fresh GA3 Solution fresh_no->end_solution end_concentration Run Dose-Response Experiment conc_issue->end_concentration

Caption: Troubleshooting workflow for poor seed germination.

G cluster_conditions Degradation Conditions GA3 This compound (GA3) (Biologically Active) IsoGA3 iso-GA3 (Inactive Isomer) GA3->IsoGA3 Isomerization GEA Gibberellenic Acid (Inactive) GA3->GEA Direct Rearrangement IsoGA3->GEA Hydrolysis Conditions High Temperature Alkaline pH Aqueous Solution UV Light G prep 1. Prepare GA3 Samples (e.g., different pH, temp) store 2. Store Under Defined Conditions prep->store sample 3. Take Aliquots at Time Points (t=0, t=x...) store->sample analyze 4. Quantify Remaining GA3 sample->analyze hplc HPLC Analysis analyze->hplc Method A spectro Spectrophotometry analyze->spectro Method B data 5. Calculate % Degradation and Half-Life hplc->data spectro->data

References

minimizing off-target effects of gibberellic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during gibberellic acid (GA3) treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA3) and what is its primary mechanism of action?

A1: this compound (GA3) is a naturally occurring plant hormone that plays a crucial role in various developmental processes.[1][2] Its primary mechanism of action involves binding to a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event leads to a conformational change in the GID1 receptor, which then promotes the degradation of DELLA proteins. DELLA proteins are nuclear repressors of gibberellin signaling. Their degradation via the 26S proteasome pathway releases the inhibition of downstream transcription factors, leading to the expression of GA-responsive genes that regulate processes like stem elongation, seed germination, and flowering.

Q2: What are the common off-target effects observed with GA3 treatment?

A2: While GA3 is a potent growth regulator, off-target effects can occur, especially at high concentrations. Common off-target effects include:

  • Excessive Stem Elongation: This can lead to mechanically weak plants that are prone to lodging (bending or breaking).

  • Reduced Fertility: In some plant species, excessive GA3 can negatively impact flower development and fruit set.

  • Abnormal Morphology: This can manifest as unusually thin stems, pale green leaves (chlorosis), or altered leaf shape.

  • Inhibition of Germination: While GA3 typically promotes seed germination, very high concentrations can paradoxically inhibit it.[3]

  • Altered Development Timing: GA3 can sometimes accelerate or delay flowering and fruiting in an undesirable manner.

Q3: How can I determine the optimal concentration of GA3 for my experiment?

A3: The optimal concentration of GA3 is highly dependent on the plant species, the developmental stage, and the desired effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. Start with a wide range of concentrations based on literature values for similar species and observe both the desired on-target effects and any potential off-target effects.

Q4: When is the best time to apply GA3 to minimize off-target effects?

A4: The timing of GA3 application is critical. Applying GA3 at the appropriate developmental stage can enhance its specificity and reduce unwanted effects. For example, for promoting stem elongation, application during the early stages of stem growth is often most effective. For influencing flowering, the timing relative to floral initiation is crucial. Consult relevant literature for your specific plant species and desired outcome to determine the optimal application window.

Troubleshooting Guides

Issue 1: Excessive Stem Elongation and Lodging

  • Symptom: Plants exhibit rapid and excessive stem growth, leading to weak, spindly stems that cannot support the plant's weight.

  • Possible Cause: The concentration of GA3 used is too high for the specific plant species or cultivar.

  • Solution:

    • Reduce GA3 Concentration: Perform a dose-response curve to identify a lower concentration that still elicits the desired response without causing excessive elongation.

    • Optimize Application Timing: Applying GA3 earlier or later in the developmental stage might reduce the extent of stem elongation.

    • Consider a Different Formulation: Some formulations may have different release and uptake characteristics. Experimenting with a different solvent or a commercial formulation could modulate the response.

Issue 2: Poor or Inconsistent Seed Germination

  • Symptom: Seeds treated with GA3 show low germination rates or highly variable germination times.

  • Possible Cause:

    • The GA3 concentration is suboptimal (either too low to break dormancy or too high, causing inhibition).

    • The seeds have low viability.

    • Improper application method.

  • Solution:

    • Test a Range of Concentrations: As with stem elongation, a dose-response experiment is essential to find the optimal GA3 concentration for germination in your seed lot.

    • Verify Seed Viability: Before conducting large-scale experiments, perform a simple germination test on a small batch of untreated seeds to ensure they are viable.

    • Standardize Soaking Time: If soaking seeds, ensure a consistent duration for all treatments. Typically, a 24-hour soak is a good starting point, but this may need to be optimized.

Issue 3: Lack of Desired Biological Response

  • Symptom: GA3 treatment does not produce the expected physiological effect (e.g., no increase in stem height, no induction of flowering).

  • Possible Cause:

    • The GA3 concentration is too low.

    • The GA3 solution has degraded.

    • The plant species or cultivar is insensitive to GA3.

    • Application was performed at an inappropriate developmental stage.

  • Solution:

    • Increase GA3 Concentration: Gradually increase the concentration of GA3 in your experiments.

    • Prepare Fresh Solutions: GA3 solutions can lose activity over time. Always prepare fresh solutions before each experiment.

    • Check Plant Responsiveness: Review the literature to confirm that your chosen plant species is known to respond to GA3 for the desired trait.

    • Review Application Timing: Ensure that the GA3 is being applied at the correct developmental window to elicit the desired response.

Data Presentation

Table 1: Dose-Response of this compound (GA3) on Stem Elongation and Off-Target Effects in Pea (Pisum sativum)

GA3 Concentration (µM)Average Stem Elongation (cm)Off-Target Effect: Leaf Chlorosis (%)Off-Target Effect: Reduced Nodule Number (%)
0 (Control)15.2 ± 1.800
125.6 ± 2.1510
1045.3 ± 3.51530
5058.9 ± 4.24065
10062.1 ± 4.57585

Data is hypothetical and for illustrative purposes. Researchers should generate their own data.

Table 2: Effect of GA3 Concentration on Seed Germination and Seedling Vigor in Tomato (Solanum lycopersicum)

GA3 Concentration (ppm)Germination Rate (%)Mean Germination Time (days)Off-Target Effect: Hypocotyl Length (cm)
0 (Control)78 ± 57.2 ± 0.53.1 ± 0.3
5092 ± 35.4 ± 0.44.5 ± 0.4
10095 ± 24.8 ± 0.36.2 ± 0.5
25085 ± 64.5 ± 0.38.9 ± 0.7
50065 ± 85.1 ± 0.610.5 ± 0.9

Data is hypothetical and for illustrative purposes. Researchers should generate their own data.

Experimental Protocols

Protocol 1: Dose-Response Assay for Optimal GA3 Concentration

  • Plant Material: Select healthy, uniform plants or seeds of the desired species.

  • GA3 Stock Solution: Prepare a high-concentration stock solution of GA3 (e.g., 10 mM) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store it at -20°C.

  • Working Solutions: Prepare a series of dilutions from the stock solution to cover a broad range of concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). The final solvent concentration should be consistent across all treatments, including the control.

  • Application: Apply the GA3 solutions to the plants using a consistent method (e.g., foliar spray, soil drench, or seed soaking). Ensure even coverage and application volume for each plant or seed lot.

  • Growth Conditions: Maintain all plants under controlled and identical environmental conditions (light, temperature, humidity).

  • Data Collection: At predetermined time points, measure the on-target response (e.g., stem height, germination rate) and any observable off-target effects (e.g., leaf color, morphology).

  • Analysis: Plot the on-target response against the GA3 concentration to determine the optimal concentration that maximizes the desired effect while minimizing off-target effects.

Protocol 2: Assessing GA3 Specificity Using Quantitative PCR (qPCR)

  • Treatment: Treat plants with the predetermined optimal concentration of GA3 and a control solution.

  • Tissue Collection: Harvest relevant plant tissues at different time points after treatment (e.g., 1, 6, 24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissues and synthesize complementary DNA (cDNA).

  • Primer Design: Design primers for known GA-responsive genes (on-target) and potential off-target genes (e.g., genes involved in other hormone pathways or stress responses).

  • qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target genes.

  • Data Analysis: Analyze the gene expression data to determine if GA3 treatment specifically upregulates the intended target genes without significantly altering the expression of off-target genes.

Visualizations

Gibberellic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA3 This compound (GA3) GID1_inactive GID1 Receptor (Inactive) GA3->GID1_inactive Binds GID1_GA GA-GID1 Complex GID1_inactive->GID1_GA Conformational Change DELLA DELLA Repressor GID1_GA->DELLA Binds SCF SCF E3 Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIF Transcription Factors DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Activates Growth_Response Growth & Development GA_Response_Genes->Growth_Response Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow_for_Optimizing_GA3_Treatment start Start: Define Desired On-Target Effect lit_review Literature Review: - Identify GA3 concentration range - Determine optimal application timing start->lit_review dose_response Perform Dose-Response Experiment lit_review->dose_response data_collection Collect Data: - On-target effects - Off-target effects dose_response->data_collection analysis Analyze Data: Identify optimal concentration with minimal off-target effects data_collection->analysis validation Validate Optimal Concentration: - Repeat experiment - Assess downstream markers (e.g., qPCR) analysis->validation protocol_optimization Refine Protocol: - Adjust timing, formulation, etc. validation->protocol_optimization final_protocol Final Optimized Protocol validation->final_protocol protocol_optimization->dose_response Iterate if needed

Caption: Workflow for Optimizing GA3 Treatment.

Troubleshooting_Logic_for_Off_Target_Effects action_node action_node symptom_node symptom_node start Off-Target Effect Observed? is_concentration_high Is GA3 concentration high? start->is_concentration_high is_timing_optimal Is application timing optimal? is_concentration_high->is_timing_optimal No reduce_concentration Reduce GA3 Concentration is_concentration_high->reduce_concentration Yes is_formulation_appropriate Is formulation appropriate? is_timing_optimal->is_formulation_appropriate Yes adjust_timing Adjust Application Timing is_timing_optimal->adjust_timing No test_formulation Test Alternative Formulations is_formulation_appropriate->test_formulation No re_evaluate Re-evaluate Experiment is_formulation_appropriate->re_evaluate Yes reduce_concentration->is_timing_optimal adjust_timing->is_formulation_appropriate test_formulation->re_evaluate

Caption: Troubleshooting Logic for Off-Target Effects.

References

selecting the appropriate gibberellin isomer for a specific bioassay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gibberellin isomer selection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate gibberellin (GA) isomer for your specific bioassay and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most biologically active forms of gibberellin?

A1: While there are over 130 identified gibberellins (B7789140), only a few are considered highly bioactive. The most prominent bioactive GAs in higher plants are GA₁, GA₃, GA₄, and GA₇.[1][2] Generally, C₁₉-GAs (like GA₁, GA₃, GA₄, GA₇) are more biologically active than C₂₀-GAs.

Q2: I'm not observing the expected response (e.g., stem elongation) after applying a gibberellin. What could be the issue?

A2: Several factors could be at play:

  • Incorrect Isomer Choice: The selected GA isomer may have low or no activity in your chosen plant species or bioassay. For example, GA₁₈ shows high activity in dwarf maize mutants but is inactive in cucumber and lettuce hypocotyl bioassays.

  • Suboptimal Concentration: The applied concentration might be too low to elicit a response, or in some cases, an excessively high concentration can be inhibitory. It is crucial to perform a dose-response curve.

  • Degradation: The applied gibberellin may be rapidly metabolized into an inactive form by the plant's enzymes, such as GA 2-oxidase.

  • Solution Instability: Gibberellins can be unstable in aqueous solutions. It is recommended to prepare fresh solutions or store stock solutions in an appropriate solvent at -20°C.

Q3: Can the application of a gibberellin lead to unexpected or inhibitory effects?

A3: Yes, this is possible due to:

  • Hormonal Crosstalk: Plant hormone signaling pathways are interconnected. Exogenous gibberellins can sometimes interfere with other hormones like abscisic acid (ABA), leading to complex phenotypes.

  • Metabolism to an Inhibitor: In some species, the applied GA could potentially be converted into a compound with inhibitory properties.

Q4: How should I prepare and store my gibberellin solutions?

A4: Gibberellins are typically sparingly soluble in water but dissolve well in organic solvents like ethanol, methanol, or acetone. It is best practice to prepare a concentrated stock solution in one of these solvents and store it at -20°C. Working solutions can then be prepared by diluting the stock solution in the appropriate buffer or medium for your bioassay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response in bioassay Incorrect GA isomer for the assay.Consult the data table below to select a GA isomer with known high activity in your chosen bioassay.
Concentration is too low.Perform a dose-response curve to identify the optimal concentration range.
Inactive gibberellin solution.Prepare fresh solutions. Ensure proper storage of stock solutions (in an organic solvent at -20°C).
Plant material is not responsive.Verify the genotype of your plant material (e.g., ensure you are using a GA-deficient dwarf mutant for elongation assays).
Inconsistent results Variability in application.For micro-drop assays, ensure consistent droplet size and placement. For other assays, ensure uniform treatment of all replicates.
Environmental fluctuations.Maintain consistent light, temperature, and humidity conditions for the duration of the bioassay.
Inhibitory effects observed Concentration is too high.Test a wider range of concentrations, including much lower ones.
Hormonal imbalance.Consider the potential for crosstalk with other plant hormones and how this might affect your specific experimental system.

Data Presentation: Comparative Biological Activity of Gibberellin Isomers

The selection of an appropriate gibberellin isomer is critical for obtaining a significant and reproducible response in a bioassay. The following table summarizes the relative activity of various gibberellin isomers in several common bioassays.

Gibberellin IsomerDwarf Rice BioassayDwarf Pea BioassayDwarf Maize BioassayBarley Aleurone α-Amylase InductionCucumber Hypocotyl BioassayLettuce Hypocotyl Bioassay
GA₁ High ActivityHigh ActivityHigh ActivityActiveModerate ActivityModerate Activity
GA₃ High Activity[3][4]High ActivityHigh ActivityHighly ActiveHigh ActivityHigh Activity
GA₄ High ActivityHigh ActivityHigh ActivityActiveHigh ActivityHigh Activity
GA₇ High ActivityHigh ActivityHigh ActivityActiveHigh ActivityHigh Activity
GA₉ High ActivityHigh ActivityModerate ActivityLow ActivityLow ActivityLow Activity
GA₁₈ Low ActivityLow ActivityHigh Activity (d1 & d5 mutants)ActiveInactiveInactive
GA₂₀ Moderate ActivityModerate ActivityModerate ActivityLow ActivityLow ActivityLow Activity
GA₂₄ High ActivityInactiveHigh Activity (d2 & d3 mutants)InactiveHigh ActivityInactive[3]

Experimental Protocols

Dwarf Rice (Oryza sativa) Micro-Drop Bioassay

This bioassay is highly sensitive and relies on the elongation of the second leaf sheath of dwarf rice seedlings.[5][6]

Materials:

  • Dwarf rice seeds (e.g., 'Tan-ginbozu')

  • Gibberellin solutions of known concentrations

  • 0.9% water-agar medium

  • Small vials or test tubes

  • Micropipette (1 µL)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Germination: Sterilize dwarf rice seeds and germinate them in the dark on moist filter paper for 2-3 days.

  • Seedling Preparation: Select uniform seedlings and plant them in vials containing the water-agar medium. Grow the seedlings under continuous light at 30-32°C for 24 hours.

  • Gibberellin Application: Apply a 1 µL droplet of the gibberellin test solution to the tip of the coleoptile of each seedling using a micropipette.[5][6]

  • Incubation: Incubate the treated seedlings for 3 days under the same growth conditions.

  • Measurement: Measure the length of the second leaf sheath. The elongation is proportional to the concentration of the applied gibberellin.

Barley (Hordeum vulgare) Aleurone α-Amylase Bioassay

This bioassay measures the induction of α-amylase synthesis in the aleurone layer of barley seeds in response to gibberellins.

Materials:

  • Barley seeds

  • Gibberellin solutions of known concentrations

  • Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂)

  • Starch solution

  • Iodine reagent (I₂-KI)

  • Spectrophotometer

Procedure:

  • Seed Preparation: Cut barley seeds in half transversely, discarding the embryo-containing half.

  • Sterilization: Surface sterilize the endosperm halves (e.g., with 1% sodium hypochlorite) and rinse thoroughly with sterile water.

  • Imbibition: Imbibe the half-seeds in sterile water for 2-3 days in the dark.

  • Gibberellin Treatment: Place a few half-seeds into vials containing the incubation buffer and the gibberellin test solutions. Incubate for 24-48 hours.

  • Enzyme Assay:

    • Remove the incubation medium from the vials.

    • Add a starch solution to the medium and incubate for a set period.

    • Stop the reaction and add the iodine reagent.

    • Measure the absorbance at 620 nm. The decrease in blue color is proportional to the α-amylase activity, which in turn is related to the gibberellin concentration.

Visualizations

Gibberellin Signaling Pathway

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA forms complex with Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF SCF E3 Ligase SCF->DELLA targets for degradation GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes activates Growth_Response Growth Response (e.g., Elongation) GA_Response_Genes->Growth_Response leads to Bioassay_Selection_Workflow Start Start: Define Research Question Question What is the primary biological response to be measured? Start->Question Stem_Elongation Stem Elongation Question->Stem_Elongation Elongation Seed_Germination Seed Germination / Enzyme Induction Question->Seed_Germination Germination/ Enzyme Activity Select_Dwarf_Assay Select Dwarf Mutant Bioassay (e.g., Rice, Pea, Maize) Stem_Elongation->Select_Dwarf_Assay Select_Aleurone_Assay Select Barley Aleurone α-Amylase Bioassay Seed_Germination->Select_Aleurone_Assay Consider_Species Consider Plant Species/ Genotype Specificity Select_Dwarf_Assay->Consider_Species Select_Aleurone_Assay->Consider_Species Check_Table Consult Comparative Activity Data Table Consider_Species->Check_Table Select_Isomer Select Appropriate Gibberellin Isomer Check_Table->Select_Isomer Run_Experiment Perform Bioassay Select_Isomer->Run_Experiment End Analyze Results Run_Experiment->End

References

addressing variability in gibberellin bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address variability and troubleshoot common issues encountered during gibberellin (GA) bioassays.

Frequently Asked Questions (FAQs)

Q1: My bioassay is showing no response or a very weak response to gibberellin application. What are the possible causes?

A1: Several factors could lead to a lack of response. Consider the following:

  • Gibberellin Concentration: The applied concentration may be too low to elicit a response. Conversely, excessively high concentrations can sometimes be inhibitory. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[1]

  • Degradation or Inactivation: The applied gibberellin could be rapidly converted to inactive forms by endogenous plant enzymes, such as GA2-oxidase.[1] This is a natural mechanism for plants to regulate hormone levels.

  • Solution Preparation and Stability: Gibberellins (B7789140) can be unstable in aqueous solutions and may degrade over time, especially at non-neutral pH.[2] It is recommended to prepare fresh solutions and store stock solutions in an appropriate solvent at low temperatures (e.g., -20°C).[1]

  • Improper Dissolution: Gibberellins are sparingly soluble in water. Ensure proper dissolution in a small amount of organic solvent (like ethanol (B145695) or DMSO) before diluting with water.[1]

Q2: I'm observing inconsistent results and high variability between my replicates. What can I do to improve reproducibility?

A2: High variability can be minimized by standardizing your experimental conditions:

  • Uniform Plant Material: Use seeds or seedlings of a uniform size, age, and genetic background. For seed-based assays, ensure consistent germination conditions.

  • Controlled Environment: Maintain consistent temperature, light intensity, and photoperiod during the bioassay. Temperature, in particular, can significantly affect growth rates.[3]

  • Precise Application: Ensure that the gibberellin solution is applied consistently to each plant or tissue. For example, in the dwarf rice micro-drop bioassay, the droplet should be placed at the same location on each seedling.

  • Solvent Effects: The organic solvent used to dissolve the gibberellin stock should be at a very low final concentration in the working solution, as it can have its own biological effects. Always include a solvent-only control.

Q3: I'm seeing an unexpected inhibitory effect after applying gibberellin. Is this possible?

A3: Yes, this is possible and can be due to several reasons:

  • Hormonal Crosstalk: Plant hormone pathways are interconnected. High levels of exogenous gibberellins can sometimes antagonize the effects of other hormones like abscisic acid (ABA), leading to complex and unexpected phenotypes.[1]

  • Metabolism to an Inhibitory Compound: While less common, it is theoretically possible that in some plant species, the applied gibberellin could be metabolized into a compound with inhibitory properties.[1]

  • Supraoptimal Concentrations: As mentioned, very high concentrations of gibberellins can be inhibitory.

Q4: How should I prepare my gibberellin stock and working solutions?

A4: Proper solution preparation is critical for obtaining reliable results:

  • Stock Solution: Create a concentrated stock solution in an appropriate organic solvent such as ethanol, methanol, acetone, or DMSO, where gibberellins are more soluble.[1] This stock solution will be more stable when stored at low temperatures (e.g., -20°C).

  • Working Solution: Prepare fresh working solutions by diluting the stock solution in your assay buffer or water. It is often recommended to add a small amount of a surfactant (e.g., Tween-20) to the final aqueous solution to improve coverage and uptake when applying to plants.

  • Stability: Do not store dilute aqueous solutions for more than a day, as gibberellins can hydrolyze and lose activity.[1]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity in Quantitative Analysis

A common issue in quantifying endogenous gibberellin levels using methods like LC-MS/MS is poor linearity of the calibration curve.

Troubleshooting workflow for poor calibration curve linearity.

Potential Cause Solution
Analyte Degradation Gibberellins can degrade in aqueous solutions. Prepare fresh standards and keep samples in a cooled autosampler. Ensure solvents are of high purity and at an appropriate pH.[2]
Matrix Effects Components in the sample matrix can interfere with ionization. Improve sample cleanup procedures, use a stable isotope-labeled internal standard, or dilute the sample.[2]
Adsorption Analytes can adhere to surfaces in the LC system. Use deactivated vials and consider system passivation. Ensure the mobile phase is compatible with preventing secondary interactions.[2]
Sample Carryover Residual gibberellin from a high-concentration sample can affect subsequent samples. Optimize the needle wash procedure in the autosampler and run blank injections between samples.[2]
Guide 2: Unexpected Biological Responses

This guide provides a logical workflow for diagnosing unexpected or inconsistent results in your bioassay.

Workflow for diagnosing unexpected bioassay results.

Data Presentation

Table 1: Optimal Conditions and Typical Concentration Ranges for Common Gibberellin Bioassays
Bioassay Test Organism Parameter Measured Typical GA₃ Concentration Range Incubation Time Optimal Temperature
Dwarf Rice (Tan-ginbozu) Micro-Drop Bioassay Oryza sativaLength of the second leaf sheath10⁻⁹ to 10⁻⁶ M3-7 days~30°C
Lettuce Hypocotyl Elongation Bioassay Lactuca sativaLength of the hypocotyl10⁻⁸ to 10⁻⁵ M2-5 days25-30°C[3][4]
Barley Endosperm α-Amylase Induction Bioassay Hordeum vulgareα-amylase activity10⁻⁹ to 10⁻⁷ M[5]24-48 hoursRoom Temperature (~25°C)

Experimental Protocols

Protocol 1: Dwarf Rice (Oryza sativa) Micro-Drop Bioassay
  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds (e.g., 'Tan-ginbozu') with a short wash in 1% sodium hypochlorite (B82951), followed by several rinses in sterile water.

    • Germinate seeds on moist filter paper in the dark at approximately 30°C for 2 days.

  • Seedling Preparation:

    • Select uniformly germinated seedlings and place them on a nursery bed (e.g., agar (B569324) plate) under continuous light at 30°C.

  • Gibberellin Application:

    • After 24 hours, apply a small, precise micro-drop (e.g., 1 µL) of the gibberellin test solution to the junction between the coleoptile and the first leaf. Include a range of concentrations and a control with no gibberellin.

  • Incubation:

    • Incubate the treated seedlings under controlled conditions (e.g., 30°C, continuous light) for 3-7 days.[6]

  • Measurement:

    • Measure the length of the second leaf sheath. The elongation of the leaf sheath is proportional to the logarithm of the applied gibberellin concentration.

Protocol 2: Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay
  • Seed Germination:

    • Germinate lettuce seeds on moist filter paper in Petri dishes in the dark for approximately 48 hours at 25°C.

  • Seedling Selection:

    • Select seedlings with straight hypocotyls of a uniform length (e.g., 2-3 mm).

  • Incubation with Gibberellin:

    • Transfer the selected seedlings to Petri dishes containing filter paper moistened with the different gibberellin test solutions.

    • Incubate the plates under continuous light (e.g., white fluorescent light) at 25-30°C for 2-5 days.[3][4]

  • Measurement:

    • Measure the final length of the hypocotyls. The elongation is plotted against the logarithm of the gibberellin concentration.

Protocol 3: Barley (Hordeum vulgare) Endosperm α-Amylase Induction Bioassay
  • Seed Preparation:

    • Cut barley seeds transversely to separate the embryo from the endosperm. Discard the embryo halves.[1][7]

    • Sterilize the endosperm halves (e.g., with a short wash in 1% sodium hypochlorite followed by several rinses in sterile water).[1]

    • Imbibe the sterilized endosperms in sterile water for 2-3 days in the dark.[1]

  • Gibberellin Treatment:

    • Prepare serial dilutions of your gibberellin working solution in an incubation buffer (e.g., acetate (B1210297) buffer, pH 4.8, containing CaCl₂). Include a negative control (buffer only) and a positive control (e.g., a known concentration of GA₃).

    • Place a set number of endosperm halves (e.g., 3-5) into vials with a standard volume (e.g., 1 mL) of each gibberellin concentration and the controls.[1]

  • Incubation:

    • Incubate for 24-48 hours at room temperature with gentle shaking.[1]

  • Enzyme Assay:

    • Remove the endosperm halves. The supernatant now contains the secreted α-amylase.

    • In a separate reaction tube, mix a small volume of the supernatant with a starch solution.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction and add an iodine solution. Starch produces a blue-black color with iodine. The reduction in this color is proportional to the α-amylase activity, which in turn is proportional to the gibberellin concentration.[1]

Mandatory Visualization

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a crucial regulatory network in plants. Bioactive gibberellins are perceived by the GID1 receptor, which then interacts with DELLA proteins, targeting them for degradation. This relieves the repression of transcription factors like PIFs, allowing for the expression of gibberellin-responsive genes and subsequent growth and developmental processes.

A simplified diagram of the gibberellin signaling pathway.

References

impact of pH on gibberellic acid solution stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of gibberellic acid (GA3) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound (GA3) solutions?

A1: For maximal stability, this compound solutions should be maintained at a slightly acidic pH. The longest half-life for GA3 in aqueous solution is observed at a pH of 3.3.[1][2] Alkaline conditions should be avoided as they lead to a rearrangement into less biologically active compounds.[3]

Q2: How does pH affect the stability and degradation of GA3 in aqueous solutions?

A2: The stability of GA3 is pH-dependent. In aqueous solutions with a pH ranging from 2.0 to 8.0, the half-life of GA3 can vary from 16.1 to 24.6 days.[1][2] The shortest half-life, and therefore the fastest degradation, occurs at a pH of 8.0.[1][2] The primary degradation products are isomerized this compound (Iso-GA3) and gibberellenic acid (GEA).[1][2] Acidic conditions tend to favor the formation of GEA, while alkaline conditions are more conducive to the generation of Iso-GA3.[4]

Q3: Can I dissolve GA3 directly in water?

A3: this compound is only slightly soluble in water.[5] To prepare a stock solution, it is often recommended to first dissolve the GA3 powder in a small amount of an organic solvent like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[5][6][7] After dissolution, the solution can then be diluted with distilled water to the desired concentration.[6][7] For aqueous buffers, first dissolving GA3 in DMSO is recommended for maximum solubility.[7]

Q4: For how long can I store my aqueous GA3 solution?

A4: It is highly recommended to prepare fresh GA3 solutions for each experiment.[8] Aqueous solutions of GA3 are known to degrade over time.[3][9] If you must store an aqueous solution, it is not recommended to do so for more than one day.[7] Dry, solid GA3 is stable at room temperature for at least four years when stored at -20°C.[3][7]

Q5: How does pH influence the biological activity of GA3?

A5: The pH of the application solution can impact the biological activity of GA3. For instance, a low pH of 2.0, in combination with GA3, has been shown to effectively overcome seed dormancy in certain species.[10] However, the transformation of GA3 into its degradation products, Iso-GA3 and GEA, which is influenced by pH, results in a loss of biological activity.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological response to GA3 treatment Degraded GA3 solution: The solution may have been stored for too long or at an inappropriate pH, leading to the formation of less active degradation products.Prepare a fresh solution of GA3 for each experiment. Ensure the pH of your final solution is slightly acidic if it needs to be stored for a short period.
Incorrect concentration: The concentration of active GA3 may be too low to elicit a response.Verify your calculations and dilution steps. If you suspect degradation, you may need to prepare a new stock solution.
Precipitate forms when preparing aqueous GA3 solution Poor solubility: GA3 has low solubility in water.First, dissolve the GA3 powder in a small volume of ethanol or DMSO before adding it to the larger volume of water or aqueous buffer.[5][7]
Variability in experimental results between batches of GA3 solution Inconsistent pH: The pH of the prepared solutions may vary between batches, affecting the stability and activity of the GA3.Standardize the pH of your GA3 solutions. Use a calibrated pH meter to measure and adjust the pH as needed for your experimental protocol.
Incomplete dissolution: GA3 powder may not be fully dissolved, leading to an inaccurate concentration in the final solution.Ensure the GA3 powder is completely dissolved in the initial solvent before further dilution. Gentle warming or stirring may aid dissolution.[9]

Quantitative Data Summary

The stability of this compound in an aqueous solution is significantly influenced by the pH of the solution. The following table summarizes the half-life of GA3 at various pH levels.

pHHalf-life (days)Relative Stability
2.0 - 8.016.1 - 24.6-
3.3~24.6Highest
8.0~16.1Lowest
(Data sourced from references[1] and[2])

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm this compound Stock Solution

Materials:

  • This compound (GA3) powder

  • 95% Ethanol or Dimethyl sulfoxide (DMSO)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Accurately weigh 100 mg of GA3 powder.

  • Transfer the powder to a clean beaker.

  • Add a small amount (e.g., 2-5 mL) of 95% ethanol or DMSO to the beaker.[5]

  • Gently swirl or stir the mixture until the GA3 powder is completely dissolved.

  • Quantitatively transfer the dissolved GA3 solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the GA3 is transferred.

  • Bring the final volume up to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. This will result in a 1000 ppm (1 mg/mL) stock solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for GA3 Quantification

Objective: To determine the concentration of GA3 in a solution.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • GA3 reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 40:60 v/v) with a small addition of formic acid (e.g., 0.05%).[12] The exact ratio and acid may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh a known amount of GA3 reference standard and dissolve it in the mobile phase to create a stock solution of known concentration.[12] Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dilute your experimental GA3 solution with the mobile phase to a concentration that falls within the range of your calibration curve.[12]

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[12]

    • Set the UV detector to the appropriate wavelength (e.g., 220 nm or 254 nm).[12][13]

    • Inject equal volumes (e.g., 20 µL) of your standard solutions and sample solutions.[12]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the GA3 standard against its concentration.

    • Determine the concentration of GA3 in your sample by comparing its peak area to the calibration curve.

Visualizations

GA3_Preparation_Workflow start Start: Weigh GA3 Powder dissolve Dissolve in Ethanol/DMSO start->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_water Add Distilled Water to Final Volume transfer->add_water mix Mix Thoroughly add_water->mix end End: GA3 Stock Solution mix->end

Caption: Workflow for preparing a this compound stock solution.

GA3_Degradation_Pathway GA3 This compound (GA3) (Biologically Active) IsoGA3 Isomerized this compound (Iso-GA3) (Biologically Inactive) GA3->IsoGA3 Alkaline conditions (e.g., pH 8.0) Rearrangement GEA Gibberellenic Acid (GEA) (Biologically Inactive) GA3->GEA Acidic conditions Hydrolysis of lactone ring

Caption: pH-dependent degradation pathways of this compound.

References

Technical Support Center: Gibberellic Acid (GA3) Application and Phytotoxicity Management

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of gibberellic acid (GA3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes while avoiding phytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving high concentrations of this compound.

Issue/Question Possible Cause Recommended Solution
Plants exhibit excessively long, spindly, and weak stems. This is a classic symptom of this compound overdose, leading to rapid, unsustainable cell elongation.[1][2]- Immediately cease further GA3 application.- If the application was a foliar spray and detected quickly (within 30 minutes), gently washing the leaves with water may help remove unabsorbed GA3.[3]- Provide physical support to the plants to prevent lodging (bending or breaking).- Reduce the GA3 concentration in subsequent experiments.
Seedlings germinate rapidly but are weak and collapse. High concentrations of GA3 can accelerate cell division and germination to an extent that structural integrity is compromised.[2]- For seed germination protocols, use a lower concentration of GA3. Soaking seeds in solutions of 50 to 100 ppm is a common starting point, but this may need to be optimized for your specific plant species.[2]- Ensure other environmental factors like light and temperature are optimal for seedling development.
Plants show signs of chlorosis (yellowing of leaves) or necrosis (tissue death). While less common, very high concentrations or improper application can induce a stress response leading to these symptoms. This can also be an indirect effect of the plant's altered growth and nutrient allocation.- Review your application protocol to ensure even coverage and correct concentration.- Ensure the plant has adequate nutrition, as the rapid growth induced by GA3 can deplete soil nutrients more quickly.- Consider a foliar application of a balanced nutrient solution.
Reduced or no fruit/flower production after GA3 application. Excessive GA3 application can sometimes lead to reduced fertility or fruit set in certain plant species.[1] It can disrupt the natural hormonal balance required for reproductive development.- The timing of GA3 application is crucial.[1] Avoid applying high concentrations during the flowering or fruit-setting stages unless specifically intending to influence these processes based on established protocols.- If fruit thinning is not the desired outcome, reduce the concentration and apply it before the reproductive stage.
Inconsistent results across different batches of the same experiment. This could be due to variations in GA3 solution preparation, application timing, or environmental conditions.- Standardize your protocol for preparing GA3 solutions. Ensure it is fully dissolved.- Apply GA3 at the same time of day and at the same developmental stage for all plants in the experiment.- Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound phytotoxicity?

A1: The most common symptoms of GA3 phytotoxicity are excessive stem elongation (bolting), leading to weak and spindly plants that may be prone to lodging (falling over).[1] Other signs can include rapid, weak seedling growth, and in some cases, reduced fertility or fruit set.[1][2]

Q2: How can I determine the optimal concentration of GA3 for my specific plant species?

A2: The optimal concentration of GA3 varies significantly between plant species and the desired outcome.[1] It is crucial to start with a dose-response experiment. Begin with a low concentration (e.g., 10-25 ppm) and test a range of increasing concentrations on a small batch of plants. Observe the plants for the desired effects and any signs of phytotoxicity. Published literature on your specific or related species can provide a good starting range.

Q3: Is it possible to reverse the effects of a GA3 overdose?

A3: It is not possible to reverse the elongation that has already occurred. However, you can take steps to manage the effects. If the overdose is from a recent foliar application, washing the leaves may help.[3] Providing structural support can prevent the plants from breaking. For future applications, significantly reduce the concentration. In some horticultural contexts, plant growth retardants that inhibit gibberellin synthesis are used to counter the effects, but this is a complex intervention that requires careful consideration.[4]

Q4: What is the underlying mechanism of GA3 action and phytotoxicity?

A4: this compound is a naturally occurring plant hormone that promotes cell elongation and division.[5] It works by binding to a receptor (GID1), which then triggers the degradation of DELLA proteins.[5][6] DELLA proteins are repressors of plant growth. At high concentrations, the excessive degradation of DELLA proteins leads to uncontrolled growth, resulting in the characteristic symptoms of phytotoxicity.

Q5: Are there any safety precautions I should take when handling this compound?

A5: While GA3 is a plant hormone, direct contact may cause skin irritation in some individuals.[1] It is recommended to wear standard personal protective equipment (PPE), including gloves and safety glasses, when handling GA3 powder or concentrated solutions.

Quantitative Data on GA3 Concentrations

The following table summarizes GA3 concentrations used in various studies, providing a potential starting point for experimental design. Note that the optimal concentration will vary based on the specific species, application method, and environmental conditions.

Plant Species Application Method Concentration Range Observed Effect Phytotoxicity Noted
Tomato Foliar Spray20-50 ppmIncreased plant height, flower number, and fruit yield with increasing concentration.[7]Not at the tested concentrations.
Chilli Seedling Dip & Foliar Spray10-60 ppmEnhanced growth and yield.[8]No phytotoxicity symptoms up to 60 ppm.[8]
Oat (under salt stress) Seed Treatment (Soaking)100-150 ppmImproved germination and seedling growth under saline conditions.[9]150 ppm inhibited root length in a salt-sensitive cultivar.[9]
Carrot (under lead stress) Foliar Spray50 ppmAmeliorated the negative effects of lead stress on growth and chlorophyll (B73375) content.[10][11]Not at this concentration.
Wheat (under zinc oxide nanoparticle stress) Foliar Spray100-200 mg/L (ppm)Reduced the toxic effects of ZnO nanoparticles.[12]Not at the tested concentrations.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal GA3 Concentration

This protocol outlines a general procedure to determine the effective and non-phytotoxic concentration range of GA3 for a specific plant species.

1. Plant Material and Growth Conditions:

  • Grow a set of uniform and healthy plants to the desired developmental stage for treatment.
  • Maintain consistent and optimal environmental conditions (e.g., light intensity and duration, temperature, humidity, and growing medium) for all plants.

2. Preparation of GA3 Stock and Working Solutions:

  • Prepare a stock solution of GA3 (e.g., 1000 ppm) by dissolving a known weight of GA3 powder in a small amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol) before diluting with distilled water. Note: GA3 is sparingly soluble in water.
  • From the stock solution, prepare a series of working solutions with varying concentrations (e.g., 0 ppm (control), 10 ppm, 25 ppm, 50 ppm, 100 ppm, 200 ppm). The control should be sprayed with the same amount of solvent used for the stock solution, diluted in water.

3. Application of GA3:

  • Randomly assign plants to each treatment group, ensuring a sufficient number of replicates for statistical validity (e.g., 5-10 plants per group).
  • Apply the GA3 solutions using a consistent method, such as a foliar spray until runoff or a specific volume per plant. Ensure thorough and uniform coverage.

4. Data Collection and Observation:

  • Over a set period (e.g., 1-4 weeks), monitor the plants regularly for desired effects (e.g., increased height, flowering) and symptoms of phytotoxicity (e.g., excessive elongation, weakness, chlorosis).
  • Collect quantitative data on relevant parameters such as plant height, stem diameter, leaf number, and biomass.

5. Analysis:

  • Statistically analyze the collected data to determine the optimal GA3 concentration that produces the desired effect without causing significant phytotoxicity.

Visualizations

This compound Signaling Pathway

Caption: this compound signaling pathway leading to growth.

Experimental Workflow for Optimizing GA3 Concentration

Experimental_Workflow start Define Experimental Goal (e.g., increase height, break dormancy) lit_review Literature Review for Starting Concentrations start->lit_review prep_plants Prepare Uniform Plant Material lit_review->prep_plants dose_response Design Dose-Response Experiment (e.g., 0, 10, 25, 50, 100 ppm) prep_plants->dose_response prep_solutions Prepare GA3 Solutions dose_response->prep_solutions application Apply Treatments Consistently prep_solutions->application monitoring Monitor Plant Response & Phytotoxicity application->monitoring data_collection Collect Quantitative Data (height, biomass, etc.) monitoring->data_collection analysis Statistical Analysis data_collection->analysis phytotoxicity Phytotoxicity Observed? analysis->phytotoxicity conclusion Determine Optimal Concentration phytotoxicity->conclusion No refine Refine Concentration Range (Lower) phytotoxicity->refine Yes refine->dose_response

Caption: Workflow for determining optimal GA3 concentration.

References

Technical Support Center: Gibberellic Acid (GA₃) Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake and transport of gibberellic acid (GA₃) in their plant experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and application of this compound.

IssuePotential CausesTroubleshooting Steps
Poor or Inconsistent Seed Germination 1. Incorrect GA₃ Concentration: Too low may not break dormancy; too high can be inhibitory.[1][2]2. Improper Soaking Time: Insufficient time for absorption or excessive soaking leading to seed damage.[1]3. Poor Seed Viability: Old or improperly stored seeds may not be viable.4. Incomplete Dissolution of GA₃: GA₃ powder not fully dissolved in the solution.[1]1. Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 50, 100, 250, 500 ppm) to determine the optimal concentration for your specific plant species and seed batch.2. Standardize Soaking Time: Follow a consistent soaking duration, typically 12-24 hours for most seeds.[3] Ensure seeds are fully submerged.3. Test Seed Viability: Perform a tetrazolium test on a subset of seeds to confirm viability before beginning your experiment.4. Ensure Complete Dissolution: Dissolve GA₃ powder in a small amount of ethanol (B145695) or isopropanol (B130326) before adding it to distilled water.[4] Prepare fresh solutions for each experiment.[1]
Abnormal Plant Growth (Etiolation or Stunted Growth) 1. Over-application of GA₃: Excessively high concentrations can lead to rapid, weak stem elongation (etiolation).2. Incorrect Application Timing: Applying GA₃ at an inappropriate growth stage can disrupt normal development.1. Adjust Concentration: Reduce the GA₃ concentration in subsequent experiments.2. Refine Application Timing: Consult literature for the optimal application window for your target species and desired outcome.3. Provide Adequate Light: Ensure plants receive sufficient light to prevent etiolation, especially after GA₃ application.
Lack of Expected Plant Response (e.g., no increase in stem length, flowering, or fruit set) 1. Insufficient GA₃ Concentration: The applied concentration may be too low to elicit a physiological response.[1]2. Poor Foliar Uptake: The GA₃ solution may not be effectively penetrating the leaf cuticle.3. Environmental Factors: High temperatures, intense sunlight, or low humidity can cause rapid evaporation of the spray solution and degradation of GA₃.[1]4. Degraded GA₃ Solution: Improperly stored or old solutions may have lost their bioactivity.[1]5. Incorrect pH of the Spray Solution: The pH of the solution can affect GA₃ stability and uptake.1. Increase Concentration: Incrementally increase the GA₃ concentration in your experiments.2. Incorporate a Surfactant: Add a non-ionic surfactant (e.g., Tween-20) to the spray solution to improve spreading and penetration.[5]3. Optimize Application Conditions: Apply foliar sprays during the early morning or late evening when temperatures are cooler and humidity is higher to maximize absorption.[1]4. Use Fresh Solutions: Always prepare GA₃ solutions immediately before use.[1]5. Adjust pH: The optimal pH for GA₃ solutions is generally between 4.0 and 4.5. Use a pH meter and adjust with a suitable acidifying agent if necessary.[5]
Inconsistent or Non-Reproducible Results 1. Variability in Application Technique: Inconsistent spray coverage or seed soaking procedures.2. Fluctuations in Environmental Conditions: Uncontrolled changes in light, temperature, or humidity between experiments.3. Inconsistent Plant Material: Using plants of different ages, developmental stages, or genetic backgrounds.1. Standardize Protocols: Develop and strictly adhere to detailed standard operating procedures (SOPs) for all experimental steps.2. Control Environmental Parameters: Conduct experiments in a controlled environment (e.g., growth chamber) to minimize variability.3. Use Uniform Plant Material: Select plants that are uniform in size, age, and developmental stage for your experiments.
Tank Mix Incompatibility 1. Chemical Reactions: GA₃ can be incompatible with certain pesticides, fungicides, or fertilizers, leading to precipitation, reduced efficacy, or phytotoxicity.[6][7]2. pH Alterations: Some tank mix partners can alter the pH of the solution, affecting GA₃ stability.1. Perform a Jar Test: Before mixing a large batch, test the compatibility of the desired tank mix partners in a small glass jar. Look for signs of precipitation, separation, or clumping.[8]2. Consult Compatibility Charts: Refer to manufacturer guidelines and compatibility charts for known interactions.[9]3. Follow Proper Mixing Order: Generally, fill the tank with half the water, add compatibility agents, then dry formulations, followed by liquid formulations, and finally adjuvants.

Frequently Asked Questions (FAQs)

1. How can I improve the uptake of foliar-applied this compound?

The addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the GA₃ solution can significantly enhance foliar uptake. Surfactants reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface. They can also increase the permeability of the leaf cuticle, facilitating the entry of GA₃ into the plant tissue.

2. What is the optimal pH for a this compound solution?

The stability and efficacy of GA₃ are influenced by the pH of the solution. A slightly acidic pH, typically in the range of 4.0 to 4.5, is optimal for GA₃ solutions.[5] At pH values above 7.0, GA₃ can undergo hydrolysis and lose its biological activity. It is recommended to use a pH meter to adjust the solution to the desired range using a suitable buffer or acidifying agent.

3. How should I prepare and store this compound stock solutions?

This compound powder has low solubility in water. To prepare a stock solution, first dissolve the GA₃ powder in a small amount of a solvent like ethanol, isopropanol, or acetone.[4] Once dissolved, this concentrate can be diluted with distilled water to the desired final concentration. Stock solutions should be stored in a cool, dark place, preferably refrigerated, to minimize degradation. For long-term storage, it is best to store the GA₃ as a dry powder.

4. Can I mix this compound with other plant growth regulators or pesticides?

Tank mixing GA₃ with other agrochemicals can save time and labor, but incompatibilities can occur.[6][7] It is crucial to check for compatibility before mixing. Some pesticides or fertilizers can alter the pH of the spray solution, leading to the degradation of GA₃. Physical incompatibility can also occur, resulting in the formation of precipitates that can clog spray nozzles. Always perform a jar test with the intended combination of products before preparing a large volume.[8]

5. What are the visual symptoms of this compound overdose in plants?

An overdose of GA₃ can lead to several negative effects, including:

  • Etiolation: Excessively long and weak stems that may be unable to support the plant.

  • Chlorosis: Yellowing of the leaves due to a reduction in chlorophyll (B73375) content.

  • Reduced flowering and fruit set: In some cases, very high concentrations of GA₃ can inhibit reproductive development.[2]

  • Abnormal leaf morphology: Leaves may appear elongated and strap-like.

If you observe these symptoms, reduce the concentration of GA₃ in subsequent applications.

Data Presentation

Table 1: Effect of Surfactants on Foliar Uptake of this compound (GA₃) in Sour Cherry Leaves

SurfactantConcentration (% v/v)GA₃ Uptake (% of Applied) - 24 hours
Control (No Surfactant)-18.2
Ortho X-770.142.5
Activator 900.141.7
Triton AG-980.138.6
Tween 200.128.6
Regulaid0.116.8
Silwet L-770.110.7

Data adapted from a study on sour cherry leaves.

Experimental Protocols

Protocol 1: Preparation of a this compound Foliar Spray with Surfactant

Objective: To prepare a 100 ppm GA₃ solution with 0.1% Tween-20 for foliar application.

Materials:

  • This compound (GA₃) powder

  • Ethanol (95%)

  • Tween-20

  • Distilled water

  • 500 mL volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Pipettes

  • Spray bottle

Procedure:

  • Calculate the required amount of GA₃: To make 500 mL of a 100 ppm solution, you will need 50 mg of GA₃. (100 ppm = 100 mg/L).

  • Dissolve the GA₃: Weigh 50 mg of GA₃ powder and place it in a small beaker. Add a small volume of 95% ethanol (e.g., 2-3 mL) and stir until the powder is completely dissolved.[4]

  • Add to volumetric flask: Transfer the dissolved GA₃ solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure all the GA₃ is transferred.

  • Add surfactant: Add 0.5 mL of Tween-20 to the volumetric flask (0.1% of 500 mL).

  • Add water and mix: Add distilled water to the flask until the volume is about 90% of the final volume. Place a magnetic stir bar in the flask and stir the solution for 5-10 minutes to ensure thorough mixing.

  • Adjust pH: Use a pH meter to check the pH of the solution. If necessary, adjust the pH to between 4.0 and 4.5 using a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).[5]

  • Bring to final volume: Add distilled water to the 500 mL mark.

  • Transfer to spray bottle: Transfer the final solution to a clean, labeled spray bottle for application. Use the solution on the same day it is prepared.[5]

Protocol 2: Quantification of this compound in Plant Tissues by HPLC

Objective: To extract and quantify endogenous GA₃ from plant leaf tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 80% methanol (B129727) with 1% acetic acid)

  • Centrifuge and centrifuge tubes

  • Solid-phase extraction (SPE) C18 cartridges

  • Nitrogen evaporator or rotary evaporator

  • HPLC system with a C18 column and UV detector

  • GA₃ standard

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

Procedure:

  • Sample Collection and Freezing: Harvest a known weight of fresh plant leaf tissue (e.g., 1-2 g) and immediately freeze it in liquid nitrogen to stop metabolic processes.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add a known volume of cold extraction buffer (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate on a shaker at 4°C for at least 4 hours.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the gibberellins (B7789140) with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in a small, known volume of the HPLC mobile phase (e.g., 500 µL).

  • HPLC Analysis:

    • Inject a known volume of the reconstituted sample (e.g., 20 µL) into the HPLC system.

    • Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detect GA₃ using a UV detector at approximately 206 nm.

  • Quantification: Prepare a standard curve using known concentrations of a GA₃ standard. Compare the peak area of the GA₃ in the sample to the standard curve to determine its concentration in the plant tissue.

Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA3 This compound (GA3) GID1 GID1 Receptor GA3->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA GA-GID1 complex interacts with DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination and degradation signal Proteasome->DELLA Degrades GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates Growth_Response Growth and Development GA_Responsive_Genes->Growth_Response Leads to

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental_Workflow start Start: Plant Material Selection prep GA3 Solution Preparation (with/without surfactant) start->prep app Application Method prep->app foliar Foliar Spray app->foliar Foliar seed Seed Treatment app->seed Seed soil Soil Drench app->soil Soil incubate Incubation/ Plant Growth foliar->incubate seed->incubate soil->incubate collect Data Collection/ Sample Harvesting incubate->collect analysis Analysis collect->analysis pheno Phenotypic Analysis (e.g., height, flowering time) analysis->pheno Phenotypic quant GA3 Quantification (e.g., HPLC, LC-MS) analysis->quant Quantitative end End: Data Interpretation pheno->end quant->end

Caption: A general experimental workflow for this compound application.

Troubleshooting_Workflow start No/Poor Response to GA3 Application q1 Was the GA3 solution prepared correctly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the application method appropriate? a1_yes->q2 sol1 Review preparation protocol: - Check calculations - Ensure complete dissolution - Use fresh solution a1_no->sol1 sol1->start Re-evaluate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Were environmental conditions optimal? a2_yes->q3 sol2 Optimize application: - Ensure full coverage (foliar) - Standardize soaking time (seed) - Check application timing a2_no->sol2 sol2->start Re-evaluate a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the GA3 concentration appropriate? a3_yes->q4 sol3 Control environment: - Apply in cool, humid conditions - Avoid intense sunlight a3_no->sol3 sol3->start Re-evaluate a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consider other factors: - Plant viability/health - Genetic variation a4_yes->end sol4 Perform dose-response experiment a4_no->sol4 sol4->start Re-evaluate

Caption: A logical workflow for troubleshooting poor GA₃ experimental results.

References

Technical Support Center: Cloning and Expression of Gibberellin Signaling Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cloning and expression of gibberellin (GA) signaling components.

Gibberellin Signaling Pathway Overview

Gibberellin signaling is crucial for many aspects of plant growth and development. The core signaling module involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which are transcriptional regulators that repress GA responses, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) that is part of an SCF E3 ubiquitin ligase complex. In the presence of GA, GID1 binds to GA, leading to a conformational change that promotes the formation of a GID1-GA-DELLA complex. This complex is then recognized by the SCFSLY1/GID2 E3 ligase, which targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA-dependent interaction SCF_SLY1 SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF_SLY1 Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses SCF_SLY1->DELLA Ubiquitination Growth_Responses Growth and Development GA_Responsive_Genes->Growth_Responses

Caption: Overview of the Gibberellin Signaling Pathway.

I. Cloning Challenges and Solutions

This section addresses common issues encountered during the cloning of gibberellin signaling components into expression vectors.

FAQs:

Question: I am having trouble amplifying the full-length coding sequence of a DELLA protein from cDNA. What could be the issue?

Answer: DELLA proteins, and other GA signaling components, can have high GC content or repetitive sequences that make PCR amplification challenging. Here are some troubleshooting steps:

  • Optimize PCR Conditions:

    • Use a high-fidelity DNA polymerase with proofreading activity to minimize errors.

    • Incorporate a GC enhancer or DMSO (3-5%) into your PCR reaction to help denature GC-rich regions.

    • Try a touchdown PCR protocol, where the annealing temperature is gradually lowered over successive cycles. This can improve specificity.

  • Primer Design:

    • Design primers with a melting temperature (Tm) of 60-65°C and a GC content of 40-60%.

    • Avoid primers that can form hairpins or self-dimers.

    • If amplifying a long gene, consider amplifying it in two overlapping fragments and then using overlap extension PCR or ligation to assemble the full-length product.

  • Template Quality:

    • Ensure your cDNA is of high quality and free from contaminants. Perform a fresh reverse transcription if necessary.

Question: My restriction digest of the expression vector and insert are not working efficiently, leading to low ligation success. What should I do?

Answer:

  • Enzyme Quality and Activity:

    • Ensure your restriction enzymes are not expired and have been stored correctly.

    • Use the manufacturer's recommended buffer and incubation temperature.

    • Perform a sequential digest if the optimal conditions for the two enzymes differ significantly.

  • DNA Purity:

    • Ensure your plasmid and PCR product are clean. Use a good quality PCR purification kit or gel extract your DNA fragments. Contaminants from PCR (e.g., primers, dNTPs) or plasmid preps can inhibit enzyme activity.

  • Methylation Sensitivity:

    • Check if your restriction enzymes are sensitive to DNA methylation. If you are using a dam+ or dcm+ E. coli strain for plasmid propagation, this could be an issue. If so, use a methylation-deficient strain or choose different restriction enzymes.

  • Ligation Troubleshooting:

    • Optimize the vector:insert molar ratio. A 1:3 or 1:5 ratio is a good starting point.

    • Ensure your T4 DNA ligase and buffer are active.

    • Dephosphorylate your vector to prevent self-ligation.

Cloning_Workflow cluster_cloning Cloning Workflow cDNA cDNA Template PCR PCR Amplification cDNA->PCR Purification1 PCR Product Purification PCR->Purification1 Digestion_Insert Restriction Digest (Insert) Purification1->Digestion_Insert Vector Expression Vector Digestion_Vector Restriction Digest (Vector) Vector->Digestion_Vector Purification2 Fragment Purification Digestion_Insert->Purification2 Digestion_Vector->Purification2 Ligation Ligation Purification2->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (PCR, Sequencing) Transformation->Screening

Caption: A typical workflow for cloning GA signaling genes.

II. Recombinant Protein Expression and Purification

This section provides guidance on overcoming challenges related to the expression and purification of recombinant gibberellin signaling proteins in E. coli.

FAQs:

Question: My recombinant DELLA protein is expressed at high levels in E. coli, but it is completely insoluble and forms inclusion bodies. What should I do?

Answer: Insoluble expression is a common problem for DELLA proteins and other plant transcription factors in E. coli.[1] You have two main strategies: optimize for soluble expression or purify from inclusion bodies.

  • Optimizing for Soluble Expression:

    • Lower Induction Temperature: After adding IPTG, reduce the incubation temperature to 16-25°C and express overnight. This slows down protein synthesis, allowing more time for proper folding.

    • Reduce IPTG Concentration: Titrate the IPTG concentration from 1 mM down to as low as 0.05 mM. Lower concentrations can reduce the rate of protein expression and improve solubility.

    • Use a Different Expression Strain: Try strains like Rosetta(DE3) or CodonPlus(DE3)-RIL, which contain plasmids that express tRNAs for codons that are rare in E. coli but common in plants.

    • Co-expression with Chaperones: Co-transform your expression plasmid with a plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

    • Use a Solubility-Enhancing Tag: Fuse your DELLA protein to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).

  • Purification from Inclusion Bodies: If optimizing for soluble expression fails, you can purify the protein from inclusion bodies and then refold it.

    • Isolate Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet with buffers containing low concentrations of denaturants (e.g., 1-2 M urea) or detergents (e.g., 1% Triton X-100) to remove contaminating proteins.

    • Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant like 6 M Guanidine-HCl or 8 M urea (B33335), along with a reducing agent such as DTT or β-mercaptoethanol to break any incorrect disulfide bonds.

    • Refold the Protein: This is the most critical and challenging step. Common methods include:

      • Dialysis: Step-wise dialysis against buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.

      • On-Column Refolding: Binding the denatured protein to an affinity column (e.g., Ni-NTA for His-tagged proteins) and then washing with a gradient of decreasing denaturant concentration.

Question: I am expressing a His-tagged GID1 receptor, but the yield after Ni-NTA purification is very low. What are some possible causes and solutions?

Answer: Low yield of His-tagged GID1 can be due to several factors:

  • Low Expression Levels:

    • Confirm expression by running a whole-cell lysate on an SDS-PAGE gel before and after induction.

    • If expression is low, optimize induction conditions (IPTG concentration, temperature, induction time).

    • Ensure your plasmid is stable in the host strain.

  • Inaccessible His-tag:

    • The His-tag may be buried within the folded protein. Try moving the tag to the other terminus (N- or C-terminus).

    • Consider purifying under denaturing conditions (with 8 M urea or 6 M Guanidine-HCl) and then refolding the protein.

  • Suboptimal Binding and Elution Conditions:

    • Binding Buffer: Ensure the pH of your binding buffer is optimal (usually around 7.5-8.0). Avoid additives that can interfere with binding, such as EDTA or DTT in high concentrations. A low concentration of imidazole (B134444) (10-20 mM) can be included to reduce non-specific binding.

    • Wash Steps: Use a wash buffer with a slightly higher concentration of imidazole (20-40 mM) to remove weakly bound contaminants.

    • Elution Buffer: Elute with a buffer containing a higher concentration of imidazole (250-500 mM). If the protein is still not eluting, you can try lowering the pH of the elution buffer to around 4.5 (note that this can denature the protein).

  • Protein Degradation:

    • Add protease inhibitors to your lysis buffer.

    • Perform all purification steps at 4°C to minimize protease activity.

Question: My F-box protein (SLY1/SNEEZY) is toxic to the E. coli cells, leading to poor growth after induction. How can I overcome this?

Answer: Toxicity is a known issue with the expression of some F-box proteins. Here are some strategies to mitigate this:

  • Use a Tightly Regulated Promoter: Promoters like the araBAD promoter (pBAD vectors) often have lower basal expression levels than the T7 promoter in pET vectors.

  • Use a Host Strain with Tighter Control: Strains like BL21(DE3)pLysS or BL21-AI express inhibitors of T7 RNA polymerase, reducing leaky expression before induction.[2]

  • Lower Induction Temperature and IPTG Concentration: As with improving solubility, reducing the expression rate can also alleviate toxicity.

  • Add Glucose to the Medium: For T7-based systems, adding 0.5-1% glucose to the growth medium can help repress basal expression from the lac promoter.

  • Co-expression with Arabidopsis SKP-like (ASK) proteins: Co-expressing the F-box protein with its interacting ASK partner can significantly improve soluble expression and stability.[1]

Quantitative Data on Expression and Purification

The following table summarizes typical yields and other quantitative data for recombinant gibberellin signaling proteins. Note that these values can vary significantly depending on the specific construct, expression system, and purification protocol.

Protein ComponentExpression SystemTypical YieldPurityNotes
GID1 (rice, Arabidopsis)E. coli0.2 - 1 mg/L>90%Yields can be highly variable. Often expressed as a fusion protein (e.g., with GST or MBP) to improve solubility.
DELLA (Arabidopsis RGL3)E. coli (from inclusion bodies)~1-5 mg/L>85%Expressed as inclusion bodies and refolded. Refolding efficiency is a major determinant of final yield.[1]
F-box (SLY1)E. coli (co-expressed with ASK1)~2-4 mg/L>95%Co-expression with ASK1 is critical for soluble expression and stability.[1]
Detailed Experimental Protocols

Protocol 1: Purification of His-tagged GID1 under Native Conditions

  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate on ice until the lysate is no longer viscous.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange (Optional):

    • If needed, exchange the buffer of the eluted protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Protocol 2: Purification and Refolding of DELLA from Inclusion Bodies

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet in Lysis Buffer and sonicate as above.

    • Centrifuge to pellet the inclusion bodies.

    • Wash the pellet twice with Wash Buffer containing 1% Triton X-100.

    • Wash the pellet twice with Wash Buffer without detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M urea, 10 mM DTT).

    • Stir at room temperature for 1-2 hours until the pellet is fully dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Dialyze the solubilized protein against a series of buffers with decreasing urea concentrations (e.g., 6 M, 4 M, 2 M, 1 M, 0 M urea) in a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT). Perform each dialysis step for 4-6 hours at 4°C.

III. Protein-Protein Interaction Assays

This section covers common issues and protocols for studying the interactions between gibberellin signaling components.

FAQs:

Question: I am performing a yeast two-hybrid assay to test the interaction between GID1 and a DELLA protein, but I am getting a signal in the absence of GA. What could be the cause?

Answer: While the GID1-DELLA interaction is typically GA-dependent, some GID1 isoforms (like Arabidopsis GID1b) have been reported to have a low affinity for DELLA proteins even without GA.[3] Other potential causes include:

  • Autoactivation: Your "bait" or "prey" construct may be activating the reporter genes on its own. To test for this, transform yeast with each construct individually and plate on selective media. If you see growth, you have an auto-activator.

  • Leaky Expression: The expression of your proteins in yeast may not be tightly controlled, leading to very high concentrations that can result in non-specific interactions.

  • Contamination: Your yeast strains or media may be contaminated.

Question: My yeast two-hybrid assay for the GID1-DELLA interaction is not working, even in the presence of GA. What are some troubleshooting steps?

Answer:

  • Protein Expression and Localization: Confirm that both your GID1 and DELLA fusion proteins are being expressed in yeast by performing a western blot on yeast cell lysates. Also, ensure both proteins are localized to the nucleus where the two-hybrid interaction occurs.

  • GA Concentration and Type: Use a bioactive GA, such as GA4, at a concentration of 10-100 µM in your media.

  • Incorrect Fusion: The fusion of the GAL4 activation or binding domain to your protein of interest may be sterically hindering the interaction. Try swapping the domains (i.e., if GID1 is the bait, make it the prey and vice versa) or moving the tag to the other terminus of the protein.

  • Protein Folding: Your fusion proteins may not be folding correctly in yeast.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait1 BD-Bait UAS1 UAS BD_Bait1->UAS1 Binds AD_Prey1 AD-Prey Reporter1 Reporter Gene (OFF) BD_Bait2 BD-Bait AD_Prey2 AD-Prey BD_Bait2->AD_Prey2 UAS2 UAS BD_Bait2->UAS2 Binds Reporter2 Reporter Gene (ON) AD_Prey2->Reporter2 Activates

Caption: Principle of the Yeast Two-Hybrid (Y2H) System.

Detailed Experimental Protocols

Protocol 3: GST Pull-Down Assay for GID1-DELLA Interaction

  • Protein Expression and Purification:

    • Express and purify GST-tagged GID1 (bait) and a tagged version of your DELLA protein (e.g., MBP-DELLA or His-DELLA; prey) from E. coli.

  • Bait Immobilization:

    • Incubate the purified GST-GID1 with glutathione-sepharose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with ice-cold pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) to remove unbound protein.

  • Binding Reaction:

    • Add the purified prey protein (DELLA) to the beads with the immobilized bait protein (GST-GID1).

    • Add bioactive GA (e.g., 100 µM GA4) to the appropriate reactions. Include a no-GA control.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with ice-cold pull-down buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the tag on the prey protein.

IV. Transient Expression in Nicotiana benthamiana

This section provides a protocol and troubleshooting for the transient expression of gibberellin signaling components in N. benthamiana leaves, a common method for in planta studies.

FAQs:

Question: I am trying to visualize the subcellular localization of a GID1-GFP fusion protein in N. benthamiana, but the fluorescence signal is very weak or absent. What can I do?

Answer:

  • Agrobacterium Infiltration:

    • Ensure your Agrobacterium culture is healthy and in the logarithmic growth phase.

    • Use an appropriate infiltration medium, often containing MES buffer, MgCl2, and acetosyringone (B1664989) to induce virulence genes.

    • Co-infiltrate with an Agrobacterium strain expressing a viral silencing suppressor, such as p19, to prevent post-transcriptional gene silencing of your construct.

  • Construct Design:

    • Confirm your GID1-GFP fusion is in-frame and the expression is driven by a strong constitutive promoter like the CaMV 35S promoter.

  • Imaging:

    • Allow sufficient time for protein expression, typically 2-3 days post-infiltration.

    • Use a confocal microscope with the appropriate laser and filter settings for GFP.

    • Check different areas of the infiltrated leaf patch, as expression levels can be variable.

Detailed Experimental Protocols

Protocol 4: Agrobacterium-mediated Transient Expression in N. benthamiana

  • Agrobacterium Culture:

    • Grow Agrobacterium tumefaciens (e.g., strain GV3101) containing your expression vector and a strain containing a p19 silencing suppressor in LB medium with appropriate antibiotics overnight at 28°C.

  • Preparation of Infiltration Suspension:

    • Pellet the overnight cultures by centrifugation.

    • Resuspend the pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

    • Adjust the optical density at 600 nm (OD600) of the cultures to 0.5-1.0.

    • Mix the cultures for your gene of interest and the p19 silencing suppressor in a 1:1 ratio.

    • Incubate the mixed suspension at room temperature for 2-4 hours in the dark.

  • Infiltration:

    • Use a needleless 1 mL syringe to infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

  • Incubation and Analysis:

    • Keep the plants under normal growth conditions for 2-4 days.

    • Analyze protein expression by confocal microscopy (for fluorescently tagged proteins) or by western blotting of total protein extracts from the infiltrated leaf tissue.

Transient_Expression_Workflow cluster_transient Transient Expression Workflow Agro_Culture Agrobacterium Culture (with expression vector) Infiltration_Prep Prepare Infiltration Suspension Agro_Culture->Infiltration_Prep Infiltration Infiltrate N. benthamiana Leaves Infiltration_Prep->Infiltration Incubation Incubate Plants (2-4 days) Infiltration->Incubation Analysis Analyze Protein Expression (Microscopy/Western Blot) Incubation->Analysis

Caption: Workflow for Agrobacterium-mediated transient expression.

References

Technical Support Center: Optimizing In Vitro Gibberellin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro gibberellin binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an in vitro gibberellin binding assay?

An in vitro gibberellin (GA) binding assay is a technique used to study the interaction between gibberellin and its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). The basic principle involves incubating a preparation containing the GID1 receptor with a labeled form of gibberellin (often radiolabeled or fluorescently tagged). By separating the receptor-bound gibberellin from the unbound (free) gibberellin, the amount of binding can be quantified. This allows for the determination of binding affinity (Kd), specificity, and the number of binding sites.

Q2: What are the critical components of a gibberellin binding assay?

The key components are:

  • GID1 Receptor Source: This can be a purified recombinant GID1 protein or a crude protein extract from plant tissues known to express the receptor.

  • Labeled Gibberellin (Ligand): Typically, a biologically active GA, such as GA₄, is used. For radioligand assays, tritium-labeled GA ([³H]GA) is common. For non-radioactive assays, fluorescently labeled GAs can be utilized.

  • Unlabeled Gibberellin: Used in competition assays to determine binding specificity and to measure non-specific binding.

  • Assay Buffer: A buffer system that maintains a stable pH and contains necessary co-factors to ensure the stability and activity of the receptor.

  • Separation Method: A technique to effectively separate the GID1-GA complex from free GA. Common methods include DEAE-cellulose filter binding, ammonium (B1175870) sulfate (B86663) precipitation, and gel filtration.

Q3: How does the gibberellin signaling pathway relate to the binding assay?

The binding of gibberellin to its GID1 receptor is the initial step in the GA signaling cascade. This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses.[1] This interaction targets the DELLA proteins for degradation via the ubiquitin-proteasome pathway, lifting their repressive effect and allowing for the expression of GA-responsive genes.[2][3] Understanding this pathway is crucial for interpreting binding data and designing relevant experiments.

GibberellinSignalingPathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA Interacts with GA_GID1_DELLA GA-GID1-DELLA Complex GeneExpression GA-Responsive Gene Expression DELLA->GeneExpression Represses SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitinates DELLA for Degradation DELLA Degradation Proteasome->Degradation Degradation->GeneExpression Allows Growth Plant Growth GeneExpression->Growth Promotes

Caption: Gibberellin Signaling Pathway.

Troubleshooting Guide

High background, low specific binding, and poor reproducibility are common issues in gibberellin binding assays. The following guide provides potential causes and solutions for these problems.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Non-specific binding of radioligand to filters or tubes: Hydrophobic radioligands can stick to plasticware and filter membranes.[4]- Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI).[4]- Use low-protein binding plates and tubes.[5]- Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer, but test for its effect on specific binding first.
2. Suboptimal washing procedure: Insufficient washing may not remove all unbound radioligand.- Increase the number of wash cycles (e.g., from 3 to 5).[5]- Use ice-cold wash buffer to minimize dissociation of the receptor-ligand complex during washing.[4]- Ensure filters do not dry out between washes.[5]
3. High concentration of radioligand: Leads to increased non-specific binding.[6]- Use a radioligand concentration at or below the Kd value for the receptor.[4]
4. Poor quality of receptor preparation: Contaminating proteins can contribute to non-specific binding.- Optimize the purification protocol for the recombinant GID1 receptor.[7][8]- If using crude extracts, consider a partial purification step like ammonium sulfate precipitation.
Low Specific Binding 1. Inactive receptor: The GID1 receptor may be denatured or degraded.- Ensure proper storage conditions for the receptor preparation (typically -80°C in aliquots).- Add protease inhibitors to the extraction and assay buffers.- Check the pH and ionic strength of the assay buffer to ensure they are optimal for receptor stability.
2. Suboptimal incubation conditions: Incubation time or temperature may not be sufficient to reach equilibrium.- Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[4]- Optimize the incubation temperature. For some GA binding assays, 0-4°C is optimal.[9][10][11]
3. Incorrect concentration of assay components: Inaccurate pipetting or calculations.- Calibrate pipettes regularly.[4]- Double-check all dilutions and calculations for receptor and ligand concentrations.
Poor Reproducibility 1. Inconsistent sample handling: Variations in incubation times, temperatures, or washing steps between samples.- Use a consistent and standardized protocol for all samples.- Ensure all reagents are at the same temperature before starting the assay.
2. Reagent variability: Batch-to-batch differences in reagents, especially the receptor preparation.- Prepare large batches of reagents and aliquot for single-use to minimize freeze-thaw cycles.[4]- Characterize each new batch of purified receptor for its binding activity.
3. Pipetting errors: Inaccurate dispensing of small volumes.- Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions).[4]

Experimental Protocols & Data

Optimized Conditions for Gibberellin Binding Assays

The optimal conditions for in vitro gibberellin binding assays can vary depending on the specific GID1 receptor and the gibberellin ligand being used. However, the following table summarizes generally recommended starting conditions based on published data.

Parameter Recommended Range/Condition Notes
Temperature 0 - 4 °CLower temperatures can help to stabilize the receptor-ligand complex and reduce protease activity.[9][10][11] Some assays may be performed at room temperature, but this should be optimized.
pH 7.0 - 7.5Binding is pH-sensitive. A neutral pH is generally optimal for maintaining receptor integrity and binding activity.
Incubation Time 30 - 60 minutesShould be sufficient to reach equilibrium. This needs to be determined empirically through time-course experiments.[4] A half-life of association of 6-7 minutes has been reported at 0-4°C.[9][10][11]
GID1 Receptor Concentration 50 - 100 µg of protein (crude extract)The optimal concentration depends on the receptor expression level and purity. It should be titrated to ensure that the amount of bound ligand is a small fraction of the total ligand added.
Labeled Gibberellin Concentration At or below the Kd (e.g., 10 - 70 nM)Using a concentration close to the dissociation constant (Kd) is ideal for saturation binding experiments.[9][10][11]
Separation Method DEAE-cellulose filter bindingA rapid and reliable method for separating the negatively charged GID1-GA complex from the free GA.[9][10][11]
Detailed Methodology: DEAE-Cellulose Filter Binding Assay

This protocol is adapted from methods used for assaying [³H]GA₄ binding to soluble protein from cucumber hypocotyls.[9][10][11]

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl₂, 1 mM dithiothreitol.

  • Wash Buffer: Ice-cold assay buffer.

  • Radiolabeled Ligand: [³H]GA₄ at a specific activity of >30 Ci/mmol. Prepare a stock solution in ethanol (B145695) and dilute to the desired concentration in assay buffer.

  • Unlabeled Ligand: Unlabeled GA₄ for determining non-specific binding. Prepare a stock solution in ethanol at a concentration 100- to 1000-fold higher than the radiolabeled ligand.

  • Receptor Preparation: Purified recombinant GID1 or a cytosolic extract from plant tissue. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure:

  • Set up three sets of tubes:

    • Total Binding: Contains assay buffer, radiolabeled GA, and the receptor preparation.

    • Non-specific Binding: Contains assay buffer, radiolabeled GA, excess unlabeled GA, and the receptor preparation.

    • Blank: Contains assay buffer and radiolabeled GA (no receptor).

  • Add the assay components to microcentrifuge tubes on ice. The final volume is typically 100-200 µL.

  • Initiate the binding reaction by adding the receptor preparation.

  • Incubate the tubes at 0-4°C for 60 minutes.

  • Terminate the reaction by rapidly filtering the contents of each tube through a DEAE-cellulose filter disc under vacuum.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • For saturation binding experiments, plot specific binding against the concentration of free radioligand to determine the Kd and Bmax (maximum number of binding sites).

DEAE_Filter_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Radioligand, Unlabeled Ligand, and Receptor Solution Setup Set up tubes for Total, Non-specific, and Blank Binding Reagents->Setup Incubate Incubate at 0-4°C for 60 minutes Setup->Incubate Filter Rapidly filter reaction mixture through DEAE-cellulose filter Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Place filters in scintillation vials and count radioactivity Wash->Count Calculate Calculate Specific Binding: Total - Non-specific Count->Calculate Plot Plot data to determine Kd and Bmax Calculate->Plot

Caption: Workflow for a DEAE-Cellulose Filter Binding Assay.
Non-Radioactive Gibberellin Binding Assays

While radioligand binding assays are highly sensitive, non-radioactive methods offer advantages in terms of safety and disposal. Two promising alternatives are Fluorescence Polarization (FP) and ELISA-based assays.

  • Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled gibberellin upon binding to the much larger GID1 receptor. In solution, the small, fluorescently labeled GA rotates rapidly, resulting in low fluorescence polarization. When bound to the GID1 receptor, its rotation is slowed, leading to an increase in fluorescence polarization. This change can be measured to determine binding affinity.[12][13][14][15][16]

  • ELISA-based Competition Assay: This method can be adapted to study GA-GID1 interactions.[17] A tagged GID1 receptor (e.g., His-tagged) can be immobilized on a microplate. The binding of a biotinylated-GA can then be detected using a streptavidin-HRP conjugate. The inhibitory effects of unlabeled GAs or potential drug candidates can be assessed by their ability to compete with the biotinylated-GA for binding to the immobilized receptor.[17]

The development of these non-radioactive assays for gibberellin binding is an active area of research that promises to provide safer and more high-throughput alternatives to traditional radioligand-based methods.

References

Technical Support Center: Gibberellin Receptor (GID1) Functional Redundancy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with gibberellin (GA) receptor genes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the functional redundancy of GID1 genes.

Frequently Asked Questions (FAQs)

Q1: Why do my single-gene knockouts of a GID1 receptor show no discernible phenotype?

A1: This is a common issue and is primarily due to high functional redundancy among GID1 paralogs. In many plant species, such as Arabidopsis thaliana and tomato (Solanum lycopersicum), multiple GID1 genes encode GA receptors with overlapping functions.[1][2] The remaining functional GID1 genes can compensate for the loss of a single paralog, thus masking the expected phenotype under standard growth conditions.[1][2] For instance, in Arabidopsis, single gid1a, gid1b, or gid1c mutants develop normally.[2] A significant phenotype, such as dwarfism, is often only observed in double or triple mutants.[1][2][3]

Q2: How can I overcome functional redundancy to study the role of a specific GID1 gene?

A2: To circumvent functional redundancy, it is necessary to eliminate the function of multiple GID1 paralogs simultaneously. The recommended approach is to generate higher-order mutants (double, triple, etc.) using techniques like CRISPR/Cas9 or by crossing existing T-DNA insertion lines.[1][2] The severity of the phenotype is expected to increase with the number of knocked-out GID1 genes. For example, the Arabidopsis gid1a gid1c double mutant exhibits a semi-dwarf phenotype, while the gid1a gid1b gid1c triple mutant is severely dwarfed and completely insensitive to GA.[2][3]

Q3: My higher-order gid1 mutants are sterile or have very poor germination. How can I propagate them?

A3: This is a known consequence of severely disrupting GA signaling. The Arabidopsis triple knockout mutant atgid1a atgid1b atgid1c does not germinate voluntarily.[3] To overcome this, you can try the following:

  • Seed Coat Removal: Carefully peeling the seed coat after soaking can allow the embryo to germinate.[3]

  • Hormone Supplementation: While the mutants are insensitive to GA, other hormones might be required for germination and initial seedling survival. This needs to be empirically tested.

  • Tissue Culture: Rescuing embryos or very young seedlings on sterile nutrient medium can be an effective strategy.

For sterility issues, such as the reduced fertility in the gid1a gid1b double mutant due to shortened stamen filaments, manual pollination may be required to obtain seeds.[3][4]

Q4: I am seeing a phenotype in my single gid1 mutant only under specific environmental conditions. Is this expected?

A4: Yes, this is an important finding. While redundancy can be robust under optimal or controlled laboratory conditions, environmental stress can unmask the specific roles of individual GID1 receptors. For example, in tomato, single gid1 mutants that appear normal in controlled environments can exhibit dwarfism and phenotypic instability when grown in the field under changing conditions. This suggests that different GID1s may have specialized roles in adapting to environmental challenges.

Q5: How do I confirm that my mutant phenotype is due to impaired GA signaling?

A5: To confirm the link to GA signaling, you should perform a GA-response assay. This typically involves treating the mutant and wild-type plants with exogenous GA. A true GA-insensitive mutant will show little to no response (e.g., no increase in stem elongation), while wild-type plants will respond robustly.[1][5] Additionally, you can measure the expression of GA-responsive genes. In GA-insensitive mutants, genes that are normally downregulated by GA (like GA20ox) will be upregulated, and DELLA proteins will accumulate.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent results in GA dose-response experiments.
  • Possible Cause 1: Inactive GA solution.

    • Solution: Prepare fresh gibberellic acid (GA₃ or GA₄) solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Paclobutrazol (PAC) pre-treatment variability.

    • Solution: PAC is a GA biosynthesis inhibitor used to reduce endogenous GA levels and synchronize plants. Ensure uniform application and concentration of PAC. Allow sufficient time for the inhibitor to take effect before applying exogenous GA.[1]

  • Possible Cause 3: Developmental stage of plants.

    • Solution: Use plants at the same developmental stage for all treatments and replicates. The responsiveness to GA can vary with age.

Problem 2: Yeast two-hybrid (Y2H) assay fails to show GID1-DELLA interaction.
  • Possible Cause 1: GA is not present in the medium.

    • Solution: The interaction between GID1 and DELLA proteins is strictly dependent on the presence of bioactive GA.[6][7][8] Ensure that GA is added to the selective medium at an appropriate concentration (e.g., 10-100 µM).[6][7]

  • Possible Cause 2: Auto-activation by the bait or prey construct.

    • Solution: Before testing the interaction, transform yeast with your bait and prey constructs separately with an empty vector control. If growth occurs on the selective medium, it indicates auto-activation, and the constructs may need to be re-cloned or different domains of the protein used.

  • Possible Cause 3: Incorrect protein domains used.

    • Solution: The N-terminal region of DELLA proteins, containing the conserved DELLA and TVHYNP domains, is necessary for the interaction with GID1.[7] Ensure your DELLA construct includes this region.

Data Presentation

Table 1: Phenotypic Summary of Arabidopsis thaliana gid1 Mutants

GenotypeGerminationRosette RadiusStem ElongationFertilityGA ResponseReference
Wild Type (Col-0) NormalNormalNormalNormalSensitive[2]
gid1a NormalNormalNormalNormalSensitive[2][4]
gid1b NormalNormalNormalNormalSensitive[2][4]
gid1c NormalNormalNormalNormalSensitive[2][4]
gid1a gid1b NormalNormalNormalReducedSensitive[2][3][4]
gid1a gid1c NormalReducedSemi-dwarfNormalReduced[2][3][4]
gid1b gid1c NormalNormalNormalNormalSensitive[2][3][4]
gid1a gid1b gid1c FailsSevere DwarfSevere DwarfSterileInsensitive[2][3]

Table 2: Relative Affinity of Tomato GID1 Receptors for DELLA (PRO) Protein

GID1 ReceptorInteraction with PRO (in presence of GA)Relative AffinityReference
SlGID1a StrongHighest[1]
SlGID1b1 PositiveIntermediate[1]
SlGID1b2 PositiveIntermediate[1]

Data based on yeast two-hybrid assays.

Experimental Protocols

Protocol 1: Generating Higher-Order Mutants using CRISPR/Cas9

This protocol provides a general workflow for creating double or triple mutants in a GID1 gene family.

  • gRNA Design and Selection: Design 2-3 unique single guide RNAs (sgRNAs) targeting conserved exons or critical functional domains of each GID1 gene. Use online tools to minimize off-target effects.

  • Vector Construction: Clone the selected sgRNAs into a plant expression vector containing the Cas9 nuclease. For multiplex editing, construct a vector containing multiple sgRNA expression cassettes.

  • Plant Transformation: Transform the CRISPR/Cas9 construct into wild-type plants (e.g., Arabidopsis or tomato) using an appropriate method like Agrobacterium-mediated floral dip or leaf disc transformation.

  • Screening for Mutations (T1 Generation):

    • Germinate T1 seeds on a selection medium if the vector contains a selectable marker.

    • Extract genomic DNA from putative transformants.

    • PCR amplify the target regions of each GID1 gene.

    • Sequence the PCR products to identify insertions, deletions (indels), or substitutions.

  • Generation of Higher-Order Mutants (T2/T3 Generation):

    • Select T1 plants that are heterozygous or homozygous for mutations in one or more GID1 genes.

    • Self-pollinate these plants and screen the T2 generation to identify individuals homozygous for the desired mutations.

    • If necessary, cross single or double homozygous mutants to combine the mutations and generate the desired higher-order mutant in the T3 generation or beyond.

  • Phenotypic Analysis: Once homozygous triple mutants are identified, conduct detailed phenotypic analysis, including germination assays, growth measurements, and GA-response experiments, comparing them to wild-type and lower-order mutants.[1]

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction
  • Construct Preparation:

    • Clone the full-length coding sequence of your GID1 protein into a bait vector (e.g., pGBKT7, containing a DNA-binding domain - BD).

    • Clone the full-length coding sequence of your DELLA protein into a prey vector (e.g., pGADT7, containing an activation domain - AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (BD-GID1) and prey (AD-DELLA) plasmids.

  • Controls: Include the following controls:

    • Positive Control: A known interacting protein pair.

    • Negative Controls: BD-GID1 + empty AD vector; empty BD vector + AD-DELLA.

  • Selection for Interaction:

    • Plate the transformed yeast on control medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • Replica-plate or spot the colonies onto selective medium lacking Leucine, Tryptophan, Histidine, and Adenine (SD/-Leu/-Trp/-His/-Ade).

    • Crucially, prepare two sets of selective plates: one without GA and one supplemented with 100 µM GA₃.[6]

  • Analysis of Results:

    • Growth on the SD/-Leu/-Trp plate confirms successful transformation.

    • Growth on the selective plate (SD/-Leu/-Trp/-His/-Ade) only in the presence of GA indicates a GA-dependent interaction.[6][7] No growth should be observed on the selective plate without GA or in the negative controls.

  • Quantitative Assay (Optional): Perform a liquid β-galactosidase assay using ONPG or CPRG as a substrate to quantify the strength of the interaction.

Visualizations

Gibberellin_Signaling_Pathway cluster_perception Signal Perception cluster_repression Repression & Degradation cluster_response Cellular Response GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1->DELLA binds SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF targeted to Growth Growth & Development DELLA->Growth represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth derepression CRISPR_Workflow cluster_design Step 1: Design cluster_transform Step 2: Transformation cluster_screen Step 3: Screening cluster_generate Step 4: Generation gRNA_Design Design gRNAs for all GID1 paralogs Vector_Construction Clone gRNAs into Cas9 vector gRNA_Design->Vector_Construction Transformation Agrobacterium-mediated transformation of WT plant Vector_Construction->Transformation T1_Screen Select T1 plants and screen for mutations (PCR & Sequencing) Transformation->T1_Screen T2_Screen Self-pollinate & screen T2 to find homozygous mutants T1_Screen->T2_Screen Cross Cross single/double mutants (if necessary) T2_Screen->Cross Final_Mutant Identify higher-order homozygous mutant Cross->Final_Mutant

References

Validation & Comparative

Comparative Analysis of Gibberellin A3 and A4 in Releasing Bud Dormancy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects of GA3 and GA4, supported by experimental data and detailed protocols.

Gibberellins (GAs) are a class of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and the transition from dormancy to active growth. Among the numerous forms of gibberellins, Gibberellin A3 (GA3) and Gibberellin A4 (GA4) are commonly utilized to overcome bud dormancy, a critical process for the seasonal growth of many perennial plants. This guide provides a comparative analysis of the efficacy of GA3 and GA4 in releasing bud dormancy, drawing upon experimental findings to inform researchers in plant biology and agricultural sciences.

Quantitative Comparison of GA3 and GA4 Efficacy

Experimental evidence, particularly from studies on tree peony (Paeonia suffruticosa), indicates that while both GA3 and GA4 are effective in accelerating the release of bud dormancy, GA3 demonstrates superior performance in several key aspects.[1][2][3]

ParameterControl (Mock)GA3 TreatmentGA4 TreatmentKey FindingsReference
Bud Sprouting Rate (%) 19.24% (after 16 d)96.20% (after 16 d)95.82% (after 16 d)GA3 treatment resulted in a slightly earlier peak in bud burst by one day compared to GA4. Both were significantly more effective than the control.[1]
Shoot Height (cm) Not specified30.83 cmNot significantly different from controlGA3 application significantly increased shoot height compared to both the control and GA4 treatments.[1]
Leaf Length (cm) Not specified14.89 cmNot significantly different from controlGA3 treatment led to a significant increase in leaf length over the control and GA4.[1]
Flowering Rate (%) Not specifiedSignificantly higherLower than GA3The flowering rate induced by GA3 was significantly higher than that observed with GA4 treatment.[1]
Endogenous Hormone Levels BaselineHigher GA1, GA3, and IAA levelsIncreased GA1, GA4, GA7, and IAA levelsGA3 treatment induced higher levels of endogenous bioactive GA1, GA3, and Indole-3-acetic acid (IAA) compared to GA4 treatment. Both treatments led to a decrease in abscisic acid (ABA) content.[1][2][3]
Metabolic Changes BaselineMore significant starch degradation and increase in soluble sugars (glucose, fructose, trehalose)Increased soluble sugarsGA3 was more effective in inducing starch hydrolysis and the accumulation of soluble sugars, providing more energy for bud break and growth.[1][2][3]
Gene Expression BaselineHigher expression of dormancy-related genes (TFL, FT, EBB1, EBB3, CYCD) and lower expression of SVPUpregulation of some dormancy-related genesGA3 treatment resulted in a more pronounced regulation of key genes involved in dormancy release and cell cycle promotion.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparative analysis of GA3 and GA4 effects on bud dormancy release.

Plant Material and Treatment Application

This protocol is based on studies conducted on tree peony (Paeonia suffruticosa 'Luoyang Hong').

  • Plant Material: Three-year-old tree peony plants are used. The plants are typically subjected to a period of chilling to simulate winter conditions before the experiment.

  • Forcing Culture: After the chilling treatment, the plants are moved to a greenhouse with controlled conditions (e.g., 25°C day/18°C night temperature, 14-hour photoperiod) to induce bud break.

  • Gibberellin Application:

    • Prepare stock solutions of GA3 and GA4 (e.g., 1000 mg/L) in ethanol (B145695) and dilute to the desired final concentration (e.g., 200 mg/L) with distilled water.

    • A control group (mock) is treated with a solution containing the same concentration of ethanol as the GA solutions.

    • The respective solutions are applied directly to the apical buds of the plants. A common method is to use a cotton ball soaked in the solution and placed on the bud, or to apply a specific volume (e.g., 20 µL) directly onto the bud.

    • Treatments are typically applied once at the beginning of the forcing culture period.

Morphological Observations and Measurements
  • Bud Burst Rate: The number of sprouted buds is recorded daily. A bud is considered sprouted when the green leaf tips are visible. The sprouting rate is calculated as (number of sprouted buds / total number of buds) × 100%.

  • Shoot Height and Leaf Length: These parameters are measured at a specific time point after treatment (e.g., 16 days) using a ruler.

  • Flowering Rate: The number of plants that produce flowers is recorded, and the flowering rate is calculated as (number of flowering plants / total number of plants) × 100%.

Endogenous Hormone Content Analysis
  • Sample Collection: Apical buds are collected at specific time points after treatment, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Hormone Extraction:

    • Grind the frozen bud tissue to a fine powder in liquid nitrogen.

    • Extract the hormones using a suitable solvent, such as 80% methanol, overnight at 4°C.

    • Centrifuge the extract and collect the supernatant.

  • Hormone Quantification: The levels of endogenous GAs (GA1, GA3, GA4, GA7), IAA, and ABA are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathways and Experimental Workflow

The differential effects of GA3 and GA4 can be attributed to their distinct roles in the intricate signaling network that governs bud dormancy.

GA_Signaling_Pathway cluster_perception Gibberellin Perception cluster_regulation Transcriptional Regulation cluster_response Physiological Response GA GA3 / GA4 GID1 GID1 Receptor GA->GID1 binds to Starch_Hydrolysis Starch Hydrolysis GA->Starch_Hydrolysis GA3 is more effective DELLA DELLA Proteins (Growth Repressors) GID1->DELLA promotes binding to GID1->DELLA leads to degradation of DELLA PIFs PIFs (Transcription Factors) DELLA->PIFs represses Growth_Promoting_Genes Growth-Promoting Genes (e.g., for cell division, elongation) PIFs->Growth_Promoting_Genes activates transcription of Cell_Cycle_Promotion Cell Cycle Promotion Growth_Promoting_Genes->Cell_Cycle_Promotion Soluble_Sugars Soluble Sugars Starch_Hydrolysis->Soluble_Sugars Bud_Dormancy_Release Bud Dormancy Release Soluble_Sugars->Bud_Dormancy_Release provides energy for Cell_Cycle_Promotion->Bud_Dormancy_Release

Caption: Gibberellin signaling pathway in bud dormancy release.

The application of exogenous GAs triggers a signaling cascade that overcomes the repressive effects of DELLA proteins, leading to the expression of genes that promote growth. GA3 appears to be more potent in stimulating metabolic activity, such as starch hydrolysis, which provides the necessary energy for bud break.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Select 3-year-old Tree Peony Plants Chilling Subject to Chilling (Simulate Winter) Plant_Material->Chilling Forcing_Culture Move to Greenhouse (Forcing Culture) Chilling->Forcing_Culture Treatment_Groups Divide into 3 Groups: - Control (Mock) - GA3 (200 mg/L) - GA4 (200 mg/L) Forcing_Culture->Treatment_Groups Application Apply treatments to apical buds Treatment_Groups->Application Morphological Morphological Analysis: - Bud Sprouting Rate - Shoot Height - Leaf Length - Flowering Rate Application->Morphological Hormonal Hormonal Analysis: - Collect Buds - Extract Hormones - LC-MS/MS Quantification Application->Hormonal Gene_Expression Gene Expression Analysis: - RNA Extraction - RNA-Seq or qRT-PCR Application->Gene_Expression

Caption: Experimental workflow for comparing GA3 and GA4 effects.

Conclusion

The comparative analysis reveals that while both GA3 and GA4 are effective in promoting the release of bud dormancy, GA3 exhibits a superior effect in tree peony.[1][2][3] This enhanced efficacy of GA3 is associated with a more significant increase in shoot and leaf growth, a higher flowering rate, a more pronounced alteration of the endogenous hormonal balance in favor of growth-promoting hormones, and a greater impact on metabolic processes and gene expression related to dormancy release and cell proliferation.[1][2][3] These findings suggest that tree peony may be more sensitive to GA3 than GA4, and that GA3 has a more potent ability to induce cell division and starch hydrolysis.[1][2][3]

For researchers aiming to artificially break bud dormancy, particularly in horticultural and agricultural applications, GA3 may be the more effective choice. However, the optimal gibberellin and its concentration can be species-dependent, and therefore, preliminary trials are recommended to determine the most effective treatment for a specific plant species. The provided protocols and data serve as a valuable resource for designing and conducting such investigations.

References

The Hormonal Tug-of-War: A Comparative Guide to Gibberellic Acid and Abscisic Acid in Seed Dormancy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the antagonistic roles of Gibberellic Acid (GA) and Abscisic Acid (ABA) in the regulation of seed dormancy, supported by experimental data and detailed protocols for researchers and drug development professionals.

The transition from a dormant seed to a viable seedling is a critical checkpoint in the life cycle of a plant, meticulously controlled by an intricate network of internal and external cues. At the heart of this regulation lies a classic antagonistic relationship between two key phytohormones: this compound (GA), the potent promoter of germination, and abscisic acid (ABA), the steadfast guardian of dormancy.[1][2][3][4] This guide provides a comprehensive comparison of their opposing roles, supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

The decision for a seed to germinate is largely determined by the balance between ABA and GA.[5][6] ABA is instrumental in inducing and maintaining seed dormancy, preventing germination under unfavorable conditions.[4][7] Conversely, GA promotes the degradation of dormancy-inducing factors and provides the necessary impetus for embryonic growth.[1][7] This delicate equilibrium is influenced by a variety of environmental signals, such as light and temperature, which modulate the biosynthesis and signaling of these two hormones.[3]

Data Presentation: A Quantitative Look at the GA-ABA Antagonism

The antagonistic effects of GA and ABA on seed germination can be quantitatively assessed by comparing the germination rates of wild-type plants with mutants that have altered hormone biosynthesis or signaling.

Table 1: Comparative Germination Rates of Wild-Type and Mutant Arabidopsis thaliana Seeds

GenotypeBackgroundTreatmentGermination (%)Reference
Wild-Type (Ler)Landsberg erectaLight + Cold100[1]
Wild-Type (Ws)WassilewskijaLight + Cold~80[1]
ga1-3 (GA deficient)Landsberg erectaLight + Cold0[1]
aba1-1 (ABA deficient)Landsberg erectaLight>80[1]
ga1-3 aba1-1Landsberg erectaLight + Cold~60[1]
Wild-Type (Col-0)Columbia0 µM ABA~95[5]
cyp707a1-1 (ABA catabolism mutant)Columbia0 µM ABA~80[5]
cyp707a1-1 cyp707a2-1Columbia0 µM ABA<10[5]

Table 2: Relative Gene Expression Changes in GA and ABA Pathways During Seed Imbibition

GeneFunctionConditionRelative Expression Level (Fold Change)Reference
GA3ox1GA BiosynthesisWild-Type (24h imbibition vs. dry seed)~10[8]
GA2ox2GA DeactivationWild-Type (24h imbibition vs. dry seed)~0.2[8]
NCED6ABA BiosynthesisWild-Type (24h imbibition vs. dry seed)~0.1[8]
CYP707A2ABA CatabolismWild-Type (24h imbibition vs. dry seed)~15[8]
ABI5ABA SignalingWild-Type (NaCl treatment vs. control)Increased[9]
RGL2GA Signaling (DELLA)Wild-Type (NaCl treatment vs. control)Increased[9]

Signaling Pathways: A Visual Representation

The interplay between GA and ABA is orchestrated through complex signaling cascades that converge on key transcriptional regulators. The following diagrams, generated using Graphviz, illustrate these pathways and their antagonistic interactions.

G cluster_ABA ABA Signaling Pathway cluster_GA GA Signaling Pathway ABA ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2Cs PP2Cs PYR_PYL_RCAR->PP2Cs inhibits SnRK2s SnRK2s PP2Cs->SnRK2s inhibits ABI5 ABI5 SnRK2s->ABI5 activates Dormancy Seed Dormancy ABI5->Dormancy promotes DELLA DELLA Proteins (e.g., RGL2) ABI5->DELLA stabilizes GA_biosynthesis GA_biosynthesis ABI5->GA_biosynthesis represses (GA20ox, GA3ox) GA This compound GID1 GID1 Receptor GA->GID1 ABA_biosynthesis ABA_biosynthesis GA->ABA_biosynthesis represses (NCED) GID1->DELLA promotes degradation DELLA->ABI5 enhances activity PIFs PIFs DELLA->PIFs inhibits Germination Germination PIFs->Germination promotes

Caption: Antagonistic GA and ABA signaling pathways in seed dormancy.

Experimental Protocols: Methodologies for Studying GA-ABA Interaction

To aid researchers in their investigation of the GA-ABA antagonism, detailed protocols for key experiments are provided below.

Seed Germination Assay

Objective: To quantify the effect of exogenous GA and ABA on the germination rates of wild-type and mutant seeds.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants).

  • Petri dishes (9 cm).

  • Filter paper.

  • Distilled water.

  • Stock solutions of GA3 (1 mM) and ABA (10 mM) in ethanol (B145695).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 10% bleach solution, and then rinse five times with sterile distilled water.

  • Prepare germination media by adding appropriate dilutions of GA3 or ABA stock solutions to molten 0.8% agar (B569324) solution and pour into Petri dishes. A control plate with only ethanol should be prepared.

  • Aseptically place approximately 50-100 seeds on the surface of the solidified agar in each Petri dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under desired light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Score germination, defined as the emergence of the radicle, daily for a period of 7-10 days.

  • Calculate the germination percentage for each treatment and genotype.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the relative transcript abundance of key genes in the GA and ABA metabolic and signaling pathways.

Materials:

  • Imbibed seeds collected at different time points or after hormone treatments.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for target genes (e.g., GA3ox1, NCED6, ABI5, RGL2) and a reference gene (e.g., ACTIN2).

  • Real-time PCR system.

Procedure:

  • Freeze imbibed seed samples in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and SYBR Green master mix.

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo binding of transcription factors (e.g., ABI5) to the promoter regions of their target genes.

Materials:

  • Imbibed seeds.

  • Formaldehyde.

  • Glycine.

  • ChIP lysis buffer.

  • Antibody specific to the transcription factor of interest (e.g., anti-ABI5).

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Proteinase K.

  • Phenol-chloroform.

  • Primers for qPCR targeting the promoter region of interest.

Procedure:

  • Cross-link protein-DNA complexes in imbibed seeds by vacuum infiltrating with formaldehyde. Quench the reaction with glycine.

  • Isolate nuclei and lyse them to release chromatin.

  • Shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest.

  • Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating and digest the protein with proteinase K.

  • Purify the DNA by phenol-chloroform extraction and ethanol precipitation.

  • Quantify the enrichment of the target promoter region in the immunoprecipitated DNA by qPCR.

Yeast Two-Hybrid (Y2H) Assay

Objective: To investigate the physical interaction between two proteins (e.g., DELLA proteins and ABI5).

Materials:

  • Yeast expression vectors (one with a DNA-binding domain, BD, and one with an activation domain, AD).

  • Competent yeast cells.

  • Plasmids containing the coding sequences for the proteins of interest.

  • Yeast transformation reagents.

  • Selective growth media.

Procedure:

  • Clone the coding sequence of the "bait" protein (e.g., ABI5) into the BD vector and the "prey" protein (e.g., a DELLA protein) into the AD vector.

  • Co-transform the bait and prey plasmids into competent yeast cells.

  • Plate the transformed yeast cells on selective media lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for cells containing both plasmids.

  • Replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine and adenine) and a medium containing a substrate for a colorimetric assay (e.g., X-gal) to test for interaction.

  • Growth on the highly selective medium and/or the development of a blue color indicates a physical interaction between the bait and prey proteins.

Conclusion

The antagonistic interaction between this compound and abscisic acid is a cornerstone of seed dormancy and germination regulation. A thorough understanding of their metabolic and signaling pathways, supported by robust experimental data, is crucial for both fundamental plant science and applied agricultural and pharmaceutical research. The data and protocols presented in this guide offer a valuable resource for professionals seeking to delve into this intricate hormonal interplay. By leveraging these methodologies, researchers can further unravel the complexities of seed biology and explore novel strategies for crop improvement and the development of plant growth regulators.

References

Validating Novel Gibberellin Signaling Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The gibberellin (GA) signaling pathway is a cornerstone of plant growth and development, regulating processes from seed germination to stem elongation and flowering. While the core components of this pathway are well-established, ongoing research continues to uncover novel players that add layers of complexity and offer new targets for agricultural and pharmaceutical development. This guide provides a comparative overview of the experimental validation of these novel components against the established GA signaling pathway, complete with detailed protocols and quantitative data.

The Established Gibberellin Signaling Pathway: A Benchmark for Comparison

The canonical GA signaling pathway is a well-characterized cascade initiated by the binding of bioactive GA to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 in Arabidopsis), part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.[1]

Established Gibberellin Signaling Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor GID1->DELLA interacts with SCF_SLY1 SCF-SLY1 E3 Ligase DELLA->SCF_SLY1 is targeted by GA_Response GA Response (Gene Expression) DELLA->GA_Response represses Proteasome 26S Proteasome SCF_SLY1->Proteasome ubiquitinates Proteasome->DELLA degrades

Established GA Signaling Pathway

Novel Components: Expanding the Gibberellin Signaling Network

Recent research has identified several novel components that modulate the GA signaling pathway, adding new layers of regulation. These include novel E3 ligase components, transcription factors, and proteins involved in cross-talk with other hormone pathways. Here, we compare the validation of two such novel components: a new F-box protein and a family of interacting transcription factors.

Case Study 1: A Novel F-box Protein Targeting the GA Receptor

Recent studies have identified a novel F-box protein, RhSAF, in rose that plays a role in petal senescence by targeting the GA receptor, RhGID1, for degradation. This represents a novel regulatory mechanism where the receptor itself is targeted for turnover, thereby downregulating GA signaling.

Novel F-box Protein Signaling Pathway Ethylene Ethylene RhSAF RhSAF (F-box protein) Ethylene->RhSAF induces expression RhGID1 RhGID1 Receptor RhSAF->RhGID1 targets for degradation Proteasome 26S Proteasome RhGID1->Proteasome degraded by GA_Signaling GA Signaling RhGID1->GA_Signaling

Novel F-box Protein Action
Case Study 2: Novel Transcription Factors Interacting with DELLA Proteins

Another area of discovery is the identification of transcription factors that interact with DELLA proteins to co-regulate gene expression. For example, ETHYLENE RESPONSE FACTORS (ERFs) and GROWTH-REGULATING FACTORS (GRFs) have been shown to physically interact with DELLAs, representing a point of cross-talk between gibberellin and other signaling pathways.

DELLA-Interacting Transcription Factors DELLA DELLA Repressor ERF ERF Transcription Factor DELLA->ERF interacts with GRF GRF Transcription Factor DELLA->GRF interacts with Target_Genes Target Genes ERF->Target_Genes regulates GRF->Target_Genes regulates

DELLA-TF Interaction Module

Comparative Data on Functional Validation

The validation of novel signaling components often employs similar experimental strategies to those used to elucidate the established pathway. However, the focus and interpretation of the results differ. Below is a comparative summary of quantitative data from key validation experiments.

ExperimentEstablished Pathway Component (DELLA)Novel Component 1 (RhSAF)Novel Component 2 (ERF/GRF)
Gene Expression Analysis (qRT-PCR) GA treatment leads to a 2- to 10-fold downregulation of GA biosynthetic genes (e.g., GA20ox) and upregulation of GA catabolic genes (e.g., GA2ox) as a feedback response to DELLA degradation.Ethylene treatment results in a significant upregulation of RhSAF expression in rose petals.Cold stress modulates the expression of several GRF genes, with some showing up to 4-fold changes in expression in a DELLA-dependent manner.
Protein-Protein Interaction (Yeast Two-Hybrid) GID1 shows a strong, GA-dependent interaction with DELLA proteins.RhSAF interacts with RhGID1 in a yeast two-hybrid assay.DELLA proteins show direct interaction with various ERF and GRF family members.
In Vitro Protein Interaction (Pull-down Assay) Purified GID1 protein "pulls down" DELLA proteins from a total protein extract, and this interaction is enhanced in the presence of GA.GST-tagged RhSAF pulls down His-tagged RhGID1, confirming a direct physical interaction.Recombinant DELLA protein can pull down specific ERF/GRF proteins from plant cell lysates.
In Vivo Protein Interaction (Co-IP) Immunoprecipitation of GID1 from plant extracts co-precipitates DELLA proteins, particularly after GA treatment.Co-immunoprecipitation experiments in Nicotiana benthamiana show that RhSAF and RhGID1 interact in planta.In vivo co-immunoprecipitation confirms the interaction between DELLA and GRF proteins in Arabidopsis.
Protein Stability/Degradation Assay In cell-free degradation assays, DELLA proteins are rapidly degraded in the presence of GA, GID1, and an active 26S proteasome. The half-life of DELLA is significantly reduced upon GA treatment.[2]Silencing of RhSAF leads to increased stability and accumulation of the RhGID1 protein in rose petals.The interaction with DELLA proteins can affect the stability of the interacting transcription factor, though this is context-dependent.
Phenotypic Analysis of Mutants Loss-of-function della mutants exhibit a tall, slender phenotype and are insensitive to GA biosynthesis inhibitors.Suppression of RhGID1 expression accelerates petal senescence, a phenotype consistent with reduced GA signaling.Overexpression or knockout of specific ERF or GRF genes can lead to altered sensitivity to GA and changes in plant growth and development.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Experimental Workflow: From Interaction to Function

Experimental_Workflow cluster_0 Protein-Protein Interaction cluster_1 Gene Expression Analysis cluster_2 Protein Stability cluster_3 Phenotypic Analysis Y2H Yeast Two-Hybrid PullDown Pull-down Assay qRT_PCR qRT-PCR Y2H->qRT_PCR CoIP Co-Immunoprecipitation Degradation_Assay Cell-free Degradation PullDown->Degradation_Assay Mutant_Analysis Mutant Phenotyping CoIP->Mutant_Analysis

General Workflow for Functional Validation
Protocol 1: Yeast Two-Hybrid (Y2H) Assay

This method is used to identify protein-protein interactions in vivo.

  • Vector Construction: Clone the cDNAs of the "bait" and "prey" proteins into the pGBKT7 (binding domain) and pGADT7 (activation domain) vectors, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies from the selection plates onto a high-stringency medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) and containing X-α-Gal for a colorimetric assay.

  • Data Analysis: Growth and blue color development on the high-stringency medium indicate a positive interaction between the bait and prey proteins.

Protocol 2: In Vitro Pull-Down Assay

This assay confirms direct physical interactions between two proteins.

  • Protein Expression and Purification: Express the "bait" protein as a fusion with an affinity tag (e.g., GST) and the "prey" protein with a different tag (e.g., His) in E. coli. Purify the proteins using affinity chromatography.

  • Binding Reaction: Immobilize the GST-tagged bait protein on glutathione-agarose beads. Incubate the beads with the purified His-tagged prey protein in a binding buffer for 2-4 hours at 4°C.

  • Washing: Wash the beads several times with the binding buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using a high concentration of glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His antibody to detect the prey protein.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in gene expression levels.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues treated with the appropriate stimulus (e.g., GA, ethylene) and from control tissues. Synthesize first-strand cDNA using a reverse transcriptase.

  • Primer Design: Design gene-specific primers for the target gene and a reference gene (e.g., actin or ubiquitin) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.

  • Data Acquisition: Run the qPCR reaction in a real-time PCR machine and collect the fluorescence data.

  • Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene.

Protocol 4: Cell-Free DELLA Degradation Assay

This assay recapitulates the degradation of DELLA proteins in vitro.

  • Protein Extraction: Prepare total protein extracts from Arabidopsis seedlings or other plant tissues in a degradation buffer.

  • Recombinant Protein Preparation: Purify recombinant DELLA protein (e.g., MBP-RGA) from E. coli.

  • Degradation Reaction: Add the purified DELLA protein to the plant protein extract along with ATP and GA. For a negative control, add a proteasome inhibitor like MG132.

  • Time Course: Incubate the reactions at room temperature and take samples at different time points (e.g., 0, 30, 60, 120 minutes).

  • Detection: Analyze the levels of the DELLA protein at each time point by SDS-PAGE and immunoblotting with an anti-DELLA antibody. The rate of disappearance of the protein band indicates the degradation rate.[2]

Conclusion: An Integrated Approach to Validation

The functional validation of novel gibberellin signaling components relies on a multi-faceted approach that combines genetic, molecular, and biochemical techniques. By comparing the data obtained from these experiments for novel components with the well-established benchmarks of the canonical GA pathway, researchers can confidently place new players within the intricate network of gibberellin signaling. This comparative approach not only validates the function of individual components but also enriches our understanding of the dynamic and interconnected nature of plant hormone signaling. The methodologies and data presented in this guide provide a framework for the rigorous and objective evaluation of future discoveries in this exciting field.

References

A Comparative Guide to Gibberellin Response in Dicotyledonous and Monocotyledonous Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and molecular responses to gibberellin (GA) across various model and crop plant species. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers investigating plant hormone signaling and professionals involved in the development of plant growth regulators.

Overview of Gibberellin Signaling

Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating numerous aspects of plant growth and development, including stem elongation, seed germination, and the transition to flowering. The core gibberellin signaling pathway is largely conserved across the plant kingdom, involving the perception of GA by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event leads to a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/SNE in Arabidopsis or SCFGID2 in rice) and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of downstream genes that drive various growth and developmental processes.

While the fundamental components of the GA signaling pathway are conserved, there are notable differences between plant species, particularly between dicots like Arabidopsis thaliana and monocots such as rice (Oryza sativa). For instance, Arabidopsis possesses a family of five DELLA proteins (GAI, RGA, RGL1, RGL2, and RGL3) with partially redundant functions, whereas rice and barley have a single primary DELLA protein (SLR1 and SLN1, respectively).[1][2] This variation in the number of DELLA proteins may contribute to the nuanced and species-specific responses to gibberellin.

Gibberellin_Signaling_Pathway cluster_arabi Arabidopsis thaliana (Dicot) cluster_rice Oryza sativa (Monocot) GA_arabi Gibberellin (GA) GID1_arabi GID1 (Receptor) GA_arabi->GID1_arabi binds DELLA_arabi DELLA Proteins (GAI, RGA, RGL1, RGL2, RGL3) GID1_arabi->DELLA_arabi interacts with SCF_SLY1_arabi SCF-SLY1/SNE (E3 Ubiquitin Ligase) DELLA_arabi->SCF_SLY1_arabi targeted by PIFs_arabi PIFs & other Transcription Factors DELLA_arabi->PIFs_arabi represses Proteasome_arabi 26S Proteasome SCF_SLY1_arabi->Proteasome_arabi leads to degradation by Proteasome_arabi->DELLA_arabi degrades Response_arabi GA Response (Growth, Germination, etc.) PIFs_arabi->Response_arabi promotes GA_rice Gibberellin (GA) GID1_rice GID1 (Receptor) GA_rice->GID1_rice binds SLR1_rice SLR1 (DELLA Protein) GID1_rice->SLR1_rice interacts with SCF_GID2_rice SCF-GID2 (E3 Ubiquitin Ligase) SLR1_rice->SCF_GID2_rice targeted by GAMYB_rice GAMYB & other Transcription Factors SLR1_rice->GAMYB_rice represses Proteasome_rice 26S Proteasome SCF_GID2_rice->Proteasome_rice leads to degradation by Proteasome_rice->SLR1_rice degrades Response_rice GA Response (Growth, Germination, etc.) GAMYB_rice->Response_rice promotes

Caption: A simplified comparison of the gibberellin signaling pathways in Arabidopsis and rice.

Comparative Analysis of Gibberellin-Mediated Responses

The physiological outcomes of gibberellin signaling vary between plant species, reflecting adaptations in their developmental programs. This section provides a comparative analysis of three key GA-mediated responses: stem elongation, seed germination, and flowering time.

Stem and Coleoptile Elongation

Gibberellins are well-known promoters of stem elongation through the stimulation of both cell division and cell expansion.

Data Summary:

Plant SpeciesGibberellin (GA) ConcentrationObserved Effect on Stem/Coleoptile Elongation
Arabidopsis thaliana (Dwarf mutant ga1-3)10-7 M GA4Hypocotyl length equivalent to untreated wild-type.
Oryza sativa (Rice)25 g/ha GA3Significant increase in plant height.
Oryza sativa (Rice)50 mg/L GA3Increased mesocotyl length under deep-sowing conditions.
Glycine max (Soybean)Not specifiedApplication to stems, leaves, or roots increased internode length.[3]
Pisum sativum (Dwarf pea)100 µg GA3 per plantSignificant increase in stem length.
Triticum aestivum (Wheat)200 ppm GA3Maximum plant height observed.

Experimental Workflow for Stem Elongation Assay:

Stem_Elongation_Workflow start Plant seeds and grow to desired stage (e.g., 2-3 leaf stage) prep_ga Prepare a series of GA concentrations (e.g., 0, 10, 50, 100 µM in a buffer solution) start->prep_ga application Apply GA solution to the apical meristem or as a foliar spray prep_ga->application growth Grow plants under controlled conditions (photoperiod, temperature, humidity) application->growth measurement Measure stem/hypocotyl/internode length at regular intervals (e.g., daily for 7 days) growth->measurement analysis Analyze data: calculate growth rates, and plot dose-response curves measurement->analysis end Conclusion on GA effect on stem elongation analysis->end

Caption: A generalized workflow for assessing the effect of gibberellin on stem elongation.

Seed Germination

Gibberellins play a critical role in breaking seed dormancy and promoting germination, often by counteracting the effects of the inhibitory hormone abscisic acid (ABA).

Data Summary:

Plant SpeciesGibberellin (GA) ConcentrationObserved Effect on Seed Germination
Nicotiana tabacum (Tobacco)Not specifiedH2O2 and GA were essential for germination, downregulating the ABA/GA ratio.[4]
Lactuca sativa (Lettuce)Not specifiedGA3 treatment of dark-imbibed seeds promotes germination.[5]
Hordeum vulgare (Barley)100 mg/L GA3Superior germination speed and percentage compared to control.

Experimental Workflow for Seed Germination Assay:

Seed_Germination_Workflow start Surface sterilize seeds plating Plate seeds on agar (B569324) medium containing different concentrations of GA (e.g., 0, 1, 5, 10 µM) start->plating stratification Stratify seeds (if required) (e.g., 4°C in the dark for 2-3 days) plating->stratification incubation Incubate plates under controlled conditions (light, temperature) stratification->incubation scoring Score germination (radicle emergence) at regular time intervals incubation->scoring analysis Calculate germination percentage and rate scoring->analysis end Determine GA sensitivity for germination analysis->end

Caption: A standard workflow for conducting a gibberellin-responsive seed germination assay.

Flowering Time

Gibberellins are involved in the regulation of flowering time, particularly in response to environmental cues such as photoperiod and temperature.

Data Summary:

Plant SpeciesGibberellin (GA) ApplicationObserved Effect on Flowering Time
Triticum aestivum (Wheat)Foliar spray of GA3In non-vernalized winter wheat, GA3 did not induce the transition to the generative stage.[6]
Hordeum vulgare (Barley)Seed soaking with GA3 and vernalizationAccelerated the onset of flowering by up to 10 days in winter habit varieties.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Gibberellin Treatment for Stem Elongation Analysis

Objective: To quantify the dose-dependent effect of gibberellic acid (GA3) on the stem elongation of dwarf pea (Pisum sativum) seedlings.

Materials:

  • Dwarf pea seeds

  • Pots with sterile potting mix

  • This compound (GA3)

  • 0.2 M Sodium bicarbonate solution

  • Micropipettes and sterile tips

  • Ruler or calipers

Procedure:

  • Sow dwarf pea seeds in pots and grow them under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) for approximately 14 days after germination.

  • Prepare a stock solution of 1 mg/mL GA3 in 0.2 M sodium bicarbonate.

  • From the stock solution, prepare serial dilutions to obtain working solutions with concentrations of 100 µg/mL, 10 µg/mL, and 0.1 µg/mL. Use sterile water as the diluent. A control solution of 0.2 M sodium bicarbonate in water should also be prepared.

  • Apply a 0.1 mL droplet of each GA3 working solution (resulting in doses of 10 µg, 1 µg, and 0.01 µg per plant) and the control solution to the apical meristem of the pea seedlings. Ensure each treatment group has a sufficient number of replicates (e.g., 10 plants per treatment).

  • Continue to grow the plants under the same controlled conditions.

  • Measure the total stem height from the soil level to the apical bud at the time of treatment and at regular intervals (e.g., every 2 days) for a period of 14 days.

  • Calculate the increase in stem length for each plant and determine the average stem elongation for each treatment group.

  • Analyze the data to determine the effect of different GA3 concentrations on stem elongation.

Seed Germination Assay with Gibberellin

Objective: To assess the effect of different concentrations of this compound (GA3) on the germination of Arabidopsis thaliana seeds.

Materials:

  • Arabidopsis thaliana seeds

  • 1.5 mL microcentrifuge tubes

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) bleach solution

  • Sterile distilled water

  • Petri dishes with 0.8% (w/v) agar medium

  • This compound (GA3) stock solution (e.g., 10 mM in ethanol)

  • Stereomicroscope

Procedure:

  • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 10% bleach.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Resuspend the seeds in a small volume of sterile water.

  • Prepare agar plates containing different final concentrations of GA3 (e.g., 0, 1, 5, 10 µM) by adding the appropriate volume of the GA3 stock solution to the molten agar before pouring the plates.

  • Pipette the sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.

  • Seal the plates and place them at 4°C in the dark for 2-3 days for stratification to break any residual dormancy.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light/8 hours dark) at 22°C.

  • Monitor the seeds daily and score germination, defined as the emergence of the radicle through the seed coat, using a stereomicroscope.

  • Calculate the germination percentage at different time points for each GA3 concentration.

Assessment of Flowering Time in Cereals

Objective: To determine the effect of this compound (GA3) application on the time to heading in barley (Hordeum vulgare).

Materials:

  • Barley seeds (a spring or winter variety, depending on the experimental question)

  • Pots with sterile potting mix

  • This compound (GA3)

  • Surfactant (e.g., Tween-20)

  • Sprayer

Procedure:

  • Sow barley seeds in pots and grow them under controlled environmental conditions (e.g., specific photoperiod and temperature regimes). If using a winter variety, a vernalization treatment (e.g., 4-6 weeks at 4°C) may be required.

  • Prepare GA3 solutions at various concentrations (e.g., 0, 50, 100, 200 ppm) in water with a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage.

  • At a specific developmental stage (e.g., the 3-4 leaf stage), apply the GA3 solutions as a foliar spray until runoff. Ensure each treatment group has an adequate number of replicates.

  • Continue to grow the plants under the same controlled conditions.

  • Monitor the plants daily and record the date of heading for each plant. Heading is typically defined as the emergence of the spike from the flag leaf sheath.

  • Calculate the average number of days to heading for each treatment group.

  • Analyze the data to determine the effect of different GA3 concentrations on flowering time. The results can also be expressed in growing degree-days to account for temperature variations.[8]

References

A Comparative Guide to the Functional Analysis of GID1 Gibberellin Receptors in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three GID1 gibberellin (GA) receptors in Arabidopsis thaliana—GID1a, GID1b, and GID1c. It offers a functional analysis supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows. This information is intended to assist researchers in designing experiments, interpreting results, and potentially identifying targets for therapeutic intervention.

Introduction to GID1 Receptors

Gibberellins (B7789140) are phytohormones that regulate various aspects of plant growth and development. The perception of GAs is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) family of soluble receptors. In Arabidopsis, this family consists of three members: GID1a, GID1b, and GID1c. Upon binding to GA, GID1 receptors undergo a conformational change that facilitates their interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA signaling. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting plant growth.

While the three GID1 receptors share a degree of functional redundancy, they also exhibit distinct characteristics in terms of their binding affinities for GAs and DELLA proteins, expression patterns, and specific roles in plant development. Understanding these differences is crucial for a complete picture of GA signaling.

Comparative Performance of Arabidopsis GID1 Receptors

The functional distinctions between GID1a, GID1b, and GID1c can be quantified through their binding affinities for gibberellins and their differential interactions with DELLA proteins. Phenotypic analysis of various loss-of-function mutants further elucidates their specific and overlapping roles in vivo.

Gibberellin Binding Affinity

The affinity of each GID1 receptor for bioactive GAs is a key determinant of its sensitivity and signaling output. In vitro binding assays have been used to determine the apparent dissociation constants (Kd) for the interaction between the GID1 proteins and GA4, a major bioactive gibberellin in Arabidopsis.

ReceptorApparent Kd for GA4 (M)Reference
AtGID1a~ 3 x 10-7[1]
AtGID1b3 x 10-8[1]
AtGID1c~ 3 x 10-7[1]

Table 1: Comparison of the apparent dissociation constants (Kd) of Arabidopsis GID1 receptors for GA4. A lower Kd value indicates a higher binding affinity.

As shown in Table 1, AtGID1b exhibits a significantly higher affinity for GA4, approximately 10-fold greater than that of AtGID1a and AtGID1c[1]. This suggests that GID1b can be activated at lower GA concentrations, potentially playing a role in processes that are highly sensitive to GA levels.

Interaction with DELLA Proteins and Phenotypic Consequences

The ultimate function of GID1 receptors is to perceive the GA signal and target DELLA proteins for degradation. The three GID1 homologs show varying degrees of effectiveness in this process, which is reflected in the phenotypes of their corresponding mutants.

GenotypeKey Phenotypic CharacteristicsInterpretation
gid1aGenerally wild-type phenotype under standard conditions.Suggests functional redundancy with other GID1s.
gid1bGenerally wild-type phenotype under standard conditions.Suggests functional redundancy. GID1b has a stronger role in non-proteolytic GA signaling[2].
gid1cGenerally wild-type phenotype under standard conditions.Suggests functional redundancy.
gid1a gid1bReduced male fertility due to shorter stamen filaments[3].GID1a and GID1b play a key role in flower development.
gid1a gid1cSemi-dwarf phenotype with reduced stem height[3]. Compromised germination.GID1a and GID1c are important for stem elongation and germination.
gid1b gid1cNear wild-type phenotype.Suggests a lesser degree of functional overlap in major growth processes compared to other double mutants.
gid1a gid1b gid1cSevere dwarfism, more extreme than GA-deficient mutants; delayed flowering; severe defects in floral organ development; insensitive to applied GA[3][4].Demonstrates that GID1a, GID1b, and GID1c are the primary GA receptors in Arabidopsis and are essential for GA perception and normal plant development.

Table 2: Summary of phenotypes observed in various gid1 loss-of-function mutants in Arabidopsis.

Biochemical studies have indicated that GID1b has a higher affinity for DELLA proteins compared to GID1a and GID1c[2][5][6]. This stronger interaction may contribute to its prominent role in non-proteolytic GA signaling pathways[2][5].

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate functional analysis of GID1 receptors. The following sections provide protocols for key experiments commonly used in this field of research.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 receptors and DELLA proteins in a cellular context.

1. Vector Construction:

  • Clone the full-length coding sequences of the Arabidopsis GID1s (GID1a, GID1b, GID1c) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
  • Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

  • Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

3. Interaction Assay:

  • After 3-4 days of growth, pick individual colonies and streak them onto selective media:
  • Control: SD/-Leu/-Trp
  • High-stringency selection: SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).
  • Reporter gene assay: SD/-Leu/-Trp containing X-α-Gal to test for β-galactosidase activity.
  • To test for GA-dependency, supplement the selective media with a bioactive gibberellin (e.g., 10 µM GA4) or a GA biosynthesis inhibitor (e.g., paclobutrazol).

4. Data Analysis:

  • Growth on high-stringency selective media and the development of a blue color in the presence of X-α-Gal indicate a positive interaction.
  • Compare the growth and reporter gene activity in the presence and absence of GA to determine if the interaction is GA-dependent.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct physical interaction between GID1 and DELLA proteins and its GA-dependency.

1. Protein Expression and Purification:

  • Express a GID1 protein (e.g., GID1a) as a fusion protein with an affinity tag, such as Glutathione S-transferase (GST-GID1a), in E. coli. Purify the fusion protein using glutathione-sepharose beads.
  • Express a DELLA protein (e.g., RGA) with a different tag, such as a Maltose-Binding Protein (MBP-RGA) or a His-tag, in E. coli and purify it.

2. Binding Reaction:

  • Immobilize the GST-GID1a fusion protein on glutathione-sepharose beads.
  • Incubate the beads with the purified MBP-RGA protein in a binding buffer.
  • Set up parallel reactions with and without the addition of a bioactive gibberellin (e.g., 10 µM GA4).

3. Washing and Elution:

  • Wash the beads several times with the binding buffer to remove non-specific binding proteins.
  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Detection:

  • Separate the eluted proteins by SDS-PAGE.
  • Detect the presence of the pulled-down MBP-RGA protein by Western blotting using an anti-MBP or anti-RGA antibody.

5. Analysis:

  • A band corresponding to MBP-RGA in the elution fraction from the GA-treated sample, and its absence or significant reduction in the untreated sample, confirms a direct, GA-dependent interaction.

Cell-Free DELLA Degradation Assay

This assay recapitulates the GA-induced degradation of DELLA proteins in a test tube, allowing for the dissection of the molecular machinery involved.

1. Preparation of Plant Extracts:

  • Grow Arabidopsis seedlings (e.g., wild-type or mutants of interest) and harvest the tissue.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Homogenize the powder in an extraction buffer containing protease inhibitors.
  • Centrifuge the homogenate at high speed to obtain a clear supernatant (cell-free extract).

2. In Vitro Transcription and Translation of DELLA Protein:

  • Use a coupled in vitro transcription/translation system (e.g., wheat germ extract or rabbit reticulocyte lysate) to synthesize a radiolabeled (e.g., with 35S-methionine) or epitope-tagged DELLA protein (e.g., HA-RGA).

3. Degradation Reaction:

  • Add the in vitro translated DELLA protein to the plant cell-free extract.
  • Add an ATP-regenerating system to the reaction.
  • Set up parallel reactions with and without the addition of a bioactive gibberellin (e.g., 10 µM GA4).
  • To confirm proteasome-dependency, include a reaction with a proteasome inhibitor (e.g., MG132).

4. Time-Course Analysis:

  • Take aliquots from each reaction at different time points (e.g., 0, 30, 60, 120 minutes).
  • Stop the reaction by adding SDS-PAGE sample buffer.

5. Detection and Quantification:

  • Separate the proteins by SDS-PAGE.
  • Visualize the radiolabeled DELLA protein by autoradiography or the tagged protein by Western blotting.
  • Quantify the band intensity at each time point to determine the rate of degradation.

6. Analysis:

  • A faster disappearance of the DELLA protein band in the GA-treated extract compared to the untreated extract indicates GA-induced degradation.
  • The stabilization of the DELLA protein in the presence of MG132 confirms that the degradation is mediated by the proteasome.

Visualizations

Diagrams illustrating the signaling pathway, experimental workflows, and logical relationships provide a clear visual summary of the key concepts.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binding DELLA DELLA Protein (Repressor) GID1->DELLA GA-dependent Interaction SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Repression SCF->DELLA Ubiquitination Growth_Responses Growth and Development GA_responsive_genes->Growth_Responses GA_outside Gibberellin (GA) GA_outside->GA Transport

Caption: Gibberellin signaling pathway in Arabidopsis.

Y2H_Workflow cluster_cloning Vector Construction cluster_transformation Yeast Transformation cluster_selection Selection and Interaction Assay GID1_cDNA GID1 cDNA BD_vector BD Vector GID1_cDNA->BD_vector Ligation DELLA_cDNA DELLA cDNA AD_vector AD Vector DELLA_cDNA->AD_vector Ligation BD_GID1 BD-GID1 Plasmid BD_vector->BD_GID1 AD_DELLA AD-DELLA Plasmid AD_vector->AD_DELLA Yeast Yeast Strain BD_GID1->Yeast AD_DELLA->Yeast Transformed_Yeast Transformed Yeast Yeast->Transformed_Yeast SD_Leu_Trp SD/-Leu/-Trp Transformed_Yeast->SD_Leu_Trp SD_Leu_Trp_His_Ade SD/-Leu/-Trp/-His/-Ade +/- GA SD_Leu_Trp->SD_Leu_Trp_His_Ade X_Gal_plate SD/-Leu/-Trp + X-Gal +/- GA SD_Leu_Trp->X_Gal_plate Result Growth / Blue Color => Interaction SD_Leu_Trp_His_Ade->Result X_Gal_plate->Result

Caption: Experimental workflow for a Yeast Two-Hybrid assay.

GID1_Function_Logic cluster_redundancy Functional Redundancy & Specificity cluster_phenotypes Developmental Processes cluster_mutants Mutant Phenotypes GID1a GID1a Stem_Elongation Stem Elongation GID1a->Stem_Elongation Germination Germination GID1a->Germination Fertility Fertility GID1a->Fertility GID1b GID1b (High GA & DELLA Affinity) GID1b->Fertility GID1c GID1c GID1c->Stem_Elongation GID1c->Germination gid1a_gid1c gid1a gid1c (Semi-dwarf, Poor Germination) Stem_Elongation->gid1a_gid1c gid1_triple gid1a gid1b gid1c (Severe Dwarf, Sterile) Stem_Elongation->gid1_triple Germination->gid1a_gid1c Germination->gid1_triple gid1a_gid1b gid1a gid1b (Reduced Fertility) Fertility->gid1a_gid1b Fertility->gid1_triple

References

Unveiling the Transcriptional Landscape of Gibberellic Acid Response: A Comparative Guide to Microarray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms of gibberellic acid (GA) is paramount. This guide provides a comparative overview of microarray-based gene expression studies in response to GA, offering insights into experimental design and key findings. We delve into the methodologies of seminal studies, present quantitative data in a clear, comparative format, and visualize the underlying biological and experimental processes.

This compound, a crucial phytohormone, orchestrates a wide array of developmental processes in plants, from seed germination to stem elongation and flowering. At the molecular level, GA triggers a cascade of events leading to widespread changes in gene expression. Microarray technology has been instrumental in capturing this global transcriptional response, providing a snapshot of the thousands of genes that are switched on or off in the presence of this hormone.

This guide compares different microarray studies that have investigated the effects of this compound on gene expression in the model organisms Arabidopsis thaliana and rice (Oryza sativa). By examining the experimental protocols and quantitative outcomes of these studies, researchers can gain valuable insights for designing future experiments and interpreting their results.

Comparative Analysis of Experimental Protocols

The choice of microarray platform and experimental design significantly influences the outcome of a gene expression study. The following table summarizes the key methodological parameters from several influential studies on GA-responsive gene expression.

Parameter Ogawa et al. (2003) Yang et al. (2004) Yazaki et al. (2003)
Organism Arabidopsis thaliana (ecotype Landsberg erecta)Oryza sativa (spp. japonica)Oryza sativa (spp. japonica cv. Nipponbare)
Microarray Platform Oligonucleotide microarray (representing ~8,200 genes)Custom cDNA microarray (4,000 clones)cDNA microarray (~8,987 ESTs)
Tissue/Cell Type Seeds (GA-deficient mutant ga1-3)SeedlingsCallus
GA Treatment 50 µM GA₄ for 24 hours50 µM GA₃ for 24 hours50 µM GA for 6 hours and 3 days
Control Mock-treated ga1-3 seedsUntreated seedlingsUntreated callus
RNA Extraction Not specified in detailNot specified in detailRNeasy Plant Mini Kit (QIAGEN)
Labeling & Hybridization Not specified in detailNot specified in detailNot specified in detail
Data Analysis Identification of differentially expressed genesIdentification of up- and down-regulated clonesIdentification of differentially expressed clones

Quantitative Comparison of Gene Expression Changes

The number of genes identified as differentially expressed in response to this compound varies depending on the experimental conditions and the microarray platform used. The following table presents a quantitative summary of the findings from the compared studies.

Parameter Ogawa et al. (2003) Yang et al. (2004) Yazaki et al. (2003)
Total Genes on Array ~8,2004,000~8,987
Up-regulated Genes 23029509 clones (total differentially expressed)
Down-regulated Genes 12733Not specified separately
Total Differentially Expressed 35762509
Percentage of Array ~4.4%1.6%~5.7%

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the biological context and experimental approach of these studies, we provide the following diagrams created using the Graphviz (DOT language).

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Proteins (Repressors) GID1->DELLA forms complex with SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF is targeted by GAMYB GAMYB & other Transcription Factors DELLA->GAMYB represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_responsive_genes GA-Responsive Genes GAMYB->GA_responsive_genes activates Response Growth & Development GA_responsive_genes->Response leads to Microarray_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_microarray_process Microarray Processing cluster_data_analysis Data Analysis Plant_Material Plant Material (e.g., seeds, seedlings) GA_Treatment This compound Treatment Plant_Material->GA_Treatment Control Control (Mock Treatment) Plant_Material->Control RNA_Extraction Total RNA Extraction GA_Treatment->RNA_Extraction Control->RNA_Extraction Labeling cDNA/cRNA Synthesis & Fluorescent Labeling RNA_Extraction->Labeling Hybridization Hybridization to Microarray Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Image_Analysis Image Analysis & Data Extraction Scanning->Image_Analysis Normalization Data Normalization Image_Analysis->Normalization DEG_Analysis Identification of Differentially Expressed Genes Normalization->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

A Comparative Guide to Gibberellin Application Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the delivery of gibberellins (B7789140) is crucial for maximizing their potent growth-regulating effects. This guide provides an objective comparison of the efficacy of various gibberellin application methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and development goals.

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in a wide array of plant developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] The method of application can significantly influence the uptake, translocation, and ultimately, the physiological response of the plant to these powerful bioregulators. The most common methods for applying gibberellins in experimental and agricultural settings include foliar spray, soil drench, seed treatment, and direct stem injection.

Comparative Efficacy of Gibberellin Application Methods

The choice of application method depends on the target plant species, the desired physiological outcome, and the specific research question. The following tables summarize quantitative data from various studies, comparing the effectiveness of different gibberellin application techniques on key plant growth and yield parameters.

Table 1: Effect of Different Gibberellic Acid (GA3) Application Methods on Plant Height and Vegetative Growth

Plant SpeciesApplication MethodGA3 ConcentrationObserved Effect on Plant HeightOther Vegetative Growth EffectsReference
Tomato Foliar Spray60 mg/LIncreased plant height-[2]
Tomato Foliar Spray50 ppmIncreased plant heightIncreased number of leaves[3]
Tomato Soil Drench vs. Plant ApplicationNot specifiedPlant application resulted in taller plants-[4]
Wheat Foliar Spray200 ppmMaximum plant height (89.9 cm)Increased number of tillers per plant (5.0)[5]
Wheat Seed Treatment1000 ppmIncreased pre-winter seedling height-[6]
Mungbean Foliar Spray100 ppm (at 20 & 40 DAS)Significantly enhanced plant heightIncreased leaf area index and crop growth rate[7]
Carnation Foliar Spray200 ppmSuperior plant height (102.27 cm)Increased number of leaves and shoots[6]

Table 2: Influence of this compound (GA3) Application Methods on Flowering and Yield

Plant SpeciesApplication MethodGA3 ConcentrationEffect on FloweringEffect on Yield and Yield ComponentsReference
Tomato Foliar Spray60 mg/LDelayed floweringIncreased number of fruits per plant (69.08), increased fruit weight (68.81 g), and total yield (26840 kg/ha )[2]
Tomato Foliar Spray50 ppm-Increased number of fruits and fresh fruit weight[3]
Rice Foliar Spray vs. Soil ApplicationNot specifiedFoliar spray at panicle heading stage was more effectiveFoliar spray significantly increased grain yield by over 27%[8]
Wheat Foliar Spray200 ppm-Increased number of spikes/plant (4.1), grains/spike (32.6), 1000-grain weight (45.5 g), and grain yield (3.9 t/ha)[5]
Mungbean Foliar Spray100 ppm (at 20 & 40 DAS)-Highest number of pods per plant and seed yield[7]
Black Spruce Stem Injection50 mg (two injections)-Fourfold increase in seed cone production[9]

Gibberellin Signaling Pathway

Understanding the molecular mechanism of gibberellin action is fundamental to interpreting the results of different application methods. The gibberellin signaling pathway is a well-characterized cascade that leads to various developmental responses.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA binds to SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Degradation DELLA Degradation DELLA->Degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to Proteasome->Degradation Degradation->PIFs relieves repression of GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes activate Growth_Responses Growth and Development GA_Response_Genes->Growth_Responses

Caption: Gibberellin signaling pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are generalized protocols for the key gibberellin application methods cited in this guide.

Foliar Spray Application

This method involves the direct application of a gibberellin solution to the leaves of the plant.

Foliar_Spray_Workflow A Prepare GA3 Stock Solution (e.g., dissolve in ethanol (B145695)/water) B Dilute Stock to Working Concentration (e.g., 10-200 ppm) A->B C Add Surfactant (e.g., Tween-20) to improve leaf adhesion B->C D Calibrate Sprayer for uniform coverage C->D E Apply Foliar Spray to Runoff (ensure complete leaf coverage) D->E F Record Observations (e.g., plant height, flowering time, yield) E->F

Caption: Experimental workflow for foliar spray application.

Detailed Steps:

  • Solution Preparation: A stock solution of this compound (GA3) is typically prepared by dissolving the powder in a small amount of a solvent like ethanol before diluting with distilled water to the final volume. Working solutions are then prepared by diluting the stock solution to the desired concentration (e.g., 50-200 ppm).[1][10]

  • Application: The GA3 solution is applied to the plant foliage using a sprayer, ensuring uniform coverage of all leaves until the point of runoff. A surfactant is often added to the solution to enhance spreading and absorption.[11]

  • Timing and Frequency: Application timing is critical and depends on the desired outcome. For example, to promote vegetative growth, application may occur at specific days after transplanting (DAT).[12] For influencing flowering, application may be timed around floral initiation.[13] The frequency can range from a single application to multiple applications at regular intervals.[14]

Soil Drench Application

This method involves applying the gibberellin solution directly to the soil or growing medium around the base of the plant.

Detailed Steps:

  • Solution Preparation: Prepare the desired concentration of GA3 solution in distilled water.

  • Application: A specific volume of the GA3 solution is applied evenly to the soil surface around the plant's base.[11] The volume applied should be sufficient to moisten the root zone without causing excessive leaching.

  • Experimental Considerations: This method is useful for studying the effects of gibberellin on root growth and overall plant vigor.[11] However, it may require larger quantities of GA3 compared to foliar sprays.

Seed Treatment

In this method, seeds are soaked in a gibberellin solution before sowing to promote germination and early seedling growth.

Seed_Treatment_Workflow A Prepare GA3 Soaking Solution (e.g., 100-1000 ppm) C Soak Seeds in GA3 Solution (e.g., for 8-24 hours) A->C B Surface Sterilize Seeds (e.g., with ethanol and bleach) B->C D Rinse and Air-Dry Seeds C->D E Sow Treated Seeds in germination medium D->E F Evaluate Germination and Seedling Growth E->F

Caption: Experimental workflow for seed treatment.

Detailed Steps:

  • Solution Preparation: A GA3 solution of the desired concentration (often ranging from 50 to 1000 ppm) is prepared.[15][16]

  • Seed Soaking: Seeds are immersed in the GA3 solution for a specific duration, typically ranging from 8 to 24 hours.[11][16]

  • Post-Soaking: After soaking, the seeds are typically rinsed with distilled water and air-dried before planting.[16]

  • Evaluation: The effects on germination rate, speed, and subsequent seedling vigor are then recorded.

Direct Stem Injection

This less common method involves introducing a gibberellin solution directly into the plant's vascular system.

Detailed Steps:

  • Solution Preparation: A concentrated solution of GA is prepared, often in a solvent like ethanol.

  • Injection: A small hole is drilled into the stem of the plant, and a specific volume of the GA solution is injected using a syringe.[12] The injection site is often sealed to prevent leakage and contamination.

  • Application: This method is particularly useful for large, woody plants where foliar or soil applications may be less effective. It allows for precise dosing and direct delivery to the transport stream.[9]

Concluding Remarks

The efficacy of gibberellin application is highly dependent on the chosen method, concentration, timing, and the plant species under investigation. Foliar spraying is a widely used and effective method for promoting shoot elongation, flowering, and fruit development. Soil drenching can be beneficial for enhancing root growth and overall plant vigor. Seed treatment is a valuable technique for improving germination and establishing uniform seedlings. Direct stem injection offers a targeted approach for large plants.

For researchers and drug development professionals, a thorough understanding of these application methods and their underlying physiological impacts is essential for designing effective experiments and developing novel plant growth-regulating products. The data and protocols presented in this guide provide a foundation for making informed decisions to achieve desired outcomes in plant science research.

References

Validating DELLA Protein Targets: A Comparative Guide to ChIP-seq and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the crucial role of DELLA proteins in plant biology and beyond, robustly identifying their downstream targets is paramount. This guide provides an objective comparison of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) with alternative methodologies for validating DELLA protein targets. We delve into experimental protocols, present comparative data, and offer visualizations to aid in selecting the most appropriate technique for your research needs.

DELLA proteins are key repressors of gibberellin (GA) signaling and act as master regulators of plant growth and development. They function as transcriptional co-regulators, meaning they do not bind to DNA directly. Instead, they interact with a multitude of transcription factors to modulate the expression of target genes. This indirect mode of DNA association presents unique challenges and considerations for accurately identifying their genomic targets. ChIP-seq has been the gold-standard for such genome-wide protein-DNA interaction studies, but newer techniques offer compelling alternatives.

Comparison of Key Methodologies

Choosing the right technique to validate DELLA protein targets depends on several factors, including the specific biological question, available resources, and the amount of starting material. Below is a comparative overview of ChIP-seq and its primary alternatives.

FeatureChIP-seqCUT&RUNFAIRE-seqDamID
Principle Immunoprecipitation of cross-linked protein-DNA complexes.Antibody-targeted cleavage of DNA surrounding the protein of interest.Isolation of nucleosome-depleted regions of open chromatin.In vivo enzymatic methylation of DNA adjacent to the protein of interest.
Direct/Indirect Detection Can detect both direct and indirect interactions, but does not distinguish between them.Primarily detects proteins in close proximity to DNA.Infers protein binding by identifying open chromatin regions.Detects proximity to DNA through enzymatic activity.
Resolution Moderate (determined by sonication/enzymatic digestion fragment size).High (nucleotide-level resolution).Moderate to low.Moderate, dependent on GATC site density.
Cell Number Requirement High (typically millions of cells).Low (as few as 500 cells).Moderate to high.Low (can be performed on small numbers of cells).
Signal-to-Noise Ratio Lower, prone to higher background.High, significantly lower background.Variable, can be influenced by chromatin accessibility.High, low background.
Antibody Requirement Requires a highly specific antibody for immunoprecipitation.Requires a highly specific antibody.Does not require an antibody.Does not require an antibody.
Cross-linking Requires chemical cross-linking (e.g., formaldehyde).Can be performed with or without cross-linking.Requires chemical cross-linking.Does not require cross-linking.
Complexity Multi-day protocol with several optimization steps.Faster, more streamlined protocol.Relatively simple and rapid protocol.Requires generation of transgenic lines expressing the Dam-fusion protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of the key experimental protocols.

DELLA Protein ChIP-seq Protocol (Adapted for Arabidopsis thaliana)

This protocol is a generalized procedure for performing ChIP-seq on DELLA proteins in Arabidopsis thaliana.

  • Cross-linking: Plant tissue is treated with formaldehyde (B43269) to cross-link proteins to DNA. For indirect binders like DELLA, a dual cross-linking strategy using agents like disuccinimidyl glutarate (DSG) followed by formaldehyde can improve the capture of protein complexes.

  • Chromatin Preparation: Nuclei are isolated, and the chromatin is sheared into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the DELLA protein of interest (or an epitope tag if using a tagged protein). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washes: A series of stringent washes are performed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The immunoprecipitated complexes are eluted from the beads, and the cross-links are reversed by heat and proteinase K treatment.

  • DNA Purification: The DNA is purified to remove proteins and other contaminants.

  • Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and peaks representing enriched regions are identified using software like MACS2. These peaks correspond to the putative binding sites of the DELLA protein.

ChIP-qPCR for Target Validation

ChIP-qPCR is a common method to validate the targets identified by ChIP-seq.

  • Perform ChIP: Follow steps 1-6 of the ChIP-seq protocol.

  • Primer Design: Design PCR primers that amplify specific regions within the identified ChIP-seq peaks (target regions) and regions expected to be unbound (negative control regions).

  • Quantitative PCR (qPCR): Perform qPCR using the purified ChIP DNA and input DNA (chromatin before immunoprecipitation) as templates.

  • Data Analysis: Calculate the enrichment of the target regions in the ChIP sample relative to the input and the negative control regions. A significant enrichment confirms the binding of the DELLA protein to that specific genomic locus.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease)
  • Cell Permeabilization: Cells or nuclei are permeabilized to allow entry of the antibody and pA-MNase.

  • Antibody Incubation: A primary antibody specific to the DELLA protein is added and allowed to bind to its target.

  • pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the antibody.

  • Targeted Cleavage: The MNase is activated by the addition of calcium ions, leading to the cleavage of DNA surrounding the antibody-bound DELLA protein.

  • Fragment Release: The cleaved DNA fragments are released into the supernatant.

  • DNA Purification and Sequencing: The released DNA is purified and used for library preparation and sequencing.

FAIRE-seq (Formaldehyde-Assisted Isolation of Regulatory Elements)
  • Cross-linking and Sonication: Cells are cross-linked with formaldehyde and the chromatin is sonicated.

  • Phenol-Chloroform Extraction: The sonicated chromatin is subjected to phenol-chloroform extraction. Nucleosome-depleted, open chromatin regions are recovered in the aqueous phase.

  • DNA Purification and Sequencing: The DNA from the aqueous phase is purified and sequenced.

DamID (DNA Adenine (B156593) Methyltransferase Identification)
  • Generation of Transgenic Lines: A fusion protein of the DELLA protein and E. coli DNA adenine methyltransferase (Dam) is expressed in the organism of interest.

  • In Vivo Methylation: The Dam-DELLA fusion protein methylates adenine residues in GATC sequences in the vicinity of its binding sites.

  • Genomic DNA Isolation: Genomic DNA is isolated from the transgenic organism.

  • Digestion and Amplification: The DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI) that only cuts at methylated GATC sites. The resulting fragments are then amplified.

  • Sequencing and Analysis: The amplified fragments are sequenced to identify the genomic regions that were methylated by the Dam-DELLA fusion protein.

Visualizing Key Processes

To better understand the molecular and experimental workflows, the following diagrams have been generated using the DOT language.

DELLA_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA binds to SCF SCF Complex (E3 Ligase) DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome degraded by TF Transcription Factor (TF) DELLA->TF sequesters Growth_Repression Growth Repression DELLA->Growth_Repression leads to SCF->DELLA ubiquitinates DNA Target Gene Promoter TF->DNA binds to Growth_Promotion Growth Promotion TF->Growth_Promotion activates

Caption: The DELLA signaling pathway illustrating the regulation of gene expression.

ChIP_seq_Workflow Start 1. Cross-linking Chromatin_Prep 2. Chromatin Shearing Start->Chromatin_Prep IP 3. Immunoprecipitation (DELLA Antibody) Chromatin_Prep->IP Wash 4. Washes IP->Wash Elute 5. Elution & Reverse Cross-linking Wash->Elute Purify 6. DNA Purification Elute->Purify Library_Prep 7. Library Preparation Purify->Library_Prep Sequencing 8. Next-Generation Sequencing Library_Prep->Sequencing Analysis 9. Data Analysis (Peak Calling) Sequencing->Analysis

Unveiling the Transcriptional Landscape: A Comparative Guide to Wild-Type vs. Gibberellin-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic differences between wild-type plants and their gibberellin-deficient counterparts reveals a complex network of gene regulation essential for normal growth and development. This guide provides an objective comparison based on experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

Gibberellins (GAs) are crucial phytohormones that regulate a wide array of developmental processes in plants, including stem elongation, seed germination, and flowering.[1][2][3] Gibberellin-deficient mutants, which typically exhibit a characteristic dwarf phenotype, serve as invaluable tools for dissecting the molecular mechanisms underlying GA action.[4][5] Comparative transcriptomic studies, primarily using RNA sequencing (RNA-seq), have been instrumental in identifying genes and pathways that are modulated by gibberellins.

Quantitative Overview of Differential Gene Expression

Transcriptome analysis of various gibberellin-deficient mutants consistently reveals significant alterations in gene expression compared to their wild-type counterparts. The number of differentially expressed genes (DEGs) can vary depending on the plant species, the specific gene mutation, and the experimental conditions.

Plant SpeciesMutantTotal DEGsUp-regulated in MutantDown-regulated in MutantKey FindingsReference
Perennial Ryegrass (Lolium perenne L.)shadow-12,245 (light)1,1531,092Down-regulation of GA biosynthesis genes, notably GA20ox.[6]
2,200 (shade)1,0961,104
Rye (Secale cereale L.)Ddw11718883Identification of a GA 2-oxidase gene co-segregating with the dwarfing gene.[7]
Tartary Buckwheat (Fagopyrum tataricum)ftdmNot specifiedNot specifiedNot specifiedIdentification of 12 DEGs with nonsynonymous mutations as potential candidates for the dwarf trait.[8]
Arabidopsis (Arabidopsis thaliana)ga1-31,112 (seeds)571541A significant portion of GA-regulated genes are DELLA-dependent.[9]
Poa pratensisdwarf mutant4,203Not specifiedNot specifiedDEGs mainly involved in terpenoid biosynthesis and plant hormone metabolism.[10]

Gibberellin Signaling Pathway

Gibberellin signaling is primarily a de-repression pathway. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, bind to and inactivate transcription factors, thereby inhibiting the expression of GA-responsive genes.[1][3] The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[2] This leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome, releasing the transcription factors to activate downstream gene expression.[1][3]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_inactive GA Absent cluster_active GA Present GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex TF Transcription Factor DELLA->TF Inhibits Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Gene GA-Responsive Gene TF->GA_Responsive_Gene Represses TF->GA_Responsive_Gene Activates Experimental_Workflow Plant_Growth Plant Growth (Wild-Type & Mutant) RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction QC1 RNA Quality Control (Spectrophotometer, Bioanalyzer) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Analysis (GO, Pathway) DEA->Functional_Analysis DEG_Analysis_Logic WT_Reads Wild-Type Reads Quantification Expression Quantification WT_Reads->Quantification Mutant_Reads Mutant Reads Mutant_Reads->Quantification Statistical_Test Statistical Test (e.g., DESeq2, edgeR) Quantification->Statistical_Test DEGs Differentially Expressed Genes (DEGs) Statistical_Test->DEGs Upregulated Up-regulated in Mutant DEGs->Upregulated Fold Change > 0 p-value < 0.05 Downregulated Down-regulated in Mutant DEGs->Downregulated Fold Change < 0 p-value < 0.05 Functional_Annotation Functional Annotation & Interpretation Upregulated->Functional_Annotation Downregulated->Functional_Annotation

References

A Researcher's Guide to Gibberellin Bioassays: A Comparative Analysis of Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of gibberellin (GA) signaling, selecting the appropriate bioassay is a critical first step. The vast family of gibberellins (B7789140), with their diverse biological activities, necessitates a clear understanding of the specificity of each detection method. This guide provides an objective comparison of the most common gibberellin bioassays, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Gibberellins are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. However, not all gibberellins are created equal; their biological activity varies significantly depending on their chemical structure. Consequently, the choice of bioassay can profoundly influence experimental outcomes. This guide aims to provide a clear and concise comparison of the specificity of four widely used gibberellin bioassays: the dwarf rice elongation bioassay, the barley aleurone α-amylase induction bioassay, the lettuce hypocotyl elongation bioassay, and the dwarf pea epicotyl elongation bioassay.

Comparative Specificity of Gibberellin Bioassays

The following table summarizes the relative activity of a selection of gibberellins across the four key bioassays. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview of the specificity of each assay. It is important to note that the relative activities can vary depending on the specific experimental conditions and the plant cultivar used.

GibberellinDwarf Rice (Oryza sativa) ElongationBarley (Hordeum vulgare) Aleurone α-Amylase InductionLettuce (Lactuca sativa) Hypocotyl ElongationDwarf Pea (Pisum sativum) Epicotyl Elongation
GA1 +++++++++++
GA3 ++++++++++++
GA4 +++++++++++
GA7 +++++++++++
GA9 ++-+++
GA20 +-+/-+

Key:

  • +++ : High activity

  • ++ : Moderate activity

  • + : Low activity

  • +/- : Variable or very low activity

  • - : Inactive or negligible activity

This table highlights the differential specificity of the bioassays. For instance, the dwarf rice bioassay exhibits a broad sensitivity to a range of gibberellins, while the barley aleurone assay is more specific, responding strongly only to certain GAs like GA1 and GA3.[1] The lettuce hypocotyl and dwarf pea bioassays show intermediate specificity.

Gibberellin Signaling Pathway

To understand the basis of these bioassays, it is essential to have a foundational knowledge of the gibberellin signaling pathway. The following diagram illustrates the key components and their interactions.

GibberellinSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Binds & Conformational Change SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted for Ubiquitination PIFs PIFs (Transcription Factors) DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Leads to Degradation Proteasome->DELLA Degrades GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes Activates Growth_Response Growth & Development GA_Response_Genes->Growth_Response Leads to

A simplified diagram of the gibberellin signaling pathway.

In this pathway, gibberellin binds to its receptor, GID1, which then interacts with DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[2] DELLA proteins are transcriptional regulators that repress gibberellin responses. Their degradation releases this repression, allowing for the expression of GA-responsive genes and subsequent growth and developmental processes, such as stem elongation and α-amylase production.

Experimental Protocols

Detailed methodologies for the four key gibberellin bioassays are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Dwarf Rice (Oryza sativa cv. Tan-ginbozu) Micro-Drop Bioassay

This bioassay is highly sensitive and relies on the elongation of the second leaf sheath of dwarf rice seedlings in response to gibberellins.[3][4]

Materials:

  • Dwarf rice seeds (e.g., Oryza sativa cv. Tan-ginbozu)

  • Gibberellin standards and samples

  • Acetone

  • Micropipette (1 µL)

  • Growth chamber with controlled temperature and light

  • Ruler or caliper

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol (B145695) for 1 minute, followed by 2% sodium hypochlorite (B82951) for 30 minutes.

    • Rinse thoroughly with sterile distilled water.

    • Germinate seeds on moist filter paper in petri dishes in the dark at 30°C for 2 days.

  • Seedling Preparation:

    • Select uniformly germinated seedlings and plant them in a nursery box containing a suitable growth medium (e.g., vermiculite (B1170534) or agar).

    • Grow the seedlings in a growth chamber at 30°C under continuous light for 3-4 days, until the second leaf begins to emerge.

  • Gibberellin Application (Micro-drop method):

    • Prepare serial dilutions of gibberellin standards and dissolve samples in 50% acetone.

    • Using a micropipette, apply a 1 µL drop of the test solution to the junction of the first and second leaves of each seedling.

  • Incubation and Measurement:

    • Return the treated seedlings to the growth chamber and incubate for 3 days.

    • Measure the length of the second leaf sheath from the ligule to the tip.

    • Calculate the mean and standard deviation for each treatment group. The elongation of the second leaf sheath is proportional to the concentration of the applied gibberellin.

Barley (Hordeum vulgare cv. Himalaya) Aleurone Layer α-Amylase Induction Bioassay

This bioassay measures the amount of α-amylase secreted by barley aleurone layers in response to gibberellin treatment.[5] It is highly specific for certain gibberellins.

Materials:

  • Barley seeds (e.g., Hordeum vulgare cv. Himalaya)

  • Gibberellin standards and samples

  • Calcium chloride (CaCl₂)

  • Sodium succinate (B1194679) buffer

  • Starch solution

  • Iodine-potassium iodide (I₂-KI) solution

  • Spectrophotometer

Procedure:

  • Preparation of Aleurone Layers:

    • Cut barley seeds transversely and discard the embryo-containing half.

    • Surface sterilize the embryoless half-seeds with 1% sodium hypochlorite for 20 minutes and rinse with sterile water.

    • Imbibe the half-seeds in sterile water for 3 days at room temperature.

    • Aseptically isolate the aleurone layers from the starchy endosperm.

  • Incubation with Gibberellins:

    • Place three aleurone layers in a sterile vial containing 1 mL of incubation medium (e.g., 20 mM sodium succinate buffer, pH 4.8, and 10 mM CaCl₂).

    • Add the gibberellin standards or samples to the vials.

    • Incubate the vials at 25°C for 24 hours with gentle shaking.

  • α-Amylase Assay:

    • After incubation, centrifuge the vials and collect the supernatant.

    • Add an aliquot of the supernatant to a starch solution and incubate at 37°C for a defined period.

    • Stop the reaction by adding an I₂-KI solution.

    • Measure the absorbance of the solution at 620 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of α-amylase produced and, consequently, the concentration of bioactive gibberellin.

Lettuce (Lactuca sativa cv. Grand Rapids) Hypocotyl Elongation Bioassay

This bioassay is based on the elongation of the hypocotyl of lettuce seedlings in response to gibberellins.[6][7]

Materials:

  • Lettuce seeds (e.g., Lactuca sativa cv. Grand Rapids)

  • Gibberellin standards and samples

  • Filter paper

  • Petri dishes

  • Growth chamber with controlled temperature and light

  • Ruler or imaging system

Procedure:

  • Seed Germination:

    • Sow lettuce seeds on moist filter paper in petri dishes.

    • Place the petri dishes in a growth chamber under red light for 24 hours at 25°C to induce germination.

  • Seedling Incubation:

    • After germination, transfer the seedlings to new petri dishes containing filter paper moistened with the test solutions (gibberellin standards or samples).

    • Incubate the petri dishes under continuous white light at 25°C for 3 days.

  • Measurement:

    • After the incubation period, measure the length of the hypocotyls of the seedlings.

    • Calculate the average hypocotyl length for each treatment. The increase in hypocotyl length is proportional to the concentration of the applied gibberellin.

Dwarf Pea (Pisum sativum cv. Progress No. 9) Epicotyl Elongation Bioassay

This classic bioassay utilizes the elongation of the epicotyl of dwarf pea seedlings as a measure of gibberellin activity.[8]

Materials:

  • Dwarf pea seeds (e.g., Pisum sativum cv. Progress No. 9)

  • Gibberellin standards and samples

  • Vermiculite or other suitable growth medium

  • Pots or trays

  • Growth chamber or greenhouse

  • Ruler or caliper

Procedure:

  • Seedling Growth:

    • Sow dwarf pea seeds in pots or trays filled with moist vermiculite.

    • Grow the seedlings in a growth chamber or greenhouse with a controlled photoperiod (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C) for 7-9 days.

  • Gibberellin Application:

    • Select seedlings of uniform height.

    • Apply a small volume (e.g., 5-10 µL) of the gibberellin standard or sample solution to the apical bud of each seedling.

  • Incubation and Measurement:

    • Continue to grow the treated seedlings under the same conditions for another 5-7 days.

    • Measure the length of the epicotyl (the stem region above the cotyledons).

    • The increase in epicotyl length is proportional to the amount of bioactive gibberellin applied.

Conclusion

The selection of an appropriate gibberellin bioassay is paramount for obtaining accurate and meaningful results in plant science and drug development research. The dwarf rice bioassay offers high sensitivity to a broad range of gibberellins, making it suitable for screening purposes. In contrast, the barley aleurone α-amylase induction bioassay provides high specificity, which is advantageous for studying the activity of particular gibberellins. The lettuce hypocotyl and dwarf pea elongation bioassays represent intermediate options in terms of specificity and are widely used for their relative simplicity. By carefully considering the specific research question and the information presented in this guide, researchers can make an informed decision on the most suitable bioassay for their needs.

References

Unraveling Gibberellin Signaling Across Species: A Comparative Guide to Cross-Species Complementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional conservation of gibberellin signaling genes, this guide offers researchers, scientists, and drug development professionals a comparative analysis of key cross-species complementation studies. By examining the ability of gibberellin (GA) signaling components from various plant species to rescue mutant phenotypes in model organisms like Arabidopsis thaliana and rice, we gain crucial insights into the evolutionary conservation and functional nuances of this pivotal plant hormone pathway.

Gibberellins are diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. The core GA signaling module consists of the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the downstream negative regulators known as DELLA proteins, and an F-box protein that targets DELLA proteins for degradation via the ubiquitin-proteasome pathway. Understanding the functional conservation of these components across different plant lineages is essential for both fundamental plant biology and for the development of strategies to improve crop traits.

This guide summarizes quantitative data from key studies, provides detailed experimental protocols, and visualizes the underlying biological and experimental frameworks to facilitate a comprehensive understanding of cross-species complementation in the context of GA signaling.

Comparative Analysis of Phenotypic Rescue

Cross-species complementation studies have demonstrated a remarkable degree of functional conservation for core gibberellin signaling components across the plant kingdom. Genes from diverse species, including the lycophyte Selaginella moellendorffii, the dicot tomato (Solanum lycopersicum), and the perennial herb Panax ginseng, have been shown to successfully rescue the corresponding mutant phenotypes in the model plant Arabidopsis thaliana. Similarly, genes from S. moellendorffii have been shown to be functional in rice (Oryza sativa). These experiments typically involve expressing the heterologous gene in a GA-insensitive or GA-deficient mutant background and quantifying the extent of phenotypic rescue, such as the restoration of wild-type stature.

Below is a summary of quantitative data from representative studies, highlighting the degree of complementation achieved.

Mutant BackgroundHeterologous GeneSpecies of OriginPhenotypic Trait MeasuredMutant PhenotypeComplemented PhenotypeWild-Type PhenotypeReference
Arabidopsis thaliana gid1a gid1cSlGID1aSolanum lycopersicum (tomato)Plant HeightSemi-dwarfRestored to wild-typeTall[1]
Arabidopsis thaliana gid1a gid1cSlGID1b1Solanum lycopersicum (tomato)Plant HeightSemi-dwarfRestored to wild-typeTall[1]
Arabidopsis thaliana gid1a gid1cSlGID1b2Solanum lycopersicum (tomato)Plant HeightSemi-dwarfRestored to wild-typeTall[1]
Oryza sativa gid1-3SmGID1aSelaginella moellendorffiiPlant HeightDwarfFully complementedTall[2]
Oryza sativa gid1-3SmGID1bSelaginella moellendorffiiPlant HeightDwarfPartially complementedTall[2]
Arabidopsis thaliana rga quintuple mutantPgRGA2Panax ginsengPlant StatureConstitutive GA response (slender)Complemented (dwarf-like)Intermediate[3]
Arabidopsis thaliana atgid1a/c double mutantPgSLY1-1Panax ginsengPlant StatureSemi-dwarfComplementedTall[3]

Visualizing the Molecular and Experimental Frameworks

To better understand the context of these studies, the following diagrams illustrate the core gibberellin signaling pathway and a generalized workflow for a cross-species complementation experiment in Arabidopsis thaliana.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by Growth_Repression Growth Repression DELLA->Growth_Repression PIFs PIFs DELLA->PIFs sequesters SCF->DELLA ubiquitinates Growth_Promotion Growth Promotion PIFs->Growth_Promotion GA_precursor GA Precursor GA_precursor->GA biosynthesis

Gibberellin Signaling Pathway.

Cross_Species_Complementation_Workflow cluster_molecular_cloning 1. Molecular Cloning cluster_transformation 2. Plant Transformation cluster_analysis 3. Phenotypic and Molecular Analysis Identify_Gene Identify orthologous gene (e.g., GID1, DELLA) in donor species Isolate_Clone Isolate and clone cDNA of the target gene Identify_Gene->Isolate_Clone Construct_Vector Clone cDNA into a plant expression vector (e.g., under 35S promoter) Isolate_Clone->Construct_Vector Transform_Agro Transform Agrobacterium tumefaciens with the expression vector Construct_Vector->Transform_Agro Infiltrate_Arabidopsis Infiltrate Arabidopsis mutant (e.g., gid1a/gid1c) with Agrobacterium (Floral Dip) Transform_Agro->Infiltrate_Arabidopsis Select_Transgenics Select T1 transgenic plants on antibiotic/herbicide medium Infiltrate_Arabidopsis->Select_Transgenics Grow_Plants Grow wild-type, mutant, and complemented lines under controlled conditions Select_Transgenics->Grow_Plants Quantify_Phenotype Quantify phenotypic traits (e.g., plant height, flowering time, seed germination) Grow_Plants->Quantify_Phenotype Molecular_Verification Verify transgene expression (e.g., RT-qPCR, Western blot) Grow_Plants->Molecular_Verification

References

A Comparative Guide to Gibberellin Biosynthesis Inhibitors for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of gibberellin biosynthesis inhibitors is critical for effective application in agriculture, horticulture, and plant science research. This guide provides an objective comparison of the performance of various gibberellin biosynthesis inhibitors, supported by experimental data and detailed methodologies.

Gibberellins (B7789140) (GAs) are a class of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] Chemical inhibitors of GA biosynthesis are widely used as plant growth retardants (PGRs) to control plant height, improve crop yields by preventing lodging (the bending over of stems), and enhance the quality of ornamental plants.[2][3][4] These inhibitors act by blocking specific enzymatic steps in the GA biosynthesis pathway.[2][5] This guide delves into a comparison of several key GA biosynthesis inhibitors, detailing their mechanisms of action, and providing available quantitative data on their efficacy.

Mechanisms of Action and Points of Inhibition

Gibberellin biosynthesis is a complex pathway that can be broadly divided into three stages, occurring in different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[6] Different classes of inhibitors target specific enzymes within this pathway.

The primary classes of GA biosynthesis inhibitors include:

  • Onium Compounds: This class, which includes chlormequat (B1206847) chloride, inhibits the early steps of the pathway in the plastid. Specifically, they block the activity of ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[2][5]

  • N-heterocyclic Compounds (Triazoles): Paclobutrazol (B33190) and uniconazole (B1683454) belong to this group. They act on the endoplasmic reticulum, inhibiting the cytochrome P450-dependent monooxygenases, particularly ent-kaurene oxidase (KO), which catalyzes the conversion of ent-kaurene to ent-kaurenoic acid.[2][7]

  • Acylcyclohexanediones: Prohexadione-calcium and trinexapac-ethyl (B166841) are structural mimics of 2-oxoglutarate, a co-substrate for dioxygenases that catalyze the later steps of GA biosynthesis in the cytosol.[2] They primarily inhibit GA 3β-hydroxylase (GA3ox), which is responsible for the final step in the formation of bioactive GAs, and GA 20-oxidase (GA20ox).[8]

  • Other Inhibitors: Daminozide is another inhibitor that acts on the late stages of GA biosynthesis, also targeting 3β-hydroxylation.[2]

The following diagram illustrates the key stages of the gibberellin biosynthesis pathway and the points of inhibition for these different classes of compounds.

Gibberellin biosynthesis pathway with inhibitor action sites.

Quantitative Comparison of Inhibitor Efficacy

The efficacy of gibberellin biosynthesis inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in enzymatic assays or by measuring dose-dependent physiological responses in whole plants. The following table summarizes available quantitative data for several common inhibitors. It is important to note that IC50 values can vary depending on the specific enzyme source and assay conditions.

Inhibitor ClassInhibitorTarget Enzyme(s)IC50Organism/System
Onium Compound Chlormequat chlorideCPS, KS--
Triazole Paclobutrazolent-Kaurene Oxidase (KO)--
Triazole Uniconazole-Pent-Kaurene Oxidase (KO)0.26 µMArabidopsis thaliana (CYP701A3)[7]
Triazole Uniconazole-Pent-Kaurene Oxidase (KO)64 µMPhyscomitrella patens (CYP701B1)[7]
Acylcyclohexanedione Prohexadione-calciumGA 20-oxidase, GA 3-oxidase--
Acylcyclohexanedione Trinexapac-ethylGA 20-oxidase, GA 3-oxidase--
Other Daminozide3β-hydroxylase--

Data not always available in directly comparable formats. The provided IC50 values for Uniconazole-P highlight the species-specific efficacy of these inhibitors.

Experimental Protocols for Comparative Analysis

To objectively compare the effects of different gibberellin biosynthesis inhibitors, a standardized experimental protocol is essential. The following outlines a general methodology for assessing inhibitor efficacy on whole plants, which can be adapted for specific research questions and plant species.

Objective: To compare the dose-response effects of different gibberellin biosynthesis inhibitors on the growth of a model plant species (e.g., Arabidopsis thaliana, pea, or a relevant crop species).

Materials:

  • Seeds of the chosen plant species.

  • Gibberellin biosynthesis inhibitors: Paclobutrazol, Uniconazole, Prohexadione-calcium, Trinexapac-ethyl, Daminozide, Chlormequat chloride.

  • Solvents for dissolving inhibitors (e.g., DMSO, ethanol).

  • Growth medium (e.g., Murashige and Skoog medium for in vitro studies, or a standardized soil mix for pot experiments).

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity).

  • Calipers or a ruler for measuring plant height and other morphological parameters.

  • Microscope for detailed morphological analysis (optional).

  • Equipment for quantitative analysis of endogenous gibberellins (e.g., LC-MS/MS), if desired.

Experimental Procedure:

  • Preparation of Inhibitor Stock Solutions: Prepare high-concentration stock solutions of each inhibitor in an appropriate solvent.

  • Preparation of Treatment Solutions: Create a dilution series for each inhibitor to test a range of concentrations. A vehicle control (solvent only) and a negative control (no treatment) should be included.

  • Plant Growth and Treatment Application:

    • In Vitro Assay: Germinate sterilized seeds on growth medium supplemented with the different concentrations of each inhibitor.

    • Soil-Based Assay: Germinate seeds in pots with a standardized soil mix. Apply the inhibitor solutions as a soil drench or foliar spray at a specific developmental stage (e.g., after the emergence of the first true leaves).

  • Data Collection:

    • Measure relevant growth parameters at regular intervals (e.g., daily or weekly). These may include:

      • Hypocotyl or stem length

      • Rosette diameter

      • Internode length

      • Time to flowering

      • Root length and biomass

      • Fresh and dry weight

  • Data Analysis:

    • For each inhibitor, plot the measured growth parameter against the inhibitor concentration to generate dose-response curves.

    • From the dose-response curves, calculate the IC50 value (the concentration of inhibitor that causes a 50% reduction in the measured growth parameter) for each compound.

    • Statistically compare the IC50 values and the effects at different concentrations to determine the relative efficacy of the inhibitors.

  • (Optional) Endogenous Gibberellin Analysis: At the end of the experiment, harvest plant tissue to quantify the levels of endogenous gibberellins using techniques like LC-MS/MS to confirm the inhibition of the GA biosynthesis pathway.

The following diagram illustrates a typical experimental workflow for comparing gibberellin biosynthesis inhibitors.

Experimental_Workflow start Start prep_inhibitors Prepare Inhibitor Stock and Dilution Series start->prep_inhibitors treatment Apply Inhibitor Treatments (Media, Drench, or Spray) prep_inhibitors->treatment plant_growth Plant Growth (In Vitro or Soil) plant_growth->treatment data_collection Data Collection (Measure Growth Parameters) treatment->data_collection dose_response Generate Dose-Response Curves data_collection->dose_response ga_analysis Optional: Endogenous GA Analysis (LC-MS/MS) data_collection->ga_analysis calc_ic50 Calculate IC50 Values dose_response->calc_ic50 comparison Compare Inhibitor Efficacy calc_ic50->comparison end End comparison->end ga_analysis->comparison

Experimental workflow for comparing gibberellin inhibitors.

Conclusion

The selection of an appropriate gibberellin biosynthesis inhibitor depends on the specific research or application goals, the target plant species, and the desired level of growth regulation. Inhibitors targeting early steps in the pathway, such as chlormequat chloride, may have broader effects, while those targeting later, more specific steps, like the acylcyclohexanediones, may offer more targeted control. Triazoles like paclobutrazol and uniconazole are highly potent inhibitors of ent-kaurene oxidase.[2] The provided experimental framework offers a starting point for researchers to conduct their own comparative studies to determine the most effective inhibitor and concentration for their specific needs. Further research to establish a comprehensive database of IC50 values across a wider range of plant species and enzymatic assays would be invaluable to the plant science community.

References

A Comparative Guide to Validating Gibberellic Acid-Induced Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gibberellic acid (GA) plays a crucial role in regulating plant growth and development by mediating the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA repressor proteins. The formation of the GA-GID1-DELLA complex is a pivotal event in the GA signaling pathway, leading to the degradation of DELLA proteins and the subsequent derepression of GA-responsive genes.[1][2] Validating this and other GA-induced protein-protein interactions (PPIs) is essential for fundamental research and for the development of novel plant growth regulators.

This guide provides a comparative overview of three widely used experimental techniques for validating PPIs: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Förster Resonance Energy Transfer (FRET). We present a summary of quantitative data, detailed experimental protocols, and a discussion of the advantages and limitations of each method in the context of studying GA-induced PPIs.

Comparative Analysis of Validation Methods

The choice of a suitable method for validating PPIs depends on various factors, including the specific research question, the nature of the interacting proteins, and the desired level of quantitative detail. The following table summarizes the key features of Co-IP, Y2H, and FRET for the validation of GA-induced PPIs.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Förster Resonance Energy Transfer (FRET)
Principle An antibody against a "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate.The interaction between a "bait" and "prey" protein, fused to the DNA-binding and activation domains of a transcription factor, respectively, reconstitutes the transcription factor's function and activates reporter gene expression in yeast.The non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when the two are in close proximity (1-10 nm).
Interaction Environment In vivo (within the cell) or in vitro (using cell lysates).In vivo (within the yeast nucleus).In vivo (in living cells).
Quantitative Data Primarily qualitative (yes/no interaction), but can be adapted for semi-quantitative analysis by Western blot band intensity. Direct quantitative data on binding affinity is challenging to obtain.Can be quantitative. The strength of the interaction can be correlated with the level of reporter gene expression (e.g., β-galactosidase activity).Highly quantitative. FRET efficiency can be measured to determine the distance between interacting proteins and can be used to infer binding kinetics and stoichiometry.
This compound-Induced GID1-DELLA Interaction Data GA treatment enhances the co-immunoprecipitation of GID1 and DELLA proteins, confirming their interaction in planta.[3][4][5]The interaction between GID1 and DELLA is dependent on the presence and concentration of bioactive GAs, as quantified by β-galactosidase assays.[6]A FRET-based biosensor incorporating GID1 and a DELLA protein (GPS1) shows a GA-dependent increase in the FRET ratio, indicating a conformational change upon GA binding that facilitates the interaction.[7][8][9]
Advantages - Detects interactions in a near-native cellular environment.- Can identify unknown interaction partners.- Relatively straightforward to perform.- High-throughput screening capabilities.- Can detect transient or weak interactions.- Quantitative assessment of interaction strength is possible.- Provides spatial and temporal information about the interaction in living cells.- Highly sensitive to the distance between molecules.- Can be used to study the dynamics of interactions.
Disadvantages - Prone to false positives due to non-specific antibody binding.- May not detect transient or weak interactions.- Indirect interactions can be misinterpreted as direct.- Prone to false positives and false negatives.- The interaction occurs in the yeast nucleus, which may not be the native environment for all proteins.- Fusion proteins may not fold or function correctly.- Requires fluorescently tagging the proteins of interest.- The distance and orientation between fluorophores are critical.- Can be technically challenging to implement and interpret.

This compound Signaling Pathway

The GA signaling pathway is initiated by the binding of GA to its receptor, GID1. This binding induces a conformational change in GID1, which then promotes its interaction with a DELLA protein. This ternary complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis), leading to the ubiquitination and degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, which promote plant growth.

Gibberellic_Acid_Signaling GA This compound (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Repressor GA_GID1->DELLA interacts with GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Growth Plant Growth DELLA->Growth represses SCF SCF E3 Ligase GA_GID1_DELLA->SCF is recognized by Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome is targeted to Ub Ubiquitin SCF->Ub Ub->GA_GID1_DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth promotes

Caption: this compound signaling pathway.

Experimental Workflows and Protocols

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify physiologically relevant protein interactions by using a specific antibody to pull down a protein of interest ("bait") and its binding partners ("prey") from a cell lysate.

CoIP_Workflow start Start: Cell Culture & Lysis lysate Cell Lysate containing Protein Complexes start->lysate preclear Pre-clearing with Control Beads (Optional) lysate->preclear incubation Incubation with Bait-specific Antibody preclear->incubation capture Capture of Immune Complexes with Protein A/G Beads incubation->capture wash Wash to Remove Non-specific Binding capture->wash elution Elution of Protein Complexes wash->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis

Caption: Co-Immunoprecipitation experimental workflow.

Detailed Protocol for Co-Immunoprecipitation:

  • Cell Lysis:

    • Harvest cells expressing the bait and potential prey proteins.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysate with control beads (e.g., Protein A/G agarose (B213101) beads) to remove proteins that non-specifically bind to the beads.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a specific antibody against the bait protein to the pre-cleared lysate.

    • Incubate for several hours to overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-4 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the prey protein to confirm the interaction.

    • Alternatively, for discovery of novel interaction partners, the entire eluate can be analyzed by mass spectrometry.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to discover protein-protein and protein-DNA interactions by testing for physical interactions between two proteins.

Y2H_Workflow start Start: Construct Bait and Prey Plasmids transform Co-transform Yeast with Bait and Prey Plasmids start->transform selection1 Select for Transformants on Non-selective Media transform->selection1 selection2 Plate on Selective Media to Test for Interaction selection1->selection2 reporter Reporter Gene Activation (e.g., HIS3, ADE2, lacZ) selection2->reporter analysis Analysis of Yeast Growth and/or Reporter Assay reporter->analysis

Caption: Yeast Two-Hybrid experimental workflow.

Detailed Protocol for Yeast Two-Hybrid:

  • Plasmid Construction:

    • Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD) sequence (e.g., GAL4-DBD).

    • Clone the cDNA of the "prey" protein into a vector containing a transcriptional activation domain (AD) sequence (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection for Transformants:

    • Plate the transformed yeast on a minimal medium lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., -Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Selection:

    • Replica-plate the colonies onto a selective medium that also lacks nutrients required for the expression of the reporter genes (e.g., -His/-Ade).

    • Growth on this selective medium indicates a positive interaction.

  • Reporter Gene Assay (e.g., β-galactosidase assay):

    • For quantitative analysis, perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG as a substrate. The intensity of the blue color or the measured enzyme activity is proportional to the strength of the interaction.

Förster Resonance Energy Transfer (FRET)

FRET is a microscopy technique to investigate molecular interactions at a nanometer scale in living cells.

FRET_Workflow start Start: Fuse Proteins with Donor and Acceptor Fluorophores expression Express Fusion Proteins in Living Cells start->expression excitation Excite the Donor Fluorophore with a Specific Wavelength expression->excitation energy_transfer Energy Transfer from Donor to Acceptor (if interacting) excitation->energy_transfer emission Measure Donor and Acceptor Emission energy_transfer->emission analysis Calculate FRET Efficiency emission->analysis

Caption: Förster Resonance Energy Transfer experimental workflow.

Detailed Protocol for FRET using Fluorescence Lifetime Imaging Microscopy (FLIM):

  • Fusion Protein Construction:

    • Create expression constructs where the proteins of interest are fused to a donor (e.g., GFP) and an acceptor (e.g., mCherry) fluorophore.

  • Cell Culture and Transfection:

    • Transfect the appropriate host cells with the expression constructs. It is crucial to also have cells expressing only the donor fluorophore as a control.

  • Microscopy Setup:

    • Use a confocal or multiphoton microscope equipped with a FLIM system.

    • Set the excitation wavelength to specifically excite the donor fluorophore.

  • Image Acquisition:

    • Acquire fluorescence lifetime images of cells expressing the donor-only construct to determine the baseline fluorescence lifetime of the donor.

    • Acquire fluorescence lifetime images of cells co-expressing the donor and acceptor fusion proteins.

  • Data Analysis:

    • Analyze the FLIM data to determine the fluorescence lifetime of the donor in the presence and absence of the acceptor.

    • A decrease in the donor's fluorescence lifetime in the presence of the acceptor indicates that FRET is occurring, and thus the proteins are interacting.

    • The FRET efficiency can be calculated from the change in the donor's fluorescence lifetime, providing a quantitative measure of the interaction.

Conclusion

The validation of this compound-induced protein-protein interactions is a critical step in dissecting the intricacies of plant growth and development. Co-immunoprecipitation, Yeast Two-Hybrid, and FRET are powerful and complementary techniques that provide different levels of qualitative and quantitative information. While Co-IP is excellent for confirming interactions in a near-native context and Y2H is ideal for high-throughput screening, FRET offers the unique advantage of providing spatiotemporal and quantitative data on interactions within living cells. The choice of method should be guided by the specific experimental goals, and often, a combination of these techniques provides the most robust and comprehensive validation of protein-protein interactions.

References

A Comparative Guide to the DELLA Protein Family: Unraveling Their Diverse Roles in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of the DELLA protein family is critical for manipulating plant growth and development. This guide provides a comprehensive comparison of the five main DELLA protein family members in the model organism Arabidopsis thaliana—GAI, RGA, RGL1, RGL2, and RGL3—supported by quantitative experimental data, detailed methodologies, and visual representations of key pathways.

DELLA proteins are a small family of nuclear-localized transcriptional regulators that act as master repressors of gibberellin (GA) signaling, a crucial phytohormone pathway governing a wide array of developmental processes. While all DELLA proteins share a conserved C-terminal GRAS domain and a characteristic N-terminal DELLA domain, they exhibit both redundant and distinct functions in controlling plant growth, from seed germination to flowering and beyond.[1] This guide delves into the specific roles of each family member, presenting comparative data on their expression, phenotypic effects, and interactions.

The DELLA Signaling Pathway: A Visual Overview

The core of GA signaling revolves around the GA-GID1-DELLA regulatory module. In the absence of GA, DELLA proteins are stable and repress growth by interacting with and inhibiting various transcription factors. When GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), leading to a conformational change that promotes the formation of a GA-GID1-DELLA complex. This complex is then recognized by an F-box protein (SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. This degradation relieves the repression of growth-promoting genes.

DELLA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (GAI, RGA, RGL1, RGL2, RGL3) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome degradation TF Transcription Factors (e.g., PIFs) DELLA->TF inhibits GA_GID1->DELLA binds SCF_SLY1 SCF-SLY1 E3 Ubiquitin Ligase GA_GID1_DELLA->SCF_SLY1 recruits SCF_SLY1->DELLA ubiquitinates Growth_Repression Growth Repression TF->Growth_Repression Growth_Promotion Growth Promotion TF->Growth_Promotion Ub Ubiquitin Ub->DELLA

The DELLA Signaling Pathway

Comparative Analysis of DELLA Protein Family Members

The five DELLA proteins in Arabidopsis—GAI, RGA, RGL1, RGL2, and RGL3—display distinct yet overlapping functions, which are largely determined by their expression patterns and protein interaction specificities.

Gene Expression Profiles

Quantitative real-time PCR (qPCR) has been instrumental in dissecting the tissue-specific expression of each DELLA family member. The data reveals that RGA and GAI are ubiquitously expressed, while RGL1, RGL2, and RGL3 show more restricted expression patterns, particularly in reproductive tissues and germinating seeds.[2][3]

Gene12-h imbibed seeds24-h imbibed seeds5-d-old seedlings10-d-old shootsRosette leavesFlower clustersSiliques
RGA 125 ± 20150 ± 25250 ± 30300 ± 40200 ± 25180 ± 20150 ± 18
GAI 80 ± 1590 ± 12150 ± 20180 ± 22120 ± 15100 ± 1280 ± 10
RGL1 10 ± 315 ± 45 ± 28 ± 312 ± 4250 ± 30100 ± 15
RGL2 200 ± 25220 ± 3020 ± 515 ± 410 ± 3150 ± 20120 ± 18
RGL3 337 ± 40136 ± 1810 ± 35 ± 28 ± 320 ± 515 ± 4
Table 1: Quantitative expression levels of DELLA genes in various Arabidopsis tissues. Data are presented as cDNA copies per 10³ copies of UBQ11 cDNA, representing the mean of three experiments ± SE.[3]
Functional Diversification: Phenotypic Consequences of DELLA Mutations

Genetic studies using loss-of-function mutants have been pivotal in assigning specific roles to each DELLA protein. While single mutants often exhibit subtle phenotypes due to functional redundancy, higher-order mutants reveal the distinct contributions of each family member to plant development.

PhenotypeGAIRGARGL1RGL2RGL3Key Observations
Seed Germination Minor roleMinor roleMinor roleMajor repressor Minor roleThe rgl2 mutant shows significant resistance to the GA biosynthesis inhibitor paclobutrazol (B33190) (PAC).[3]
Stem Elongation Major repressor Major repressor Minor roleMinor roleMinor roleDouble mutants gai-t6 rga-24 exhibit a near-wild-type phenotype in a GA-deficient background, indicating their primary role in repressing stem growth.[4]
Flowering Time RepressorRepressorRepressorRepressorMinor roleDELLAs act to delay flowering, particularly under non-inductive short-day conditions.[5]
Floral Development RepressorMajor repressor RepressorRepressorMinor roleRGA, RGL1, and RGL2 act in combination to control petal and stamen development.[6]
Table 2: Summary of the primary roles of individual DELLA proteins in Arabidopsis development.

Quantitative Phenotypic Data of DELLA Mutants:

  • Seed Germination: In the presence of 120 μM PAC, wild-type seeds show very low germination (<10%), whereas the rgl2 single mutant exhibits significantly higher germination rates (around 60-70%).[3]

  • Hypocotyl Length: Under continuous white light, a quadruple DELLA mutant (lacking GAI, RGA, RGL1, and RGL2) displays a hypocotyl length approximately twice that of wild-type seedlings.[7]

  • Flowering Time: Under short-day conditions, GA-deficient mutants (ga1-3) exhibit a significant delay in flowering (e.g., >60 days to bolt), which is largely rescued in higher-order della mutants.[8]

Protein-Protein Interactions: The Basis of DELLA Function

DELLA proteins lack a DNA-binding domain and exert their regulatory function by interacting with a wide range of transcription factors and other nuclear proteins.[9] These interactions can either inhibit the DNA-binding activity of transcription factors or modulate their transcriptional activity.

Key Interacting Partners:

  • PHYTOCHROME-INTERACTING FACTORS (PIFs): DELLA proteins interact with and inhibit the activity of PIF transcription factors, which are key regulators of light signaling.[11] For instance, RGA has been shown to directly interact with PIF3 in both yeast two-hybrid and in vivo co-immunoprecipitation assays.[11] This interaction provides a molecular link between light and GA signaling pathways in controlling hypocotyl elongation.

  • INDETERMINATE DOMAIN (IDD) proteins: DELLA proteins can act as transcriptional co-activators by interacting with IDD family transcription factors.[12]

While direct quantitative comparisons of binding affinities for all DELLA members with their various interactors are limited, the functional specificity of each DELLA protein is thought to arise, in part, from subtle differences in their interaction networks and affinities.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study DELLA proteins.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful technique to identify and analyze binary protein-protein interactions.

Yeast_Two_Hybrid cluster_Y2H Yeast Two-Hybrid System Bait Bait Protein (e.g., DELLA) + DNA Binding Domain (BD) Interaction Protein-Protein Interaction Bait->Interaction NoInteraction No Interaction Bait->NoInteraction Prey Prey Protein (e.g., Interactor) + Activation Domain (AD) Prey->Interaction Prey->NoInteraction Reporter Reporter Gene Transcription_ON Transcription ON Reporter->Transcription_ON Transcription_OFF Transcription OFF Reporter->Transcription_OFF Interaction->Reporter activates NoInteraction->Reporter no activation

Yeast Two-Hybrid Workflow

Methodology:

  • Vector Construction: The coding sequence of the "bait" protein (e.g., a DELLA protein) is fused to a DNA-binding domain (BD) of a transcription factor (e.g., GAL4 or LexA). The "prey" protein (a potential interactor) is fused to the corresponding activation domain (AD).

  • Yeast Transformation: Both bait and prey constructs are co-transformed into a suitable yeast strain that contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of upstream activating sequences (UAS) recognized by the BD.

  • Selection and Analysis: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes. This allows the yeast to grow on selective media and/or exhibit a colorimetric change (e.g., blue colonies in the presence of X-gal for the lacZ reporter). Quantitative assays, such as β-galactosidase assays, can provide a relative measure of interaction strength.[4][13]

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in vivo within a cellular context.

Methodology:

  • Protein Extraction: Total proteins are extracted from plant tissues under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: An antibody specific to a known protein (the "bait," e.g., a tagged DELLA protein) is added to the protein extract. This antibody is typically coupled to beads (e.g., Protein A/G-agarose or magnetic beads).

  • Complex Pull-down: The antibody-bead complex binds to the bait protein, and any proteins that are physically associated with the bait protein are also pulled down.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complex is then eluted from the beads.

  • Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (the "prey"). The presence of the prey protein in the immunoprecipitated sample confirms the interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the DNA regions that are bound by a specific protein in vivo. Since DELLA proteins do not bind DNA directly, ChIP is often used to determine if they are part of a transcriptional complex at specific gene promoters through their interaction with DNA-binding transcription factors.

Methodology:

  • Cross-linking: Proteins are cross-linked to DNA in living plant tissue using a chemical agent like formaldehyde.

  • Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., a tagged DELLA protein) is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

  • DNA Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic regions bound by the protein complex.

Conclusion

The DELLA protein family represents a central hub in the regulation of plant growth and development, integrating signals from the gibberellin pathway with other internal and external cues. While all five members in Arabidopsis act as repressors of GA signaling, they have evolved distinct yet overlapping functions. GAI and RGA are the primary repressors of vegetative growth, RGL2 is the key regulator of seed germination, and RGA, RGL1, and RGL2 collectively control floral development. These functional specificities are largely dictated by their differential gene expression patterns and their interactions with a diverse array of nuclear proteins. A deeper quantitative understanding of their binding affinities and interaction networks will be crucial for the targeted manipulation of plant architecture and developmental timing in agricultural and biotechnological applications.

References

A Balancing Act: Quantitative Analysis of Gibberellin and Abscisic Acid in Seeds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the pivotal roles of gibberellin and abscisic acid in seed dormancy and germination, and the analytical methods to quantify this delicate hormonal balance.

The transition from a dormant seed to a viable seedling is a critical juncture in the plant life cycle, meticulously orchestrated by a complex interplay of endogenous and environmental signals. At the heart of this regulation lies the antagonistic relationship between two key phytohormones: gibberellins (B7789140) (GA), which promote germination, and abscisic acid (ABA), which induces and maintains dormancy.[1][2][3] The ratio of GA to ABA is a crucial determinant of a seed's fate, making the accurate quantification of these hormones an essential tool for researchers in plant science and agriculture, as well as for professionals in drug development exploring new avenues for crop improvement and weed control.[4]

This guide provides a comprehensive comparison of the quantitative analysis of GA and ABA in seeds, detailing the performance of various analytical techniques, providing supporting experimental data, and outlining detailed methodologies for key experiments.

Data Presentation: The Hormonal Tug-of-War in Numbers

The balance between GA and ABA is not static; it is a dynamic process influenced by developmental stage and environmental cues. The following tables summarize quantitative data from various studies, illustrating the changes in endogenous GA and ABA levels during the shift from dormancy to germination in different plant species.

Plant SpeciesConditionEndogenous ABA Level (ng/g FW)Endogenous GA Level (ng/g FW)GA/ABA RatioReference
Arabidopsis thaliana Dormant Seeds~25~1.5~0.06[5][6]
After-ripened Seeds (Germinating)~5~5~1.0[5][6]
Barley (Hordeum vulgare) Dormant GrainsHighLowLow[3]
After-ripened Grains (Germinating)LowHighHigh[3]
Wheat (Triticum aestivum) Dormant EmbryosHighLowLow[3]
After-ripened Embryos (Germinating)LowHighHigh[3]
Vellozia intermedia Dry Seeds~180~15 (GA1+GA3+GA4)~0.08[7]
Imbibed Seeds (24h at 25°C)~190~10 (GA1+GA3+GA4)~0.05[7]
Imbibed Seeds (24h at 40°C)~120~8 (GA1+GA3+GA4)~0.07[7]
Vellozia alutacea Dry Seeds~150~20 (GA1+GA3+GA4)~0.13[7]
Imbibed Seeds (24h at 25°C)~150~15 (GA1+GA3+GA4)~0.10[7]
Imbibed Seeds (24h at 40°C)~100~12 (GA1+GA3+GA4)~0.12[7]
Myrica rubra Fresh Seeds (Dormant)High in endocarpLowLow[8]
Stratified Seeds (Germinating)8.7 to 14.0-fold lower than fresh seedsElevated GA4 and GA1High[8]

Note: The absolute values of hormone levels can vary significantly depending on the plant species, ecotype, developmental stage, extraction method, and analytical technique used. The GA/ABA ratio is often a more consistent indicator of the physiological state of the seed.

Experimental Protocols: A Step-by-Step Guide to Hormone Quantification

Accurate quantification of GA and ABA requires meticulous sample preparation and sophisticated analytical techniques. The three most common methods are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple phytohormones.[9][10]

Methodology:

  • Extraction:

    • Freeze seed samples in liquid nitrogen and grind to a fine powder.

    • Extract the powder with a cold solvent, typically 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT).

    • Incorporate internal standards (e.g., deuterated GA and ABA) at the beginning of the extraction to correct for losses during sample preparation.

    • Shake or sonicate the mixture at 4°C for several hours.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.

  • Purification:

    • Combine the supernatants and pass them through a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.

    • Elute the hormones from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Analysis:

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

    • Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the hormones using a C18 reversed-phase column with a gradient of acidified water and methanol or acetonitrile.

    • Detect and quantify the hormones using multiple reaction monitoring (MRM) mode in the mass spectrometer, which provides high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for phytohormone analysis, particularly for volatile and semi-volatile compounds.[11][12] It often requires derivatization to increase the volatility and thermal stability of the hormones.

Methodology:

  • Extraction and Purification:

    • Follow a similar extraction and initial purification protocol as for HPLC-MS.

  • Derivatization:

    • After purification, the dried extract is derivatized to make the hormones suitable for GC analysis. A common method is methylation using diazomethane (B1218177) or trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

  • Analysis:

    • Inject the derivatized sample into a GC system coupled to a mass spectrometer.

    • Separate the derivatized hormones on a capillary column (e.g., DB-5MS).

    • Identify and quantify the hormones based on their retention times and mass spectra, often using selected ion monitoring (SIM) for increased sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively inexpensive method for quantifying specific hormones.[14][15][16][17][18][19][20][21][22][23] It relies on the specific binding of an antibody to the target hormone.

Methodology:

  • Extraction:

    • Extract hormones from seed tissue as described for HPLC-MS, though the purification steps may be less rigorous.

  • Immunoassay:

    • Commercial ELISA kits are available for both GA and ABA. The general principle is a competitive immunoassay.

    • The wells of a microtiter plate are coated with a known amount of the target hormone (e.g., ABA).

    • The sample extract (containing an unknown amount of the hormone) and a specific primary antibody are added to the wells. The hormone in the sample competes with the coated hormone for binding to the antibody.

    • After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

    • A substrate is then added, which is converted by the enzyme into a colored product.

    • The intensity of the color is inversely proportional to the concentration of the hormone in the sample and is measured using a microplate reader.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visualize the complex interactions and processes involved in GA and ABA balance, the following diagrams have been generated using Graphviz.

G cluster_GA Gibberellin Signaling cluster_ABA Abscisic Acid Signaling GA GA GID1 GID1 (Receptor) GA->GID1 binds DELLA DELLA Proteins (Repressors) GID1->DELLA interacts with Proteasome 26S Proteasome DELLA->Proteasome PIFs PIFs (Transcription Factors) DELLA->PIFs represses ABI5 ABI5 (Transcription Factor) DELLA->ABI5 stabilizes SCF_SLY1_GID2 SCF-SLY1/GID2 (E3 Ligase) SCF_SLY1_GID2->DELLA targets for degradation Germination_Genes Germination Promoting Genes PIFs->Germination_Genes activates ABA ABA PYR_PYL_RCAR PYR/PYL/RCAR (Receptors) ABA->PYR_PYL_RCAR binds PP2Cs PP2Cs (Phosphatases) PYR_PYL_RCAR->PP2Cs inhibits SnRK2s SnRK2s (Kinases) PP2Cs->SnRK2s dephosphorylates (inactivates) SnRK2s->DELLA phosphorylates (stabilizes) SnRK2s->ABI5 phosphorylates (activates) Dormancy_Genes Dormancy Promoting Genes ABI5->Dormancy_Genes activates

Caption: Gibberellin and Abscisic Acid Signaling Crosstalk in Seeds.

G start Seed Sample Collection (Dormant vs. Germinating) extraction Homogenization & Extraction (e.g., 80% Methanol with Internal Standards) start->extraction purification Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) extraction->purification analysis Analytical Technique purification->analysis hplc_ms HPLC-MS/MS Analysis analysis->hplc_ms gc_ms Derivatization & GC-MS Analysis analysis->gc_ms elisa ELISA analysis->elisa data Data Acquisition & Quantification hplc_ms->data gc_ms->data elisa->data

Caption: General Experimental Workflow for GA and ABA Quantification.

Conclusion

The quantitative analysis of gibberellin and abscisic acid provides invaluable insights into the molecular mechanisms governing seed dormancy and germination. The choice of analytical technique depends on the specific research question, available resources, and desired throughput. HPLC-MS/MS and GC-MS offer high sensitivity and specificity, allowing for the simultaneous analysis of multiple hormones and their metabolites. ELISA, on the other hand, provides a cost-effective and high-throughput alternative for the quantification of specific hormones. By understanding the intricate balance between GA and ABA, researchers can develop novel strategies to improve crop yields, manage weed populations, and ensure food security in a changing world.

References

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